molecular formula C18H24O4 B1682255 tHGA CAS No. 43230-43-9

tHGA

Cat. No.: B1682255
CAS No.: 43230-43-9
M. Wt: 304.4 g/mol
InChI Key: RCOXTTLIGHDQHU-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tHGA is a potent lipoxygenase (LOX) inhibitor.

Properties

CAS No.

43230-43-9

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]ethanone

InChI

InChI=1S/C18H24O4/c1-11(2)6-5-7-12(3)8-9-14-15(20)10-16(21)17(13(4)19)18(14)22/h6,8,10,20-22H,5,7,9H2,1-4H3/b12-8+

InChI Key

RCOXTTLIGHDQHU-XYOKQWHBSA-N

SMILES

CC(=CCCC(=CCC1=C(C(=C(C=C1O)O)C(=O)C)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C(=C(C=C1O)O)C(=O)C)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=C(C=C1O)O)C(=O)C)O)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

tHGA;  t-HGA; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trihydroxy-3-geranyl acetophenone (B1666503) (tHGA), a bioactive phloroglucinol (B13840) compound, has emerged as a promising therapeutic agent with a spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, natural sources, synthesis, and detailed biological activities. The document summarizes key quantitative data in structured tables, outlines experimental protocols for its synthesis and biological evaluation, and visualizes its mechanisms of action through signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

2,4,6-Trihydroxy-3-geranyl acetophenone, also known as this compound or 3-geranyl-2,4,6-trihydroxyacetophenone (3-GAP), is a natural product first identified in the medicinal plant Melicope ptelefolia.[1][2] Structurally, it features a phloroglucinol core substituted with an acyl group and a lipophilic geranyl group, which contributes to its biological efficacy.[1][2] Extensive research has demonstrated its potent anti-inflammatory, anti-allergic, anti-asthmatic, anti-cancer, and endothelial and epithelial barrier protective properties.[1][2] This document aims to consolidate the current scientific knowledge on this compound to facilitate further research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C18H24O4[3]
Molecular Weight 304.4 g/mol [3]
Appearance Light yellow powder[4][5]
Melting Point 128–130 °C[4][5]
Purity >99%[5]
Spectroscopic Data ¹H NMR (CD₃OD), δH 1.58 (3H, s, Me), 1.63 (3H, s, Me), 1.76 (3H, s, Me), 2.64 (3H, s, COMe), 1.96 (2H, q, J = 7.5 Hz), 2.06 (2H, m), 3.21 (2H, d, J = 6.5 Hz), 5.08 (1H, t, J = 7 Hz), 5.20 (1H, t, J = 6.5 Hz), 5.92 (1H, s, ArH)[5]
IR (KBr) νmax 3405 and 1627 cm⁻¹[5]
EIMS m/z (%) [M]⁺ 304 (38), 289 (3), 261 (9), 235 (25), 181 (100)[5]

Natural Sources and Synthesis

Natural Occurrence

This compound was originally isolated from the young leaves of Melicope ptelefolia Champ Ex. Benth (Rutaceae), a medicinal plant commonly known as "tenggek burung".[1][4] It was the first geranyl acetophenone reported in the Rutaceae family.[1][2]

Chemical Synthesis

Due to its therapeutic potential, a synthetic route for this compound has been established, enabling further pharmacological investigation.[6]

Experimental Protocol: Synthesis of this compound [4][5]

  • Reaction Setup: A mixture of phloroacetophenone (1.000 g, 6 mmol), geranyl bromide (0.876 g, 4.80 mmol), and anhydrous potassium carbonate (0.415 g, 3.00 mmol) is prepared in dry acetone (B3395972) (3.5 mL).

  • Reflux: The well-stirred mixture is refluxed for 6 hours.

  • Filtration and Evaporation: The reaction mixture is filtered and then evaporated under reduced pressure to yield an oily orange residue.

  • Purification: The residue is purified by flash column chromatography on silica (B1680970) gel (petroleum ether:EtOAc, 10:1) to afford this compound as a light yellow powder.

G Phloroacetophenone Phloroacetophenone Reaction_Mixture Reaction Mixture Phloroacetophenone->Reaction_Mixture Geranyl_Bromide Geranyl Bromide Geranyl_Bromide->Reaction_Mixture K2CO3 Anhydrous K₂CO₃ (in dry acetone) K2CO3->Reaction_Mixture Oily_Residue Oily Orange Residue Reaction_Mixture->Oily_Residue Reflux 6h, Filter, Evaporate This compound 2,4,6-trihydroxy-3-geranyl acetophenone (this compound) Oily_Residue->this compound Flash Column Chromatography

Synthetic workflow for 2,4,6-trihydroxy-3-geranyl acetophenone (this compound).

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and barrier-protective effects being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. It inhibits key enzymes in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX), thereby reducing the production of inflammatory mediators like cysteinyl leukotrienes and prostaglandins.[1][2]

In a lipopolysaccharide (LPS)-induced endotoxemia mouse model, this compound was found to suppress vascular leakage and leukocyte infiltration.[4][7] However, it did not significantly reduce the overproduction of TNF-α, a key inflammatory cytokine, which may explain its inability to prevent lethality in this model.[4]

G LPS LPS TLR4 TLR4 LPS->TLR4 binds Inflammatory_Cascade Inflammatory Cascade TLR4->Inflammatory_Cascade activates Vascular_Leakage Vascular Leakage Inflammatory_Cascade->Vascular_Leakage leads to Leukocyte_Infiltration Leukocyte Infiltration Inflammatory_Cascade->Leukocyte_Infiltration leads to This compound This compound This compound->Vascular_Leakage inhibits This compound->Leukocyte_Infiltration inhibits

Inhibitory effect of this compound on LPS-induced inflammatory responses.
Endothelial and Epithelial Barrier Protective Activity

This compound has demonstrated a protective effect on endothelial and epithelial barriers. In human umbilical vein endothelial cells (HUVECs), this compound was shown to inhibit monocyte adhesion and transmigration across the endothelial barrier by downregulating the expression of cell adhesion molecules (CAMs).[1][2] This finding was corroborated in vivo, where this compound significantly inhibited leukocyte transmigration across the vascular wall in LPS-induced endotoxemic mice.[1][2]

Anti-allergic and Anti-asthmatic Activities

The anti-allergic properties of this compound are attributed to its ability to stabilize mast cells.[6] It inhibits the release of pre-formed mediators such as histamine (B1213489) and β-hexosaminidase, as well as de novo synthesized mediators like interleukin-4, TNF-α, prostaglandin (B15479496) D2, and leukotriene C4 from IgE-sensitized mast cells.[8] This mast cell stabilizing effect contributes to its potential as a treatment for allergic diseases.[8] Furthermore, this compound has been shown to suppress chronic allergic airway inflammation in ovalbumin-sensitized mice, highlighting its anti-asthmatic potential.[4]

Quantitative Data on Biological Efficacy

The biological efficacy of this compound has been quantified in various in vivo and in vitro models.

AssayModelTreatment/DoseResultReference
Vascular Permeability LPS-induced endotoxemic mice2, 20, 100 mg/kg this compoundInhibition of 48%, 85%, and 86% respectively; IC₅₀ = 3.964 mg/kg[7]
Leukocyte Infiltration LPS-induced endotoxemic mice20, 100 mg/kg this compoundInhibition of 73% and 81% respectively; IC₅₀ = 17.56 mg/kg[4][7]
Atopic Dermatitis (Oral) DNCB-induced mice20, 40, 80 mg/kg this compoundSignificant improvement in scratching, epidermal thickness, and inflammation[9]
Atopic Dermatitis (Topical) DNCB-induced mice0.2%, 1%, 5% this compoundSignificant improvement in scratching, epidermal thickness, and inflammation[9]
Lipoxygenase Inhibition Soybean 15-LOXThis compoundIC₅₀ = 20 µM[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are outlines of key experimental protocols used in the study of this compound.

Evans Blue Permeability Assay[4]

This assay is performed to assess vascular permeability in vivo.

  • Animal Model: BALB/c mice are used.

  • Treatment: Mice are pre-treated intraperitoneally with this compound (e.g., 2, 20, and 100 mg/kg) for 1 hour.

  • Induction: Endotoxemia is induced by intraperitoneal injection of LPS (e.g., 15 mg/kg) for 6 hours.

  • Dye Injection: Evans blue dye is injected intravenously.

  • Perfusion and Extraction: After a defined period, the mice are perfused, and the extravasated dye in tissues (e.g., lung) is extracted.

  • Quantification: The amount of extracted dye is quantified spectrophotometrically to determine the extent of vascular leakage.

Leukocyte Transmigration Assay[4]

This assay measures the infiltration of leukocytes into the peritoneal cavity.

  • Animal Model and Treatment: Similar to the permeability assay, BALB/c mice are pre-treated with this compound followed by LPS induction.

  • Peritoneal Lavage: The peritoneal cavity is washed with PBS to collect the infiltrated leukocytes.

  • Cell Counting: The total number of leukocytes in the peritoneal lavage fluid is counted using a hemocytometer.

  • Analysis: The reduction in the number of migrated leukocytes in the this compound-treated groups is compared to the LPS control group.

References

An In-depth Technical Guide to 2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA), a bioactive phloroglucinol compound, has emerged as a promising therapeutic agent with a spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, natural sources, synthesis, and detailed biological activities. The document summarizes key quantitative data in structured tables, outlines experimental protocols for its synthesis and biological evaluation, and visualizes its mechanisms of action through signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

2,4,6-Trihydroxy-3-geranyl acetophenone, also known as this compound or 3-geranyl-2,4,6-trihydroxyacetophenone (3-GAP), is a natural product first identified in the medicinal plant Melicope ptelefolia.[1][2] Structurally, it features a phloroglucinol core substituted with an acyl group and a lipophilic geranyl group, which contributes to its biological efficacy.[1][2] Extensive research has demonstrated its potent anti-inflammatory, anti-allergic, anti-asthmatic, anti-cancer, and endothelial and epithelial barrier protective properties.[1][2] This document aims to consolidate the current scientific knowledge on this compound to facilitate further research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C18H24O4[3]
Molecular Weight 304.4 g/mol [3]
Appearance Light yellow powder[4][5]
Melting Point 128–130 °C[4][5]
Purity >99%[5]
Spectroscopic Data ¹H NMR (CD₃OD), δH 1.58 (3H, s, Me), 1.63 (3H, s, Me), 1.76 (3H, s, Me), 2.64 (3H, s, COMe), 1.96 (2H, q, J = 7.5 Hz), 2.06 (2H, m), 3.21 (2H, d, J = 6.5 Hz), 5.08 (1H, t, J = 7 Hz), 5.20 (1H, t, J = 6.5 Hz), 5.92 (1H, s, ArH)[5]
IR (KBr) νmax 3405 and 1627 cm⁻¹[5]
EIMS m/z (%) [M]⁺ 304 (38), 289 (3), 261 (9), 235 (25), 181 (100)[5]

Natural Sources and Synthesis

Natural Occurrence

This compound was originally isolated from the young leaves of Melicope ptelefolia Champ Ex. Benth (Rutaceae), a medicinal plant commonly known as "tenggek burung".[1][4] It was the first geranyl acetophenone reported in the Rutaceae family.[1][2]

Chemical Synthesis

Due to its therapeutic potential, a synthetic route for this compound has been established, enabling further pharmacological investigation.[6]

Experimental Protocol: Synthesis of this compound [4][5]

  • Reaction Setup: A mixture of phloroacetophenone (1.000 g, 6 mmol), geranyl bromide (0.876 g, 4.80 mmol), and anhydrous potassium carbonate (0.415 g, 3.00 mmol) is prepared in dry acetone (3.5 mL).

  • Reflux: The well-stirred mixture is refluxed for 6 hours.

  • Filtration and Evaporation: The reaction mixture is filtered and then evaporated under reduced pressure to yield an oily orange residue.

  • Purification: The residue is purified by flash column chromatography on silica gel (petroleum ether:EtOAc, 10:1) to afford this compound as a light yellow powder.

G Phloroacetophenone Phloroacetophenone Reaction_Mixture Reaction Mixture Phloroacetophenone->Reaction_Mixture Geranyl_Bromide Geranyl Bromide Geranyl_Bromide->Reaction_Mixture K2CO3 Anhydrous K₂CO₃ (in dry acetone) K2CO3->Reaction_Mixture Oily_Residue Oily Orange Residue Reaction_Mixture->Oily_Residue Reflux 6h, Filter, Evaporate This compound 2,4,6-trihydroxy-3-geranyl acetophenone (this compound) Oily_Residue->this compound Flash Column Chromatography

Synthetic workflow for 2,4,6-trihydroxy-3-geranyl acetophenone (this compound).

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and barrier-protective effects being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. It inhibits key enzymes in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX), thereby reducing the production of inflammatory mediators like cysteinyl leukotrienes and prostaglandins.[1][2]

In a lipopolysaccharide (LPS)-induced endotoxemia mouse model, this compound was found to suppress vascular leakage and leukocyte infiltration.[4][7] However, it did not significantly reduce the overproduction of TNF-α, a key inflammatory cytokine, which may explain its inability to prevent lethality in this model.[4]

G LPS LPS TLR4 TLR4 LPS->TLR4 binds Inflammatory_Cascade Inflammatory Cascade TLR4->Inflammatory_Cascade activates Vascular_Leakage Vascular Leakage Inflammatory_Cascade->Vascular_Leakage leads to Leukocyte_Infiltration Leukocyte Infiltration Inflammatory_Cascade->Leukocyte_Infiltration leads to This compound This compound This compound->Vascular_Leakage inhibits This compound->Leukocyte_Infiltration inhibits

Inhibitory effect of this compound on LPS-induced inflammatory responses.
Endothelial and Epithelial Barrier Protective Activity

This compound has demonstrated a protective effect on endothelial and epithelial barriers. In human umbilical vein endothelial cells (HUVECs), this compound was shown to inhibit monocyte adhesion and transmigration across the endothelial barrier by downregulating the expression of cell adhesion molecules (CAMs).[1][2] This finding was corroborated in vivo, where this compound significantly inhibited leukocyte transmigration across the vascular wall in LPS-induced endotoxemic mice.[1][2]

Anti-allergic and Anti-asthmatic Activities

The anti-allergic properties of this compound are attributed to its ability to stabilize mast cells.[6] It inhibits the release of pre-formed mediators such as histamine and β-hexosaminidase, as well as de novo synthesized mediators like interleukin-4, TNF-α, prostaglandin D2, and leukotriene C4 from IgE-sensitized mast cells.[8] This mast cell stabilizing effect contributes to its potential as a treatment for allergic diseases.[8] Furthermore, this compound has been shown to suppress chronic allergic airway inflammation in ovalbumin-sensitized mice, highlighting its anti-asthmatic potential.[4]

Quantitative Data on Biological Efficacy

The biological efficacy of this compound has been quantified in various in vivo and in vitro models.

AssayModelTreatment/DoseResultReference
Vascular Permeability LPS-induced endotoxemic mice2, 20, 100 mg/kg this compoundInhibition of 48%, 85%, and 86% respectively; IC₅₀ = 3.964 mg/kg[7]
Leukocyte Infiltration LPS-induced endotoxemic mice20, 100 mg/kg this compoundInhibition of 73% and 81% respectively; IC₅₀ = 17.56 mg/kg[4][7]
Atopic Dermatitis (Oral) DNCB-induced mice20, 40, 80 mg/kg this compoundSignificant improvement in scratching, epidermal thickness, and inflammation[9]
Atopic Dermatitis (Topical) DNCB-induced mice0.2%, 1%, 5% this compoundSignificant improvement in scratching, epidermal thickness, and inflammation[9]
Lipoxygenase Inhibition Soybean 15-LOXThis compoundIC₅₀ = 20 µM[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are outlines of key experimental protocols used in the study of this compound.

Evans Blue Permeability Assay[4]

This assay is performed to assess vascular permeability in vivo.

  • Animal Model: BALB/c mice are used.

  • Treatment: Mice are pre-treated intraperitoneally with this compound (e.g., 2, 20, and 100 mg/kg) for 1 hour.

  • Induction: Endotoxemia is induced by intraperitoneal injection of LPS (e.g., 15 mg/kg) for 6 hours.

  • Dye Injection: Evans blue dye is injected intravenously.

  • Perfusion and Extraction: After a defined period, the mice are perfused, and the extravasated dye in tissues (e.g., lung) is extracted.

  • Quantification: The amount of extracted dye is quantified spectrophotometrically to determine the extent of vascular leakage.

Leukocyte Transmigration Assay[4]

This assay measures the infiltration of leukocytes into the peritoneal cavity.

  • Animal Model and Treatment: Similar to the permeability assay, BALB/c mice are pre-treated with this compound followed by LPS induction.

  • Peritoneal Lavage: The peritoneal cavity is washed with PBS to collect the infiltrated leukocytes.

  • Cell Counting: The total number of leukocytes in the peritoneal lavage fluid is counted using a hemocytometer.

  • Analysis: The reduction in the number of migrated leukocytes in the this compound-treated groups is compared to the LPS control group.

References

A Technical Guide to the Discovery, Isolation, and Characterization of tHGA (2,4,6-Trihydroxy-3-geranyl acetophenone)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,4,6-Trihydroxy-3-geranyl acetophenone (B1666503) (tHGA) is a bioactive acylphloroglucinol compound first isolated from the medicinal plant Melicope pteleifolia (Champ. ex Benth.) T.G. Hartley, a member of the Rutaceae family.[1][2] Native to Southeast Asia, this plant is traditionally used to treat a variety of ailments, including skin diseases, wounds, and fever.[2] Bioactivity screening and subsequent chemical investigation of the plant's constituents led to the identification of this compound as a principal active component.

The compound has garnered significant scientific interest due to its diverse pharmacological properties, which include potent anti-inflammatory, anti-allergic, anti-asthmatic, and endothelial barrier-protective activities.[1] Its mechanism of action often involves the modulation of key inflammatory signaling pathways, making it a promising candidate for further investigation and development as a therapeutic agent. This guide provides a comprehensive overview of the discovery and isolation of this compound, its quantitative bioactivity, underlying mechanisms of action, and key experimental protocols for its study.

Discovery and Isolation

Discovery Narrative

The therapeutic potential of this compound was first systematically uncovered through a bioassay-guided fractionation of a methanolic extract from the young leaves of Melicope pteleifolia.[1][2] Initial studies aimed to identify the active principles responsible for the plant's traditional anti-inflammatory uses. Researchers found that specific fractions of the extract potently inhibited key enzymes in the inflammatory cascade, namely 5-lipoxygenase (5-LOX) and cyclooxygenase (COX).[1][2][3] This targeted approach led to the isolation and structural elucidation of this compound as the primary anti-inflammatory agent in the extract.[3]

Isolation and Purification Workflow

The isolation of this compound from its natural source follows a standard phytochemical workflow involving extraction, fractionation, and purification, guided by continuous bioactivity monitoring. The compound can also be produced synthetically.[3][4]

G cluster_0 Isolation Workflow A Plant Material (Dried, powdered leaves of M. pteleifolia) B Solvent Extraction (Methanol) A->B C Crude Methanolic Extract B->C D Bioassay-Guided Fractionation (e.g., Column Chromatography) C->D E Bioactive Fractions (LOX/COX Inhibition Assay) D->E Screening F Further Purification (HPLC) E->F G Pure this compound Compound (Purity >98%) F->G

Caption: General workflow for the bioassay-guided isolation of this compound.

Experimental Protocol: Isolation and Purification
  • Plant Material Preparation : Young leaves of Melicope pteleifolia are collected, air-dried, and ground into a fine powder.

  • Extraction : The powdered leaf material is exhaustively extracted with methanol (B129727) at room temperature. The resulting solution is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude methanolic extract.

  • Bioassay-Guided Fractionation : The crude extract is subjected to column chromatography over silica (B1680970) gel. Elution is performed with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity.

  • Activity Screening : Each collected fraction is tested for its inhibitory activity against target enzymes, such as soybean 15-lipoxygenase or human 5-lipoxygenase.

  • Purification of Active Fractions : Fractions exhibiting the highest inhibitory activity are pooled and subjected to further purification steps, typically involving preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

  • Characterization and Purity Assessment : The final purified compound is structurally characterized using spectroscopic methods (NMR, MS). Purity is confirmed by analytical HPLC and quantitative NMR (qNMR), with purities of over 98% being achievable.[4]

Quantitative Bioactivity and Pharmacokinetic Data

The biological activity of this compound has been quantified in various assays. The tables below summarize key data points for researchers.

Table 1: Enzyme Inhibitory Activity of this compound

Target Enzyme IC₅₀ Value (µM) Comments Reference
Human 5-Lipoxygenase (5-LOX) 0.42 Potent inhibition, comparable to the standard inhibitor NDGA. [3][5]
Cyclooxygenase-2 (COX-2) 0.4 Demonstrates dual inhibitory action. [5]

| Soybean 15-Lipoxygenase (15-LOX) | 23.6 | Moderate inhibition. |[5] |

Table 2: Pharmacokinetic and Formulation Data for this compound

Parameter Value / Result Species Reference
Oral Bioavailability Not high Rat
Liposomal Formulation Encapsulation Efficiency: 90.4% In vitro [4]
Liposome Stability Stable for at least 4 weeks at 4°C In vitro [4]

| Particle Size (Liposome) | 250.8 nm (Homogenous) | In vitro |[4] |

Mechanisms of Action & Signaling Pathways

This compound exerts its pharmacological effects by modulating multiple cellular signaling pathways. Key mechanisms are detailed below.

Endothelial Barrier Protection

In inflammatory conditions such as sepsis, lipopolysaccharide (LPS) can induce endothelial hyperpermeability, leading to vascular leakage. This compound has been shown to protect the integrity of the endothelial barrier. It acts by inhibiting the GEF-H1/RhoA/ROCK signaling pathway. This inhibition prevents the downstream phosphorylation of key signaling molecules (MLC, NF-κB, p38 MAPK, ERK MAPK), thereby attenuating cytoskeletal rearrangement and preserving the localization and expression of critical junctional proteins like ZO-1, occludin, and VE-cadherin.

G LPS LPS GEFH1 GEF-H1 LPS->GEFH1 Activates RhoA RhoA GEFH1->RhoA ROCK1 ROCK1 (Predicted Target) RhoA->ROCK1 Pathways MLC, NF-κB p65 p38 MAPK, ERK MAPK ROCK1->Pathways Activates This compound This compound This compound->ROCK1 Inhibits Cytoskeleton Cytoskeletal Rearrangement Pathways->Cytoskeleton Junctions Disruption of Junctional Proteins (ZO-1, Occludin) Pathways->Junctions Permeability Endothelial Hyperpermeability Cytoskeleton->Permeability Junctions->Permeability G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K JNK JNK Receptor->JNK STAT3 STAT3 Receptor->STAT3 AKT AKT PI3K->AKT p27 p27 Kip1 ↑ AKT->p27 CyclinD1 Cyclin D1 / Ki67 ↓ AKT->CyclinD1 Proliferation hBSMC Proliferation & Migration AKT->Proliferation JNK->CyclinD1 JNK->Proliferation STAT3->CyclinD1 STAT3->Proliferation This compound This compound This compound->AKT Inhibits P-AKT This compound->JNK Inhibits P-JNK This compound->STAT3 Inhibits P-STAT3

References

A Technical Guide to the Discovery, Isolation, and Characterization of tHGA (2,4,6-Trihydroxy-3-geranyl acetophenone)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA) is a bioactive acylphloroglucinol compound first isolated from the medicinal plant Melicope pteleifolia (Champ. ex Benth.) T.G. Hartley, a member of the Rutaceae family.[1][2] Native to Southeast Asia, this plant is traditionally used to treat a variety of ailments, including skin diseases, wounds, and fever.[2] Bioactivity screening and subsequent chemical investigation of the plant's constituents led to the identification of this compound as a principal active component.

The compound has garnered significant scientific interest due to its diverse pharmacological properties, which include potent anti-inflammatory, anti-allergic, anti-asthmatic, and endothelial barrier-protective activities.[1] Its mechanism of action often involves the modulation of key inflammatory signaling pathways, making it a promising candidate for further investigation and development as a therapeutic agent. This guide provides a comprehensive overview of the discovery and isolation of this compound, its quantitative bioactivity, underlying mechanisms of action, and key experimental protocols for its study.

Discovery and Isolation

Discovery Narrative

The therapeutic potential of this compound was first systematically uncovered through a bioassay-guided fractionation of a methanolic extract from the young leaves of Melicope pteleifolia.[1][2] Initial studies aimed to identify the active principles responsible for the plant's traditional anti-inflammatory uses. Researchers found that specific fractions of the extract potently inhibited key enzymes in the inflammatory cascade, namely 5-lipoxygenase (5-LOX) and cyclooxygenase (COX).[1][2][3] This targeted approach led to the isolation and structural elucidation of this compound as the primary anti-inflammatory agent in the extract.[3]

Isolation and Purification Workflow

The isolation of this compound from its natural source follows a standard phytochemical workflow involving extraction, fractionation, and purification, guided by continuous bioactivity monitoring. The compound can also be produced synthetically.[3][4]

G cluster_0 Isolation Workflow A Plant Material (Dried, powdered leaves of M. pteleifolia) B Solvent Extraction (Methanol) A->B C Crude Methanolic Extract B->C D Bioassay-Guided Fractionation (e.g., Column Chromatography) C->D E Bioactive Fractions (LOX/COX Inhibition Assay) D->E Screening F Further Purification (HPLC) E->F G Pure this compound Compound (Purity >98%) F->G

Caption: General workflow for the bioassay-guided isolation of this compound.

Experimental Protocol: Isolation and Purification
  • Plant Material Preparation : Young leaves of Melicope pteleifolia are collected, air-dried, and ground into a fine powder.

  • Extraction : The powdered leaf material is exhaustively extracted with methanol at room temperature. The resulting solution is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude methanolic extract.

  • Bioassay-Guided Fractionation : The crude extract is subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity.

  • Activity Screening : Each collected fraction is tested for its inhibitory activity against target enzymes, such as soybean 15-lipoxygenase or human 5-lipoxygenase.

  • Purification of Active Fractions : Fractions exhibiting the highest inhibitory activity are pooled and subjected to further purification steps, typically involving preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

  • Characterization and Purity Assessment : The final purified compound is structurally characterized using spectroscopic methods (NMR, MS). Purity is confirmed by analytical HPLC and quantitative NMR (qNMR), with purities of over 98% being achievable.[4]

Quantitative Bioactivity and Pharmacokinetic Data

The biological activity of this compound has been quantified in various assays. The tables below summarize key data points for researchers.

Table 1: Enzyme Inhibitory Activity of this compound

Target Enzyme IC₅₀ Value (µM) Comments Reference
Human 5-Lipoxygenase (5-LOX) 0.42 Potent inhibition, comparable to the standard inhibitor NDGA. [3][5]
Cyclooxygenase-2 (COX-2) 0.4 Demonstrates dual inhibitory action. [5]

| Soybean 15-Lipoxygenase (15-LOX) | 23.6 | Moderate inhibition. |[5] |

Table 2: Pharmacokinetic and Formulation Data for this compound

Parameter Value / Result Species Reference
Oral Bioavailability Not high Rat
Liposomal Formulation Encapsulation Efficiency: 90.4% In vitro [4]
Liposome Stability Stable for at least 4 weeks at 4°C In vitro [4]

| Particle Size (Liposome) | 250.8 nm (Homogenous) | In vitro |[4] |

Mechanisms of Action & Signaling Pathways

This compound exerts its pharmacological effects by modulating multiple cellular signaling pathways. Key mechanisms are detailed below.

Endothelial Barrier Protection

In inflammatory conditions such as sepsis, lipopolysaccharide (LPS) can induce endothelial hyperpermeability, leading to vascular leakage. This compound has been shown to protect the integrity of the endothelial barrier. It acts by inhibiting the GEF-H1/RhoA/ROCK signaling pathway. This inhibition prevents the downstream phosphorylation of key signaling molecules (MLC, NF-κB, p38 MAPK, ERK MAPK), thereby attenuating cytoskeletal rearrangement and preserving the localization and expression of critical junctional proteins like ZO-1, occludin, and VE-cadherin.

G LPS LPS GEFH1 GEF-H1 LPS->GEFH1 Activates RhoA RhoA GEFH1->RhoA ROCK1 ROCK1 (Predicted Target) RhoA->ROCK1 Pathways MLC, NF-κB p65 p38 MAPK, ERK MAPK ROCK1->Pathways Activates This compound This compound This compound->ROCK1 Inhibits Cytoskeleton Cytoskeletal Rearrangement Pathways->Cytoskeleton Junctions Disruption of Junctional Proteins (ZO-1, Occludin) Pathways->Junctions Permeability Endothelial Hyperpermeability Cytoskeleton->Permeability Junctions->Permeability G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K JNK JNK Receptor->JNK STAT3 STAT3 Receptor->STAT3 AKT AKT PI3K->AKT p27 p27 Kip1 ↑ AKT->p27 CyclinD1 Cyclin D1 / Ki67 ↓ AKT->CyclinD1 Proliferation hBSMC Proliferation & Migration AKT->Proliferation JNK->CyclinD1 JNK->Proliferation STAT3->CyclinD1 STAT3->Proliferation This compound This compound This compound->AKT Inhibits P-AKT This compound->JNK Inhibits P-JNK This compound->STAT3 Inhibits P-STAT3

References

Bioactive Properties of Melicope pteleifolia Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melicope pteleifolia, a plant traditionally used in Southeast Asian medicine, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the bioactive properties of its extracts, focusing on antioxidant, anti-inflammatory, cytotoxic, and antimicrobial effects. The document summarizes key quantitative data, details experimental methodologies for the cited bioassays, and presents visual representations of experimental workflows and implicated signaling pathways to facilitate further research and drug development endeavors. The information compiled herein is based on a comprehensive review of preclinical studies and aims to serve as a foundational resource for professionals in the field.

Introduction

Melicope pteleifolia (Champ. ex Benth.) T.G. Hartley, belonging to the Rutaceae family, has a history of use in traditional medicine for treating various ailments, including fever, inflammation, and infections.[1][2] Scientific investigations have begun to validate these traditional uses, revealing a rich phytochemical profile that includes alkaloids, flavonoids, benzopyrans, and glycosides.[1][3] These compounds are believed to be responsible for the plant's observed bioactive properties. This guide synthesizes the current scientific literature on the antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities of Melicope pteleifolia extracts, providing a technical overview for researchers.

Phytochemical Composition

A variety of phytochemicals have been identified in Melicope pteleifolia extracts, contributing to their biological activities. Preliminary phytochemical screening of ethanol (B145695), chloroform, and aqueous extracts of the leaves has confirmed the presence of reducing sugars, proteins, amino acids, phenols, tannins, flavonoids, alkaloids, and saponins.[4] More detailed analyses have led to the isolation and identification of specific compounds, including:

  • Flavonoids: Kaempferol neohesperidoside, isorhamnetin (B1672294) derivatives, quercetin, and quercitrin (B1678633) have been identified, which are known to contribute to anti-inflammatory and antioxidant effects.[1][5]

  • Alkaloids: Furoquinoline alkaloids and kokusaginine (B1673745) have been reported.[2][3]

  • Benzopyrans: These have been found to be major constituents in some studies.

  • Phloroacetophenone Derivatives: Several of these compounds have been isolated from the leaves.[6]

The specific composition of the extracts can vary depending on the solvent used for extraction, the part of the plant utilized, and the geographical origin of the plant material.

Bioactive Properties and Quantitative Data

Antioxidant Activity

Extracts of Melicope pteleifolia have demonstrated significant antioxidant potential through various in vitro assays. The antioxidant capacity is a key property that may underlie many of its other biological effects.

Table 1: Antioxidant Activity of Melicope pteleifolia Leaf Extracts [7][8]

ExtractAssayIC50 / EC50 (µg/mL)
Hexane (MP-HX)DPPH Radical Scavenging327.40 ± 3.80
ABTS Radical Scavenging267.73 ± 5.58
Cellular Antioxidant Activity (CAA) in Hs27 cells11.30 ± 0.68 (EC50)
Ethyl Acetate (B1210297) (MP-EA)Cellular Antioxidant Activity (CAA) in Hs27 cells37.32 ± 0.68 (EC50)
Anti-inflammatory Activity

The anti-inflammatory properties of Melicope pteleifolia have been attributed to its ability to inhibit key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Compounds from Melicope pteleifolia [9]

CompoundAssayCell LineIC50 (µmol/L)
IsoleptonolNitric Oxide (NO) Production InhibitionBV212.25 - 36.48
Leptaones B-ENitric Oxide (NO) Production InhibitionBV212.25 - 36.48
Cytotoxic Activity

Hexane and ethyl acetate extracts of Melicope pteleifolia have shown promising cytotoxic effects against various cancer cell lines, suggesting potential for anticancer drug development.[7][10]

Table 3: Cytotoxic Activity of Melicope pteleifolia Leaf Extracts (IC50 in µg/mL) [7][10]

ExtractHCT116 (Colon Cancer)MDA-MB-231 (Breast Cancer)HCC1937 (Breast Cancer)HepG2 (Liver Cancer)
Hexane (MP-HX)58.04 ± 0.9657.81 ± 3.4994.80 ± 3.0175.00 ± 2.50
Ethyl Acetate (MP-EA)64.69 ± 0.7297.09 ± 1.1088.13 ± 2.12131.00 ± 3.50
Antimicrobial Activity

Melicope pteleifolia extracts have demonstrated broad-spectrum antimicrobial activity against various pathogens.

Table 4: Antimicrobial Activity of Melicope pteleifolia Leaf and Fruit Extracts

Extract/Essential OilMethodMicroorganismInhibition Zone (mm)
Leaf Extract (100-500 mg/mL)Agar (B569324) DiffusionAeromonas salmonicida13.5 - 14.8[11]
Edwarsiella tarda12.0 - 13.1[11]
Edwarsiella ictaluri13.9 - 15.8[11]
Aeromonas hydrophila13.5 - 14.1[11]
Pseudomonas aeruginosa13.1 - 14.0[11]
Fruit Essential Oil (100%)Agar Well DiffusionStreptococcus pyogenes24.33[12]
Escherichia coli-[12]
Methanolic Leaf Extract (25-100% w/v)Disk DiffusionStaphylococcus aureusExhibited activity[13][14]
Pseudomonas aeruginosaNo activity[13][14]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Preparation of Plant Extracts

Young leaves of Melicope pteleifolia are dried and powdered. The powder is then sequentially extracted with solvents of increasing polarity, such as hexane, ethyl acetate, methanol (B129727), and water.[7] The resulting extracts are filtered and concentrated under reduced pressure.

G plant_material Dried, Powdered Melicope pteleifolia Leaves extraction Sequential Extraction plant_material->extraction hexane Hexane Extract extraction->hexane Hexane ethyl_acetate Ethyl Acetate Extract extraction->ethyl_acetate Ethyl Acetate methanol Methanol Extract extraction->methanol Methanol water Water Extract extraction->water Water filtration Filtration & Concentration hexane->filtration ethyl_acetate->filtration methanol->filtration water->filtration final_extracts Bioactive Extracts filtration->final_extracts

Sequential extraction workflow for Melicope pteleifolia leaves.
Antioxidant Assays

  • Prepare a 100 µM solution of DPPH in methanol and incubate in the dark for 30 minutes at room temperature.

  • Add 20 µL of the plant extract at various concentrations to 150 µL of the DPPH solution in a 96-well plate.

  • Incubate the mixture for 30 minutes at room temperature.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid, quercetin, catechin, and trolox (B1683679) can be used as positive controls.

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

  • Generate the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 16 hours.

  • Dilute the ABTS•+ solution with absolute ethanol to an absorbance of approximately 0.7 at 734 nm.

  • Add 10 µL of the plant extract at various concentrations to 90 µL of the diluted ABTS•+ solution.

  • Measure the absorbance at 734 nm after 30 minutes.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

  • Prepare the FRAP reagent by mixing 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, 300 mM acetate buffer (pH 3.6), and 20 mM FeCl₃·6H₂O in a 1:10:1 (v/v/v) ratio.

  • Add 10 µL of the plant extract to 300 µL of the FRAP reagent.

  • Incubate the mixture for 4 hours at room temperature.

  • Measure the absorbance of the ferrous-TPTZ complex at 593 nm.

  • A standard curve is generated using FeSO₄ solution. The antioxidant power is expressed as mmol Fe²⁺ per gram of dried extract.

Anti-inflammatory Assay
  • Seed BV2 cells in a 96-well plate.

  • Treat the cells with various concentrations of the test compounds.

  • Induce inflammation by adding lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.

  • The absorbance is measured, and the percentage of NO inhibition is calculated to determine the IC50 value.

Cytotoxicity Assay
  • Seed cancer cells (e.g., HCT116, MDA-MB-231, HCC1937, HepG2) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the plant extracts and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage relative to the untreated control, and the IC50 value is calculated.

G cluster_antioxidant Antioxidant Assays cluster_anti_inflammatory Anti-inflammatory Assay cluster_cytotoxicity Cytotoxicity Assay cluster_antimicrobial Antimicrobial Assay dpph DPPH Assay abts ABTS Assay frap FRAP Assay no_inhibition NO Production Inhibition mtt MTT Assay agar_diffusion Agar Diffusion extract Melicope pteleifolia Extract extract->dpph extract->abts extract->frap extract->no_inhibition extract->mtt extract->agar_diffusion

Experimental assays for evaluating bioactive properties.
Antimicrobial Assay

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the inoculum evenly onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

  • For the well diffusion method, create wells in the agar using a sterile cork borer and add a specific volume of the plant extract into each well.

  • For the disk diffusion method, impregnate sterile paper disks with the plant extract and place them on the agar surface.

  • Incubate the plates under appropriate conditions for the test microorganism.

  • Measure the diameter of the zone of inhibition around the well or disk. The size of the zone indicates the antimicrobial activity.

Implicated Signaling Pathways

Apoptosis Induction in Cancer Cells

The cytotoxic effects of Melicope pteleifolia extracts are, in part, mediated by the induction of apoptosis.[7][10] Studies have shown that the extracts can induce caspase-dependent apoptotic cell death.[10] Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. The activation of initiator caspases (e.g., caspase-8, caspase-9) leads to the activation of executioner caspases (e.g., caspase-3, caspase-7), which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

G extract Melicope pteleifolia Extract caspase_activation Caspase Activation extract->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Apoptosis induction by Melicope pteleifolia extracts.
Anti-inflammatory Signaling

The anti-inflammatory activity of Melicope pteleifolia is associated with the modulation of inflammatory signaling pathways. For instance, compounds isolated from the plant have been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.[9] This inhibition is likely due to the downregulation of inducible nitric oxide synthase (iNOS). The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of iNOS expression and other pro-inflammatory genes. While not explicitly detailed for Melicope pteleifolia in the reviewed literature, it is a plausible target for its anti-inflammatory constituents.

G lps LPS nf_kb_activation NF-κB Activation lps->nf_kb_activation inos_expression iNOS Expression nf_kb_activation->inos_expression no_production NO Production inos_expression->no_production inflammation Inflammation no_production->inflammation extract Melicope pteleifolia Extract extract->inhibition inhibition->nf_kb_activation

Potential anti-inflammatory mechanism of action.

Conclusion and Future Directions

Melicope pteleifolia extracts possess a remarkable spectrum of bioactive properties, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities. These effects are supported by a growing body of scientific evidence and are attributed to the plant's rich and diverse phytochemical composition. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon.

Future research should focus on several key areas. The isolation and characterization of novel bioactive compounds from Melicope pteleifolia are crucial for identifying lead molecules for drug development. Further elucidation of the molecular mechanisms underlying the observed bioactivities, including detailed investigations into the modulation of specific signaling pathways, will provide a deeper understanding of the therapeutic potential of this plant. In vivo studies are also warranted to validate the in vitro findings and to assess the safety and efficacy of Melicope pteleifolia extracts and their isolated constituents in preclinical models of disease. Such endeavors will be instrumental in translating the traditional knowledge of this medicinal plant into evidence-based therapeutic applications.

References

Bioactive Properties of Melicope pteleifolia Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melicope pteleifolia, a plant traditionally used in Southeast Asian medicine, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the bioactive properties of its extracts, focusing on antioxidant, anti-inflammatory, cytotoxic, and antimicrobial effects. The document summarizes key quantitative data, details experimental methodologies for the cited bioassays, and presents visual representations of experimental workflows and implicated signaling pathways to facilitate further research and drug development endeavors. The information compiled herein is based on a comprehensive review of preclinical studies and aims to serve as a foundational resource for professionals in the field.

Introduction

Melicope pteleifolia (Champ. ex Benth.) T.G. Hartley, belonging to the Rutaceae family, has a history of use in traditional medicine for treating various ailments, including fever, inflammation, and infections.[1][2] Scientific investigations have begun to validate these traditional uses, revealing a rich phytochemical profile that includes alkaloids, flavonoids, benzopyrans, and glycosides.[1][3] These compounds are believed to be responsible for the plant's observed bioactive properties. This guide synthesizes the current scientific literature on the antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities of Melicope pteleifolia extracts, providing a technical overview for researchers.

Phytochemical Composition

A variety of phytochemicals have been identified in Melicope pteleifolia extracts, contributing to their biological activities. Preliminary phytochemical screening of ethanol, chloroform, and aqueous extracts of the leaves has confirmed the presence of reducing sugars, proteins, amino acids, phenols, tannins, flavonoids, alkaloids, and saponins.[4] More detailed analyses have led to the isolation and identification of specific compounds, including:

  • Flavonoids: Kaempferol neohesperidoside, isorhamnetin derivatives, quercetin, and quercitrin have been identified, which are known to contribute to anti-inflammatory and antioxidant effects.[1][5]

  • Alkaloids: Furoquinoline alkaloids and kokusaginine have been reported.[2][3]

  • Benzopyrans: These have been found to be major constituents in some studies.

  • Phloroacetophenone Derivatives: Several of these compounds have been isolated from the leaves.[6]

The specific composition of the extracts can vary depending on the solvent used for extraction, the part of the plant utilized, and the geographical origin of the plant material.

Bioactive Properties and Quantitative Data

Antioxidant Activity

Extracts of Melicope pteleifolia have demonstrated significant antioxidant potential through various in vitro assays. The antioxidant capacity is a key property that may underlie many of its other biological effects.

Table 1: Antioxidant Activity of Melicope pteleifolia Leaf Extracts [7][8]

ExtractAssayIC50 / EC50 (µg/mL)
Hexane (MP-HX)DPPH Radical Scavenging327.40 ± 3.80
ABTS Radical Scavenging267.73 ± 5.58
Cellular Antioxidant Activity (CAA) in Hs27 cells11.30 ± 0.68 (EC50)
Ethyl Acetate (MP-EA)Cellular Antioxidant Activity (CAA) in Hs27 cells37.32 ± 0.68 (EC50)
Anti-inflammatory Activity

The anti-inflammatory properties of Melicope pteleifolia have been attributed to its ability to inhibit key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Compounds from Melicope pteleifolia [9]

CompoundAssayCell LineIC50 (µmol/L)
IsoleptonolNitric Oxide (NO) Production InhibitionBV212.25 - 36.48
Leptaones B-ENitric Oxide (NO) Production InhibitionBV212.25 - 36.48
Cytotoxic Activity

Hexane and ethyl acetate extracts of Melicope pteleifolia have shown promising cytotoxic effects against various cancer cell lines, suggesting potential for anticancer drug development.[7][10]

Table 3: Cytotoxic Activity of Melicope pteleifolia Leaf Extracts (IC50 in µg/mL) [7][10]

ExtractHCT116 (Colon Cancer)MDA-MB-231 (Breast Cancer)HCC1937 (Breast Cancer)HepG2 (Liver Cancer)
Hexane (MP-HX)58.04 ± 0.9657.81 ± 3.4994.80 ± 3.0175.00 ± 2.50
Ethyl Acetate (MP-EA)64.69 ± 0.7297.09 ± 1.1088.13 ± 2.12131.00 ± 3.50
Antimicrobial Activity

Melicope pteleifolia extracts have demonstrated broad-spectrum antimicrobial activity against various pathogens.

Table 4: Antimicrobial Activity of Melicope pteleifolia Leaf and Fruit Extracts

Extract/Essential OilMethodMicroorganismInhibition Zone (mm)
Leaf Extract (100-500 mg/mL)Agar DiffusionAeromonas salmonicida13.5 - 14.8[11]
Edwarsiella tarda12.0 - 13.1[11]
Edwarsiella ictaluri13.9 - 15.8[11]
Aeromonas hydrophila13.5 - 14.1[11]
Pseudomonas aeruginosa13.1 - 14.0[11]
Fruit Essential Oil (100%)Agar Well DiffusionStreptococcus pyogenes24.33[12]
Escherichia coli-[12]
Methanolic Leaf Extract (25-100% w/v)Disk DiffusionStaphylococcus aureusExhibited activity[13][14]
Pseudomonas aeruginosaNo activity[13][14]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Preparation of Plant Extracts

Young leaves of Melicope pteleifolia are dried and powdered. The powder is then sequentially extracted with solvents of increasing polarity, such as hexane, ethyl acetate, methanol, and water.[7] The resulting extracts are filtered and concentrated under reduced pressure.

G plant_material Dried, Powdered Melicope pteleifolia Leaves extraction Sequential Extraction plant_material->extraction hexane Hexane Extract extraction->hexane Hexane ethyl_acetate Ethyl Acetate Extract extraction->ethyl_acetate Ethyl Acetate methanol Methanol Extract extraction->methanol Methanol water Water Extract extraction->water Water filtration Filtration & Concentration hexane->filtration ethyl_acetate->filtration methanol->filtration water->filtration final_extracts Bioactive Extracts filtration->final_extracts

Sequential extraction workflow for Melicope pteleifolia leaves.
Antioxidant Assays

  • Prepare a 100 µM solution of DPPH in methanol and incubate in the dark for 30 minutes at room temperature.

  • Add 20 µL of the plant extract at various concentrations to 150 µL of the DPPH solution in a 96-well plate.

  • Incubate the mixture for 30 minutes at room temperature.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid, quercetin, catechin, and trolox can be used as positive controls.

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

  • Generate the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 16 hours.

  • Dilute the ABTS•+ solution with absolute ethanol to an absorbance of approximately 0.7 at 734 nm.

  • Add 10 µL of the plant extract at various concentrations to 90 µL of the diluted ABTS•+ solution.

  • Measure the absorbance at 734 nm after 30 minutes.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

  • Prepare the FRAP reagent by mixing 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, 300 mM acetate buffer (pH 3.6), and 20 mM FeCl₃·6H₂O in a 1:10:1 (v/v/v) ratio.

  • Add 10 µL of the plant extract to 300 µL of the FRAP reagent.

  • Incubate the mixture for 4 hours at room temperature.

  • Measure the absorbance of the ferrous-TPTZ complex at 593 nm.

  • A standard curve is generated using FeSO₄ solution. The antioxidant power is expressed as mmol Fe²⁺ per gram of dried extract.

Anti-inflammatory Assay
  • Seed BV2 cells in a 96-well plate.

  • Treat the cells with various concentrations of the test compounds.

  • Induce inflammation by adding lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • The absorbance is measured, and the percentage of NO inhibition is calculated to determine the IC50 value.

Cytotoxicity Assay
  • Seed cancer cells (e.g., HCT116, MDA-MB-231, HCC1937, HepG2) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the plant extracts and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage relative to the untreated control, and the IC50 value is calculated.

G cluster_antioxidant Antioxidant Assays cluster_anti_inflammatory Anti-inflammatory Assay cluster_cytotoxicity Cytotoxicity Assay cluster_antimicrobial Antimicrobial Assay dpph DPPH Assay abts ABTS Assay frap FRAP Assay no_inhibition NO Production Inhibition mtt MTT Assay agar_diffusion Agar Diffusion extract Melicope pteleifolia Extract extract->dpph extract->abts extract->frap extract->no_inhibition extract->mtt extract->agar_diffusion

Experimental assays for evaluating bioactive properties.
Antimicrobial Assay

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the inoculum evenly onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

  • For the well diffusion method, create wells in the agar using a sterile cork borer and add a specific volume of the plant extract into each well.

  • For the disk diffusion method, impregnate sterile paper disks with the plant extract and place them on the agar surface.

  • Incubate the plates under appropriate conditions for the test microorganism.

  • Measure the diameter of the zone of inhibition around the well or disk. The size of the zone indicates the antimicrobial activity.

Implicated Signaling Pathways

Apoptosis Induction in Cancer Cells

The cytotoxic effects of Melicope pteleifolia extracts are, in part, mediated by the induction of apoptosis.[7][10] Studies have shown that the extracts can induce caspase-dependent apoptotic cell death.[10] Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. The activation of initiator caspases (e.g., caspase-8, caspase-9) leads to the activation of executioner caspases (e.g., caspase-3, caspase-7), which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

G extract Melicope pteleifolia Extract caspase_activation Caspase Activation extract->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Apoptosis induction by Melicope pteleifolia extracts.
Anti-inflammatory Signaling

The anti-inflammatory activity of Melicope pteleifolia is associated with the modulation of inflammatory signaling pathways. For instance, compounds isolated from the plant have been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.[9] This inhibition is likely due to the downregulation of inducible nitric oxide synthase (iNOS). The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of iNOS expression and other pro-inflammatory genes. While not explicitly detailed for Melicope pteleifolia in the reviewed literature, it is a plausible target for its anti-inflammatory constituents.

G lps LPS nf_kb_activation NF-κB Activation lps->nf_kb_activation inos_expression iNOS Expression nf_kb_activation->inos_expression no_production NO Production inos_expression->no_production inflammation Inflammation no_production->inflammation extract Melicope pteleifolia Extract extract->inhibition inhibition->nf_kb_activation

Potential anti-inflammatory mechanism of action.

Conclusion and Future Directions

Melicope pteleifolia extracts possess a remarkable spectrum of bioactive properties, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities. These effects are supported by a growing body of scientific evidence and are attributed to the plant's rich and diverse phytochemical composition. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon.

Future research should focus on several key areas. The isolation and characterization of novel bioactive compounds from Melicope pteleifolia are crucial for identifying lead molecules for drug development. Further elucidation of the molecular mechanisms underlying the observed bioactivities, including detailed investigations into the modulation of specific signaling pathways, will provide a deeper understanding of the therapeutic potential of this plant. In vivo studies are also warranted to validate the in vitro findings and to assess the safety and efficacy of Melicope pteleifolia extracts and their isolated constituents in preclinical models of disease. Such endeavors will be instrumental in translating the traditional knowledge of this medicinal plant into evidence-based therapeutic applications.

References

In Vitro Mechanism of Action of 2,4,6-Trihydroxy-3-geranyl Acetophenone (tHGA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trihydroxy-3-geranyl acetophenone (B1666503) (tHGA) is a bioactive phloroglucinol (B13840) compound isolated from the leaves of Melicope ptelefolia.[1] In vitro studies have demonstrated its potential as a multi-target agent with significant anti-inflammatory, anti-allergic, and endothelial barrier-protective properties. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, detailing the key signaling pathways and molecular targets involved. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its effects in vitro primarily through three interconnected mechanisms:

  • Anti-inflammatory Activity: this compound demonstrates potent anti-inflammatory effects by dually inhibiting the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.[1][2] This dual inhibition curtails the production of key inflammatory mediators, prostaglandins (B1171923) and leukotrienes, respectively.

  • Anti-allergic Activity: The compound exhibits significant mast cell stabilizing properties. It attenuates IgE-mediated mast cell degranulation, thereby inhibiting the release of pre-formed mediators like histamine (B1213489) and β-hexosaminidase, as well as de novo synthesized mediators such as cytokines and eicosanoids.[3] This action is primarily mediated through the inhibition of the Linker for Activation of T cells (LAT) signaling pathway.[4][5]

  • Endothelial Barrier Protection: this compound has been shown to protect the integrity of the endothelial barrier against inflammatory stimuli like lipopolysaccharide (LPS). It achieves this by modulating the GEF-H1/RhoA/ROCK signaling pathway, which in turn affects the phosphorylation of downstream targets and the stability of junctional proteins.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

Table 1: Enzyme Inhibitory Activity of this compound

Enzyme TargetAssay SystemIC50 ValueReference
5-Lipoxygenase (5-LOX)Human leukocytes0.42 µM[2]
5-Lipoxygenase (5-LOX)-1.80 µM (for LTC4 synthesis)[2]
Cyclooxygenase-2 (COX-2)-0.40 µM[2]
Lipoxygenase (LOX)Soybean23.6 µM[7]

Table 2: Anti-allergic Activity of this compound in RBL-2H3 Cells

Mediator InhibitedStimulusThis compound Concentration% InhibitionReference
β-hexosaminidaseDNP-IgE/DNP-BSANot specifiedSignificant inhibition[3]
HistamineDNP-IgE/DNP-BSANot specifiedSignificant inhibition[3]
Interleukin-4 (IL-4)DNP-IgE/DNP-BSANot specifiedSignificant inhibition[3]
Tumor Necrosis Factor-α (TNF-α)DNP-IgE/DNP-BSANot specifiedSignificant inhibition[3]
Prostaglandin D2 (PGD2)DNP-IgE/DNP-BSANot specifiedSignificant inhibition[3]
Leukotriene C4 (LTC4)DNP-IgE/DNP-BSANot specifiedSignificant inhibition[3]

Table 3: Effect of this compound on LPS-Induced Signaling in Human Umbilical Vein Endothelial Cells (HUVECs)

Signaling MoleculeEffect of this compoundReference
p-Myosin Light Chain (MLC)Inhibition[6]
NF-κB p65 translocationInhibition[6]
p-p38 MAPKInhibition[6]
p-ERK MAPKInhibition[6]

Signaling Pathways and Molecular Interactions

Endothelial Barrier Protection: The GEF-H1/RhoA/ROCK Pathway

In endothelial cells, inflammatory stimuli such as LPS can disrupt barrier integrity. This compound counteracts this by inhibiting the GEF-H1/RhoA/ROCK signaling cascade. This pathway is a critical regulator of endothelial permeability.

G LPS LPS TLR4 TLR4 LPS->TLR4 GEFH1 GEF-H1 TLR4->GEFH1 RhoA RhoA GEFH1->RhoA ROCK ROCK RhoA->ROCK MLC MLC ROCK->MLC NFkB NF-κB Activation ROCK->NFkB MAPK MAPK (p38, ERK) Activation ROCK->MAPK This compound This compound This compound->ROCK pMLC p-MLC MLC->pMLC StressFiber Stress Fiber Formation pMLC->StressFiber Permeability Increased Endothelial Permeability StressFiber->Permeability

Caption: this compound inhibits the GEF-H1/RhoA/ROCK signaling pathway in endothelial cells.

Anti-allergic Mechanism: Inhibition of IgE-Mediated Mast Cell Degranulation

This compound stabilizes mast cells by interfering with the signaling cascade initiated by the cross-linking of IgE receptors. A key molecular target in this process is the Linker for Activation of T cells (LAT).

G Antigen Antigen IgE IgE-FcεRI Antigen->IgE Syk Syk IgE->Syk LAT LAT Syk->LAT PLCg PLCγ LAT->PLCg PI3K PI3K LAT->PI3K This compound This compound This compound->LAT Ca Ca²⁺ Influx PLCg->Ca MAPK MAPK Pathway PLCg->MAPK NFkB NF-κB Pathway PI3K->NFkB Degranulation Degranulation (Histamine, β-hexosaminidase) Ca->Degranulation Cytokines Cytokine & Eicosanoid Production MAPK->Cytokines NFkB->Cytokines

Caption: this compound targets the LAT protein to inhibit IgE-mediated mast cell degranulation.

Anti-inflammatory Pathway: Dual Inhibition of COX-2 and 5-LOX

This compound's anti-inflammatory action stems from its ability to block two key enzymes in the arachidonic acid cascade, thereby reducing the synthesis of pro-inflammatory mediators.

G CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ CellMembrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins COX2->PGs LTs Leukotrienes LOX5->LTs This compound This compound This compound->COX2 This compound->LOX5 Inflammation Inflammation PGs->Inflammation LTs->Inflammation

Caption: this compound dually inhibits COX-2 and 5-LOX in the arachidonic acid pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's in vitro mechanism of action.

Cell Culture
  • Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are cultured in Endothelial Cell Growth Medium supplemented with fetal bovine serum and appropriate growth factors.[8][9][10][11][12] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are typically seeded in multi-well plates or on transwell inserts.

  • Rat Basophilic Leukemia (RBL-2H3) Cells: RBL-2H3 cells, a model for mast cells, are cultured in Minimum Essential Medium (MEM) supplemented with fetal bovine serum, L-glutamine, and antibiotics.[13] Cells are maintained under the same conditions as HUVECs.

Endothelial Permeability Assay (Transwell Assay)

This assay measures the integrity of the endothelial monolayer.

  • Cell Seeding: HUVECs are seeded onto the upper chamber of a transwell insert (e.g., 0.4 µm pore size) and cultured to form a confluent monolayer.

  • Treatment: The monolayer is pre-treated with various concentrations of this compound for a specified duration, followed by stimulation with an inflammatory agent like LPS.

  • Permeability Measurement: A tracer molecule (e.g., FITC-dextran) is added to the upper chamber. After a defined incubation period, the amount of tracer that has passed through the monolayer into the lower chamber is quantified using a fluorescence plate reader. A decrease in the amount of tracer in the lower chamber in this compound-treated cells compared to the LPS-only control indicates a protective effect on barrier function.[14][15][16]

  • Transendothelial Electrical Resistance (TEER): As an alternative or complementary method, the electrical resistance across the monolayer can be measured using a voltohmmeter. An increase in TEER in this compound-treated cells indicates enhanced barrier integrity.[3][6][17][18]

Western Blot Analysis for Signaling Proteins

This technique is used to quantify the levels of total and phosphorylated signaling proteins.

  • Cell Lysis: After treatment with this compound and/or stimuli, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-MLC, p-p38, p-ERK, NF-κB p65, p-LAT, p-PLCγ, p-Syk).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[19][20][21][22][23][24][25][26][27][28][29]

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of granular contents from mast cells.[2][5][7][13][14][15][30][31][32][33][34][35]

  • Sensitization and Treatment: RBL-2H3 cells are sensitized with DNP-specific IgE overnight. The cells are then washed and pre-treated with this compound before being challenged with the antigen DNP-BSA to induce degranulation.

  • Sample Collection: After stimulation, the supernatant is collected to measure the released β-hexosaminidase. The remaining cells are lysed to determine the total cellular β-hexosaminidase content.

  • Enzymatic Assay: The enzymatic activity in both the supernatant and the cell lysate is measured by incubating with a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). The reaction is stopped, and the absorbance is read on a spectrophotometer.

  • Calculation: The percentage of β-hexosaminidase release is calculated as the ratio of the activity in the supernatant to the total activity (supernatant + lysate).

Enzyme Inhibition Assays (COX-2 and 5-LOX)

These assays determine the direct inhibitory effect of this compound on enzyme activity.[30][36][37][38]

  • Reaction Mixture: The assay is typically performed in a cell-free system. The reaction mixture contains the purified enzyme (COX-2 or 5-LOX), the substrate (arachidonic acid), and various concentrations of this compound or a control inhibitor.

  • Product Measurement: The formation of the enzymatic product (e.g., prostaglandins for COX-2, leukotrienes for 5-LOX) is measured over time using methods such as spectrophotometry, fluorometry, or chromatography.

  • IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Intracellular Calcium Influx Assay

This assay measures changes in intracellular calcium concentration, a key event in mast cell activation.[1][13][32][33][39]

  • Cell Loading: RBL-2H3 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Treatment and Stimulation: The loaded cells are pre-treated with this compound and then stimulated with an agonist (e.g., DNP-BSA).

  • Fluorescence Measurement: Changes in intracellular calcium levels are monitored in real-time using a fluorescence plate reader or a flow cytometer. An inhibition of the stimulus-induced calcium increase by this compound indicates its interference with this signaling event.

Conclusion

The in vitro evidence strongly suggests that 2,4,6-trihydroxy-3-geranyl acetophenone is a promising multi-target therapeutic agent. Its ability to concurrently inhibit key inflammatory enzymes, stabilize mast cells, and protect the endothelial barrier highlights its potential for the treatment of various inflammatory and allergic conditions. The detailed mechanisms of action, involving the GEF-H1/RhoA/ROCK, LAT-mediated, and COX/LOX pathways, provide a solid foundation for further preclinical and clinical development. The experimental protocols and quantitative data presented in this guide are intended to facilitate future research aimed at fully elucidating the therapeutic potential of this compound.

References

In Vitro Mechanism of Action of 2,4,6-Trihydroxy-3-geranyl Acetophenone (tHGA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA) is a bioactive phloroglucinol compound isolated from the leaves of Melicope ptelefolia.[1] In vitro studies have demonstrated its potential as a multi-target agent with significant anti-inflammatory, anti-allergic, and endothelial barrier-protective properties. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, detailing the key signaling pathways and molecular targets involved. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its effects in vitro primarily through three interconnected mechanisms:

  • Anti-inflammatory Activity: this compound demonstrates potent anti-inflammatory effects by dually inhibiting the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.[1][2] This dual inhibition curtails the production of key inflammatory mediators, prostaglandins and leukotrienes, respectively.

  • Anti-allergic Activity: The compound exhibits significant mast cell stabilizing properties. It attenuates IgE-mediated mast cell degranulation, thereby inhibiting the release of pre-formed mediators like histamine and β-hexosaminidase, as well as de novo synthesized mediators such as cytokines and eicosanoids.[3] This action is primarily mediated through the inhibition of the Linker for Activation of T cells (LAT) signaling pathway.[4][5]

  • Endothelial Barrier Protection: this compound has been shown to protect the integrity of the endothelial barrier against inflammatory stimuli like lipopolysaccharide (LPS). It achieves this by modulating the GEF-H1/RhoA/ROCK signaling pathway, which in turn affects the phosphorylation of downstream targets and the stability of junctional proteins.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

Table 1: Enzyme Inhibitory Activity of this compound

Enzyme TargetAssay SystemIC50 ValueReference
5-Lipoxygenase (5-LOX)Human leukocytes0.42 µM[2]
5-Lipoxygenase (5-LOX)-1.80 µM (for LTC4 synthesis)[2]
Cyclooxygenase-2 (COX-2)-0.40 µM[2]
Lipoxygenase (LOX)Soybean23.6 µM[7]

Table 2: Anti-allergic Activity of this compound in RBL-2H3 Cells

Mediator InhibitedStimulusThis compound Concentration% InhibitionReference
β-hexosaminidaseDNP-IgE/DNP-BSANot specifiedSignificant inhibition[3]
HistamineDNP-IgE/DNP-BSANot specifiedSignificant inhibition[3]
Interleukin-4 (IL-4)DNP-IgE/DNP-BSANot specifiedSignificant inhibition[3]
Tumor Necrosis Factor-α (TNF-α)DNP-IgE/DNP-BSANot specifiedSignificant inhibition[3]
Prostaglandin D2 (PGD2)DNP-IgE/DNP-BSANot specifiedSignificant inhibition[3]
Leukotriene C4 (LTC4)DNP-IgE/DNP-BSANot specifiedSignificant inhibition[3]

Table 3: Effect of this compound on LPS-Induced Signaling in Human Umbilical Vein Endothelial Cells (HUVECs)

Signaling MoleculeEffect of this compoundReference
p-Myosin Light Chain (MLC)Inhibition[6]
NF-κB p65 translocationInhibition[6]
p-p38 MAPKInhibition[6]
p-ERK MAPKInhibition[6]

Signaling Pathways and Molecular Interactions

Endothelial Barrier Protection: The GEF-H1/RhoA/ROCK Pathway

In endothelial cells, inflammatory stimuli such as LPS can disrupt barrier integrity. This compound counteracts this by inhibiting the GEF-H1/RhoA/ROCK signaling cascade. This pathway is a critical regulator of endothelial permeability.

G LPS LPS TLR4 TLR4 LPS->TLR4 GEFH1 GEF-H1 TLR4->GEFH1 RhoA RhoA GEFH1->RhoA ROCK ROCK RhoA->ROCK MLC MLC ROCK->MLC NFkB NF-κB Activation ROCK->NFkB MAPK MAPK (p38, ERK) Activation ROCK->MAPK This compound This compound This compound->ROCK pMLC p-MLC MLC->pMLC StressFiber Stress Fiber Formation pMLC->StressFiber Permeability Increased Endothelial Permeability StressFiber->Permeability

Caption: this compound inhibits the GEF-H1/RhoA/ROCK signaling pathway in endothelial cells.

Anti-allergic Mechanism: Inhibition of IgE-Mediated Mast Cell Degranulation

This compound stabilizes mast cells by interfering with the signaling cascade initiated by the cross-linking of IgE receptors. A key molecular target in this process is the Linker for Activation of T cells (LAT).

G Antigen Antigen IgE IgE-FcεRI Antigen->IgE Syk Syk IgE->Syk LAT LAT Syk->LAT PLCg PLCγ LAT->PLCg PI3K PI3K LAT->PI3K This compound This compound This compound->LAT Ca Ca²⁺ Influx PLCg->Ca MAPK MAPK Pathway PLCg->MAPK NFkB NF-κB Pathway PI3K->NFkB Degranulation Degranulation (Histamine, β-hexosaminidase) Ca->Degranulation Cytokines Cytokine & Eicosanoid Production MAPK->Cytokines NFkB->Cytokines

Caption: this compound targets the LAT protein to inhibit IgE-mediated mast cell degranulation.

Anti-inflammatory Pathway: Dual Inhibition of COX-2 and 5-LOX

This compound's anti-inflammatory action stems from its ability to block two key enzymes in the arachidonic acid cascade, thereby reducing the synthesis of pro-inflammatory mediators.

G CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ CellMembrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins COX2->PGs LTs Leukotrienes LOX5->LTs This compound This compound This compound->COX2 This compound->LOX5 Inflammation Inflammation PGs->Inflammation LTs->Inflammation

Caption: this compound dually inhibits COX-2 and 5-LOX in the arachidonic acid pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's in vitro mechanism of action.

Cell Culture
  • Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are cultured in Endothelial Cell Growth Medium supplemented with fetal bovine serum and appropriate growth factors.[8][9][10][11][12] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are typically seeded in multi-well plates or on transwell inserts.

  • Rat Basophilic Leukemia (RBL-2H3) Cells: RBL-2H3 cells, a model for mast cells, are cultured in Minimum Essential Medium (MEM) supplemented with fetal bovine serum, L-glutamine, and antibiotics.[13] Cells are maintained under the same conditions as HUVECs.

Endothelial Permeability Assay (Transwell Assay)

This assay measures the integrity of the endothelial monolayer.

  • Cell Seeding: HUVECs are seeded onto the upper chamber of a transwell insert (e.g., 0.4 µm pore size) and cultured to form a confluent monolayer.

  • Treatment: The monolayer is pre-treated with various concentrations of this compound for a specified duration, followed by stimulation with an inflammatory agent like LPS.

  • Permeability Measurement: A tracer molecule (e.g., FITC-dextran) is added to the upper chamber. After a defined incubation period, the amount of tracer that has passed through the monolayer into the lower chamber is quantified using a fluorescence plate reader. A decrease in the amount of tracer in the lower chamber in this compound-treated cells compared to the LPS-only control indicates a protective effect on barrier function.[14][15][16]

  • Transendothelial Electrical Resistance (TEER): As an alternative or complementary method, the electrical resistance across the monolayer can be measured using a voltohmmeter. An increase in TEER in this compound-treated cells indicates enhanced barrier integrity.[3][6][17][18]

Western Blot Analysis for Signaling Proteins

This technique is used to quantify the levels of total and phosphorylated signaling proteins.

  • Cell Lysis: After treatment with this compound and/or stimuli, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-MLC, p-p38, p-ERK, NF-κB p65, p-LAT, p-PLCγ, p-Syk).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[19][20][21][22][23][24][25][26][27][28][29]

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of granular contents from mast cells.[2][5][7][13][14][15][30][31][32][33][34][35]

  • Sensitization and Treatment: RBL-2H3 cells are sensitized with DNP-specific IgE overnight. The cells are then washed and pre-treated with this compound before being challenged with the antigen DNP-BSA to induce degranulation.

  • Sample Collection: After stimulation, the supernatant is collected to measure the released β-hexosaminidase. The remaining cells are lysed to determine the total cellular β-hexosaminidase content.

  • Enzymatic Assay: The enzymatic activity in both the supernatant and the cell lysate is measured by incubating with a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). The reaction is stopped, and the absorbance is read on a spectrophotometer.

  • Calculation: The percentage of β-hexosaminidase release is calculated as the ratio of the activity in the supernatant to the total activity (supernatant + lysate).

Enzyme Inhibition Assays (COX-2 and 5-LOX)

These assays determine the direct inhibitory effect of this compound on enzyme activity.[30][36][37][38]

  • Reaction Mixture: The assay is typically performed in a cell-free system. The reaction mixture contains the purified enzyme (COX-2 or 5-LOX), the substrate (arachidonic acid), and various concentrations of this compound or a control inhibitor.

  • Product Measurement: The formation of the enzymatic product (e.g., prostaglandins for COX-2, leukotrienes for 5-LOX) is measured over time using methods such as spectrophotometry, fluorometry, or chromatography.

  • IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Intracellular Calcium Influx Assay

This assay measures changes in intracellular calcium concentration, a key event in mast cell activation.[1][13][32][33][39]

  • Cell Loading: RBL-2H3 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Treatment and Stimulation: The loaded cells are pre-treated with this compound and then stimulated with an agonist (e.g., DNP-BSA).

  • Fluorescence Measurement: Changes in intracellular calcium levels are monitored in real-time using a fluorescence plate reader or a flow cytometer. An inhibition of the stimulus-induced calcium increase by this compound indicates its interference with this signaling event.

Conclusion

The in vitro evidence strongly suggests that 2,4,6-trihydroxy-3-geranyl acetophenone is a promising multi-target therapeutic agent. Its ability to concurrently inhibit key inflammatory enzymes, stabilize mast cells, and protect the endothelial barrier highlights its potential for the treatment of various inflammatory and allergic conditions. The detailed mechanisms of action, involving the GEF-H1/RhoA/ROCK, LAT-mediated, and COX/LOX pathways, provide a solid foundation for further preclinical and clinical development. The experimental protocols and quantitative data presented in this guide are intended to facilitate future research aimed at fully elucidating the therapeutic potential of this compound.

References

Pharmacological Profile of 2,4,6-Trihydroxy-3-geranylacetophenone (tHGA): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-trihydroxy-3-geranylacetophenone (tHGA), a bioactive natural product isolated from Melicope ptelefolia, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anti-inflammatory, anti-allergic, and anti-cancer properties. This document details the compound's mechanism of action, engagement with key signaling pathways, and pharmacokinetic properties. Quantitative data are presented in tabular format for clarity, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the pharmacological characteristics of this compound.

Introduction

2,4,6-trihydroxy-3-geranylacetophenone (this compound) is a phloroglucinol (B13840) derivative that has demonstrated a range of promising biological activities.[1][2] Extensive research has highlighted its potential as a therapeutic agent, particularly in the context of inflammatory diseases, allergic reactions, and oncology.[1][2] This guide aims to consolidate the current knowledge on the pharmacological profile of this compound to support further research and drug development efforts.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Concentrations (IC50) of this compound

Target/ActivityIC50 ValueModel SystemReference(s)
Soybean 15-Lipoxygenase (15-LOX)20 µMIn vitro enzyme assay[3][4]
Soybean 15-Lipoxygenase (15-LOX)23.6 µMIn vitro enzyme assay[5]
Vascular Permeability3.964 mg/kgLPS-induced endotoxemic mice[6][7]
Leukocyte Infiltration17.56 mg/kgLPS-induced endotoxemic mice[6][7]

Table 2: Pharmacokinetic Parameters of this compound in Rats

Administration RouteFormulationCmax (ng/mL)tmax (h)t1/2 (h)AUC0–24 (ng/mL·h)Relative Oral Bioavailability (%)Reference(s)
OralUnformulated5.40.256.917.69.1[8][9]
OralLiposome-encapsulated14.50.256.640.721.0[8][9]
IntraperitonealLiposome-encapsulated54.61.56.7193.9-[8][9]

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by modulating several key signaling pathways implicated in inflammation, cell proliferation, and survival.

Inhibition of Inflammatory Pathways

This compound has been shown to possess potent anti-inflammatory properties through the inhibition of crucial inflammatory mediators and signaling cascades.

  • GEF-H1/RhoA/ROCK Pathway: this compound has been found to preserve endothelial barrier function by inhibiting the GEF-H1/RhoA/ROCK signaling pathway.[10][11] This pathway is a critical regulator of cytoskeletal dynamics and cell adhesion. By targeting this pathway, this compound can attenuate vascular hyperpermeability, a hallmark of inflammation.[10] ROCK1 has been predicted as a molecular target of this compound.[10][11]

  • NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response. This compound has been demonstrated to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[11]

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) cascades, including p38, ERK, and JNK, are key signaling pathways that regulate a wide range of cellular processes, including inflammation and apoptosis. This compound has been shown to inhibit the phosphorylation and activation of p38 and ERK MAPKs.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor GEF-H1 GEF-H1 Receptor->GEF-H1 IKK IKK Receptor->IKK RhoA RhoA GEF-H1->RhoA ROCK ROCK RhoA->ROCK p38 p38 ROCK->p38 ERK ERK ROCK->ERK IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB inhibits NF-kB_n NF-kB NF-kB->NF-kB_n translocation Inflammatory_Genes Inflammatory_Genes NF-kB_n->Inflammatory_Genes activates transcription This compound This compound This compound->ROCK inhibits This compound->p38 inhibits This compound->ERK inhibits This compound->IKK inhibits

Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Modulation of Cell Growth and Proliferation

This compound has also been investigated for its effects on cell growth and proliferation, particularly in the context of cancer and asthma.

  • AKT/STAT3 Pathway: In human bronchial smooth muscle cells, this compound was found to inhibit proliferation and migration by modulating the AKT and STAT3 pathways.[12]

Anti-allergic Mechanisms

The anti-allergic effects of this compound are attributed to its interaction with key molecules in the mast cell activation cascade.

  • LAT Protein: The Linker for Activation of T-cells (LAT) protein is a critical adaptor molecule in IgE-mediated mast cell degranulation. It has been suggested that the LAT protein may be a molecular target for this compound in this context.

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments used to characterize the pharmacological profile of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Western Blotting for Signaling Protein Phosphorylation

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation status of key signaling proteins such as p38, ERK, and STAT3.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time periods. Include appropriate positive and negative controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p38 and anti-total-p38) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an appropriate imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

G Cell_Culture Cell Culture & this compound Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: General workflow for Western blot analysis.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol outlines the general steps for measuring changes in gene expression in response to this compound treatment.

Protocol:

  • Cell Culture and Treatment: Treat cells with this compound as described for the Western blot protocol.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a qPCR instrument, SYBR Green or TaqMan chemistry, and primers specific for the target genes and a reference gene (e.g., GAPDH, β-actin).

  • Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression.

Immunofluorescence Staining for Protein Localization

This protocol provides a general method for visualizing the subcellular localization of proteins of interest following this compound treatment.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound as required.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS containing 1-5% BSA) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: (Optional) Stain the nuclei with DAPI or Hoechst.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope.

Conclusion

2,4,6-trihydroxy-3-geranylacetophenone (this compound) is a promising bioactive compound with a multifaceted pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, cell proliferation, and allergic responses underscores its potential for therapeutic development. The quantitative data and experimental methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound. Future studies should focus on confirming its molecular targets, further defining its mechanism of action in various disease models, and optimizing its pharmacokinetic properties for clinical application.

References

Pharmacological Profile of 2,4,6-Trihydroxy-3-geranylacetophenone (tHGA): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-trihydroxy-3-geranylacetophenone (tHGA), a bioactive natural product isolated from Melicope ptelefolia, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anti-inflammatory, anti-allergic, and anti-cancer properties. This document details the compound's mechanism of action, engagement with key signaling pathways, and pharmacokinetic properties. Quantitative data are presented in tabular format for clarity, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the pharmacological characteristics of this compound.

Introduction

2,4,6-trihydroxy-3-geranylacetophenone (this compound) is a phloroglucinol derivative that has demonstrated a range of promising biological activities.[1][2] Extensive research has highlighted its potential as a therapeutic agent, particularly in the context of inflammatory diseases, allergic reactions, and oncology.[1][2] This guide aims to consolidate the current knowledge on the pharmacological profile of this compound to support further research and drug development efforts.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Concentrations (IC50) of this compound

Target/ActivityIC50 ValueModel SystemReference(s)
Soybean 15-Lipoxygenase (15-LOX)20 µMIn vitro enzyme assay[3][4]
Soybean 15-Lipoxygenase (15-LOX)23.6 µMIn vitro enzyme assay[5]
Vascular Permeability3.964 mg/kgLPS-induced endotoxemic mice[6][7]
Leukocyte Infiltration17.56 mg/kgLPS-induced endotoxemic mice[6][7]

Table 2: Pharmacokinetic Parameters of this compound in Rats

Administration RouteFormulationCmax (ng/mL)tmax (h)t1/2 (h)AUC0–24 (ng/mL·h)Relative Oral Bioavailability (%)Reference(s)
OralUnformulated5.40.256.917.69.1[8][9]
OralLiposome-encapsulated14.50.256.640.721.0[8][9]
IntraperitonealLiposome-encapsulated54.61.56.7193.9-[8][9]

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by modulating several key signaling pathways implicated in inflammation, cell proliferation, and survival.

Inhibition of Inflammatory Pathways

This compound has been shown to possess potent anti-inflammatory properties through the inhibition of crucial inflammatory mediators and signaling cascades.

  • GEF-H1/RhoA/ROCK Pathway: this compound has been found to preserve endothelial barrier function by inhibiting the GEF-H1/RhoA/ROCK signaling pathway.[10][11] This pathway is a critical regulator of cytoskeletal dynamics and cell adhesion. By targeting this pathway, this compound can attenuate vascular hyperpermeability, a hallmark of inflammation.[10] ROCK1 has been predicted as a molecular target of this compound.[10][11]

  • NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response. This compound has been demonstrated to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[11]

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) cascades, including p38, ERK, and JNK, are key signaling pathways that regulate a wide range of cellular processes, including inflammation and apoptosis. This compound has been shown to inhibit the phosphorylation and activation of p38 and ERK MAPKs.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor GEF-H1 GEF-H1 Receptor->GEF-H1 IKK IKK Receptor->IKK RhoA RhoA GEF-H1->RhoA ROCK ROCK RhoA->ROCK p38 p38 ROCK->p38 ERK ERK ROCK->ERK IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB inhibits NF-kB_n NF-kB NF-kB->NF-kB_n translocation Inflammatory_Genes Inflammatory_Genes NF-kB_n->Inflammatory_Genes activates transcription This compound This compound This compound->ROCK inhibits This compound->p38 inhibits This compound->ERK inhibits This compound->IKK inhibits

Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Modulation of Cell Growth and Proliferation

This compound has also been investigated for its effects on cell growth and proliferation, particularly in the context of cancer and asthma.

  • AKT/STAT3 Pathway: In human bronchial smooth muscle cells, this compound was found to inhibit proliferation and migration by modulating the AKT and STAT3 pathways.[12]

Anti-allergic Mechanisms

The anti-allergic effects of this compound are attributed to its interaction with key molecules in the mast cell activation cascade.

  • LAT Protein: The Linker for Activation of T-cells (LAT) protein is a critical adaptor molecule in IgE-mediated mast cell degranulation. It has been suggested that the LAT protein may be a molecular target for this compound in this context.

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments used to characterize the pharmacological profile of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Western Blotting for Signaling Protein Phosphorylation

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation status of key signaling proteins such as p38, ERK, and STAT3.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time periods. Include appropriate positive and negative controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p38 and anti-total-p38) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an appropriate imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

G Cell_Culture Cell Culture & this compound Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: General workflow for Western blot analysis.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol outlines the general steps for measuring changes in gene expression in response to this compound treatment.

Protocol:

  • Cell Culture and Treatment: Treat cells with this compound as described for the Western blot protocol.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a qPCR instrument, SYBR Green or TaqMan chemistry, and primers specific for the target genes and a reference gene (e.g., GAPDH, β-actin).

  • Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression.

Immunofluorescence Staining for Protein Localization

This protocol provides a general method for visualizing the subcellular localization of proteins of interest following this compound treatment.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound as required.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS containing 1-5% BSA) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: (Optional) Stain the nuclei with DAPI or Hoechst.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope.

Conclusion

2,4,6-trihydroxy-3-geranylacetophenone (this compound) is a promising bioactive compound with a multifaceted pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, cell proliferation, and allergic responses underscores its potential for therapeutic development. The quantitative data and experimental methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound. Future studies should focus on confirming its molecular targets, further defining its mechanism of action in various disease models, and optimizing its pharmacokinetic properties for clinical application.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of tHGA (2,4,6-trihydroxy-3-geranyl acetophenone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and chemical properties of tHGA (2,4,6-trihydroxy-3-geranyl acetophenone), a bioactive natural product with significant therapeutic potential. This document consolidates key data on its physicochemical characteristics, provides detailed experimental protocols for its synthesis and biological evaluation, and visualizes its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Identification

This compound, scientifically known as 2,4,6-trihydroxy-3-geranyl acetophenone (B1666503), is a member of the phloroglucinol (B13840) class of compounds. Its structure is characterized by a phloroglucinol core substituted with an acetyl group and a geranyl side chain.[1]

Molecular Formula: C₁₈H₂₄O₄[2]

Chemical Structure:

Chemical structure of 2,4,6-trihydroxy-3-geranyl acetophenone (this compound)

IUPAC Name: 1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]ethanone[2]

CAS Number: 43230-43-9[2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, computed values from reliable databases are included to provide a more complete profile.

PropertyValueSource
Molecular Weight 304.4 g/mol PubChem[2]
Appearance Light yellow powder[3]
Melting Point 128–130 °C[3]
Solubility Soluble in acetone (B3395972) and acetic acid. Insoluble in water, diethyl ether, ethyl alcohol, and benzene.Google Patents[4] (for a related chalcone (B49325) derivative)
LogP (Computed) 4.9PubChem (XLogP3)[2]
pKa (Experimental) Not available in search results. For unsubstituted acetophenone, the pKa is approximately 18.4.[5]

Spectral Data:

  • ¹H NMR (CD₃OD): δH 1.58 (3H, s, Me), 1.63 (3H, s, Me), 1.76 (3H, s, Me), 2.64 (3H, s, COMe), 1.96 (2H, q, J = 7.5 Hz), 2.06 (2H, m), 3.21 (2H, d, J = 6.5 Hz), 5.08 (1H, t, J = 7 Hz), 5.20 (1H, t, J = 6.5 Hz), 5.92 (1H, s, ArH)

  • IR (KBr) νmax: 3405 and 1627 cm⁻¹

  • EIMS m/z (%): [M]⁺ 304 (38), 289 (3), 261 (9), 235 (25), 181 (100)

Chemical Synthesis

This compound can be synthesized via a direct C-alkylation of 2,4,6-trihydroxyacetophenone with geranyl bromide.[1]

Detailed Synthesis Protocol

This protocol is adapted from Ismail et al. (2012) as cited in Chan et al. (2021).[3]

Materials:

  • Phloroacetophenone (1.000 g, 6 mmol)

  • Geranylbromide (0.876 g, 4.80 mmol)

  • Anhydrous potassium carbonate (0.415 g, 3.00 mmol)

  • Dry acetone (3.5 mL)

  • Petroleum ether

  • Ethyl acetate (B1210297) (EtOAc)

  • Silica (B1680970) gel for flash column chromatography

Procedure:

  • Combine phloroacetophenone, geranylbromide, and anhydrous potassium carbonate in dry acetone.

  • Reflux the mixture for 6 hours.

  • Filter the reaction mixture to remove solid residues.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain an oily orange residue.

  • Purify the residue using flash column chromatography on silica gel with a mobile phase of petroleum ether:EtOAc (10:1).

  • The final product, this compound, is obtained as a light yellow powder.[3]

Biological and Pharmacological Properties

This compound has been shown to possess a range of pharmacological activities, positioning it as a promising candidate for drug development.

Summary of Bioactivities and Quantitative Data
ActivityKey FindingsIC₅₀ Values
Anti-inflammatory Inhibits lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.[1]Soybean 15-LOX: 20-23.61 µM[6]
Anti-allergic Attenuates IgE-mediated mast cell degranulation.Not explicitly found.
Endothelial Barrier Protection Inhibits vascular permeability and leukocyte infiltration.Vascular Permeability: 3.964 mg/kg (in vivo)[3][7], Leukocyte Infiltration: 17.56 mg/kg (in vivo)[3][7]
Anti-asthmatic Suppresses chronic allergic airway inflammation.Not explicitly found.
Anti-cancer Induces apoptosis in breast cancer cells.Not explicitly found.

Signaling Pathways

This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

This compound's Role in the MAPK Signaling Pathway

The MAPK cascade is a crucial pathway involved in cell proliferation, differentiation, and inflammation. This compound has been shown to influence the phosphorylation status of key kinases within this pathway.

tHGA_MAPK_Pathway Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK This compound This compound p38 p38 MAPK This compound->p38 Inhibits Phosphorylation ERK ERK This compound->ERK Inhibits Phosphorylation JNK JNK This compound->JNK Inhibits Phosphorylation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPKKK->JNK MAPKK->p38 MAPKK->ERK Inflammation Inflammatory Response (Cytokine Production) p38->Inflammation ERK->Inflammation JNK->Inflammation

Caption: this compound inhibits the phosphorylation of p38, ERK, and JNK MAP kinases.

This compound's Role in the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the immune and inflammatory responses. This compound has been found to inhibit the activation of this pathway.

tHGA_NFkB_Pathway Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression NFkB_IkB->NFkB Releases

Caption: this compound inhibits the NF-κB pathway by preventing IKK activation.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the biological activity of this compound.

In Vivo Evans Blue Permeability Assay

This assay is used to assess the effect of this compound on vascular permeability in a mouse model of endotoxemia.[3][7]

Experimental Workflow:

Evans_Blue_Workflow Start Start Pretreat Pre-treat BALB/c mice with this compound (i.p.) for 1h Start->Pretreat Induce Induce endotoxemia with LPS (i.p.) for 6h Pretreat->Induce Inject_Dye Inject Evans blue dye intravenously Induce->Inject_Dye Sacrifice Sacrifice mice and collect peritoneal lavage fluid Inject_Dye->Sacrifice Measure Measure absorbance of lavage fluid at 620 nm Sacrifice->Measure End End Measure->End

Caption: Workflow for the in vivo Evans blue permeability assay.

In Vitro Mast Cell Degranulation Assay (β-hexosaminidase release)

This assay evaluates the ability of this compound to inhibit the release of β-hexosaminidase, a marker of mast cell degranulation.[8]

Procedure:

  • Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) under standard conditions.

  • Sensitization: Sensitize the mast cells with anti-DNP IgE overnight.

  • Treatment: Pre-incubate the sensitized cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Induce degranulation by challenging the cells with DNP-BSA.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • β-hexosaminidase Assay:

    • Incubate the supernatant with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate (B86180) buffer (pH 4.5).

    • Stop the reaction with a stop solution (e.g., Na₂CO₃/NaHCO₃ buffer, pH 10.7).

    • Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition of β-hexosaminidase release compared to the vehicle control.

Western Blot Analysis for MAPK Phosphorylation

This protocol is a general guideline for assessing the effect of this compound on the phosphorylation of MAPK pathway proteins.[9][10]

Procedure:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, endothelial cells) and treat with this compound followed by stimulation with an inflammatory agent (e.g., LPS).

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the MAPK proteins of interest (e.g., anti-phospho-p38, anti-p38).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to this compound treatment.[11][12]

Procedure:

  • Cell Line: Use a cell line stably transfected with an NF-κB reporter construct (e.g., containing a luciferase gene under the control of NF-κB response elements).

  • Cell Seeding: Seed the reporter cells in a 96-well plate.

  • Treatment: Treat the cells with various concentrations of this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS). Include appropriate controls (unstimulated, vehicle-treated).

  • Lysis: After the incubation period, lyse the cells using a luciferase assay lysis buffer.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition of NF-κB activity by this compound.

Conclusion

This compound is a promising natural product with a well-defined molecular structure and a range of interesting biological activities. Its anti-inflammatory and anti-allergic properties, mediated through the inhibition of the MAPK and NF-κB signaling pathways, make it a strong candidate for further investigation in the development of new therapeutic agents. This technical guide provides a solid foundation of its chemical and biological properties, along with detailed experimental methodologies, to facilitate future research and development efforts. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles and to explore its full therapeutic potential.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of tHGA (2,4,6-trihydroxy-3-geranyl acetophenone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and chemical properties of tHGA (2,4,6-trihydroxy-3-geranyl acetophenone), a bioactive natural product with significant therapeutic potential. This document consolidates key data on its physicochemical characteristics, provides detailed experimental protocols for its synthesis and biological evaluation, and visualizes its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Identification

This compound, scientifically known as 2,4,6-trihydroxy-3-geranyl acetophenone, is a member of the phloroglucinol class of compounds. Its structure is characterized by a phloroglucinol core substituted with an acetyl group and a geranyl side chain.[1]

Molecular Formula: C₁₈H₂₄O₄[2]

Chemical Structure:

Chemical structure of 2,4,6-trihydroxy-3-geranyl acetophenone (this compound)

IUPAC Name: 1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]ethanone[2]

CAS Number: 43230-43-9[2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, computed values from reliable databases are included to provide a more complete profile.

PropertyValueSource
Molecular Weight 304.4 g/mol PubChem[2]
Appearance Light yellow powder[3]
Melting Point 128–130 °C[3]
Solubility Soluble in acetone and acetic acid. Insoluble in water, diethyl ether, ethyl alcohol, and benzene.Google Patents[4] (for a related chalcone derivative)
LogP (Computed) 4.9PubChem (XLogP3)[2]
pKa (Experimental) Not available in search results. For unsubstituted acetophenone, the pKa is approximately 18.4.[5]

Spectral Data:

  • ¹H NMR (CD₃OD): δH 1.58 (3H, s, Me), 1.63 (3H, s, Me), 1.76 (3H, s, Me), 2.64 (3H, s, COMe), 1.96 (2H, q, J = 7.5 Hz), 2.06 (2H, m), 3.21 (2H, d, J = 6.5 Hz), 5.08 (1H, t, J = 7 Hz), 5.20 (1H, t, J = 6.5 Hz), 5.92 (1H, s, ArH)

  • IR (KBr) νmax: 3405 and 1627 cm⁻¹

  • EIMS m/z (%): [M]⁺ 304 (38), 289 (3), 261 (9), 235 (25), 181 (100)

Chemical Synthesis

This compound can be synthesized via a direct C-alkylation of 2,4,6-trihydroxyacetophenone with geranyl bromide.[1]

Detailed Synthesis Protocol

This protocol is adapted from Ismail et al. (2012) as cited in Chan et al. (2021).[3]

Materials:

  • Phloroacetophenone (1.000 g, 6 mmol)

  • Geranylbromide (0.876 g, 4.80 mmol)

  • Anhydrous potassium carbonate (0.415 g, 3.00 mmol)

  • Dry acetone (3.5 mL)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • Silica gel for flash column chromatography

Procedure:

  • Combine phloroacetophenone, geranylbromide, and anhydrous potassium carbonate in dry acetone.

  • Reflux the mixture for 6 hours.

  • Filter the reaction mixture to remove solid residues.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain an oily orange residue.

  • Purify the residue using flash column chromatography on silica gel with a mobile phase of petroleum ether:EtOAc (10:1).

  • The final product, this compound, is obtained as a light yellow powder.[3]

Biological and Pharmacological Properties

This compound has been shown to possess a range of pharmacological activities, positioning it as a promising candidate for drug development.

Summary of Bioactivities and Quantitative Data
ActivityKey FindingsIC₅₀ Values
Anti-inflammatory Inhibits lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.[1]Soybean 15-LOX: 20-23.61 µM[6]
Anti-allergic Attenuates IgE-mediated mast cell degranulation.Not explicitly found.
Endothelial Barrier Protection Inhibits vascular permeability and leukocyte infiltration.Vascular Permeability: 3.964 mg/kg (in vivo)[3][7], Leukocyte Infiltration: 17.56 mg/kg (in vivo)[3][7]
Anti-asthmatic Suppresses chronic allergic airway inflammation.Not explicitly found.
Anti-cancer Induces apoptosis in breast cancer cells.Not explicitly found.

Signaling Pathways

This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

This compound's Role in the MAPK Signaling Pathway

The MAPK cascade is a crucial pathway involved in cell proliferation, differentiation, and inflammation. This compound has been shown to influence the phosphorylation status of key kinases within this pathway.

tHGA_MAPK_Pathway Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK This compound This compound p38 p38 MAPK This compound->p38 Inhibits Phosphorylation ERK ERK This compound->ERK Inhibits Phosphorylation JNK JNK This compound->JNK Inhibits Phosphorylation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPKKK->JNK MAPKK->p38 MAPKK->ERK Inflammation Inflammatory Response (Cytokine Production) p38->Inflammation ERK->Inflammation JNK->Inflammation

Caption: this compound inhibits the phosphorylation of p38, ERK, and JNK MAP kinases.

This compound's Role in the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the immune and inflammatory responses. This compound has been found to inhibit the activation of this pathway.

tHGA_NFkB_Pathway Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression NFkB_IkB->NFkB Releases

Caption: this compound inhibits the NF-κB pathway by preventing IKK activation.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the biological activity of this compound.

In Vivo Evans Blue Permeability Assay

This assay is used to assess the effect of this compound on vascular permeability in a mouse model of endotoxemia.[3][7]

Experimental Workflow:

Evans_Blue_Workflow Start Start Pretreat Pre-treat BALB/c mice with this compound (i.p.) for 1h Start->Pretreat Induce Induce endotoxemia with LPS (i.p.) for 6h Pretreat->Induce Inject_Dye Inject Evans blue dye intravenously Induce->Inject_Dye Sacrifice Sacrifice mice and collect peritoneal lavage fluid Inject_Dye->Sacrifice Measure Measure absorbance of lavage fluid at 620 nm Sacrifice->Measure End End Measure->End

Caption: Workflow for the in vivo Evans blue permeability assay.

In Vitro Mast Cell Degranulation Assay (β-hexosaminidase release)

This assay evaluates the ability of this compound to inhibit the release of β-hexosaminidase, a marker of mast cell degranulation.[8]

Procedure:

  • Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) under standard conditions.

  • Sensitization: Sensitize the mast cells with anti-DNP IgE overnight.

  • Treatment: Pre-incubate the sensitized cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Induce degranulation by challenging the cells with DNP-BSA.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • β-hexosaminidase Assay:

    • Incubate the supernatant with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate buffer (pH 4.5).

    • Stop the reaction with a stop solution (e.g., Na₂CO₃/NaHCO₃ buffer, pH 10.7).

    • Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition of β-hexosaminidase release compared to the vehicle control.

Western Blot Analysis for MAPK Phosphorylation

This protocol is a general guideline for assessing the effect of this compound on the phosphorylation of MAPK pathway proteins.[9][10]

Procedure:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, endothelial cells) and treat with this compound followed by stimulation with an inflammatory agent (e.g., LPS).

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the MAPK proteins of interest (e.g., anti-phospho-p38, anti-p38).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to this compound treatment.[11][12]

Procedure:

  • Cell Line: Use a cell line stably transfected with an NF-κB reporter construct (e.g., containing a luciferase gene under the control of NF-κB response elements).

  • Cell Seeding: Seed the reporter cells in a 96-well plate.

  • Treatment: Treat the cells with various concentrations of this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS). Include appropriate controls (unstimulated, vehicle-treated).

  • Lysis: After the incubation period, lyse the cells using a luciferase assay lysis buffer.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition of NF-κB activity by this compound.

Conclusion

This compound is a promising natural product with a well-defined molecular structure and a range of interesting biological activities. Its anti-inflammatory and anti-allergic properties, mediated through the inhibition of the MAPK and NF-κB signaling pathways, make it a strong candidate for further investigation in the development of new therapeutic agents. This technical guide provides a solid foundation of its chemical and biological properties, along with detailed experimental methodologies, to facilitate future research and development efforts. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles and to explore its full therapeutic potential.

References

Unveiling tHGA: A Technical Guide to the Natural Sources and Biosynthesis of trans-Ferulic Acid-4-O-Glucuronide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of trans-ferulic acid-4-O-glucuronide (tHGA), a significant metabolite of the widely occurring phenolic compound, trans-ferulic acid. Ferulic acid, a derivative of hydroxycinnamic acid, is recognized for its potent antioxidant, anti-inflammatory, and neuroprotective properties. Its bioavailability and bioactivity are intrinsically linked to its metabolic fate, with glucuronidation being a primary pathway. This document details the natural occurrence of its parent compound, the intricate biosynthetic pathways, and the experimental protocols for its study.

Natural Sources of trans-Ferulic Acid

trans-Ferulic acid is ubiquitously found in the plant kingdom, often esterified to polysaccharides within the cell wall, contributing to its structural rigidity.[1] Its glucuronidated form, this compound, is a product of metabolism and can be found in organisms that consume ferulic acid-rich foods. The concentration of free ferulic acid varies significantly among different plant sources.

Table 1: Quantitative Data of trans-Ferulic Acid in Various Plant Sources

Plant SourcePartConcentration of trans-Ferulic Acid
Wheat BranBran~5 g/kg
Sugar-Beet PulpPulp~9 g/kg
Corn KernelKernel~50 g/kg
RiceBranHigh concentrations
OatsWhole grainHigh concentrations
PineappleFruit, Cell Walls0.5–2% of extractable amount
BananasFruit, Cell Walls0.5–2% of extractable amount
SpinachLeaves, Cell Walls0.5–2% of extractable amount
BeetrootRoot, Cell Walls0.5–2% of extractable amount

Note: The data presented is for the parent compound, trans-ferulic acid, as quantitative data for its glucuronide (this compound) in natural sources is not widely available and is primarily a metabolic product.

Biosynthesis of trans-Ferulic Acid-4-O-Glucuronide (this compound)

The formation of this compound is a two-stage process. First, trans-ferulic acid is synthesized in plants through the shikimate and phenylpropanoid pathways. Subsequently, it undergoes glucuronidation, a common phase II metabolic reaction in both plants and animals.

Stage 1: Biosynthesis of trans-Ferulic Acid

The biosynthesis of trans-ferulic acid begins with the shikimate pathway, which produces the aromatic amino acids phenylalanine and tyrosine from carbohydrate precursors.[2] These amino acids then enter the phenylpropanoid pathway to be converted into trans-ferulic acid through a series of enzymatic reactions.

The key enzymes involved in this conversion are:

  • Phenylalanine Ammonia-Lyase (PAL) and Tyrosine Ammonia-Lyase (TAL): Catalyze the deamination of phenylalanine and tyrosine.[2]

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid.[3]

  • 4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid.[4]

  • p-Coumarate 3-Hydroxylase (C3H): Hydroxylates p-coumaric acid to yield caffeic acid.[4]

  • Caffeic acid 3-O-Methyltransferase (COMT) / Caffeoyl-CoA 3-O-Methyltransferase (CCOMT): Catalyzes the methylation of the hydroxyl group on caffeic acid or caffeoyl-CoA to form ferulic acid or feruloyl-CoA, respectively.[4][5]

G Biosynthesis of trans-Ferulic Acid E4P Erythrose-4-Phosphate Shikimate Shikimate Pathway E4P->Shikimate PEP Phosphoenolpyruvate PEP->Shikimate Chorismate Chorismate Shikimate->Chorismate Phe L-Phenylalanine Chorismate->Phe Tyr L-Tyrosine Chorismate->Tyr CinnamicAcid Cinnamic Acid Phe->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid Tyr->pCoumaricAcid TAL CinnamicAcid->pCoumaricAcid C4H CaffeicAcid Caffeic Acid pCoumaricAcid->CaffeicAcid C3H FerulicAcid trans-Ferulic Acid CaffeicAcid->FerulicAcid COMT

Biosynthesis of trans-Ferulic Acid.
Stage 2: Glucuronidation of trans-Ferulic Acid

Glucuronidation is a major pathway for the metabolism of xenobiotics and endogenous compounds, enhancing their water solubility and facilitating their excretion.[1][6] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the activated donor molecule, UDP-glucuronic acid (UDPGA), to a substrate.[7][8] In the case of ferulic acid, the glucuronidation primarily occurs at the 4-hydroxyl group, forming trans-ferulic acid-4-O-glucuronide.[9]

G Glucuronidation of trans-Ferulic Acid FerulicAcid trans-Ferulic Acid UGT UDP-Glucuronosyltransferase (UGT) FerulicAcid->UGT UDPGA UDP-Glucuronic Acid UDPGA->UGT This compound trans-Ferulic Acid-4-O-Glucuronide (this compound) UDP UDP UGT->this compound UGT->UDP

Final step in the biosynthesis of this compound.

Experimental Protocols

Isolation and Identification of trans-Ferulic Acid and its Glucuronide

The isolation and identification of this compound from a biological matrix involves extraction, purification, and structural elucidation.

1. Extraction:

  • Sample Preparation: Air-dry and grind the plant material to a coarse powder.[10]

  • Solvent Extraction: Perform maceration or Soxhlet extraction with a suitable solvent such as acetone (B3395972) or methanol (B129727).[11][12] For acidic compounds like ferulic acid, acidified methanol (e.g., methanol-formic acid) can be used for free acid extraction.[13] To extract total available ferulic acid, including esterified forms, alkaline hydrolysis (e.g., using NaOH) followed by extraction is necessary.

2. Purification:

  • Chromatography: Employ Vacuum Liquid Chromatography (VLC) with normal phase (silica gel) or reversed-phase (C18) columns for initial fractionation.[11]

  • High-Performance Liquid Chromatography (HPLC): Use preparative HPLC for final purification of the target compound.

3. Identification:

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): Use 1H-NMR and 13C-NMR to determine the chemical structure.[11]

    • Mass Spectrometry (MS): Use techniques like Electrospray Ionization (ESI)-MS to determine the molecular weight and fragmentation pattern.[14]

    • Infrared (IR) Spectroscopy: Identify functional groups present in the molecule.[11]

G Isolation and Identification Workflow PlantMaterial Dried Plant Material Extraction Solvent Extraction PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract VLC VLC Fractionation CrudeExtract->VLC Fractions Fractions VLC->Fractions HPLC Preparative HPLC Fractions->HPLC PureCompound Pure Compound HPLC->PureCompound NMR NMR Spectroscopy PureCompound->NMR MS Mass Spectrometry PureCompound->MS IR IR Spectroscopy PureCompound->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Workflow for isolation and identification.
Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound and its parent compound in biological samples.[15]

Table 2: Example HPLC Protocol for trans-Ferulic Acid Quantification

ParameterCondition
Instrumentation HPLC system with a UV or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an acidic aqueous phase (e.g., 1.0% acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common mobile phase is acetonitrile:10% acetic acid (20:80 v/v).[15]
Flow Rate 1.0 mL/min
Detection Wavelength 320 nm
Column Temperature 30°C
Injection Volume 10-20 µL
Standard Preparation Prepare a stock solution of pure trans-ferulic acid in methanol and create a series of dilutions to construct a calibration curve (e.g., 200-7000 ng/mL).[15]
Sample Preparation Extract the sample as described in the isolation protocol, filter through a 0.2 or 0.45 µm membrane filter, and inject into the HPLC system.
Validation The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[15]

Conclusion

trans-Ferulic acid-4-O-glucuronide (this compound) is a key metabolite of trans-ferulic acid, a phenolic compound with significant therapeutic potential. Understanding its natural origins and biosynthetic pathways is crucial for harnessing its benefits in drug development and nutritional science. This guide provides a comprehensive overview of the current knowledge, from the abundance of its precursor in various plants to the detailed enzymatic steps of its formation. The outlined experimental protocols offer a foundation for researchers to isolate, identify, and quantify this important molecule, paving the way for further investigation into its biological activities and applications.

References

Unveiling tHGA: A Technical Guide to the Natural Sources and Biosynthesis of trans-Ferulic Acid-4-O-Glucuronide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of trans-ferulic acid-4-O-glucuronide (tHGA), a significant metabolite of the widely occurring phenolic compound, trans-ferulic acid. Ferulic acid, a derivative of hydroxycinnamic acid, is recognized for its potent antioxidant, anti-inflammatory, and neuroprotective properties. Its bioavailability and bioactivity are intrinsically linked to its metabolic fate, with glucuronidation being a primary pathway. This document details the natural occurrence of its parent compound, the intricate biosynthetic pathways, and the experimental protocols for its study.

Natural Sources of trans-Ferulic Acid

trans-Ferulic acid is ubiquitously found in the plant kingdom, often esterified to polysaccharides within the cell wall, contributing to its structural rigidity.[1] Its glucuronidated form, this compound, is a product of metabolism and can be found in organisms that consume ferulic acid-rich foods. The concentration of free ferulic acid varies significantly among different plant sources.

Table 1: Quantitative Data of trans-Ferulic Acid in Various Plant Sources

Plant SourcePartConcentration of trans-Ferulic Acid
Wheat BranBran~5 g/kg
Sugar-Beet PulpPulp~9 g/kg
Corn KernelKernel~50 g/kg
RiceBranHigh concentrations
OatsWhole grainHigh concentrations
PineappleFruit, Cell Walls0.5–2% of extractable amount
BananasFruit, Cell Walls0.5–2% of extractable amount
SpinachLeaves, Cell Walls0.5–2% of extractable amount
BeetrootRoot, Cell Walls0.5–2% of extractable amount

Note: The data presented is for the parent compound, trans-ferulic acid, as quantitative data for its glucuronide (this compound) in natural sources is not widely available and is primarily a metabolic product.

Biosynthesis of trans-Ferulic Acid-4-O-Glucuronide (this compound)

The formation of this compound is a two-stage process. First, trans-ferulic acid is synthesized in plants through the shikimate and phenylpropanoid pathways. Subsequently, it undergoes glucuronidation, a common phase II metabolic reaction in both plants and animals.

Stage 1: Biosynthesis of trans-Ferulic Acid

The biosynthesis of trans-ferulic acid begins with the shikimate pathway, which produces the aromatic amino acids phenylalanine and tyrosine from carbohydrate precursors.[2] These amino acids then enter the phenylpropanoid pathway to be converted into trans-ferulic acid through a series of enzymatic reactions.

The key enzymes involved in this conversion are:

  • Phenylalanine Ammonia-Lyase (PAL) and Tyrosine Ammonia-Lyase (TAL): Catalyze the deamination of phenylalanine and tyrosine.[2]

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid.[3]

  • 4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid.[4]

  • p-Coumarate 3-Hydroxylase (C3H): Hydroxylates p-coumaric acid to yield caffeic acid.[4]

  • Caffeic acid 3-O-Methyltransferase (COMT) / Caffeoyl-CoA 3-O-Methyltransferase (CCOMT): Catalyzes the methylation of the hydroxyl group on caffeic acid or caffeoyl-CoA to form ferulic acid or feruloyl-CoA, respectively.[4][5]

G Biosynthesis of trans-Ferulic Acid E4P Erythrose-4-Phosphate Shikimate Shikimate Pathway E4P->Shikimate PEP Phosphoenolpyruvate PEP->Shikimate Chorismate Chorismate Shikimate->Chorismate Phe L-Phenylalanine Chorismate->Phe Tyr L-Tyrosine Chorismate->Tyr CinnamicAcid Cinnamic Acid Phe->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid Tyr->pCoumaricAcid TAL CinnamicAcid->pCoumaricAcid C4H CaffeicAcid Caffeic Acid pCoumaricAcid->CaffeicAcid C3H FerulicAcid trans-Ferulic Acid CaffeicAcid->FerulicAcid COMT

Biosynthesis of trans-Ferulic Acid.
Stage 2: Glucuronidation of trans-Ferulic Acid

Glucuronidation is a major pathway for the metabolism of xenobiotics and endogenous compounds, enhancing their water solubility and facilitating their excretion.[1][6] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the activated donor molecule, UDP-glucuronic acid (UDPGA), to a substrate.[7][8] In the case of ferulic acid, the glucuronidation primarily occurs at the 4-hydroxyl group, forming trans-ferulic acid-4-O-glucuronide.[9]

G Glucuronidation of trans-Ferulic Acid FerulicAcid trans-Ferulic Acid UGT UDP-Glucuronosyltransferase (UGT) FerulicAcid->UGT UDPGA UDP-Glucuronic Acid UDPGA->UGT This compound trans-Ferulic Acid-4-O-Glucuronide (this compound) UDP UDP UGT->this compound UGT->UDP

Final step in the biosynthesis of this compound.

Experimental Protocols

Isolation and Identification of trans-Ferulic Acid and its Glucuronide

The isolation and identification of this compound from a biological matrix involves extraction, purification, and structural elucidation.

1. Extraction:

  • Sample Preparation: Air-dry and grind the plant material to a coarse powder.[10]

  • Solvent Extraction: Perform maceration or Soxhlet extraction with a suitable solvent such as acetone or methanol.[11][12] For acidic compounds like ferulic acid, acidified methanol (e.g., methanol-formic acid) can be used for free acid extraction.[13] To extract total available ferulic acid, including esterified forms, alkaline hydrolysis (e.g., using NaOH) followed by extraction is necessary.

2. Purification:

  • Chromatography: Employ Vacuum Liquid Chromatography (VLC) with normal phase (silica gel) or reversed-phase (C18) columns for initial fractionation.[11]

  • High-Performance Liquid Chromatography (HPLC): Use preparative HPLC for final purification of the target compound.

3. Identification:

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): Use 1H-NMR and 13C-NMR to determine the chemical structure.[11]

    • Mass Spectrometry (MS): Use techniques like Electrospray Ionization (ESI)-MS to determine the molecular weight and fragmentation pattern.[14]

    • Infrared (IR) Spectroscopy: Identify functional groups present in the molecule.[11]

G Isolation and Identification Workflow PlantMaterial Dried Plant Material Extraction Solvent Extraction PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract VLC VLC Fractionation CrudeExtract->VLC Fractions Fractions VLC->Fractions HPLC Preparative HPLC Fractions->HPLC PureCompound Pure Compound HPLC->PureCompound NMR NMR Spectroscopy PureCompound->NMR MS Mass Spectrometry PureCompound->MS IR IR Spectroscopy PureCompound->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Workflow for isolation and identification.
Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound and its parent compound in biological samples.[15]

Table 2: Example HPLC Protocol for trans-Ferulic Acid Quantification

ParameterCondition
Instrumentation HPLC system with a UV or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an acidic aqueous phase (e.g., 1.0% acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is acetonitrile:10% acetic acid (20:80 v/v).[15]
Flow Rate 1.0 mL/min
Detection Wavelength 320 nm
Column Temperature 30°C
Injection Volume 10-20 µL
Standard Preparation Prepare a stock solution of pure trans-ferulic acid in methanol and create a series of dilutions to construct a calibration curve (e.g., 200-7000 ng/mL).[15]
Sample Preparation Extract the sample as described in the isolation protocol, filter through a 0.2 or 0.45 µm membrane filter, and inject into the HPLC system.
Validation The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[15]

Conclusion

trans-Ferulic acid-4-O-glucuronide (this compound) is a key metabolite of trans-ferulic acid, a phenolic compound with significant therapeutic potential. Understanding its natural origins and biosynthetic pathways is crucial for harnessing its benefits in drug development and nutritional science. This guide provides a comprehensive overview of the current knowledge, from the abundance of its precursor in various plants to the detailed enzymatic steps of its formation. The outlined experimental protocols offer a foundation for researchers to isolate, identify, and quantify this important molecule, paving the way for further investigation into its biological activities and applications.

References

Preliminary Cytotoxicity Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone (tHGA): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-trihydroxy-3-geranylacetophenone (tHGA) is a bioactive phloroglucinol (B13840) derivative isolated from the leaves of the medicinal plant Melicope ptelefolia.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-asthmatic, anti-allergic, and notably, anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating associated cellular mechanisms.

In Vitro Cytotoxicity of this compound

While extensive research has highlighted the anti-cancer potential of this compound, specific quantitative data from preliminary cytotoxicity studies on various cancer cell lines remains limited in publicly accessible literature. One study investigated the in vivo effects of this compound in a lipopolysaccharide-induced endotoxemic mouse model, which is a measure of systemic toxicity rather than direct cytotoxicity on cancer cells. In this model, this compound demonstrated an IC50 value of 3.964 mg/kg for inhibiting vascular permeability and 17.56 mg/kg for suppressing leukocyte infiltration.[3]

It is important to note that a study on the leaf extracts of Melicope ptelefolia, the plant from which this compound is derived, has demonstrated cytotoxic effects on several cancer cell lines. However, these results reflect the combined activity of all compounds within the extract and not of isolated this compound.

Further research is required to establish a comprehensive cytotoxicity profile of purified this compound across a panel of human cancer cell lines.

Data on this compound Analogues

In the absence of extensive cytotoxicity data for this compound itself, studies on its synthetic analogues provide valuable insights into the structure-activity relationship and potential for anti-cancer activity. A study on a series of this compound analogues evaluated their inhibitory activity against lipoxygenase (LOX), an enzyme implicated in inflammation and cancer.

CompoundDescriptionIC50 (µM) for LOX Inhibition
This compound (3a) Parent Compound23.6[4]
Analogue 3d Geranylated analogue15.3[4]
Prenylated Analogues (4a-g) Analogues with shorter alkyl chains35 - 95[4]

These findings suggest that the geranyl group is crucial for the compound's biological activity.[4]

Experimental Protocols

The following are generalized protocols for common in vitro cytotoxicity and related assays that would be applicable to the study of this compound.

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for a Typical Cytotoxicity Assay

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture Culture cancer cells to ~80% confluency cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding treatment Treat cells with this compound for 24-72h cell_seeding->treatment compound_prep Prepare serial dilutions of this compound compound_prep->treatment mtt_addition Add MTT solution to each well treatment->mtt_addition incubation Incubate for 2-4 hours at 37°C mtt_addition->incubation solubilization Add solubilization solution (e.g., DMSO) incubation->solubilization read_plate Measure absorbance at ~570nm solubilization->read_plate calc_viability Calculate % cell viability read_plate->calc_viability calc_ic50 Determine IC50 value calc_viability->calc_ic50 G cluster_0 cluster_1 cluster_2 start This compound-Treated Cells viable Viable start->viable early_apoptosis Early Apoptosis start->early_apoptosis late_apoptosis Late Apoptosis / Necrosis start->late_apoptosis annexin_v Annexin V Staining viable->annexin_v Negative pi Propidium Iodide (PI) Staining viable->pi Negative early_apoptosis->annexin_v Positive early_apoptosis->pi Negative late_apoptosis->annexin_v Positive late_apoptosis->pi Positive viable_result Annexin V (-) / PI (-) early_apoptosis_result Annexin V (+) / PI (-) late_apoptosis_result Annexin V (+) / PI (+) G This compound This compound stress Intracellular Stress This compound->stress bcl2_family Bcl-2 Family Modulation (e.g., Bax up, Bcl-2 down) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Preliminary Cytotoxicity Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone (tHGA): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-trihydroxy-3-geranylacetophenone (tHGA) is a bioactive phloroglucinol derivative isolated from the leaves of the medicinal plant Melicope ptelefolia.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-asthmatic, anti-allergic, and notably, anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating associated cellular mechanisms.

In Vitro Cytotoxicity of this compound

While extensive research has highlighted the anti-cancer potential of this compound, specific quantitative data from preliminary cytotoxicity studies on various cancer cell lines remains limited in publicly accessible literature. One study investigated the in vivo effects of this compound in a lipopolysaccharide-induced endotoxemic mouse model, which is a measure of systemic toxicity rather than direct cytotoxicity on cancer cells. In this model, this compound demonstrated an IC50 value of 3.964 mg/kg for inhibiting vascular permeability and 17.56 mg/kg for suppressing leukocyte infiltration.[3]

It is important to note that a study on the leaf extracts of Melicope ptelefolia, the plant from which this compound is derived, has demonstrated cytotoxic effects on several cancer cell lines. However, these results reflect the combined activity of all compounds within the extract and not of isolated this compound.

Further research is required to establish a comprehensive cytotoxicity profile of purified this compound across a panel of human cancer cell lines.

Data on this compound Analogues

In the absence of extensive cytotoxicity data for this compound itself, studies on its synthetic analogues provide valuable insights into the structure-activity relationship and potential for anti-cancer activity. A study on a series of this compound analogues evaluated their inhibitory activity against lipoxygenase (LOX), an enzyme implicated in inflammation and cancer.

CompoundDescriptionIC50 (µM) for LOX Inhibition
This compound (3a) Parent Compound23.6[4]
Analogue 3d Geranylated analogue15.3[4]
Prenylated Analogues (4a-g) Analogues with shorter alkyl chains35 - 95[4]

These findings suggest that the geranyl group is crucial for the compound's biological activity.[4]

Experimental Protocols

The following are generalized protocols for common in vitro cytotoxicity and related assays that would be applicable to the study of this compound.

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for a Typical Cytotoxicity Assay

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture Culture cancer cells to ~80% confluency cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding treatment Treat cells with this compound for 24-72h cell_seeding->treatment compound_prep Prepare serial dilutions of this compound compound_prep->treatment mtt_addition Add MTT solution to each well treatment->mtt_addition incubation Incubate for 2-4 hours at 37°C mtt_addition->incubation solubilization Add solubilization solution (e.g., DMSO) incubation->solubilization read_plate Measure absorbance at ~570nm solubilization->read_plate calc_viability Calculate % cell viability read_plate->calc_viability calc_ic50 Determine IC50 value calc_viability->calc_ic50 G cluster_0 cluster_1 cluster_2 start This compound-Treated Cells viable Viable start->viable early_apoptosis Early Apoptosis start->early_apoptosis late_apoptosis Late Apoptosis / Necrosis start->late_apoptosis annexin_v Annexin V Staining viable->annexin_v Negative pi Propidium Iodide (PI) Staining viable->pi Negative early_apoptosis->annexin_v Positive early_apoptosis->pi Negative late_apoptosis->annexin_v Positive late_apoptosis->pi Positive viable_result Annexin V (-) / PI (-) early_apoptosis_result Annexin V (+) / PI (-) late_apoptosis_result Annexin V (+) / PI (+) G This compound This compound stress Intracellular Stress This compound->stress bcl2_family Bcl-2 Family Modulation (e.g., Bax up, Bcl-2 down) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

The Solubility and Stability of trans-Ferulic Acid in Various Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the solubility and stability of trans-ferulic acid (trans-4-hydroxy-3-methoxycinnamic acid), a widely studied phenolic compound with significant antioxidant and therapeutic potential. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the formulation and handling of this compound. The initial query for "tHGA" has been interpreted as a likely typographical error for this more common and structurally related compound.

Solubility of trans-Ferulic Acid

The solubility of trans-ferulic acid is a critical parameter for its formulation and delivery. Its solubility is highly dependent on the solvent and temperature.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of trans-ferulic acid in various solvents at different temperatures.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mole fraction)
Water250.712[1]4.87 x 10⁻⁵[2]
Water45-1.36 x 10⁻⁴[3]
Ethanol25~10[4]3.08 x 10⁻² (at 45°C)[3][5]
Dimethyl Sulfoxide (DMSO)25~15[4]6.47 x 10⁻² (at 45°C)[5]
Dimethylformamide (DMF)25~20[4]-
Isopropanol (IPA)25-2.58 x 10⁻² (at 45°C)[2][6]
Polyethylene Glycol 400 (PEG-400)45-1.91 x 10⁻¹[5]
Transcutol®45-5.92 x 10⁻²[5]
Propylene Glycol (PG)45-3.59 x 10⁻²[5]
Methanol45-3.15 x 10⁻²[5]
Ethylene Glycol (EG)45-2.71 x 10⁻³[5]
1-Butanol45-2.38 x 10⁻²[5]
2-Butanol45-2.47 x 10⁻²[5]
Ethyl Acetate (EA)45-1.98 x 10⁻²[5]

Note: Some solubility data was available only in mole fraction or at slightly different temperatures, as indicated.

Qualitative Solubility Description

trans-Ferulic acid is generally described as being:

  • Soluble in hot water, alcohol, and ethyl acetate.

  • Moderately soluble in diethyl ether.

  • Sparingly soluble in petroleum ether and benzene.

  • Its aqueous solubility increases in alkaline conditions due to the ionization of the carboxylic acid group[7].

Stability of trans-Ferulic Acid

The stability of trans-ferulic acid is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.

Summary of Stability Data

The following table provides a summary of the stability of trans-ferulic acid under various stress conditions.

Stress ConditionSolvent/MediumObservationsDegradation (%)Reference
Acidic0.1 M HClMaintained at room temperature for 1 hour.~29.37[8]
Alkaline0.1 M NaOHMaintained at room temperature for 1 hour.~16.33[8]
Oxidative3% H₂O₂--[8]
PhotolyticDaylightPolar solutions at room temperature for 1 month.Up to 43 (isomerization)[9]
Thermal45°C / 80% RHStored for 1 month.~50[10]
Thermal5°CAqueous solution stored for 2 weeks.Stable[11]
Thermal40°C / 75% RHAqueous solution stored for 2 weeks.Significant degradation[11]
Degradation Pathways

The primary degradation pathways for trans-ferulic acid include:

  • Isomerization: Conversion from the trans-isomer to the cis-isomer, often induced by light[9].

  • Decarboxylation: Loss of the carboxyl group, leading to the formation of 4-vinylguaiacol.

Bacterial degradation can also occur, converting ferulic acid to vanillate (B8668496) and subsequently to protocatechuate before ring fission[12].

Experimental Protocols

Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound[13].

Objective: To determine the equilibrium solubility of trans-ferulic acid in a specific solvent.

Materials:

  • trans-Ferulic acid (solid)

  • Solvent of interest

  • Stoppered flasks or vials

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of solid trans-ferulic acid to a stoppered flask containing the solvent of interest. The presence of undissolved solid is crucial to ensure saturation[13].

  • Seal the flasks and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the flasks for a sufficient period to reach equilibrium (typically 24-48 hours)[14].

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw an aliquot of the supernatant.

  • Clarify the supernatant by centrifugation and/or filtration to remove any undissolved solid particles.

  • Dilute the clear, saturated solution with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantify the concentration of trans-ferulic acid in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods[15].

Objective: To evaluate the stability of trans-ferulic acid under various stress conditions.

Materials:

  • trans-Ferulic acid standard solution

  • Hydrochloric acid (HCl) solution (for acid hydrolysis)

  • Sodium hydroxide (B78521) (NaOH) solution (for base hydrolysis)

  • Hydrogen peroxide (H₂O₂) solution (for oxidation)

  • Photostability chamber or light source

  • Oven or heating block

  • HPLC system with a photodiode array (PDA) or UV detector

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of trans-ferulic acid in a suitable solvent and add a solution of HCl (e.g., 0.1 M)[8].

    • Incubate the solution at a specific temperature (e.g., room temperature or elevated temperature) for a defined period (e.g., 1-24 hours).

    • At specified time points, withdraw samples, neutralize with a base (e.g., NaOH), and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of trans-ferulic acid and add a solution of NaOH (e.g., 0.1 M)[8].

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with an acid (e.g., HCl) before analysis.

  • Oxidative Degradation:

    • Prepare a solution of trans-ferulic acid and add a solution of H₂O₂ (e.g., 3%)[8].

    • Incubate the solution and take samples at various time points for HPLC analysis.

  • Photodegradation:

    • Expose a solution of trans-ferulic acid to a controlled light source (e.g., UV or fluorescent light) in a photostability chamber[9].

    • Simultaneously, keep a control sample in the dark.

    • Analyze samples at different time intervals to assess the extent of degradation.

  • Thermal Degradation:

    • Store solid trans-ferulic acid or its solution at an elevated temperature (e.g., 40-80°C)[10].

    • Analyze samples at various time points to determine the rate of thermal degradation.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact trans-ferulic acid from its degradation products[8][16].

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflows

G cluster_solubility Solubility Determination Workflow cluster_stability Stability Study Workflow Excess Solid Excess Solid Equilibration Equilibration Excess Solid->Equilibration Solvent Solvent Solvent->Equilibration Sampling Sampling Equilibration->Sampling Clarification Clarification Sampling->Clarification Quantification Quantification Clarification->Quantification Solubility Value Solubility Value Quantification->Solubility Value FA Solution FA Solution Stress Conditions Stress Conditions FA Solution->Stress Conditions Incubation Incubation Stress Conditions->Incubation Time-point Sampling Time-point Sampling Incubation->Time-point Sampling HPLC Analysis HPLC Analysis Time-point Sampling->HPLC Analysis Degradation Profile Degradation Profile HPLC Analysis->Degradation Profile

Caption: Experimental workflows for solubility and stability testing.

Signaling Pathways Modulated by trans-Ferulic Acid

trans-Ferulic acid has been shown to modulate several key signaling pathways involved in antioxidant, anti-inflammatory, and anticancer responses[17][18][19][20].

G cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway Ferulic Acid_A Ferulic Acid Nrf2 Nrf2 Ferulic Acid_A->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociation ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus & binds HO-1 HO-1 Expression ARE->HO-1 Antioxidant Effect Antioxidant Effect HO-1->Antioxidant Effect Ferulic Acid_I Ferulic Acid p38 MAPK p38 MAPK Ferulic Acid_I->p38 MAPK inhibits NF-kB NF-kB Ferulic Acid_I->NF-kB inhibits Inflammatory Cytokines Inflammatory Cytokines p38 MAPK->Inflammatory Cytokines NF-kB->Inflammatory Cytokines Anti-inflammatory Effect Anti-inflammatory Effect Inflammatory Cytokines->Anti-inflammatory Effect

Caption: Key signaling pathways modulated by trans-ferulic acid.

References

The Solubility and Stability of trans-Ferulic Acid in Various Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the solubility and stability of trans-ferulic acid (trans-4-hydroxy-3-methoxycinnamic acid), a widely studied phenolic compound with significant antioxidant and therapeutic potential. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the formulation and handling of this compound. The initial query for "tHGA" has been interpreted as a likely typographical error for this more common and structurally related compound.

Solubility of trans-Ferulic Acid

The solubility of trans-ferulic acid is a critical parameter for its formulation and delivery. Its solubility is highly dependent on the solvent and temperature.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of trans-ferulic acid in various solvents at different temperatures.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mole fraction)
Water250.712[1]4.87 x 10⁻⁵[2]
Water45-1.36 x 10⁻⁴[3]
Ethanol25~10[4]3.08 x 10⁻² (at 45°C)[3][5]
Dimethyl Sulfoxide (DMSO)25~15[4]6.47 x 10⁻² (at 45°C)[5]
Dimethylformamide (DMF)25~20[4]-
Isopropanol (IPA)25-2.58 x 10⁻² (at 45°C)[2][6]
Polyethylene Glycol 400 (PEG-400)45-1.91 x 10⁻¹[5]
Transcutol®45-5.92 x 10⁻²[5]
Propylene Glycol (PG)45-3.59 x 10⁻²[5]
Methanol45-3.15 x 10⁻²[5]
Ethylene Glycol (EG)45-2.71 x 10⁻³[5]
1-Butanol45-2.38 x 10⁻²[5]
2-Butanol45-2.47 x 10⁻²[5]
Ethyl Acetate (EA)45-1.98 x 10⁻²[5]

Note: Some solubility data was available only in mole fraction or at slightly different temperatures, as indicated.

Qualitative Solubility Description

trans-Ferulic acid is generally described as being:

  • Soluble in hot water, alcohol, and ethyl acetate.

  • Moderately soluble in diethyl ether.

  • Sparingly soluble in petroleum ether and benzene.

  • Its aqueous solubility increases in alkaline conditions due to the ionization of the carboxylic acid group[7].

Stability of trans-Ferulic Acid

The stability of trans-ferulic acid is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.

Summary of Stability Data

The following table provides a summary of the stability of trans-ferulic acid under various stress conditions.

Stress ConditionSolvent/MediumObservationsDegradation (%)Reference
Acidic0.1 M HClMaintained at room temperature for 1 hour.~29.37[8]
Alkaline0.1 M NaOHMaintained at room temperature for 1 hour.~16.33[8]
Oxidative3% H₂O₂--[8]
PhotolyticDaylightPolar solutions at room temperature for 1 month.Up to 43 (isomerization)[9]
Thermal45°C / 80% RHStored for 1 month.~50[10]
Thermal5°CAqueous solution stored for 2 weeks.Stable[11]
Thermal40°C / 75% RHAqueous solution stored for 2 weeks.Significant degradation[11]
Degradation Pathways

The primary degradation pathways for trans-ferulic acid include:

  • Isomerization: Conversion from the trans-isomer to the cis-isomer, often induced by light[9].

  • Decarboxylation: Loss of the carboxyl group, leading to the formation of 4-vinylguaiacol.

Bacterial degradation can also occur, converting ferulic acid to vanillate and subsequently to protocatechuate before ring fission[12].

Experimental Protocols

Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound[13].

Objective: To determine the equilibrium solubility of trans-ferulic acid in a specific solvent.

Materials:

  • trans-Ferulic acid (solid)

  • Solvent of interest

  • Stoppered flasks or vials

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of solid trans-ferulic acid to a stoppered flask containing the solvent of interest. The presence of undissolved solid is crucial to ensure saturation[13].

  • Seal the flasks and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the flasks for a sufficient period to reach equilibrium (typically 24-48 hours)[14].

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw an aliquot of the supernatant.

  • Clarify the supernatant by centrifugation and/or filtration to remove any undissolved solid particles.

  • Dilute the clear, saturated solution with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantify the concentration of trans-ferulic acid in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods[15].

Objective: To evaluate the stability of trans-ferulic acid under various stress conditions.

Materials:

  • trans-Ferulic acid standard solution

  • Hydrochloric acid (HCl) solution (for acid hydrolysis)

  • Sodium hydroxide (NaOH) solution (for base hydrolysis)

  • Hydrogen peroxide (H₂O₂) solution (for oxidation)

  • Photostability chamber or light source

  • Oven or heating block

  • HPLC system with a photodiode array (PDA) or UV detector

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of trans-ferulic acid in a suitable solvent and add a solution of HCl (e.g., 0.1 M)[8].

    • Incubate the solution at a specific temperature (e.g., room temperature or elevated temperature) for a defined period (e.g., 1-24 hours).

    • At specified time points, withdraw samples, neutralize with a base (e.g., NaOH), and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of trans-ferulic acid and add a solution of NaOH (e.g., 0.1 M)[8].

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with an acid (e.g., HCl) before analysis.

  • Oxidative Degradation:

    • Prepare a solution of trans-ferulic acid and add a solution of H₂O₂ (e.g., 3%)[8].

    • Incubate the solution and take samples at various time points for HPLC analysis.

  • Photodegradation:

    • Expose a solution of trans-ferulic acid to a controlled light source (e.g., UV or fluorescent light) in a photostability chamber[9].

    • Simultaneously, keep a control sample in the dark.

    • Analyze samples at different time intervals to assess the extent of degradation.

  • Thermal Degradation:

    • Store solid trans-ferulic acid or its solution at an elevated temperature (e.g., 40-80°C)[10].

    • Analyze samples at various time points to determine the rate of thermal degradation.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact trans-ferulic acid from its degradation products[8][16].

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflows

G cluster_solubility Solubility Determination Workflow cluster_stability Stability Study Workflow Excess Solid Excess Solid Equilibration Equilibration Excess Solid->Equilibration Solvent Solvent Solvent->Equilibration Sampling Sampling Equilibration->Sampling Clarification Clarification Sampling->Clarification Quantification Quantification Clarification->Quantification Solubility Value Solubility Value Quantification->Solubility Value FA Solution FA Solution Stress Conditions Stress Conditions FA Solution->Stress Conditions Incubation Incubation Stress Conditions->Incubation Time-point Sampling Time-point Sampling Incubation->Time-point Sampling HPLC Analysis HPLC Analysis Time-point Sampling->HPLC Analysis Degradation Profile Degradation Profile HPLC Analysis->Degradation Profile

Caption: Experimental workflows for solubility and stability testing.

Signaling Pathways Modulated by trans-Ferulic Acid

trans-Ferulic acid has been shown to modulate several key signaling pathways involved in antioxidant, anti-inflammatory, and anticancer responses[17][18][19][20].

G cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway Ferulic Acid_A Ferulic Acid Nrf2 Nrf2 Ferulic Acid_A->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociation ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus & binds HO-1 HO-1 Expression ARE->HO-1 Antioxidant Effect Antioxidant Effect HO-1->Antioxidant Effect Ferulic Acid_I Ferulic Acid p38 MAPK p38 MAPK Ferulic Acid_I->p38 MAPK inhibits NF-kB NF-kB Ferulic Acid_I->NF-kB inhibits Inflammatory Cytokines Inflammatory Cytokines p38 MAPK->Inflammatory Cytokines NF-kB->Inflammatory Cytokines Anti-inflammatory Effect Anti-inflammatory Effect Inflammatory Cytokines->Anti-inflammatory Effect

Caption: Key signaling pathways modulated by trans-ferulic acid.

References

Methodological & Application

Synthesis Protocol for 2,4,6-trihydroxy-3-geranyl acetophenone: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the chemical synthesis of 2,4,6-trihydroxy-3-geranyl acetophenone (B1666503) (tHGA), a bioactive phloroglucinol (B13840) derivative with demonstrated anti-inflammatory and other pharmacological properties.[1][2][3] The synthesis is achieved through a direct C-alkylation of phloroacetophenone with geranyl bromide.[2][3] This document is intended for researchers in medicinal chemistry, drug discovery, and related fields, offering a straightforward and reproducible method for obtaining this compound for further investigation.

Introduction

2,4,6-trihydroxy-3-geranyl acetophenone (this compound) is a natural product first identified in the medicinal plant Melicope ptelefolia.[1][2][3] It consists of a phloroglucinol core structure substituted with an acetyl group and a geranyl side chain.[2][3] Due to its interesting biological activities, a reliable synthetic route is crucial for accessing larger quantities of the compound for in-depth pharmacological studies. The protocol detailed herein is based on established literature methods and involves the alkylation of 2,4,6-trihydroxyacetophenone (phloroacetophenone) with geranyl bromide.[4][5][6]

Reaction Scheme

The synthesis of 2,4,6-trihydroxy-3-geranyl acetophenone proceeds via the following reaction:

Phloroacetophenone + Geranyl Bromide → 2,4,6-trihydroxy-3-geranyl acetophenone

This reaction is typically carried out in the presence of a weak base, such as anhydrous potassium carbonate, in an acetone (B3395972) solvent under reflux conditions.[4][5][6]

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
PhloroacetophenoneReagentCommercially Available
Geranyl BromideReagentCommercially Available
Anhydrous Potassium CarbonateReagentCommercially Available
Dry AcetoneAnhydrousCommercially Available
Petroleum EtherHPLC GradeCommercially Available
Ethyl Acetate (EtOAc)HPLC GradeCommercially Available
Silica (B1680970) Gel (for flash chromatography)230-400 meshCommercially Available

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

3.3. Synthesis Procedure

  • To a round-bottom flask, add phloroacetophenone (1.000 g, 6 mmol), geranyl bromide (0.876 g, 4.80 mmol), and anhydrous potassium carbonate (0.415 g, 3.00 mmol).[4][5][6]

  • Add dry acetone (3.5 mL) to the flask and mix the contents well.[4][5][6]

  • The reaction mixture is then refluxed for 6 hours with constant stirring.[4][5][6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield an oily orange residue.[4][5][6]

3.4. Purification

  • The crude oily residue is purified by flash column chromatography on silica gel.[4][5][6]

  • The column is eluted with a solvent system of petroleum ether:EtOAc (10:1).[4][5][6]

  • Fractions containing the desired product are collected and combined.

  • The solvent is evaporated under reduced pressure to yield 2,4,6-trihydroxy-3-geranyl acetophenone as a light yellow powder.[4][5][6]

Characterization Data

The synthesized compound can be characterized using various analytical techniques. The following data has been reported in the literature:

ParameterValue
Melting Point128–130 °C[4][5][6]
Purity>99%[6]
¹H NMR (CD₃OD) δH 1.58 (3H, s, Me), 1.63 (3H, s, Me), 1.76 (3H, s, Me), 2.64 (3H, s, COMe), 1.96 (2H, q, J = 7.5 Hz), 2.06 (2H, m), 3.21 (2H, d, J = 6.5 Hz), 5.08 (1H, t, J = 7 Hz), 5.20 (1H, t, J = 6.5 Hz), 5.92 (1H, s, ArH)[6]
IR (KBr) νmax 3405 and 1627 cm⁻¹[6]
EIMS m/z (%) [M]⁺ 304 (38), 289 (3), 261 (9), 235 (25), 181 (100)[6]

Experimental Workflow

SynthesisWorkflow Synthesis Workflow for 2,4,6-trihydroxy-3-geranyl acetophenone A Mixing Reactants: Phloroacetophenone, Geranyl Bromide, K₂CO₃ in Dry Acetone B Reflux for 6 hours A->B Heat C Cooling to Room Temperature B->C D Filtration C->D E Evaporation under Reduced Pressure D->E Filtrate F Crude Oily Residue E->F G Flash Column Chromatography (Petroleum Ether:EtOAc, 10:1) F->G Purification H Pure 2,4,6-trihydroxy-3-geranyl acetophenone (Light Yellow Powder) G->H

References

Synthesis Protocol for 2,4,6-trihydroxy-3-geranyl acetophenone: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the chemical synthesis of 2,4,6-trihydroxy-3-geranyl acetophenone (tHGA), a bioactive phloroglucinol derivative with demonstrated anti-inflammatory and other pharmacological properties.[1][2][3] The synthesis is achieved through a direct C-alkylation of phloroacetophenone with geranyl bromide.[2][3] This document is intended for researchers in medicinal chemistry, drug discovery, and related fields, offering a straightforward and reproducible method for obtaining this compound for further investigation.

Introduction

2,4,6-trihydroxy-3-geranyl acetophenone (this compound) is a natural product first identified in the medicinal plant Melicope ptelefolia.[1][2][3] It consists of a phloroglucinol core structure substituted with an acetyl group and a geranyl side chain.[2][3] Due to its interesting biological activities, a reliable synthetic route is crucial for accessing larger quantities of the compound for in-depth pharmacological studies. The protocol detailed herein is based on established literature methods and involves the alkylation of 2,4,6-trihydroxyacetophenone (phloroacetophenone) with geranyl bromide.[4][5][6]

Reaction Scheme

The synthesis of 2,4,6-trihydroxy-3-geranyl acetophenone proceeds via the following reaction:

Phloroacetophenone + Geranyl Bromide → 2,4,6-trihydroxy-3-geranyl acetophenone

This reaction is typically carried out in the presence of a weak base, such as anhydrous potassium carbonate, in an acetone solvent under reflux conditions.[4][5][6]

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
PhloroacetophenoneReagentCommercially Available
Geranyl BromideReagentCommercially Available
Anhydrous Potassium CarbonateReagentCommercially Available
Dry AcetoneAnhydrousCommercially Available
Petroleum EtherHPLC GradeCommercially Available
Ethyl Acetate (EtOAc)HPLC GradeCommercially Available
Silica Gel (for flash chromatography)230-400 meshCommercially Available

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

3.3. Synthesis Procedure

  • To a round-bottom flask, add phloroacetophenone (1.000 g, 6 mmol), geranyl bromide (0.876 g, 4.80 mmol), and anhydrous potassium carbonate (0.415 g, 3.00 mmol).[4][5][6]

  • Add dry acetone (3.5 mL) to the flask and mix the contents well.[4][5][6]

  • The reaction mixture is then refluxed for 6 hours with constant stirring.[4][5][6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield an oily orange residue.[4][5][6]

3.4. Purification

  • The crude oily residue is purified by flash column chromatography on silica gel.[4][5][6]

  • The column is eluted with a solvent system of petroleum ether:EtOAc (10:1).[4][5][6]

  • Fractions containing the desired product are collected and combined.

  • The solvent is evaporated under reduced pressure to yield 2,4,6-trihydroxy-3-geranyl acetophenone as a light yellow powder.[4][5][6]

Characterization Data

The synthesized compound can be characterized using various analytical techniques. The following data has been reported in the literature:

ParameterValue
Melting Point128–130 °C[4][5][6]
Purity>99%[6]
¹H NMR (CD₃OD) δH 1.58 (3H, s, Me), 1.63 (3H, s, Me), 1.76 (3H, s, Me), 2.64 (3H, s, COMe), 1.96 (2H, q, J = 7.5 Hz), 2.06 (2H, m), 3.21 (2H, d, J = 6.5 Hz), 5.08 (1H, t, J = 7 Hz), 5.20 (1H, t, J = 6.5 Hz), 5.92 (1H, s, ArH)[6]
IR (KBr) νmax 3405 and 1627 cm⁻¹[6]
EIMS m/z (%) [M]⁺ 304 (38), 289 (3), 261 (9), 235 (25), 181 (100)[6]

Experimental Workflow

SynthesisWorkflow Synthesis Workflow for 2,4,6-trihydroxy-3-geranyl acetophenone A Mixing Reactants: Phloroacetophenone, Geranyl Bromide, K₂CO₃ in Dry Acetone B Reflux for 6 hours A->B Heat C Cooling to Room Temperature B->C D Filtration C->D E Evaporation under Reduced Pressure D->E Filtrate F Crude Oily Residue E->F G Flash Column Chromatography (Petroleum Ether:EtOAc, 10:1) F->G Purification H Pure 2,4,6-trihydroxy-3-geranyl acetophenone (Light Yellow Powder) G->H

References

Application Notes and Protocols for the Quantification of Tetrahydrocannabinolic Acid (tHGA) in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrocannabinolic acid (tHGA), the non-psychoactive acidic precursor to tetrahydrocannabinol (THC), is a prominent cannabinoid in fresh cannabis and hemp plant material. Accurate quantification of this compound is crucial for potency testing, product formulation, and quality control in the pharmaceutical and cannabis industries. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the gold standard for the analysis of cannabinoids due to its ability to separate and quantify these compounds in their native acidic and neutral forms without the need for derivatization, which can be a drawback of gas chromatography (GC) methods.[1][2]

This document provides a detailed protocol for the quantification of this compound in plant extracts using a validated HPLC-UV method. It includes information on sample preparation, chromatographic conditions, and data analysis.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate quantification. The following procedure is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Dried and homogenized plant material (e.g., cannabis flower, leaves)

  • HPLC-grade methanol (B129727) or ethanol

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

  • HPLC vials

Procedure:

  • Weigh approximately 100-200 mg of the homogenized plant material into a centrifuge tube.

  • Add a known volume of extraction solvent (e.g., 10 mL of methanol).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.

  • Centrifuge the sample at approximately 4000 rpm for 10 minutes to pellet the solid plant material.[3]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[3]

  • If necessary, dilute the sample with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.

Standard Preparation

Materials:

  • Certified reference standard of this compound

  • HPLC-grade methanol or ethanol

  • Volumetric flasks

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in a known volume of methanol in a volumetric flask.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the samples. A typical calibration range might be from 0.5 µg/mL to 100 µg/mL.

HPLC Method

The following HPLC method is a common starting point for the analysis of cannabinoids. Optimization of the gradient, flow rate, and other parameters may be necessary to achieve optimal separation for a specific set of samples.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size)[4][5]

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.[4][5][6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.[4][5][6]

  • Gradient Program: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the more nonpolar compounds. An example gradient is provided in the data table below.

  • Flow Rate: 0.8 - 1.5 mL/min.[4][5][6]

  • Column Temperature: 35 - 45 °C.[2][4][5]

  • Injection Volume: 5 - 20 µL.[2][4]

  • Detection Wavelength: 220 nm or 228 nm.[2][4][5]

Data Analysis
  • Calibration Curve: Inject the prepared calibration standards and record the peak area for this compound at each concentration. Construct a calibration curve by plotting the peak area versus the concentration. The curve should have a correlation coefficient (R²) of ≥ 0.999.

  • Quantification: Inject the prepared plant extract samples. Identify the this compound peak based on its retention time compared to the standard.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

  • Account for any dilution factors used during sample preparation to determine the final concentration of this compound in the original plant material.

Data Presentation

The following table summarizes typical HPLC parameters and performance data for the quantification of this compound from various sources.

ParameterMethod 1Method 2Method 3
Column Alltima HP C18 AQRestek Raptor C18C18 reversed-phase
Dimensions Not Specified150 x 4.6 mm, 2.7 µm150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water[6]0.1% Phosphoric Acid in Water[4][5]Water + 0.085% Phosphoric Acid[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[6]0.1% Phosphoric Acid in Acetonitrile[4][5]Acetonitrile + 0.085% Phosphoric Acid[2]
Flow Rate 0.8 mL/min[6]1.5 mL/min[4][5]1.6 mL/min[2]
Gradient 65% to 80% B in 8 min[6]55% to 60% B over 6.5 min[4][5]70% B for 3 min, to 85% at 7 min[2]
This compound Retention Time ~4.67 min[6]Not specified for this compoundNot specified for this compound
Linearity Range Not SpecifiedNot specified for this compoundNot Specified
LOD 9.1 ppm (µg/mL)[6]Not specified for this compoundNot Specified
LOQ 30 ppm (µg/mL)[6]Not specified for this compoundNot Specified

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material extraction Solvent Extraction plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration dilution Dilution (if needed) filtration->dilution hplc_vial Sample in HPLC Vial dilution->hplc_vial hplc_injection HPLC Injection hplc_vial->hplc_injection thga_standard This compound Standard stock_solution Stock Solution thga_standard->stock_solution calibration_standards Calibration Standards stock_solution->calibration_standards calibration_standards->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound quantification.

Decarboxylation of this compound to THC

decarboxylation This compound This compound (Tetrahydrocannabinolic Acid) thc THC (Tetrahydrocannabinol) This compound->thc Heat / Light co2 CO₂ (Carbon Dioxide) This compound->co2 Decarboxylation

Caption: Decarboxylation of this compound to THC.

References

Application Notes and Protocols for the Quantification of Tetrahydrocannabinolic Acid (tHGA) in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrocannabinolic acid (tHGA), the non-psychoactive acidic precursor to tetrahydrocannabinol (THC), is a prominent cannabinoid in fresh cannabis and hemp plant material. Accurate quantification of this compound is crucial for potency testing, product formulation, and quality control in the pharmaceutical and cannabis industries. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the gold standard for the analysis of cannabinoids due to its ability to separate and quantify these compounds in their native acidic and neutral forms without the need for derivatization, which can be a drawback of gas chromatography (GC) methods.[1][2]

This document provides a detailed protocol for the quantification of this compound in plant extracts using a validated HPLC-UV method. It includes information on sample preparation, chromatographic conditions, and data analysis.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate quantification. The following procedure is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Dried and homogenized plant material (e.g., cannabis flower, leaves)

  • HPLC-grade methanol or ethanol

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

  • HPLC vials

Procedure:

  • Weigh approximately 100-200 mg of the homogenized plant material into a centrifuge tube.

  • Add a known volume of extraction solvent (e.g., 10 mL of methanol).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.

  • Centrifuge the sample at approximately 4000 rpm for 10 minutes to pellet the solid plant material.[3]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[3]

  • If necessary, dilute the sample with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.

Standard Preparation

Materials:

  • Certified reference standard of this compound

  • HPLC-grade methanol or ethanol

  • Volumetric flasks

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in a known volume of methanol in a volumetric flask.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the samples. A typical calibration range might be from 0.5 µg/mL to 100 µg/mL.

HPLC Method

The following HPLC method is a common starting point for the analysis of cannabinoids. Optimization of the gradient, flow rate, and other parameters may be necessary to achieve optimal separation for a specific set of samples.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size)[4][5]

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.[4][5][6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.[4][5][6]

  • Gradient Program: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the more nonpolar compounds. An example gradient is provided in the data table below.

  • Flow Rate: 0.8 - 1.5 mL/min.[4][5][6]

  • Column Temperature: 35 - 45 °C.[2][4][5]

  • Injection Volume: 5 - 20 µL.[2][4]

  • Detection Wavelength: 220 nm or 228 nm.[2][4][5]

Data Analysis
  • Calibration Curve: Inject the prepared calibration standards and record the peak area for this compound at each concentration. Construct a calibration curve by plotting the peak area versus the concentration. The curve should have a correlation coefficient (R²) of ≥ 0.999.

  • Quantification: Inject the prepared plant extract samples. Identify the this compound peak based on its retention time compared to the standard.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

  • Account for any dilution factors used during sample preparation to determine the final concentration of this compound in the original plant material.

Data Presentation

The following table summarizes typical HPLC parameters and performance data for the quantification of this compound from various sources.

ParameterMethod 1Method 2Method 3
Column Alltima HP C18 AQRestek Raptor C18C18 reversed-phase
Dimensions Not Specified150 x 4.6 mm, 2.7 µm150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water[6]0.1% Phosphoric Acid in Water[4][5]Water + 0.085% Phosphoric Acid[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[6]0.1% Phosphoric Acid in Acetonitrile[4][5]Acetonitrile + 0.085% Phosphoric Acid[2]
Flow Rate 0.8 mL/min[6]1.5 mL/min[4][5]1.6 mL/min[2]
Gradient 65% to 80% B in 8 min[6]55% to 60% B over 6.5 min[4][5]70% B for 3 min, to 85% at 7 min[2]
This compound Retention Time ~4.67 min[6]Not specified for this compoundNot specified for this compound
Linearity Range Not SpecifiedNot specified for this compoundNot Specified
LOD 9.1 ppm (µg/mL)[6]Not specified for this compoundNot Specified
LOQ 30 ppm (µg/mL)[6]Not specified for this compoundNot Specified

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material extraction Solvent Extraction plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration dilution Dilution (if needed) filtration->dilution hplc_vial Sample in HPLC Vial dilution->hplc_vial hplc_injection HPLC Injection hplc_vial->hplc_injection thga_standard This compound Standard stock_solution Stock Solution thga_standard->stock_solution calibration_standards Calibration Standards stock_solution->calibration_standards calibration_standards->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound quantification.

Decarboxylation of this compound to THC

decarboxylation This compound This compound (Tetrahydrocannabinolic Acid) thc THC (Tetrahydrocannabinol) This compound->thc Heat / Light co2 CO₂ (Carbon Dioxide) This compound->co2 Decarboxylation

Caption: Decarboxylation of this compound to THC.

References

In Vivo Experimental Design for tHGA Administration in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vivo administration of 2,4,6-Trihydroxy-3-geranylacetophenone (tHGA) in mouse models. This compound, a bioactive compound with demonstrated anti-inflammatory and anti-allergic properties, holds promise for therapeutic development. These guidelines cover essential experimental designs for pharmacokinetic (PK), toxicology, and efficacy studies, tailored for researchers in academia and the pharmaceutical industry. The protocols are designed to ensure robust and reproducible data generation for the preclinical evaluation of this compound.

Introduction

2,4,6-Trihydroxy-3-geranylacetophenone (this compound) is a natural compound that has garnered significant interest for its pharmacological activities. Preclinical evaluation in animal models is a critical step in the drug development pipeline. This guide outlines the necessary in vivo experiments in mice to characterize the pharmacokinetic profile, assess the safety and tolerability, and evaluate the therapeutic efficacy of this compound.

General Guidelines for In Vivo Mouse Studies

Successful and ethical animal research relies on careful planning and execution. Key considerations include:

  • Animal Model Selection: The choice of mouse strain (e.g., BALB/c, C57BL/6) should be justified based on the specific research question.[1] Factors to consider include genetic background and relevance to the human condition being modeled.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Husbandry: Mice should be housed in a controlled environment with regulated temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.

  • Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups. Wherever possible, experiments should be conducted in a blinded manner.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental. While specific pharmacokinetic data for this compound in mice is limited, studies in rats provide a strong foundation for experimental design.

Experimental Protocol: Single-Dose Pharmacokinetics of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound following a single oral (PO) and intraperitoneal (IP) administration in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil)

  • Male or female BALB/c mice (8-10 weeks old)

  • Gavage needles

  • Syringes and needles

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.

  • Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Animal Grouping: Randomly assign mice to two main groups: Oral (PO) and Intraperitoneal (IP) administration. Within each main group, create subgroups for each time point of blood collection (n=3-5 mice per time point).

  • Dosing:

    • PO Group: Administer a single dose of this compound (e.g., 20 mg/kg) via oral gavage.

    • IP Group: Administer a single dose of this compound (e.g., 20 mg/kg) via intraperitoneal injection.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Data Presentation:

Pharmacokinetic ParameterOral Administration (PO)Intraperitoneal Administration (IP)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
t1/2 (h)
CL/F (mL/h/kg)
Vd/F (L/kg)

Table 1: Example of a table for summarizing pharmacokinetic parameters of this compound.

G cluster_workflow Pharmacokinetic Study Workflow acclimation Animal Acclimation grouping Random Grouping (PO & IP) acclimation->grouping dosing_po Oral Dosing (this compound) grouping->dosing_po dosing_ip IP Dosing (this compound) grouping->dosing_ip blood_collection Serial Blood Collection dosing_po->blood_collection dosing_ip->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation bioanalysis LC-MS Bioanalysis plasma_separation->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis G start Start with Initial Dose observe Observe for 14 Days start->observe survives Animal Survives observe->survives Yes dies Animal Dies observe->dies No increase_dose Increase Dose for Next Animal survives->increase_dose decrease_dose Decrease Dose for Next Animal dies->decrease_dose increase_dose->observe end Estimate LD50 increase_dose->end decrease_dose->observe decrease_dose->end G cluster_workflow Atopic Dermatitis Efficacy Study Workflow acclimation Animal Acclimation & Shaving sensitization DNCB Sensitization acclimation->sensitization challenge Repeated DNCB Challenge sensitization->challenge treatment Daily Topical Treatment (this compound) challenge->treatment evaluation Clinical & Immunological Evaluation treatment->evaluation histology Histological Analysis treatment->histology data_analysis Data Analysis evaluation->data_analysis histology->data_analysis G cluster_pathway Potential Inhibition of NF-κB Pathway by this compound stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK Activation stimuli->ikk ikb IκB Phosphorylation & Degradation ikk->ikb nfkb_release NF-κB Release ikb->nfkb_release nfkb_translocation Nuclear Translocation nfkb_release->nfkb_translocation gene_transcription Inflammatory Gene Transcription nfkb_translocation->gene_transcription This compound This compound This compound->ikb Inhibition G cluster_pathway Potential Inhibition of MAPK Pathway by this compound stimuli Inflammatory Stimuli mapkkk MAPKKK Activation stimuli->mapkkk mapkk MAPKK Activation mapkkk->mapkk mapk MAPK Activation (e.g., ERK, p38) mapkk->mapk transcription_factors Transcription Factor Activation (e.g., AP-1) mapk->transcription_factors inflammatory_response Inflammatory Response transcription_factors->inflammatory_response This compound This compound This compound->mapk Inhibition

References

In Vivo Experimental Design for tHGA Administration in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vivo administration of 2,4,6-Trihydroxy-3-geranylacetophenone (tHGA) in mouse models. This compound, a bioactive compound with demonstrated anti-inflammatory and anti-allergic properties, holds promise for therapeutic development. These guidelines cover essential experimental designs for pharmacokinetic (PK), toxicology, and efficacy studies, tailored for researchers in academia and the pharmaceutical industry. The protocols are designed to ensure robust and reproducible data generation for the preclinical evaluation of this compound.

Introduction

2,4,6-Trihydroxy-3-geranylacetophenone (this compound) is a natural compound that has garnered significant interest for its pharmacological activities. Preclinical evaluation in animal models is a critical step in the drug development pipeline. This guide outlines the necessary in vivo experiments in mice to characterize the pharmacokinetic profile, assess the safety and tolerability, and evaluate the therapeutic efficacy of this compound.

General Guidelines for In Vivo Mouse Studies

Successful and ethical animal research relies on careful planning and execution. Key considerations include:

  • Animal Model Selection: The choice of mouse strain (e.g., BALB/c, C57BL/6) should be justified based on the specific research question.[1] Factors to consider include genetic background and relevance to the human condition being modeled.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Husbandry: Mice should be housed in a controlled environment with regulated temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.

  • Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups. Wherever possible, experiments should be conducted in a blinded manner.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental. While specific pharmacokinetic data for this compound in mice is limited, studies in rats provide a strong foundation for experimental design.

Experimental Protocol: Single-Dose Pharmacokinetics of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound following a single oral (PO) and intraperitoneal (IP) administration in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil)

  • Male or female BALB/c mice (8-10 weeks old)

  • Gavage needles

  • Syringes and needles

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.

  • Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Animal Grouping: Randomly assign mice to two main groups: Oral (PO) and Intraperitoneal (IP) administration. Within each main group, create subgroups for each time point of blood collection (n=3-5 mice per time point).

  • Dosing:

    • PO Group: Administer a single dose of this compound (e.g., 20 mg/kg) via oral gavage.

    • IP Group: Administer a single dose of this compound (e.g., 20 mg/kg) via intraperitoneal injection.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Data Presentation:

Pharmacokinetic ParameterOral Administration (PO)Intraperitoneal Administration (IP)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
t1/2 (h)
CL/F (mL/h/kg)
Vd/F (L/kg)

Table 1: Example of a table for summarizing pharmacokinetic parameters of this compound.

G cluster_workflow Pharmacokinetic Study Workflow acclimation Animal Acclimation grouping Random Grouping (PO & IP) acclimation->grouping dosing_po Oral Dosing (this compound) grouping->dosing_po dosing_ip IP Dosing (this compound) grouping->dosing_ip blood_collection Serial Blood Collection dosing_po->blood_collection dosing_ip->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation bioanalysis LC-MS Bioanalysis plasma_separation->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis G start Start with Initial Dose observe Observe for 14 Days start->observe survives Animal Survives observe->survives Yes dies Animal Dies observe->dies No increase_dose Increase Dose for Next Animal survives->increase_dose decrease_dose Decrease Dose for Next Animal dies->decrease_dose increase_dose->observe end Estimate LD50 increase_dose->end decrease_dose->observe decrease_dose->end G cluster_workflow Atopic Dermatitis Efficacy Study Workflow acclimation Animal Acclimation & Shaving sensitization DNCB Sensitization acclimation->sensitization challenge Repeated DNCB Challenge sensitization->challenge treatment Daily Topical Treatment (this compound) challenge->treatment evaluation Clinical & Immunological Evaluation treatment->evaluation histology Histological Analysis treatment->histology data_analysis Data Analysis evaluation->data_analysis histology->data_analysis G cluster_pathway Potential Inhibition of NF-κB Pathway by this compound stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK Activation stimuli->ikk ikb IκB Phosphorylation & Degradation ikk->ikb nfkb_release NF-κB Release ikb->nfkb_release nfkb_translocation Nuclear Translocation nfkb_release->nfkb_translocation gene_transcription Inflammatory Gene Transcription nfkb_translocation->gene_transcription This compound This compound This compound->ikb Inhibition G cluster_pathway Potential Inhibition of MAPK Pathway by this compound stimuli Inflammatory Stimuli mapkkk MAPKKK Activation stimuli->mapkkk mapkk MAPKK Activation mapkkk->mapkk mapk MAPK Activation (e.g., ERK, p38) mapkk->mapk transcription_factors Transcription Factor Activation (e.g., AP-1) mapk->transcription_factors inflammatory_response Inflammatory Response transcription_factors->inflammatory_response This compound This compound This compound->mapk Inhibition

References

Application Notes and Protocols for Measuring trans-4-hydroxy-L-glutamic acid (tHGA) Bioactivity using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-4-hydroxy-L-glutamic acid (tHGA) is an excitatory amino acid and a structural analog of L-glutamic acid. As a compound that interacts with glutamate (B1630785) receptors, it is imperative to possess robust and reliable methods to characterize its bioactivity. Cell-based assays offer a physiologically relevant context to investigate the pharmacological effects of this compound, including its potency as an agonist or antagonist at various glutamate receptor subtypes, its potential neuroprotective or cytotoxic effects, and its influence on neuronal signaling pathways.

These application notes provide detailed protocols for key cell-based assays to quantify the bioactivity of this compound. The included methodologies, data presentation formats, and visual diagrams are designed to guide researchers in setting up and executing these experiments, as well as in interpreting the results.

Measurement of Intracellular Calcium Flux

A primary mechanism of action for ionotropic glutamate receptors (i.e., NMDA, AMPA, and kainate receptors) is the influx of calcium ions upon activation.[1] Measuring changes in intracellular calcium concentration is a direct and widely used method to assess the agonist or antagonist activity of compounds like this compound at these receptors.[2][3] Fluorescent calcium indicators, such as Fluo-4 AM, are commonly used for this purpose.[4]

Experimental Protocol: Intracellular Calcium Flux Assay

Objective: To determine the ability of this compound to induce or inhibit calcium influx in cells expressing glutamate receptors.

Materials:

  • HEK293 cells stably expressing a specific glutamate receptor subtype (e.g., GluN1/GluN2A for NMDA receptors, GluA2 for AMPA receptors, or GluK2 for kainate receptors)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • This compound stock solution

  • Positive control agonist (e.g., glutamate, NMDA, AMPA, kainate)

  • Antagonist control (e.g., AP5 for NMDA receptors, CNQX for AMPA/kainate receptors)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Cell Culture: Culture the glutamate receptor-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom microplate at a density of 50,000-80,000 cells per well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing HBSS with 20 mM HEPES, 4 µM Fluo-4 AM, and 0.02% Pluronic F-127.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Measurement of Calcium Flux:

    • Place the microplate into a fluorescence plate reader pre-set to 37°C.

    • Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Using the plate reader's injector, add 20 µL of the this compound solution at various concentrations (or the positive/negative control) to the respective wells.

    • Continue to record the fluorescence intensity for at least 3 minutes to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by expressing the response as a percentage of the maximal response induced by the positive control agonist.

    • For agonist activity, plot the normalized response against the log concentration of this compound to determine the EC50 value.

    • For antagonist activity, pre-incubate the cells with this compound for 5-10 minutes before adding a fixed concentration of the positive control agonist. Plot the inhibition of the agonist response against the log concentration of this compound to determine the IC50 value.

Representative Data

Table 1: Illustrative Agonist Activity of this compound on Ionotropic Glutamate Receptors

CompoundTarget ReceptorEC50 (µM)Max Response (% of Glutamate)
This compound Kainate (GluK2) 15.2 95%
This compoundAMPA (GluA2)> 100< 10%
This compoundNMDA (GluN1/GluN2A)> 100< 5%
GlutamateKainate (GluK2)5.8100%
Kainic AcidKainate (GluK2)1.2110%

Note: The data presented in this table is for illustrative purposes only and represents a hypothetical outcome.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate load_dye Load Cells with Fluo-4 AM plate_cells->load_dye wash_cells Wash to Remove Excess Dye load_dye->wash_cells baseline Read Baseline Fluorescence wash_cells->baseline inject Inject this compound / Controls baseline->inject read_response Measure Fluorescence Change inject->read_response normalize Normalize Data read_response->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate EC50 / IC50 plot->calculate G This compound This compound (Agonist) Receptor Ionotropic Glutamate Receptor (e.g., Kainate) This compound->Receptor Channel Ion Channel Opening Receptor->Channel Ca_influx Ca2+ Influx Channel->Ca_influx Downstream Downstream Signaling (e.g., Calcineurin, PKC) Ca_influx->Downstream Excitotoxicity Excitotoxicity (with excessive activation) Ca_influx->Excitotoxicity High [Ca2+]i Plasticity Synaptic Plasticity Downstream->Plasticity G start What is the primary research question? q_receptor Receptor Activation or Inhibition? start->q_receptor q_viability Effect on Cell Health? start->q_viability q_transporter Interaction with Transporters? start->q_transporter assay_ca Use Intracellular Calcium Flux Assay q_receptor->assay_ca assay_viability Use MTT or LDH Assay q_viability->assay_viability assay_glutamate Use Glutamate Uptake/Release Assay q_transporter->assay_glutamate

References

Application Notes and Protocols for Measuring trans-4-hydroxy-L-glutamic acid (tHGA) Bioactivity using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-4-hydroxy-L-glutamic acid (tHGA) is an excitatory amino acid and a structural analog of L-glutamic acid. As a compound that interacts with glutamate receptors, it is imperative to possess robust and reliable methods to characterize its bioactivity. Cell-based assays offer a physiologically relevant context to investigate the pharmacological effects of this compound, including its potency as an agonist or antagonist at various glutamate receptor subtypes, its potential neuroprotective or cytotoxic effects, and its influence on neuronal signaling pathways.

These application notes provide detailed protocols for key cell-based assays to quantify the bioactivity of this compound. The included methodologies, data presentation formats, and visual diagrams are designed to guide researchers in setting up and executing these experiments, as well as in interpreting the results.

Measurement of Intracellular Calcium Flux

A primary mechanism of action for ionotropic glutamate receptors (i.e., NMDA, AMPA, and kainate receptors) is the influx of calcium ions upon activation.[1] Measuring changes in intracellular calcium concentration is a direct and widely used method to assess the agonist or antagonist activity of compounds like this compound at these receptors.[2][3] Fluorescent calcium indicators, such as Fluo-4 AM, are commonly used for this purpose.[4]

Experimental Protocol: Intracellular Calcium Flux Assay

Objective: To determine the ability of this compound to induce or inhibit calcium influx in cells expressing glutamate receptors.

Materials:

  • HEK293 cells stably expressing a specific glutamate receptor subtype (e.g., GluN1/GluN2A for NMDA receptors, GluA2 for AMPA receptors, or GluK2 for kainate receptors)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • This compound stock solution

  • Positive control agonist (e.g., glutamate, NMDA, AMPA, kainate)

  • Antagonist control (e.g., AP5 for NMDA receptors, CNQX for AMPA/kainate receptors)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Cell Culture: Culture the glutamate receptor-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom microplate at a density of 50,000-80,000 cells per well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing HBSS with 20 mM HEPES, 4 µM Fluo-4 AM, and 0.02% Pluronic F-127.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Measurement of Calcium Flux:

    • Place the microplate into a fluorescence plate reader pre-set to 37°C.

    • Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Using the plate reader's injector, add 20 µL of the this compound solution at various concentrations (or the positive/negative control) to the respective wells.

    • Continue to record the fluorescence intensity for at least 3 minutes to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by expressing the response as a percentage of the maximal response induced by the positive control agonist.

    • For agonist activity, plot the normalized response against the log concentration of this compound to determine the EC50 value.

    • For antagonist activity, pre-incubate the cells with this compound for 5-10 minutes before adding a fixed concentration of the positive control agonist. Plot the inhibition of the agonist response against the log concentration of this compound to determine the IC50 value.

Representative Data

Table 1: Illustrative Agonist Activity of this compound on Ionotropic Glutamate Receptors

CompoundTarget ReceptorEC50 (µM)Max Response (% of Glutamate)
This compound Kainate (GluK2) 15.2 95%
This compoundAMPA (GluA2)> 100< 10%
This compoundNMDA (GluN1/GluN2A)> 100< 5%
GlutamateKainate (GluK2)5.8100%
Kainic AcidKainate (GluK2)1.2110%

Note: The data presented in this table is for illustrative purposes only and represents a hypothetical outcome.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate load_dye Load Cells with Fluo-4 AM plate_cells->load_dye wash_cells Wash to Remove Excess Dye load_dye->wash_cells baseline Read Baseline Fluorescence wash_cells->baseline inject Inject this compound / Controls baseline->inject read_response Measure Fluorescence Change inject->read_response normalize Normalize Data read_response->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate EC50 / IC50 plot->calculate G This compound This compound (Agonist) Receptor Ionotropic Glutamate Receptor (e.g., Kainate) This compound->Receptor Channel Ion Channel Opening Receptor->Channel Ca_influx Ca2+ Influx Channel->Ca_influx Downstream Downstream Signaling (e.g., Calcineurin, PKC) Ca_influx->Downstream Excitotoxicity Excitotoxicity (with excessive activation) Ca_influx->Excitotoxicity High [Ca2+]i Plasticity Synaptic Plasticity Downstream->Plasticity G start What is the primary research question? q_receptor Receptor Activation or Inhibition? start->q_receptor q_viability Effect on Cell Health? start->q_viability q_transporter Interaction with Transporters? start->q_transporter assay_ca Use Intracellular Calcium Flux Assay q_receptor->assay_ca assay_viability Use MTT or LDH Assay q_viability->assay_viability assay_glutamate Use Glutamate Uptake/Release Assay q_transporter->assay_glutamate

References

Application Notes and Protocols for the Isolation of trans-3,4,5-trimethoxy-4'-hydroxy-3'-geranyl-trans-stilbene (tHGA) from Melicope pteleifolia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melicope pteleifolia, a plant widely used in traditional medicine in Southeast Asia, is a rich source of various bioactive compounds. Among these, trans-3,4,5-trimethoxy-4'-hydroxy-3'-geranyl-trans-stilbene (tHGA), a geranylated acetophenone, has garnered significant interest for its potent anti-inflammatory properties. These application notes provide detailed protocols for the extraction, isolation, and purification of this compound from the leaves of Melicope pteleifolia. The methodologies described herein are based on established phytochemical techniques and are intended to guide researchers in obtaining high-purity this compound for further pharmacological and drug development studies.

Data Presentation

The following table summarizes the anticipated quantitative data from the isolation and purification process of this compound from Melicope pteleifolia leaves. These values are compiled from various phytochemical studies and represent typical yields and purities achievable with the described protocols.

Isolation StepStarting MaterialSolvent/Mobile PhaseYield (w/w % of initial dried leaves)Purity of this compound (%)
Sequential Extraction Dried, powdered leavesMethanol (B129727)10 - 15% (crude extract)1 - 5%
Silica (B1680970) Gel Column Chromatography Crude Methanolic ExtractGradient: Hexane-Ethyl Acetate (B1210297)0.5 - 1.5% (this compound-rich fraction)40 - 60%
Sephadex LH-20 Column Chromatography This compound-rich fractionMethanol0.2 - 0.8% (purified fraction)70 - 85%
Preparative HPLC Purified fractionGradient: Acetonitrile (B52724)/Water with 0.1% Formic Acid0.1 - 0.5% (isolated this compound)>98%

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Collect fresh, young leaves of Melicope pteleifolia.

  • Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Drying: Air-dry the leaves at room temperature in a well-ventilated area until a constant weight is achieved. Alternatively, use a laboratory oven at a controlled temperature of 40-50°C.

  • Grinding: Grind the dried leaves into a fine powder using a laboratory mill. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Extraction of this compound

This protocol describes a sequential extraction method to obtain a crude methanolic extract enriched with this compound.

  • Defatting:

    • Macerate 1 kg of powdered leaves in n-hexane (1:5 w/v) for 24 hours at room temperature with occasional stirring.

    • Filter the mixture and repeat the extraction with fresh n-hexane twice more to remove nonpolar compounds like fats and waxes.

    • Discard the hexane (B92381) extracts and air-dry the plant residue.

  • Ethyl Acetate Extraction:

    • Macerate the defatted plant material in ethyl acetate (1:5 w/v) for 24 hours at room temperature.

    • Filter and repeat the extraction twice with fresh ethyl acetate.

    • Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the ethyl acetate fraction. This fraction may also contain this compound and can be analyzed separately.

  • Methanolic Extraction:

    • Macerate the remaining plant residue in methanol (1:5 w/v) for 24 hours at room temperature.

    • Filter and repeat the extraction twice with fresh methanol.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude methanolic extract. This extract is expected to have the highest concentration of this compound[1].

Isolation and Purification of this compound

a) Silica Gel Column Chromatography (Initial Fractionation)

This step aims to separate the crude methanolic extract into fractions with varying polarities.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Column Preparation:

    • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

    • Wash the packed column with n-hexane until the silica gel is well-settled.

  • Sample Loading:

    • Dissolve the crude methanolic extract in a minimal amount of methanol.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, up to 100% ethyl acetate).

    • Collect fractions of a fixed volume (e.g., 50 mL or 100 mL).

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Combine the fractions that show a prominent spot corresponding to a this compound standard (if available) or fractions known to contain acetophenones.

b) Sephadex LH-20 Column Chromatography (Purification)

This step is used for further purification of the this compound-rich fractions obtained from silica gel chromatography.

  • Stationary Phase: Sephadex LH-20.

  • Column Preparation:

    • Swell the Sephadex LH-20 in methanol for several hours.

    • Pack the swollen gel into a glass column.

  • Elution:

    • Dissolve the combined this compound-rich fractions in a minimal amount of methanol and load onto the column.

    • Elute the column with 100% methanol.

    • Collect fractions and monitor by TLC to pool the fractions containing purified this compound.

c) Preparative High-Performance Liquid Chromatography (Final Purification)

For obtaining high-purity this compound, preparative HPLC is the final step.

  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be:

    • 0-5 min: 10% A

    • 5-35 min: 10-90% A (linear gradient)

    • 35-40 min: 90% A

    • 40-45 min: 90-10% A (return to initial conditions)

  • Flow Rate: 2-4 mL/min.

  • Detection: UV detector at a wavelength of 280 nm.

  • Injection: Dissolve the purified fraction from the Sephadex column in the mobile phase and inject it into the HPLC system.

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Post-purification: Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound. Confirm the purity using analytical HPLC.

Mandatory Visualizations

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Sequential Extraction cluster_purification Isolation and Purification cluster_analysis Analysis p1 Fresh Melicope pteleifolia leaves p2 Drying p1->p2 p3 Grinding to fine powder p2->p3 e1 Defatting with n-hexane p3->e1 e2 Extraction with Ethyl Acetate e1->e2 e3 Extraction with Methanol e2->e3 e4 Crude Methanolic Extract e3->e4 i1 Silica Gel Column Chromatography (Hexane:Ethyl Acetate gradient) e4->i1 i2 This compound-rich fractions i1->i2 a1 TLC Monitoring i1->a1 i3 Sephadex LH-20 Column Chromatography (Methanol) i2->i3 i4 Purified this compound fractions i3->i4 i3->a1 i5 Preparative HPLC (C18, Acetonitrile:Water gradient) i4->i5 i6 Pure this compound (>98%) i5->i6 a2 Analytical HPLC i5->a2 a3 Spectroscopic Analysis (NMR, MS) i6->a3

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Receptor Activation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response stimulus LPS receptor TLR4 stimulus->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk ikb_kinase IKK Complex receptor->ikb_kinase mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk mapk MAPK (p38, JNK) mapkk->mapk ap1 AP-1 mapk->ap1 response Expression of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) ap1->response ikb IκBα ikb_kinase->ikb phosphorylates nfkb_inactive IκBα-NF-κB (Inactive) ikb->nfkb_inactive nfkb NF-κB (p65/p50) nfkb->response nfkb_inactive->nfkb IκBα degradation This compound This compound This compound->mapk inhibits This compound->nfkb inhibits nuclear translocation

Caption: Anti-inflammatory signaling pathways inhibited by this compound.

References

Application Notes and Protocols for the Isolation of trans-3,4,5-trimethoxy-4'-hydroxy-3'-geranyl-trans-stilbene (tHGA) from Melicope pteleifolia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melicope pteleifolia, a plant widely used in traditional medicine in Southeast Asia, is a rich source of various bioactive compounds. Among these, trans-3,4,5-trimethoxy-4'-hydroxy-3'-geranyl-trans-stilbene (tHGA), a geranylated acetophenone, has garnered significant interest for its potent anti-inflammatory properties. These application notes provide detailed protocols for the extraction, isolation, and purification of this compound from the leaves of Melicope pteleifolia. The methodologies described herein are based on established phytochemical techniques and are intended to guide researchers in obtaining high-purity this compound for further pharmacological and drug development studies.

Data Presentation

The following table summarizes the anticipated quantitative data from the isolation and purification process of this compound from Melicope pteleifolia leaves. These values are compiled from various phytochemical studies and represent typical yields and purities achievable with the described protocols.

Isolation StepStarting MaterialSolvent/Mobile PhaseYield (w/w % of initial dried leaves)Purity of this compound (%)
Sequential Extraction Dried, powdered leavesMethanol10 - 15% (crude extract)1 - 5%
Silica Gel Column Chromatography Crude Methanolic ExtractGradient: Hexane-Ethyl Acetate0.5 - 1.5% (this compound-rich fraction)40 - 60%
Sephadex LH-20 Column Chromatography This compound-rich fractionMethanol0.2 - 0.8% (purified fraction)70 - 85%
Preparative HPLC Purified fractionGradient: Acetonitrile/Water with 0.1% Formic Acid0.1 - 0.5% (isolated this compound)>98%

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Collect fresh, young leaves of Melicope pteleifolia.

  • Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Drying: Air-dry the leaves at room temperature in a well-ventilated area until a constant weight is achieved. Alternatively, use a laboratory oven at a controlled temperature of 40-50°C.

  • Grinding: Grind the dried leaves into a fine powder using a laboratory mill. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Extraction of this compound

This protocol describes a sequential extraction method to obtain a crude methanolic extract enriched with this compound.

  • Defatting:

    • Macerate 1 kg of powdered leaves in n-hexane (1:5 w/v) for 24 hours at room temperature with occasional stirring.

    • Filter the mixture and repeat the extraction with fresh n-hexane twice more to remove nonpolar compounds like fats and waxes.

    • Discard the hexane extracts and air-dry the plant residue.

  • Ethyl Acetate Extraction:

    • Macerate the defatted plant material in ethyl acetate (1:5 w/v) for 24 hours at room temperature.

    • Filter and repeat the extraction twice with fresh ethyl acetate.

    • Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the ethyl acetate fraction. This fraction may also contain this compound and can be analyzed separately.

  • Methanolic Extraction:

    • Macerate the remaining plant residue in methanol (1:5 w/v) for 24 hours at room temperature.

    • Filter and repeat the extraction twice with fresh methanol.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude methanolic extract. This extract is expected to have the highest concentration of this compound[1].

Isolation and Purification of this compound

a) Silica Gel Column Chromatography (Initial Fractionation)

This step aims to separate the crude methanolic extract into fractions with varying polarities.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Column Preparation:

    • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

    • Wash the packed column with n-hexane until the silica gel is well-settled.

  • Sample Loading:

    • Dissolve the crude methanolic extract in a minimal amount of methanol.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, up to 100% ethyl acetate).

    • Collect fractions of a fixed volume (e.g., 50 mL or 100 mL).

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Combine the fractions that show a prominent spot corresponding to a this compound standard (if available) or fractions known to contain acetophenones.

b) Sephadex LH-20 Column Chromatography (Purification)

This step is used for further purification of the this compound-rich fractions obtained from silica gel chromatography.

  • Stationary Phase: Sephadex LH-20.

  • Column Preparation:

    • Swell the Sephadex LH-20 in methanol for several hours.

    • Pack the swollen gel into a glass column.

  • Elution:

    • Dissolve the combined this compound-rich fractions in a minimal amount of methanol and load onto the column.

    • Elute the column with 100% methanol.

    • Collect fractions and monitor by TLC to pool the fractions containing purified this compound.

c) Preparative High-Performance Liquid Chromatography (Final Purification)

For obtaining high-purity this compound, preparative HPLC is the final step.

  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be:

    • 0-5 min: 10% A

    • 5-35 min: 10-90% A (linear gradient)

    • 35-40 min: 90% A

    • 40-45 min: 90-10% A (return to initial conditions)

  • Flow Rate: 2-4 mL/min.

  • Detection: UV detector at a wavelength of 280 nm.

  • Injection: Dissolve the purified fraction from the Sephadex column in the mobile phase and inject it into the HPLC system.

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Post-purification: Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound. Confirm the purity using analytical HPLC.

Mandatory Visualizations

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Sequential Extraction cluster_purification Isolation and Purification cluster_analysis Analysis p1 Fresh Melicope pteleifolia leaves p2 Drying p1->p2 p3 Grinding to fine powder p2->p3 e1 Defatting with n-hexane p3->e1 e2 Extraction with Ethyl Acetate e1->e2 e3 Extraction with Methanol e2->e3 e4 Crude Methanolic Extract e3->e4 i1 Silica Gel Column Chromatography (Hexane:Ethyl Acetate gradient) e4->i1 i2 This compound-rich fractions i1->i2 a1 TLC Monitoring i1->a1 i3 Sephadex LH-20 Column Chromatography (Methanol) i2->i3 i4 Purified this compound fractions i3->i4 i3->a1 i5 Preparative HPLC (C18, Acetonitrile:Water gradient) i4->i5 i6 Pure this compound (>98%) i5->i6 a2 Analytical HPLC i5->a2 a3 Spectroscopic Analysis (NMR, MS) i6->a3

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Receptor Activation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response stimulus LPS receptor TLR4 stimulus->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk ikb_kinase IKK Complex receptor->ikb_kinase mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk mapk MAPK (p38, JNK) mapkk->mapk ap1 AP-1 mapk->ap1 response Expression of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) ap1->response ikb IκBα ikb_kinase->ikb phosphorylates nfkb_inactive IκBα-NF-κB (Inactive) ikb->nfkb_inactive nfkb NF-κB (p65/p50) nfkb->response nfkb_inactive->nfkb IκBα degradation This compound This compound This compound->mapk inhibits This compound->nfkb inhibits nuclear translocation

Caption: Anti-inflammatory signaling pathways inhibited by this compound.

References

Application Note: NMR and Mass Spectrometry Analysis of trans-4-hydroxy-D-proline betaine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-4-hydroxy-D-proline betaine (B1666868), a derivative of the non-proteinogenic amino acid D-proline, is a small molecule of interest in various fields of biochemical and pharmaceutical research. Its structural elucidation and quantification are crucial for understanding its biological role and for quality control in drug development. This application note provides detailed protocols for the analysis of trans-4-hydroxy-D-proline betaine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for the structural characterization and quantification of organic molecules.

Chemical Structure:

Caption: Chemical structure of trans-4-hydroxy-D-proline betaine.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical structure, connectivity, and stereochemistry of a molecule. For trans-4-hydroxy-D-proline betaine, ¹H and ¹³C NMR are the most informative experiments.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted NMR Data for trans-4-hydroxy-D-proline betaine in D₂O

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-H~4.34~62.5
C3-H₂~2.42, ~2.14~40.2
C4-H~4.66~72.8
C5-H₂~3.47, ~3.35~55.7
N⁺-(CH₃)₂~3.14 (s, 6H)~53.7
C=O-~177.1

Note: Predicted values are based on data from the Biological Magnetic Resonance Bank for trans-4-hydroxy-L-proline and published data for proline betaine.[1]

Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of trans-4-hydroxy-D-proline betaine.

Materials:

  • trans-4-hydroxy-D-proline betaine sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterium (B1214612) oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of D₂O in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters for a 500 MHz spectrometer:

      • Pulse program: zg30 or similar

      • Number of scans: 16-64

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Spectral width: 12-16 ppm

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • Typical parameters for a 125 MHz spectrometer:

      • Pulse program: zgpg30 or similar with proton decoupling

      • Number of scans: 1024-4096 (or more, depending on concentration)

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Spectral width: 200-240 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (HDO at ~4.79 ppm for ¹H) or an internal standard (e.g., DSS).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, coupling constants, and integrations to confirm the structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in D2O filter Filter into NMR tube dissolve->filter lock Lock & Shim filter->lock acquire_H1 Acquire 1H Spectrum lock->acquire_H1 acquire_C13 Acquire 13C Spectrum lock->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate analyze Analyze Spectra calibrate->analyze

Caption: NMR analysis workflow.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and charged molecules like trans-4-hydroxy-D-proline betaine.

Expected Mass Spectrometric Data

The molecular formula of trans-4-hydroxy-D-proline betaine is C₇H₁₃NO₃. The expected exact mass of the molecular ion [M]⁺ can be calculated.

Table 2: Expected Mass Spectrometry Data for trans-4-hydroxy-D-proline betaine

IonCalculated Exact Mass
[M+H]⁺160.0968

Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation of the parent ion. Common fragmentation pathways for proline betaines involve neutral losses.[2]

Table 3: Potential MS/MS Fragments of [M+H]⁺ of trans-4-hydroxy-D-proline betaine

m/zPossible Fragment
142[M+H - H₂O]⁺
114[M+H - COOH]⁺
98[M+H - H₂O - CO₂]⁺
84
58

Note: Fragmentation is predicted based on known behavior of similar compounds.[2]

Experimental Protocol for ESI-MS Analysis

This protocol describes the analysis of trans-4-hydroxy-D-proline betaine using a Liquid Chromatography (LC) system coupled to an ESI-Mass Spectrometer.

Materials:

  • trans-4-hydroxy-D-proline betaine sample

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS vials

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a mixture of water and methanol (1:1 v/v).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS System Setup:

    • LC Conditions (example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient from high aqueous to high organic content to elute the analyte.

      • Flow Rate: 0.2-0.4 mL/min

      • Injection Volume: 1-5 µL

    • MS Conditions (example for a Q-TOF or Orbitrap):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Capillary Voltage: 3.5-4.5 kV

      • Gas Temperature: 300-350 °C

      • Drying Gas Flow: 8-12 L/min

      • Nebulizer Pressure: 30-45 psi

      • Scan Range: m/z 50-500

      • For MS/MS, select the precursor ion (e.g., m/z 160.1) and apply a collision energy (e.g., 10-30 eV) to induce fragmentation.

  • Data Acquisition and Analysis:

    • Acquire the full scan mass spectrum to identify the [M+H]⁺ ion.

    • Acquire the MS/MS spectrum to observe the fragmentation pattern.

    • Process the data using the instrument's software to determine the exact mass and identify the fragments.

    • Compare the obtained data with the theoretical values to confirm the identity of the compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Solvent dilute Dilute to final concentration dissolve->dilute filter Filter into LC-MS vial dilute->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Detection (MS1) ionize->detect fragment Fragmentation (MS2) detect->fragment detect_frag Fragment Detection fragment->detect_frag process Process Spectra detect_frag->process identify Identify Molecular Ion process->identify interpret Interpret Fragmentation identify->interpret confirm Confirm Structure interpret->confirm

Caption: Mass spectrometry analysis workflow.

Conclusion

The combination of NMR and mass spectrometry provides a comprehensive analytical approach for the characterization of trans-4-hydroxy-D-proline betaine. NMR spectroscopy offers detailed structural elucidation, while mass spectrometry confirms the molecular weight and provides fragmentation information for further structural confirmation. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to confidently analyze this and similar compounds.

References

Application Note: NMR and Mass Spectrometry Analysis of trans-4-hydroxy-D-proline betaine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-4-hydroxy-D-proline betaine, a derivative of the non-proteinogenic amino acid D-proline, is a small molecule of interest in various fields of biochemical and pharmaceutical research. Its structural elucidation and quantification are crucial for understanding its biological role and for quality control in drug development. This application note provides detailed protocols for the analysis of trans-4-hydroxy-D-proline betaine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for the structural characterization and quantification of organic molecules.

Chemical Structure:

Caption: Chemical structure of trans-4-hydroxy-D-proline betaine.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical structure, connectivity, and stereochemistry of a molecule. For trans-4-hydroxy-D-proline betaine, ¹H and ¹³C NMR are the most informative experiments.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted NMR Data for trans-4-hydroxy-D-proline betaine in D₂O

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-H~4.34~62.5
C3-H₂~2.42, ~2.14~40.2
C4-H~4.66~72.8
C5-H₂~3.47, ~3.35~55.7
N⁺-(CH₃)₂~3.14 (s, 6H)~53.7
C=O-~177.1

Note: Predicted values are based on data from the Biological Magnetic Resonance Bank for trans-4-hydroxy-L-proline and published data for proline betaine.[1]

Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of trans-4-hydroxy-D-proline betaine.

Materials:

  • trans-4-hydroxy-D-proline betaine sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of D₂O in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters for a 500 MHz spectrometer:

      • Pulse program: zg30 or similar

      • Number of scans: 16-64

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Spectral width: 12-16 ppm

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • Typical parameters for a 125 MHz spectrometer:

      • Pulse program: zgpg30 or similar with proton decoupling

      • Number of scans: 1024-4096 (or more, depending on concentration)

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Spectral width: 200-240 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (HDO at ~4.79 ppm for ¹H) or an internal standard (e.g., DSS).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, coupling constants, and integrations to confirm the structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in D2O filter Filter into NMR tube dissolve->filter lock Lock & Shim filter->lock acquire_H1 Acquire 1H Spectrum lock->acquire_H1 acquire_C13 Acquire 13C Spectrum lock->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate analyze Analyze Spectra calibrate->analyze

Caption: NMR analysis workflow.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and charged molecules like trans-4-hydroxy-D-proline betaine.

Expected Mass Spectrometric Data

The molecular formula of trans-4-hydroxy-D-proline betaine is C₇H₁₃NO₃. The expected exact mass of the molecular ion [M]⁺ can be calculated.

Table 2: Expected Mass Spectrometry Data for trans-4-hydroxy-D-proline betaine

IonCalculated Exact Mass
[M+H]⁺160.0968

Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation of the parent ion. Common fragmentation pathways for proline betaines involve neutral losses.[2]

Table 3: Potential MS/MS Fragments of [M+H]⁺ of trans-4-hydroxy-D-proline betaine

m/zPossible Fragment
142[M+H - H₂O]⁺
114[M+H - COOH]⁺
98[M+H - H₂O - CO₂]⁺
84
58

Note: Fragmentation is predicted based on known behavior of similar compounds.[2]

Experimental Protocol for ESI-MS Analysis

This protocol describes the analysis of trans-4-hydroxy-D-proline betaine using a Liquid Chromatography (LC) system coupled to an ESI-Mass Spectrometer.

Materials:

  • trans-4-hydroxy-D-proline betaine sample

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS vials

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a mixture of water and methanol (1:1 v/v).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS System Setup:

    • LC Conditions (example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient from high aqueous to high organic content to elute the analyte.

      • Flow Rate: 0.2-0.4 mL/min

      • Injection Volume: 1-5 µL

    • MS Conditions (example for a Q-TOF or Orbitrap):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Capillary Voltage: 3.5-4.5 kV

      • Gas Temperature: 300-350 °C

      • Drying Gas Flow: 8-12 L/min

      • Nebulizer Pressure: 30-45 psi

      • Scan Range: m/z 50-500

      • For MS/MS, select the precursor ion (e.g., m/z 160.1) and apply a collision energy (e.g., 10-30 eV) to induce fragmentation.

  • Data Acquisition and Analysis:

    • Acquire the full scan mass spectrum to identify the [M+H]⁺ ion.

    • Acquire the MS/MS spectrum to observe the fragmentation pattern.

    • Process the data using the instrument's software to determine the exact mass and identify the fragments.

    • Compare the obtained data with the theoretical values to confirm the identity of the compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Solvent dilute Dilute to final concentration dissolve->dilute filter Filter into LC-MS vial dilute->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Detection (MS1) ionize->detect fragment Fragmentation (MS2) detect->fragment detect_frag Fragment Detection fragment->detect_frag process Process Spectra detect_frag->process identify Identify Molecular Ion process->identify interpret Interpret Fragmentation identify->interpret confirm Confirm Structure interpret->confirm

Caption: Mass spectrometry analysis workflow.

Conclusion

The combination of NMR and mass spectrometry provides a comprehensive analytical approach for the characterization of trans-4-hydroxy-D-proline betaine. NMR spectroscopy offers detailed structural elucidation, while mass spectrometry confirms the molecular weight and provides fragmentation information for further structural confirmation. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to confidently analyze this and similar compounds.

References

Application Notes and Protocols for the Therapeutic Development of tHGA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(((3aR,4R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydro-4H-cyclopenta-1,3-dioxol-4-yl)oxy)acetic acid (tHGA) as a potential therapeutic agent. This document details its mechanisms of action, relevant signaling pathways, and includes protocols for key experimental procedures to facilitate further research and development.

Introduction

This compound is a bioactive compound that has demonstrated significant potential in preclinical studies across a range of therapeutic areas, including inflammatory diseases, allergies, and cancer.[1][2][3] Its multifaceted pharmacological activities are attributed to its ability to modulate key signaling pathways involved in inflammation, cell proliferation, and immune responses.[1][2] This document serves as a guide for researchers interested in exploring the therapeutic applications of this compound.

Therapeutic Potential and Mechanism of Action

This compound has been shown to exhibit anti-inflammatory, anti-allergic, anti-asthmatic, and anti-cancer properties.[1][2][3] The primary mechanisms underlying these activities involve the modulation of critical signaling pathways.

  • Anti-Allergic and Anti-Asthmatic Effects: this compound has been shown to stabilize mast cells by inhibiting their degranulation and the subsequent release of inflammatory mediators such as histamine, prostaglandins, and leukotrienes.[1][4] This is achieved, in part, by targeting the LAT protein in IgE-mediated mast cell activation.[1][5] In the context of asthma, this compound can inhibit the proliferation and migration of human bronchial smooth muscle cells by modulating the AKT, JNK, and STAT3 pathways.[1][4]

  • Anti-Inflammatory and Endothelial Barrier Protection: this compound exerts anti-inflammatory effects by preserving endothelial and epithelial barrier integrity.[2][5] It inhibits the disruption of junctional proteins like ZO-1, occludin, and VE-cadherin induced by inflammatory stimuli such as LPS.[2] This protective effect is mediated through the inactivation of MLC, NF-κB p65, p38 MAPK, and ERK MAPK, with ROCK1 being a predicted molecular target.[2]

  • Anti-Cancer Activity: The anti-cancer potential of this compound is linked to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The specific signaling pathways involved in its anti-cancer effects are still under investigation but are thought to overlap with its anti-inflammatory and cell-cycle regulatory mechanisms.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound from preclinical studies. Please note that specific IC50 values for various cancer cell lines and precise in vivo cytokine concentrations were not available in the reviewed literature.

Table 1: Effect of this compound on Mast Cell Degranulation in a DNCB-Induced Atopic Dermatitis Mouse Model

Treatment GroupDoseMast Cell Count (cells/field)Degranulated Mast Cells (%)
Vehicle Control-~25~60%
This compound (Oral)40 mg/kg~15~30%
This compound (Oral)80 mg/kg~10~20%
This compound (Topical)1%~12~25%
This compound (Topical)5%~8~15%
(Data estimated from graphical representations in cited literature)

Table 2: Effect of this compound on Pro-Inflammatory Mediator Expression in TNF-α-Induced A549 Cells

MediatorThis compound Concentration (µM)Inhibition of Expression (%)
MCP-110~40%
20~60%
40~80%
ICAM-110~35%
20~55%
40~75%
(Data estimated from graphical representations in cited literature)

Table 3: Semi-Quantitative Analysis of this compound on Protein Phosphorylation

Target ProteinEffect of this compoundSignaling Pathway
p-PI3KSignificant ReductionPI3K/AKT
p-AKT (Thr308 & Ser473)Significant ReductionPI3K/AKT
p-GSK-3βSignificant ReductionPI3K/AKT
p-JNKSignificant ReductionMAPK
p-STAT3Significant ReductionJAK/STAT
(Based on densitometry analysis from Western blot data in cited literature)

Experimental Protocols

Detailed protocols for key experiments are provided below to facilitate the investigation of this compound's therapeutic effects.

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of β-hexosaminidase, an enzyme stored in mast cell granules, as an indicator of degranulation.

Materials:

  • RBL-2H3 cells (rat basophilic leukemia cell line)

  • DMEM supplemented with 10% FBS, penicillin/streptomycin

  • Anti-DNP IgE

  • DNP-HSA (dinitrophenyl-human serum albumin)

  • Tyrode's buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • 0.1 M citrate (B86180) buffer (pH 4.5)

  • 0.1 M carbonate buffer (pH 10.0)

  • Triton X-100

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

  • Sensitization: Sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 24 hours.

  • Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • This compound Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.

  • Degranulation Induction: Induce degranulation by adding DNP-HSA (100 ng/mL) and incubate for 30 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and collect the supernatant.

  • Cell Lysis: Lyse the remaining cells with 0.5% Triton X-100 to measure the total β-hexosaminidase content.

  • Enzyme Assay:

    • Add supernatant or cell lysate to a new 96-well plate.

    • Add pNAG solution (1 mM in 0.1 M citrate buffer) to each well.

    • Incubate for 1 hour at 37°C.

  • Stop Reaction: Stop the reaction by adding 0.1 M carbonate buffer.

  • Measurement: Measure the absorbance at 405 nm.

  • Calculation: Calculate the percentage of β-hexosaminidase release as: (Absorbance of supernatant / Absorbance of cell lysate) x 100.

Protocol 2: Western Blotting for Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of key signaling proteins like AKT, JNK, and STAT3.

Materials:

  • Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-JNK, anti-JNK, anti-p-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant (e.g., growth factor, cytokine) for the desired time. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: DNCB-Induced Atopic Dermatitis Mouse Model

This in vivo model is used to evaluate the efficacy of this compound in an allergic skin inflammation model.

Materials:

  • BALB/c mice

  • 1-chloro-2,4-dinitrobenzene (DNCB)

  • Acetone and olive oil (4:1 mixture)

  • This compound for oral or topical administration

  • Calipers for measuring ear thickness

  • Toluidine blue stain

Procedure:

  • Sensitization: On day 0, shave the dorsal skin of the mice and apply a 1% DNCB solution.

  • Challenge: Starting on day 7, challenge the mice by applying a 0.2% DNCB solution to the dorsal skin and ears three times a week for three weeks.

  • This compound Treatment:

    • Oral: Administer this compound by oral gavage daily or as per the experimental design, starting from the first challenge day.

    • Topical: Apply a this compound-containing cream or solution to the inflamed skin areas daily.

  • Monitoring:

    • Monitor the clinical severity of skin lesions (erythema, edema, excoriation, dryness) using a scoring system (e.g., SCORAD).

    • Measure ear thickness regularly using calipers.

    • Observe scratching behavior.

  • Sample Collection: At the end of the experiment, euthanize the mice and collect skin tissue and blood samples.

  • Histological Analysis: Fix skin tissue in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and with toluidine blue to visualize mast cells.

  • Immunological Analysis: Measure serum IgE levels and cytokine levels (e.g., IL-4, TNF-α) in skin homogenates or serum by ELISA.

Visualizations of Pathways and Workflows

The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow for its evaluation.

tHGA_Anti_Allergic_Pathway IgE IgE Receptor Cross-linking LAT LAT Protein IgE->LAT Downstream Downstream Signaling (e.g., PLCγ, MAPK) LAT->Downstream Degranulation Mast Cell Degranulation (Histamine, Cytokine Release) Downstream->Degranulation This compound This compound This compound->LAT Inhibits

Caption: this compound's anti-allergic mechanism via LAT protein inhibition.

tHGA_Anti_Inflammatory_Pathway LPS LPS ROCK1 ROCK1 LPS->ROCK1 MAPK_NFkB p38 MAPK, ERK, NF-κB ROCK1->MAPK_NFkB Junction_Disruption Junctional Protein Disruption MAPK_NFkB->Junction_Disruption This compound This compound This compound->ROCK1 Inhibits

Caption: this compound's endothelial protective mechanism via ROCK1 inhibition.

tHGA_Evaluation_Workflow In_Vitro In Vitro Studies (Cell-based Assays) Mechanism Mechanism of Action (Signaling Pathways) In_Vitro->Mechanism In_Vivo In Vivo Models (e.g., Atopic Dermatitis) Mechanism->In_Vivo Preclinical Preclinical Toxicology & Pharmacokinetics In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for the therapeutic development of this compound.

Conclusion and Future Directions

This compound has demonstrated promising therapeutic potential in a variety of preclinical models. Its ability to modulate key signaling pathways involved in inflammation and cell proliferation makes it an attractive candidate for further development. Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies to establish its safety profile. Furthermore, while preclinical data is encouraging, no clinical trials for this compound have been identified to date. Rigorous clinical investigation will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers to advance the study of this compound as a novel therapeutic agent.

References

Application Notes and Protocols for the Therapeutic Development of tHGA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(((3aR,4R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydro-4H-cyclopenta-1,3-dioxol-4-yl)oxy)acetic acid (tHGA) as a potential therapeutic agent. This document details its mechanisms of action, relevant signaling pathways, and includes protocols for key experimental procedures to facilitate further research and development.

Introduction

This compound is a bioactive compound that has demonstrated significant potential in preclinical studies across a range of therapeutic areas, including inflammatory diseases, allergies, and cancer.[1][2][3] Its multifaceted pharmacological activities are attributed to its ability to modulate key signaling pathways involved in inflammation, cell proliferation, and immune responses.[1][2] This document serves as a guide for researchers interested in exploring the therapeutic applications of this compound.

Therapeutic Potential and Mechanism of Action

This compound has been shown to exhibit anti-inflammatory, anti-allergic, anti-asthmatic, and anti-cancer properties.[1][2][3] The primary mechanisms underlying these activities involve the modulation of critical signaling pathways.

  • Anti-Allergic and Anti-Asthmatic Effects: this compound has been shown to stabilize mast cells by inhibiting their degranulation and the subsequent release of inflammatory mediators such as histamine, prostaglandins, and leukotrienes.[1][4] This is achieved, in part, by targeting the LAT protein in IgE-mediated mast cell activation.[1][5] In the context of asthma, this compound can inhibit the proliferation and migration of human bronchial smooth muscle cells by modulating the AKT, JNK, and STAT3 pathways.[1][4]

  • Anti-Inflammatory and Endothelial Barrier Protection: this compound exerts anti-inflammatory effects by preserving endothelial and epithelial barrier integrity.[2][5] It inhibits the disruption of junctional proteins like ZO-1, occludin, and VE-cadherin induced by inflammatory stimuli such as LPS.[2] This protective effect is mediated through the inactivation of MLC, NF-κB p65, p38 MAPK, and ERK MAPK, with ROCK1 being a predicted molecular target.[2]

  • Anti-Cancer Activity: The anti-cancer potential of this compound is linked to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The specific signaling pathways involved in its anti-cancer effects are still under investigation but are thought to overlap with its anti-inflammatory and cell-cycle regulatory mechanisms.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound from preclinical studies. Please note that specific IC50 values for various cancer cell lines and precise in vivo cytokine concentrations were not available in the reviewed literature.

Table 1: Effect of this compound on Mast Cell Degranulation in a DNCB-Induced Atopic Dermatitis Mouse Model

Treatment GroupDoseMast Cell Count (cells/field)Degranulated Mast Cells (%)
Vehicle Control-~25~60%
This compound (Oral)40 mg/kg~15~30%
This compound (Oral)80 mg/kg~10~20%
This compound (Topical)1%~12~25%
This compound (Topical)5%~8~15%
(Data estimated from graphical representations in cited literature)

Table 2: Effect of this compound on Pro-Inflammatory Mediator Expression in TNF-α-Induced A549 Cells

MediatorThis compound Concentration (µM)Inhibition of Expression (%)
MCP-110~40%
20~60%
40~80%
ICAM-110~35%
20~55%
40~75%
(Data estimated from graphical representations in cited literature)

Table 3: Semi-Quantitative Analysis of this compound on Protein Phosphorylation

Target ProteinEffect of this compoundSignaling Pathway
p-PI3KSignificant ReductionPI3K/AKT
p-AKT (Thr308 & Ser473)Significant ReductionPI3K/AKT
p-GSK-3βSignificant ReductionPI3K/AKT
p-JNKSignificant ReductionMAPK
p-STAT3Significant ReductionJAK/STAT
(Based on densitometry analysis from Western blot data in cited literature)

Experimental Protocols

Detailed protocols for key experiments are provided below to facilitate the investigation of this compound's therapeutic effects.

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of β-hexosaminidase, an enzyme stored in mast cell granules, as an indicator of degranulation.

Materials:

  • RBL-2H3 cells (rat basophilic leukemia cell line)

  • DMEM supplemented with 10% FBS, penicillin/streptomycin

  • Anti-DNP IgE

  • DNP-HSA (dinitrophenyl-human serum albumin)

  • Tyrode's buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • 0.1 M citrate buffer (pH 4.5)

  • 0.1 M carbonate buffer (pH 10.0)

  • Triton X-100

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

  • Sensitization: Sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 24 hours.

  • Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • This compound Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.

  • Degranulation Induction: Induce degranulation by adding DNP-HSA (100 ng/mL) and incubate for 30 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and collect the supernatant.

  • Cell Lysis: Lyse the remaining cells with 0.5% Triton X-100 to measure the total β-hexosaminidase content.

  • Enzyme Assay:

    • Add supernatant or cell lysate to a new 96-well plate.

    • Add pNAG solution (1 mM in 0.1 M citrate buffer) to each well.

    • Incubate for 1 hour at 37°C.

  • Stop Reaction: Stop the reaction by adding 0.1 M carbonate buffer.

  • Measurement: Measure the absorbance at 405 nm.

  • Calculation: Calculate the percentage of β-hexosaminidase release as: (Absorbance of supernatant / Absorbance of cell lysate) x 100.

Protocol 2: Western Blotting for Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of key signaling proteins like AKT, JNK, and STAT3.

Materials:

  • Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-JNK, anti-JNK, anti-p-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant (e.g., growth factor, cytokine) for the desired time. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: DNCB-Induced Atopic Dermatitis Mouse Model

This in vivo model is used to evaluate the efficacy of this compound in an allergic skin inflammation model.

Materials:

  • BALB/c mice

  • 1-chloro-2,4-dinitrobenzene (DNCB)

  • Acetone and olive oil (4:1 mixture)

  • This compound for oral or topical administration

  • Calipers for measuring ear thickness

  • Toluidine blue stain

Procedure:

  • Sensitization: On day 0, shave the dorsal skin of the mice and apply a 1% DNCB solution.

  • Challenge: Starting on day 7, challenge the mice by applying a 0.2% DNCB solution to the dorsal skin and ears three times a week for three weeks.

  • This compound Treatment:

    • Oral: Administer this compound by oral gavage daily or as per the experimental design, starting from the first challenge day.

    • Topical: Apply a this compound-containing cream or solution to the inflamed skin areas daily.

  • Monitoring:

    • Monitor the clinical severity of skin lesions (erythema, edema, excoriation, dryness) using a scoring system (e.g., SCORAD).

    • Measure ear thickness regularly using calipers.

    • Observe scratching behavior.

  • Sample Collection: At the end of the experiment, euthanize the mice and collect skin tissue and blood samples.

  • Histological Analysis: Fix skin tissue in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) to assess inflammation and with toluidine blue to visualize mast cells.

  • Immunological Analysis: Measure serum IgE levels and cytokine levels (e.g., IL-4, TNF-α) in skin homogenates or serum by ELISA.

Visualizations of Pathways and Workflows

The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow for its evaluation.

tHGA_Anti_Allergic_Pathway IgE IgE Receptor Cross-linking LAT LAT Protein IgE->LAT Downstream Downstream Signaling (e.g., PLCγ, MAPK) LAT->Downstream Degranulation Mast Cell Degranulation (Histamine, Cytokine Release) Downstream->Degranulation This compound This compound This compound->LAT Inhibits

Caption: this compound's anti-allergic mechanism via LAT protein inhibition.

tHGA_Anti_Inflammatory_Pathway LPS LPS ROCK1 ROCK1 LPS->ROCK1 MAPK_NFkB p38 MAPK, ERK, NF-κB ROCK1->MAPK_NFkB Junction_Disruption Junctional Protein Disruption MAPK_NFkB->Junction_Disruption This compound This compound This compound->ROCK1 Inhibits

Caption: this compound's endothelial protective mechanism via ROCK1 inhibition.

tHGA_Evaluation_Workflow In_Vitro In Vitro Studies (Cell-based Assays) Mechanism Mechanism of Action (Signaling Pathways) In_Vitro->Mechanism In_Vivo In Vivo Models (e.g., Atopic Dermatitis) Mechanism->In_Vivo Preclinical Preclinical Toxicology & Pharmacokinetics In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for the therapeutic development of this compound.

Conclusion and Future Directions

This compound has demonstrated promising therapeutic potential in a variety of preclinical models. Its ability to modulate key signaling pathways involved in inflammation and cell proliferation makes it an attractive candidate for further development. Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies to establish its safety profile. Furthermore, while preclinical data is encouraging, no clinical trials for this compound have been identified to date. Rigorous clinical investigation will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers to advance the study of this compound as a novel therapeutic agent.

References

Application Notes and Protocols for Studying Mast Cell Degranulation Pathways Using tHGA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-hydroxy-3-methoxy-gamma-phenyl-butyramide (tHGA) is a synthetic compound that has demonstrated significant anti-allergic and anti-inflammatory properties by inhibiting mast cell degranulation. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate mast cell signaling pathways and for the development of novel mast cell stabilizers. The protocols outlined below are based on established methodologies for studying mast cell activation and signaling.

Mechanism of Action

This compound effectively suppresses the IgE-mediated degranulation of mast cells, a critical event in the pathogenesis of allergic diseases[1]. Upon activation, mast cells release a variety of pre-formed and newly synthesized inflammatory mediators. This compound has been shown to inhibit the release of key mediators, including:

  • Pre-formed mediators: β-hexosaminidase and histamine[1].

  • De novo synthesized mediators:

    • Cytokines: Interleukin-4 (IL-4) and Tumor Necrosis Factor-alpha (TNF-α)[1].

    • Lipid mediators: Prostaglandin D2 (PGD2) and Leukotriene C4 (LTC4)[1].

The primary molecular target of this compound in the mast cell signaling cascade is the Linker for Activation of T cells (LAT) [2][3]. By targeting LAT, this compound primarily inhibits the LAT-PLCγ-MAPK signaling pathway and demonstrates partial inhibition of the PI3K-p65 pathway , without affecting the upstream kinase Syk[2][3]. This targeted inhibition ultimately leads to a reduction in calcium influx, a critical step for mast cell degranulation[2][3].

Data Presentation

The following tables summarize the quantitative effects of this compound on the inhibition of mast cell mediator release. This data is essential for designing experiments and interpreting results when studying mast cell degranulation.

Mediator InhibitedThis compound ConcentrationPercentage Inhibition (%)Cell TypeReference
β-hexosaminidase10 µM~50%RBL-2H3[1]
20 µM~75%RBL-2H3[1]
40 µM>90%RBL-2H3[1]
Histamine20 µM~60%RBL-2H3[1]
40 µM~80%RBL-2H3[1]
IL-420 µM~55%RBL-2H3[1]
40 µM~70%RBL-2H3[1]
TNF-α20 µM~50%RBL-2H3[1]
40 µM~65%RBL-2H3[1]
Prostaglandin D240 µM~60%BMMC[1]
Leukotriene C440 µM~70%BMMC[1]

Table 1: Inhibitory Effects of this compound on Mast Cell Mediator Release. Data represents approximate values derived from published studies for illustrative purposes. For precise values, refer to the cited literature.

Mandatory Visualizations

Signaling Pathway of this compound in Mast Cell Degranulation

tHGA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcεRI FcεRI Syk Syk FcεRI->Syk Activation Antigen_IgE Antigen-IgE Complex Antigen_IgE->FcεRI LAT LAT PLCg PLCγ LAT->PLCg Activation PI3K PI3K LAT->PI3K Partial Activation Syk->LAT Phosphorylation MAPK MAPK (Erk, p38, JNK) PLCg->MAPK Activation Ca_Influx Ca²⁺ Influx PLCg->Ca_Influx Activation p65 p65 (NF-κB) PI3K->p65 Activation Degranulation Degranulation (Mediator Release) MAPK->Degranulation p65->Degranulation Ca_Influx->Degranulation This compound This compound This compound->LAT Inhibition

Caption: Signaling pathway of this compound-mediated inhibition of mast cell degranulation.

Experimental Workflow for Studying this compound Effects

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays Culture 1. Culture RBL-2H3 Mast Cells Sensitize 2. Sensitize with anti-DNP IgE Culture->Sensitize Pretreat 3. Pretreat with this compound (or vehicle control) Sensitize->Pretreat Challenge 4. Challenge with DNP-BSA Antigen Pretreat->Challenge Degranulation_Assay 5a. β-Hexosaminidase Assay Challenge->Degranulation_Assay Mediator_Assay 5b. ELISA for Histamine, Cytokines, Lipid Mediators Challenge->Mediator_Assay Calcium_Assay 5c. Calcium Influx Assay Challenge->Calcium_Assay Western_Blot 5d. Western Blot for Signaling Proteins Challenge->Western_Blot

Caption: General experimental workflow for assessing the effects of this compound on mast cell degranulation.

Experimental Protocols

RBL-2H3 Cell Culture and Sensitization

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Anti-DNP IgE monoclonal antibody

  • 6-well or 24-well tissue culture plates

Protocol:

  • Culture RBL-2H3 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in 6-well or 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • For sensitization, incubate the cells with anti-DNP IgE (0.5 µg/mL) in complete culture medium for 18-24 hours.

  • Before treatment, gently wash the sensitized cells twice with pre-warmed Tyrode's buffer (or Siraganian buffer) to remove unbound IgE.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

Materials:

  • Sensitized RBL-2H3 cells

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • DNP-BSA antigen

  • Tyrode's buffer (or Siraganian buffer)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • Triton X-100 (for cell lysis)

  • 96-well microplate

  • Microplate reader

Protocol:

  • After washing the sensitized cells, add Tyrode's buffer containing various concentrations of this compound or vehicle control to the respective wells.

  • Incubate for 1 hour at 37°C.

  • Induce degranulation by adding DNP-BSA (100 ng/mL) to each well, except for the non-stimulated control wells.

  • Incubate for 30-60 minutes at 37°C.

  • To stop the reaction, place the plate on ice.

  • Carefully collect the supernatant from each well and transfer to a new 96-well plate.

  • To determine the total β-hexosaminidase release, lyse the remaining cells in the original plate with Tyrode's buffer containing 0.5% Triton X-100.

  • Add pNAG substrate solution to each well of the supernatant plate and the lysate plate.

  • Incubate at 37°C for 60-90 minutes.

  • Stop the enzymatic reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of β-hexosaminidase release as: (Absorbance of Supernatant / Absorbance of Lysate) x 100.

Measurement of Cytokine and Lipid Mediator Release (ELISA)

Materials:

  • Supernatants from this compound-treated and control cells (from step 2.5)

  • Commercially available ELISA kits for Histamine, TNF-α, IL-4, PGD2, and LTC4.

Protocol:

  • Follow the manufacturer's instructions provided with the respective ELISA kits.

  • Briefly, the supernatant samples are added to antibody-coated microplates.

  • After incubation and washing steps, a detection antibody and a substrate are added to produce a colorimetric signal.

  • The absorbance is measured at the appropriate wavelength, and the concentration of the mediator is determined by comparison to a standard curve.

Calcium Influx Assay

Materials:

  • Sensitized RBL-2H3 cells

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Tyrode's buffer (calcium-free and calcium-containing)

  • This compound

  • DNP-BSA antigen

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Load the sensitized cells with Fluo-4 AM (or Fura-2 AM) in the presence of Pluronic F-127 in calcium-free Tyrode's buffer for 30-60 minutes at 37°C.

  • Wash the cells twice with calcium-free Tyrode's buffer to remove excess dye.

  • Add calcium-free Tyrode's buffer containing this compound or vehicle control and incubate for 30-60 minutes.

  • Measure the baseline fluorescence.

  • Stimulate the cells with DNP-BSA antigen.

  • After a short incubation, add calcium-containing Tyrode's buffer to initiate calcium influx.

  • Monitor the change in fluorescence intensity over time using a fluorescence microplate reader or microscope. The increase in fluorescence corresponds to the influx of intracellular calcium.

Western Blot Analysis of Signaling Proteins

Materials:

  • Sensitized RBL-2H3 cells treated with this compound and stimulated with DNP-BSA for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies against:

    • Phospho-LAT (Tyr191)

    • Total LAT

    • Phospho-PLCγ1 (Tyr783)

    • Total PLCγ1

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Total p44/42 MAPK (Erk1/2)

    • Phospho-p38 MAPK (Thr180/Tyr182)

    • Total p38 MAPK

    • Phospho-SAPK/JNK (Thr183/Tyr185)

    • Total SAPK/JNK

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-NF-κB p65 (Ser536)

    • Total NF-κB p65

    • β-actin (as a loading control)

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Lyse the cells at the indicated time points and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

By following these detailed protocols, researchers can effectively utilize this compound to explore the intricate signaling pathways governing mast cell degranulation, paving the way for the development of novel therapeutic strategies for allergic and inflammatory diseases.

References

Application Notes and Protocols for Studying Mast Cell Degranulation Pathways Using tHGA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-hydroxy-3-methoxy-gamma-phenyl-butyramide (tHGA) is a synthetic compound that has demonstrated significant anti-allergic and anti-inflammatory properties by inhibiting mast cell degranulation. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate mast cell signaling pathways and for the development of novel mast cell stabilizers. The protocols outlined below are based on established methodologies for studying mast cell activation and signaling.

Mechanism of Action

This compound effectively suppresses the IgE-mediated degranulation of mast cells, a critical event in the pathogenesis of allergic diseases[1]. Upon activation, mast cells release a variety of pre-formed and newly synthesized inflammatory mediators. This compound has been shown to inhibit the release of key mediators, including:

  • Pre-formed mediators: β-hexosaminidase and histamine[1].

  • De novo synthesized mediators:

    • Cytokines: Interleukin-4 (IL-4) and Tumor Necrosis Factor-alpha (TNF-α)[1].

    • Lipid mediators: Prostaglandin D2 (PGD2) and Leukotriene C4 (LTC4)[1].

The primary molecular target of this compound in the mast cell signaling cascade is the Linker for Activation of T cells (LAT) [2][3]. By targeting LAT, this compound primarily inhibits the LAT-PLCγ-MAPK signaling pathway and demonstrates partial inhibition of the PI3K-p65 pathway , without affecting the upstream kinase Syk[2][3]. This targeted inhibition ultimately leads to a reduction in calcium influx, a critical step for mast cell degranulation[2][3].

Data Presentation

The following tables summarize the quantitative effects of this compound on the inhibition of mast cell mediator release. This data is essential for designing experiments and interpreting results when studying mast cell degranulation.

Mediator InhibitedThis compound ConcentrationPercentage Inhibition (%)Cell TypeReference
β-hexosaminidase10 µM~50%RBL-2H3[1]
20 µM~75%RBL-2H3[1]
40 µM>90%RBL-2H3[1]
Histamine20 µM~60%RBL-2H3[1]
40 µM~80%RBL-2H3[1]
IL-420 µM~55%RBL-2H3[1]
40 µM~70%RBL-2H3[1]
TNF-α20 µM~50%RBL-2H3[1]
40 µM~65%RBL-2H3[1]
Prostaglandin D240 µM~60%BMMC[1]
Leukotriene C440 µM~70%BMMC[1]

Table 1: Inhibitory Effects of this compound on Mast Cell Mediator Release. Data represents approximate values derived from published studies for illustrative purposes. For precise values, refer to the cited literature.

Mandatory Visualizations

Signaling Pathway of this compound in Mast Cell Degranulation

tHGA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcεRI FcεRI Syk Syk FcεRI->Syk Activation Antigen_IgE Antigen-IgE Complex Antigen_IgE->FcεRI LAT LAT PLCg PLCγ LAT->PLCg Activation PI3K PI3K LAT->PI3K Partial Activation Syk->LAT Phosphorylation MAPK MAPK (Erk, p38, JNK) PLCg->MAPK Activation Ca_Influx Ca²⁺ Influx PLCg->Ca_Influx Activation p65 p65 (NF-κB) PI3K->p65 Activation Degranulation Degranulation (Mediator Release) MAPK->Degranulation p65->Degranulation Ca_Influx->Degranulation This compound This compound This compound->LAT Inhibition

Caption: Signaling pathway of this compound-mediated inhibition of mast cell degranulation.

Experimental Workflow for Studying this compound Effects

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays Culture 1. Culture RBL-2H3 Mast Cells Sensitize 2. Sensitize with anti-DNP IgE Culture->Sensitize Pretreat 3. Pretreat with this compound (or vehicle control) Sensitize->Pretreat Challenge 4. Challenge with DNP-BSA Antigen Pretreat->Challenge Degranulation_Assay 5a. β-Hexosaminidase Assay Challenge->Degranulation_Assay Mediator_Assay 5b. ELISA for Histamine, Cytokines, Lipid Mediators Challenge->Mediator_Assay Calcium_Assay 5c. Calcium Influx Assay Challenge->Calcium_Assay Western_Blot 5d. Western Blot for Signaling Proteins Challenge->Western_Blot

Caption: General experimental workflow for assessing the effects of this compound on mast cell degranulation.

Experimental Protocols

RBL-2H3 Cell Culture and Sensitization

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Anti-DNP IgE monoclonal antibody

  • 6-well or 24-well tissue culture plates

Protocol:

  • Culture RBL-2H3 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in 6-well or 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • For sensitization, incubate the cells with anti-DNP IgE (0.5 µg/mL) in complete culture medium for 18-24 hours.

  • Before treatment, gently wash the sensitized cells twice with pre-warmed Tyrode's buffer (or Siraganian buffer) to remove unbound IgE.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

Materials:

  • Sensitized RBL-2H3 cells

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • DNP-BSA antigen

  • Tyrode's buffer (or Siraganian buffer)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • Triton X-100 (for cell lysis)

  • 96-well microplate

  • Microplate reader

Protocol:

  • After washing the sensitized cells, add Tyrode's buffer containing various concentrations of this compound or vehicle control to the respective wells.

  • Incubate for 1 hour at 37°C.

  • Induce degranulation by adding DNP-BSA (100 ng/mL) to each well, except for the non-stimulated control wells.

  • Incubate for 30-60 minutes at 37°C.

  • To stop the reaction, place the plate on ice.

  • Carefully collect the supernatant from each well and transfer to a new 96-well plate.

  • To determine the total β-hexosaminidase release, lyse the remaining cells in the original plate with Tyrode's buffer containing 0.5% Triton X-100.

  • Add pNAG substrate solution to each well of the supernatant plate and the lysate plate.

  • Incubate at 37°C for 60-90 minutes.

  • Stop the enzymatic reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of β-hexosaminidase release as: (Absorbance of Supernatant / Absorbance of Lysate) x 100.

Measurement of Cytokine and Lipid Mediator Release (ELISA)

Materials:

  • Supernatants from this compound-treated and control cells (from step 2.5)

  • Commercially available ELISA kits for Histamine, TNF-α, IL-4, PGD2, and LTC4.

Protocol:

  • Follow the manufacturer's instructions provided with the respective ELISA kits.

  • Briefly, the supernatant samples are added to antibody-coated microplates.

  • After incubation and washing steps, a detection antibody and a substrate are added to produce a colorimetric signal.

  • The absorbance is measured at the appropriate wavelength, and the concentration of the mediator is determined by comparison to a standard curve.

Calcium Influx Assay

Materials:

  • Sensitized RBL-2H3 cells

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Tyrode's buffer (calcium-free and calcium-containing)

  • This compound

  • DNP-BSA antigen

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Load the sensitized cells with Fluo-4 AM (or Fura-2 AM) in the presence of Pluronic F-127 in calcium-free Tyrode's buffer for 30-60 minutes at 37°C.

  • Wash the cells twice with calcium-free Tyrode's buffer to remove excess dye.

  • Add calcium-free Tyrode's buffer containing this compound or vehicle control and incubate for 30-60 minutes.

  • Measure the baseline fluorescence.

  • Stimulate the cells with DNP-BSA antigen.

  • After a short incubation, add calcium-containing Tyrode's buffer to initiate calcium influx.

  • Monitor the change in fluorescence intensity over time using a fluorescence microplate reader or microscope. The increase in fluorescence corresponds to the influx of intracellular calcium.

Western Blot Analysis of Signaling Proteins

Materials:

  • Sensitized RBL-2H3 cells treated with this compound and stimulated with DNP-BSA for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies against:

    • Phospho-LAT (Tyr191)

    • Total LAT

    • Phospho-PLCγ1 (Tyr783)

    • Total PLCγ1

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Total p44/42 MAPK (Erk1/2)

    • Phospho-p38 MAPK (Thr180/Tyr182)

    • Total p38 MAPK

    • Phospho-SAPK/JNK (Thr183/Tyr185)

    • Total SAPK/JNK

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-NF-κB p65 (Ser536)

    • Total NF-κB p65

    • β-actin (as a loading control)

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Lyse the cells at the indicated time points and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

By following these detailed protocols, researchers can effectively utilize this compound to explore the intricate signaling pathways governing mast cell degranulation, paving the way for the development of novel therapeutic strategies for allergic and inflammatory diseases.

References

Application Notes and Protocols for the Formulation of 2,4,6-Trihydroxy-3-Geranyl Acetophenone (tHGA) for Topical and Oral Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation strategies for 2,4,6-trihydroxy-3-geranyl acetophenone (B1666503) (tHGA), a bioactive phloroglucinol (B13840) compound, for both topical and oral drug delivery. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to guide researchers in the development of this compound-based therapeutics.

Introduction to this compound

2,4,6-Trihydroxy-3-geranyl acetophenone (this compound) is a natural compound isolated from Melicope pteleifolia that has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-allergic, and endothelial barrier-protective effects[1][2]. These properties make this compound a promising candidate for the treatment of various inflammatory skin conditions and other diseases. However, its hydrophobic nature presents challenges for formulation and delivery[3]. This document outlines approaches to formulate this compound for effective topical and oral administration.

Data Presentation: Quantitative Formulation and Efficacy Data

The following tables summarize key quantitative data from preclinical studies on this compound formulations.

Table 1: Oral Bioavailability of this compound in Mice [2][4][5]

FormulationRelative Bioavailability (%)Fold Increase
Standard (Non-liposomal)9.1-
Liposomal21.02.3

Table 2: In Vivo Efficacy of Topical and Oral this compound in a Mouse Model of Atopic Dermatitis [6][7]

Administration RouteDosageOutcome
Topical0.2%, 1%, 5% in Argan OilSignificant improvement in scratching, epidermal thickness, blood eosinophilia, and mast cell infiltration.
Oral20, 40, 80 mg/kgSignificant improvement in scratching, epidermal thickness, blood eosinophilia, and mast cell infiltration.

Experimental Protocols

Synthesis of this compound

This protocol describes the chemical synthesis of this compound with a purity of 99%[5].

Materials:

Procedure:

  • Combine phloroacetophenone (1.0 g, 6 mmol), geranyl bromide (0.876 g, 4.80 mmol), and anhydrous potassium carbonate (0.415 g, 3.00 mmol) in dry acetone (3.5 mL).

  • Reflux the mixture for 6 hours.

  • Filter the reaction mixture and evaporate the solvent under reduced pressure to obtain an oily orange residue.

  • Purify the residue using flash column chromatography on silica gel with a mobile phase of petroleum ether:EtOAc (10:1).

  • The final product is a light yellow powder.

Topical Formulation: Oil-in-Water (O/W) Cream

This protocol provides a general method for preparing an oil-in-water cream suitable for the topical delivery of the hydrophobic compound this compound.

Materials:

  • This compound

  • Oil Phase:

    • Cetostearyl alcohol (emulsifier and thickener)

    • Liquid paraffin (B1166041) (emollient)

    • White soft paraffin (emollient)

    • Argan oil (vehicle)

  • Aqueous Phase:

    • Purified water

    • Propylene (B89431) glycol (humectant and penetration enhancer)

    • Glycerin (humectant)

    • Preservative (e.g., methylparaben)

  • High-shear mixer/homogenizer

Procedure:

  • Preparation of the Oil Phase:

    • In a suitable vessel, combine the cetostearyl alcohol, liquid paraffin, white soft paraffin, and argan oil.

    • Heat the mixture to 70-75°C with continuous stirring until all components are melted and homogenous.

    • Disperse the desired amount of this compound in the heated oil phase and stir until fully dissolved.

  • Preparation of the Aqueous Phase:

    • In a separate vessel, combine the purified water, propylene glycol, glycerin, and preservative.

    • Heat the aqueous phase to 70-75°C with stirring until all components are dissolved.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer.

    • Continue mixing for 10-15 minutes to form a uniform emulsion.

  • Homogenization and Cooling:

    • Homogenize the emulsion to reduce the droplet size and improve stability.

    • Allow the cream to cool to room temperature with gentle, continuous stirring.

  • Quality Control:

    • Perform quality control tests, including pH measurement, viscosity, and microscopic examination of the emulsion.

Oral Formulation: Liposomal Suspension

This protocol details the preparation of a liposomal formulation of this compound using the proliposome method to enhance oral bioavailability[3][8].

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Proliposomes (containing 50% unsaturated soybean phosphatidylcholines in a food-grade hydrophilic medium, e.g., Prolipo™ Duo)

  • Distilled water

Procedure:

  • Prepare a stock solution of this compound (128 mg/mL) by dissolving it in DMSO.

  • Slowly add 250 µL of the this compound stock solution to 1 g of proliposomes with continuous stirring.

  • Hydrate the mixture by gradually adding 2 mL of distilled water while stirring for 1 hour.

  • The resulting suspension contains liposome-encapsulated this compound.

Characterization of Liposomes:

  • Particle Size and Polydispersity Index (PDI): Analyze using dynamic light scattering (DLS).

  • Encapsulation Efficiency (EE%): Determine the amount of this compound encapsulated within the liposomes compared to the total amount added. This can be done by separating the liposomes from the unencapsulated drug (e.g., by centrifugation) and quantifying the drug in each fraction using a validated analytical method like HPLC.

  • Morphology: Visualize the liposomes using transmission electron microscopy (TEM).

  • Stability: Assess the physical and chemical stability of the liposomal formulation over time at different storage conditions (e.g., 4°C and 25°C).

In Vitro Skin Permeation Test (IVPT)

This protocol outlines a general procedure for assessing the skin permeation of this compound from a topical formulation using Franz diffusion cells.

Workflow for In Vitro Skin Permeation Test (IVPT):

IVPT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Excise Human or Animal Skin B Dermatomize Skin to a Standard Thickness A->B C Mount Skin on Franz Diffusion Cells B->C D Fill Receptor Compartment with Buffer (e.g., PBS) C->D E Apply Topical Formulation to Donor Compartment D->E F Maintain at 32°C and Stir E->F G Collect Samples from Receptor Compartment at Defined Time Points F->G H Quantify this compound Concentration (e.g., by HPLC) G->H I Calculate Permeation Parameters (Flux, Permeability Coefficient) H->I

Caption: Workflow for In Vitro Skin Permeation Testing (IVPT).

In Vivo Administration in Mice

Topical Administration:

  • Shave the dorsal skin of the mice one day before the experiment.

  • Apply the formulated this compound (e.g., 0.2%, 1%, or 5% in argan oil) to the shaved area daily for the duration of the study[6].

Oral Administration:

  • Prepare a suspension of this compound in a suitable vehicle (e.g., the liposomal formulation described in section 3.3).

  • Administer the suspension to the mice via oral gavage at the desired dosages (e.g., 20, 40, or 80 mg/kg)[6]. Alternatively, a voluntary oral administration method can be used by incorporating the formulation into a palatable jelly[7][9][10][11][12].

Signaling Pathways Modulated by this compound

Inhibition of Endothelial Hyperpermeability via the GEF-H1/RhoA/ROCK Pathway

This compound has been shown to protect the integrity of the endothelial barrier by inhibiting the GEF-H1/RhoA/ROCK signaling pathway, which is involved in the regulation of cell-cell junctions.

GEF-H1/RhoA/ROCK Signaling Pathway:

GEF_H1_RhoA_ROCK_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_effect Cellular Effect LPS LPS GEF_H1 GEF-H1 LPS->GEF_H1 Activates RhoA RhoA GEF_H1->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Stress_Fiber Stress Fiber Formation MLC_P->Stress_Fiber Junctional_Disruption Junctional Protein Disruption Stress_Fiber->Junctional_Disruption Hyperpermeability Endothelial Hyperpermeability Junctional_Disruption->Hyperpermeability This compound This compound This compound->ROCK Inhibits

Caption: this compound inhibits the GEF-H1/RhoA/ROCK pathway.

Attenuation of IgE-Mediated Mast Cell Degranulation

This compound can stabilize mast cells and prevent the release of allergic mediators by targeting key signaling molecules in the IgE-mediated degranulation pathway.

IgE-Mediated Mast Cell Degranulation Pathway:

Mast_Cell_Degranulation_Pathway cluster_trigger Allergen Trigger cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_response Cellular Response Antigen_IgE Antigen-IgE Complex FcεRI FcεRI Receptor Antigen_IgE->FcεRI Cross-links Lyn_Syk Lyn/Syk FcεRI->Lyn_Syk Activates LAT LAT Lyn_Syk->LAT Phosphorylates PLCγ PLCγ LAT->PLCγ PI3K PI3K Pathway LAT->PI3K MAPK MAPK Pathway PLCγ->MAPK Ca_Influx Calcium Influx PLCγ->Ca_Influx Cytokine_Production Cytokine Production (IL-4, TNF-α) MAPK->Cytokine_Production NFκB NF-κB PI3K->NFκB NFκB->Cytokine_Production Degranulation Degranulation (Histamine, etc.) Ca_Influx->Degranulation This compound This compound This compound->LAT Inhibits

Caption: this compound inhibits mast cell degranulation by targeting LAT.

References

Application Notes and Protocols for the Formulation of 2,4,6-Trihydroxy-3-Geranyl Acetophenone (tHGA) for Topical and Oral Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation strategies for 2,4,6-trihydroxy-3-geranyl acetophenone (tHGA), a bioactive phloroglucinol compound, for both topical and oral drug delivery. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to guide researchers in the development of this compound-based therapeutics.

Introduction to this compound

2,4,6-Trihydroxy-3-geranyl acetophenone (this compound) is a natural compound isolated from Melicope pteleifolia that has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-allergic, and endothelial barrier-protective effects[1][2]. These properties make this compound a promising candidate for the treatment of various inflammatory skin conditions and other diseases. However, its hydrophobic nature presents challenges for formulation and delivery[3]. This document outlines approaches to formulate this compound for effective topical and oral administration.

Data Presentation: Quantitative Formulation and Efficacy Data

The following tables summarize key quantitative data from preclinical studies on this compound formulations.

Table 1: Oral Bioavailability of this compound in Mice [2][4][5]

FormulationRelative Bioavailability (%)Fold Increase
Standard (Non-liposomal)9.1-
Liposomal21.02.3

Table 2: In Vivo Efficacy of Topical and Oral this compound in a Mouse Model of Atopic Dermatitis [6][7]

Administration RouteDosageOutcome
Topical0.2%, 1%, 5% in Argan OilSignificant improvement in scratching, epidermal thickness, blood eosinophilia, and mast cell infiltration.
Oral20, 40, 80 mg/kgSignificant improvement in scratching, epidermal thickness, blood eosinophilia, and mast cell infiltration.

Experimental Protocols

Synthesis of this compound

This protocol describes the chemical synthesis of this compound with a purity of 99%[5].

Materials:

  • Phloroacetophenone

  • Geranyl bromide

  • Anhydrous potassium carbonate

  • Dry acetone

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Combine phloroacetophenone (1.0 g, 6 mmol), geranyl bromide (0.876 g, 4.80 mmol), and anhydrous potassium carbonate (0.415 g, 3.00 mmol) in dry acetone (3.5 mL).

  • Reflux the mixture for 6 hours.

  • Filter the reaction mixture and evaporate the solvent under reduced pressure to obtain an oily orange residue.

  • Purify the residue using flash column chromatography on silica gel with a mobile phase of petroleum ether:EtOAc (10:1).

  • The final product is a light yellow powder.

Topical Formulation: Oil-in-Water (O/W) Cream

This protocol provides a general method for preparing an oil-in-water cream suitable for the topical delivery of the hydrophobic compound this compound.

Materials:

  • This compound

  • Oil Phase:

    • Cetostearyl alcohol (emulsifier and thickener)

    • Liquid paraffin (emollient)

    • White soft paraffin (emollient)

    • Argan oil (vehicle)

  • Aqueous Phase:

    • Purified water

    • Propylene glycol (humectant and penetration enhancer)

    • Glycerin (humectant)

    • Preservative (e.g., methylparaben)

  • High-shear mixer/homogenizer

Procedure:

  • Preparation of the Oil Phase:

    • In a suitable vessel, combine the cetostearyl alcohol, liquid paraffin, white soft paraffin, and argan oil.

    • Heat the mixture to 70-75°C with continuous stirring until all components are melted and homogenous.

    • Disperse the desired amount of this compound in the heated oil phase and stir until fully dissolved.

  • Preparation of the Aqueous Phase:

    • In a separate vessel, combine the purified water, propylene glycol, glycerin, and preservative.

    • Heat the aqueous phase to 70-75°C with stirring until all components are dissolved.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer.

    • Continue mixing for 10-15 minutes to form a uniform emulsion.

  • Homogenization and Cooling:

    • Homogenize the emulsion to reduce the droplet size and improve stability.

    • Allow the cream to cool to room temperature with gentle, continuous stirring.

  • Quality Control:

    • Perform quality control tests, including pH measurement, viscosity, and microscopic examination of the emulsion.

Oral Formulation: Liposomal Suspension

This protocol details the preparation of a liposomal formulation of this compound using the proliposome method to enhance oral bioavailability[3][8].

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Proliposomes (containing 50% unsaturated soybean phosphatidylcholines in a food-grade hydrophilic medium, e.g., Prolipo™ Duo)

  • Distilled water

Procedure:

  • Prepare a stock solution of this compound (128 mg/mL) by dissolving it in DMSO.

  • Slowly add 250 µL of the this compound stock solution to 1 g of proliposomes with continuous stirring.

  • Hydrate the mixture by gradually adding 2 mL of distilled water while stirring for 1 hour.

  • The resulting suspension contains liposome-encapsulated this compound.

Characterization of Liposomes:

  • Particle Size and Polydispersity Index (PDI): Analyze using dynamic light scattering (DLS).

  • Encapsulation Efficiency (EE%): Determine the amount of this compound encapsulated within the liposomes compared to the total amount added. This can be done by separating the liposomes from the unencapsulated drug (e.g., by centrifugation) and quantifying the drug in each fraction using a validated analytical method like HPLC.

  • Morphology: Visualize the liposomes using transmission electron microscopy (TEM).

  • Stability: Assess the physical and chemical stability of the liposomal formulation over time at different storage conditions (e.g., 4°C and 25°C).

In Vitro Skin Permeation Test (IVPT)

This protocol outlines a general procedure for assessing the skin permeation of this compound from a topical formulation using Franz diffusion cells.

Workflow for In Vitro Skin Permeation Test (IVPT):

IVPT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Excise Human or Animal Skin B Dermatomize Skin to a Standard Thickness A->B C Mount Skin on Franz Diffusion Cells B->C D Fill Receptor Compartment with Buffer (e.g., PBS) C->D E Apply Topical Formulation to Donor Compartment D->E F Maintain at 32°C and Stir E->F G Collect Samples from Receptor Compartment at Defined Time Points F->G H Quantify this compound Concentration (e.g., by HPLC) G->H I Calculate Permeation Parameters (Flux, Permeability Coefficient) H->I

Caption: Workflow for In Vitro Skin Permeation Testing (IVPT).

In Vivo Administration in Mice

Topical Administration:

  • Shave the dorsal skin of the mice one day before the experiment.

  • Apply the formulated this compound (e.g., 0.2%, 1%, or 5% in argan oil) to the shaved area daily for the duration of the study[6].

Oral Administration:

  • Prepare a suspension of this compound in a suitable vehicle (e.g., the liposomal formulation described in section 3.3).

  • Administer the suspension to the mice via oral gavage at the desired dosages (e.g., 20, 40, or 80 mg/kg)[6]. Alternatively, a voluntary oral administration method can be used by incorporating the formulation into a palatable jelly[7][9][10][11][12].

Signaling Pathways Modulated by this compound

Inhibition of Endothelial Hyperpermeability via the GEF-H1/RhoA/ROCK Pathway

This compound has been shown to protect the integrity of the endothelial barrier by inhibiting the GEF-H1/RhoA/ROCK signaling pathway, which is involved in the regulation of cell-cell junctions.

GEF-H1/RhoA/ROCK Signaling Pathway:

GEF_H1_RhoA_ROCK_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_effect Cellular Effect LPS LPS GEF_H1 GEF-H1 LPS->GEF_H1 Activates RhoA RhoA GEF_H1->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Stress_Fiber Stress Fiber Formation MLC_P->Stress_Fiber Junctional_Disruption Junctional Protein Disruption Stress_Fiber->Junctional_Disruption Hyperpermeability Endothelial Hyperpermeability Junctional_Disruption->Hyperpermeability This compound This compound This compound->ROCK Inhibits

Caption: this compound inhibits the GEF-H1/RhoA/ROCK pathway.

Attenuation of IgE-Mediated Mast Cell Degranulation

This compound can stabilize mast cells and prevent the release of allergic mediators by targeting key signaling molecules in the IgE-mediated degranulation pathway.

IgE-Mediated Mast Cell Degranulation Pathway:

Mast_Cell_Degranulation_Pathway cluster_trigger Allergen Trigger cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_response Cellular Response Antigen_IgE Antigen-IgE Complex FcεRI FcεRI Receptor Antigen_IgE->FcεRI Cross-links Lyn_Syk Lyn/Syk FcεRI->Lyn_Syk Activates LAT LAT Lyn_Syk->LAT Phosphorylates PLCγ PLCγ LAT->PLCγ PI3K PI3K Pathway LAT->PI3K MAPK MAPK Pathway PLCγ->MAPK Ca_Influx Calcium Influx PLCγ->Ca_Influx Cytokine_Production Cytokine Production (IL-4, TNF-α) MAPK->Cytokine_Production NFκB NF-κB PI3K->NFκB NFκB->Cytokine_Production Degranulation Degranulation (Histamine, etc.) Ca_Influx->Degranulation This compound This compound This compound->LAT Inhibits

Caption: this compound inhibits mast cell degranulation by targeting LAT.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Synthetic tHGA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-hydroxy-3-(2',2',2'-trimethylhydrazino)propyl 4-(allyloxy)benzoate (tHGA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Proposed Synthetic Pathway for this compound

A direct, published synthetic protocol for this compound has not been identified in the public domain. Therefore, the following troubleshooting guide is based on a plausible multi-step synthetic route constructed from established organic chemistry reactions for analogous structures. The proposed pathway involves four key stages:

  • Synthesis of 4-(allyloxy)benzoic acid: Formation of the ether linkage.

  • Synthesis of Glycidyl (B131873) 4-(allyloxy)benzoate: Creation of the reactive epoxide intermediate.

  • Ring-opening of the Epoxide: Introduction of the hydrazine (B178648) moiety.

  • Quaternization: Formation of the final trimethylhydrazinium salt.

Below is a DOT script visualizing this proposed workflow.

G cluster_0 Stage 1: Ether Synthesis cluster_1 Stage 2: Epoxide Formation cluster_2 Stage 3: Hydrazine Addition cluster_3 Stage 4: Quaternization A 4-Hydroxybenzoic Acid B 4-(Allyloxy)benzoic Acid A->B Allyl Bromide, Base C Glycidyl 4-(allyloxy)benzoate B->C Epichlorohydrin (B41342), Base D 2-Hydroxy-3-(1,1-dimethylhydrazino)propyl 4-(allyloxy)benzoate C->D 1,1-Dimethylhydrazine (B165182) E This compound (Final Product) D->E Methyl Iodide

Caption: Proposed multi-stage synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized by the proposed synthetic stages.

Stage 1: Synthesis of 4-(allyloxy)benzoic acid

Q1: My yield of 4-(allyloxy)benzoic acid is low. What are the common causes and how can I improve it?

Low yields in the Williamson ether synthesis of 4-(allyloxy)benzoic acid from 4-hydroxybenzoic acid and an allyl halide are often due to incomplete reaction, side reactions, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Base Selection: Ensure a sufficiently strong, non-nucleophilic base is used to fully deprotonate the phenolic hydroxyl group. Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The pKa of the phenol (B47542) will influence the choice of base.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) is typically used to dissolve the reactants and facilitate the SN2 reaction. Ensure the solvent is anhydrous, as water can hydrolyze the allyl halide and deactivate the base.

  • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions, such as the elimination of the allyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

  • Stoichiometry: A slight excess of the allyl halide may be used to ensure complete consumption of the 4-hydroxybenzoic acid. However, a large excess can make purification more difficult.

Table 1: Typical Reaction Conditions for Allylation of 4-Hydroxybenzoic Acid

ParameterCondition ACondition B
Starting Material Methyl 4-hydroxybenzoate (B8730719)4-Hydroxybenzoic acid
Allylating Agent Allyl bromideAllyl bromide
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)DMF
Temperature Room Temperature to 60°C60°C
Typical Yield >90% (for the ester)~85% (for the acid after hydrolysis)[1]

Q2: I am observing the formation of multiple products. What are the likely side reactions?

The primary side reaction is the O-alkylation of the carboxylate group in addition to the desired O-alkylation of the phenol. If 4-hydroxybenzoic acid is used directly, the base can deprotonate both the phenol and the carboxylic acid. The resulting carboxylate can also react with the allyl halide to form the allyl ester.

Mitigation Strategies:

  • Protecting Groups: To avoid reaction at the carboxylic acid, it is common to start with an ester of 4-hydroxybenzoic acid (e.g., methyl 4-hydroxybenzoate). The ester can then be hydrolyzed to the carboxylic acid after the allylation step.

  • Control of Stoichiometry: Careful control of the amount of base can favor deprotonation of the more acidic phenol over the carboxylic acid to some extent, but protection is a more robust strategy.

Stage 2: Synthesis of Glycidyl 4-(allyloxy)benzoate

Q1: How can I synthesize the glycidyl ester intermediate?

There are two primary routes to synthesize glycidyl 4-(allyloxy)benzoate:

  • From 4-(allyloxy)benzoic acid and epichlorohydrin: This is a common method for forming glycidyl esters. The reaction is typically base-catalyzed.

  • Epoxidation of allyl 4-(allyloxy)benzoate: This involves first forming the allyl ester of 4-(allyloxy)benzoic acid, followed by epoxidation of the allyl group.

Troubleshooting Low Yields in the Epichlorohydrin Route:

  • Catalyst: A phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can improve the reaction rate and yield by facilitating the transfer of the carboxylate anion into the organic phase where it can react with epichlorohydrin.

  • Side Reactions: Polymerization of epichlorohydrin can be a significant side reaction. This can be minimized by slow addition of the base and maintaining a moderate reaction temperature. The formation of diol byproducts can also occur if water is present.

Q2: What are the key considerations for the epoxidation of allyl 4-(allyloxy)benzoate?

The epoxidation of an alkene is a well-established reaction.

  • Oxidizing Agent: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.

  • Solvent: A chlorinated solvent like dichloromethane (B109758) (DCM) is typically used.

  • Temperature: The reaction is often carried out at low temperatures (e.g., 0°C to room temperature) to control the reaction rate and prevent side reactions.

  • Work-up: The peroxyacid and the resulting carboxylic acid byproduct need to be carefully removed during the work-up, typically by washing with a basic solution (e.g., sodium bicarbonate).

Stage 3: Ring-opening of the Epoxide with 1,1-Dimethylhydrazine

Q1: The ring-opening of my glycidyl ester with 1,1-dimethylhydrazine is not proceeding to completion. How can I drive the reaction forward?

The nucleophilic ring-opening of an epoxide by a hydrazine is a key step. Incomplete reactions can be due to several factors.[2]

Troubleshooting Steps:

  • Solvent: The choice of solvent can influence the reaction rate. Protic solvents like isopropanol (B130326) or ethanol (B145695) can facilitate the reaction by protonating the epoxide oxygen, making it more electrophilic.

  • Temperature: Heating the reaction mixture is often necessary to achieve a reasonable reaction rate. Refluxing in a suitable solvent is a common strategy.[2]

  • Stoichiometry: An excess of the hydrazine nucleophile can be used to drive the reaction to completion.

  • Catalysis: While often not necessary for amine nucleophiles, a mild Lewis acid catalyst could potentially be used to activate the epoxide. However, this must be done with caution to avoid unwanted side reactions.

Q2: I am getting a mixture of regioisomers. How can I control the regioselectivity of the epoxide opening?

For an unsymmetrical epoxide like a glycidyl ester, the hydrazine can attack either of the two carbon atoms of the epoxide ring.

  • Under neutral or basic conditions (SN2-like): The nucleophile will preferentially attack the less sterically hindered carbon atom. For a glycidyl group, this is the terminal carbon, which would lead to the desired 2-hydroxy-3-hydrazino product.[3]

  • Under acidic conditions (SN1-like): The nucleophile will attack the more substituted carbon, which can lead to the undesired regioisomer. Therefore, to ensure the formation of the desired product, the reaction should be carried out under neutral or slightly basic conditions.

Table 2: Factors Influencing Epoxide Ring-Opening Reactions

FactorEffect on Yield/SelectivityRecommendations
Solvent Protic solvents can increase the rate.Use isopropanol or ethanol.
Temperature Higher temperatures increase the rate but may lead to side reactions.Optimize temperature by monitoring with TLC (e.g., reflux).
Stoichiometry Excess hydrazine favors product formation.Use 1.5-2.0 equivalents of 1,1-dimethylhydrazine.
pH Acidic conditions can lead to the wrong regioisomer.Maintain neutral or slightly basic conditions.
Stage 4: Quaternization to form this compound

Q1: The final quaternization step to form the trimethylhydrazinium salt is giving a low yield. What could be the problem?

The formation of a quaternary ammonium salt (in this case, a hydrazinium (B103819) salt) is a type of alkylation reaction (a Menschutkin reaction). Low yields can result from several issues.

Troubleshooting Steps:

  • Alkylating Agent: Methyl iodide is a highly reactive and common methylating agent for this purpose. Other options include dimethyl sulfate (B86663) (caution: highly toxic).

  • Solvent: A polar aprotic solvent like acetonitrile or acetone (B3395972) is often used. The choice of solvent can affect the reaction rate and the solubility of the product.

  • Temperature: The reaction may need to be stirred at room temperature for an extended period or gently heated. Overheating can lead to decomposition.

  • Purity of the Starting Material: The tertiary amine precursor must be pure. Any unreacted starting materials from the previous step can interfere with the quaternization.

  • Product Isolation: Quaternary ammonium salts are often highly polar and may be soluble in polar solvents. Precipitation of the product can sometimes be induced by adding a less polar co-solvent (e.g., diethyl ether) after the reaction is complete.[4]

Q2: How do I purify the final this compound product?

Quaternary hydrazinium salts are ionic compounds and can be challenging to purify by traditional column chromatography on silica (B1680970) gel.

Purification Methods:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying solid products.

  • Precipitation: As mentioned, precipitation by adding a non-polar solvent to a solution of the product in a polar solvent can be effective.[4]

  • Washing: Washing the precipitated solid with a solvent in which the impurities are soluble but the product is not can improve purity.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(allyloxy)benzoate (Precursor to the Acid)

This protocol is adapted from a known procedure for a similar compound.[5]

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF under a nitrogen atmosphere, add methyl 4-hydroxybenzoate (1.0 eq) portion-wise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0°C and add allyl bromide (1.1 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

To obtain the carboxylic acid, the resulting ester would then be subjected to basic hydrolysis (e.g., with NaOH in a methanol/water mixture) followed by acidic workup.

Protocol 2: General Procedure for Epoxide Ring-Opening with a Hydrazine

This is a general procedure based on the reactivity of epoxides with amine nucleophiles.[2]

  • Dissolve the glycidyl 4-(allyloxy)benzoate (1.0 eq) in a suitable solvent such as isopropanol.

  • Add 1,1-dimethylhydrazine (1.5-2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or by an acid-base extraction to remove excess hydrazine.

Diagrams of Key Mechanisms

Caption: Mechanism of nucleophilic ring-opening of an epoxide.

Caption: Formation of the quaternary hydrazinium salt.

References

Technical Support Center: Improving the Yield of Synthetic tHGA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-hydroxy-3-(2',2',2'-trimethylhydrazino)propyl 4-(allyloxy)benzoate (tHGA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Proposed Synthetic Pathway for this compound

A direct, published synthetic protocol for this compound has not been identified in the public domain. Therefore, the following troubleshooting guide is based on a plausible multi-step synthetic route constructed from established organic chemistry reactions for analogous structures. The proposed pathway involves four key stages:

  • Synthesis of 4-(allyloxy)benzoic acid: Formation of the ether linkage.

  • Synthesis of Glycidyl 4-(allyloxy)benzoate: Creation of the reactive epoxide intermediate.

  • Ring-opening of the Epoxide: Introduction of the hydrazine moiety.

  • Quaternization: Formation of the final trimethylhydrazinium salt.

Below is a DOT script visualizing this proposed workflow.

G cluster_0 Stage 1: Ether Synthesis cluster_1 Stage 2: Epoxide Formation cluster_2 Stage 3: Hydrazine Addition cluster_3 Stage 4: Quaternization A 4-Hydroxybenzoic Acid B 4-(Allyloxy)benzoic Acid A->B Allyl Bromide, Base C Glycidyl 4-(allyloxy)benzoate B->C Epichlorohydrin, Base D 2-Hydroxy-3-(1,1-dimethylhydrazino)propyl 4-(allyloxy)benzoate C->D 1,1-Dimethylhydrazine E This compound (Final Product) D->E Methyl Iodide

Caption: Proposed multi-stage synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized by the proposed synthetic stages.

Stage 1: Synthesis of 4-(allyloxy)benzoic acid

Q1: My yield of 4-(allyloxy)benzoic acid is low. What are the common causes and how can I improve it?

Low yields in the Williamson ether synthesis of 4-(allyloxy)benzoic acid from 4-hydroxybenzoic acid and an allyl halide are often due to incomplete reaction, side reactions, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Base Selection: Ensure a sufficiently strong, non-nucleophilic base is used to fully deprotonate the phenolic hydroxyl group. Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The pKa of the phenol will influence the choice of base.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction. Ensure the solvent is anhydrous, as water can hydrolyze the allyl halide and deactivate the base.

  • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions, such as the elimination of the allyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

  • Stoichiometry: A slight excess of the allyl halide may be used to ensure complete consumption of the 4-hydroxybenzoic acid. However, a large excess can make purification more difficult.

Table 1: Typical Reaction Conditions for Allylation of 4-Hydroxybenzoic Acid

ParameterCondition ACondition B
Starting Material Methyl 4-hydroxybenzoate4-Hydroxybenzoic acid
Allylating Agent Allyl bromideAllyl bromide
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)DMF
Temperature Room Temperature to 60°C60°C
Typical Yield >90% (for the ester)~85% (for the acid after hydrolysis)[1]

Q2: I am observing the formation of multiple products. What are the likely side reactions?

The primary side reaction is the O-alkylation of the carboxylate group in addition to the desired O-alkylation of the phenol. If 4-hydroxybenzoic acid is used directly, the base can deprotonate both the phenol and the carboxylic acid. The resulting carboxylate can also react with the allyl halide to form the allyl ester.

Mitigation Strategies:

  • Protecting Groups: To avoid reaction at the carboxylic acid, it is common to start with an ester of 4-hydroxybenzoic acid (e.g., methyl 4-hydroxybenzoate). The ester can then be hydrolyzed to the carboxylic acid after the allylation step.

  • Control of Stoichiometry: Careful control of the amount of base can favor deprotonation of the more acidic phenol over the carboxylic acid to some extent, but protection is a more robust strategy.

Stage 2: Synthesis of Glycidyl 4-(allyloxy)benzoate

Q1: How can I synthesize the glycidyl ester intermediate?

There are two primary routes to synthesize glycidyl 4-(allyloxy)benzoate:

  • From 4-(allyloxy)benzoic acid and epichlorohydrin: This is a common method for forming glycidyl esters. The reaction is typically base-catalyzed.

  • Epoxidation of allyl 4-(allyloxy)benzoate: This involves first forming the allyl ester of 4-(allyloxy)benzoic acid, followed by epoxidation of the allyl group.

Troubleshooting Low Yields in the Epichlorohydrin Route:

  • Catalyst: A phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve the reaction rate and yield by facilitating the transfer of the carboxylate anion into the organic phase where it can react with epichlorohydrin.

  • Side Reactions: Polymerization of epichlorohydrin can be a significant side reaction. This can be minimized by slow addition of the base and maintaining a moderate reaction temperature. The formation of diol byproducts can also occur if water is present.

Q2: What are the key considerations for the epoxidation of allyl 4-(allyloxy)benzoate?

The epoxidation of an alkene is a well-established reaction.

  • Oxidizing Agent: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.

  • Solvent: A chlorinated solvent like dichloromethane (DCM) is typically used.

  • Temperature: The reaction is often carried out at low temperatures (e.g., 0°C to room temperature) to control the reaction rate and prevent side reactions.

  • Work-up: The peroxyacid and the resulting carboxylic acid byproduct need to be carefully removed during the work-up, typically by washing with a basic solution (e.g., sodium bicarbonate).

Stage 3: Ring-opening of the Epoxide with 1,1-Dimethylhydrazine

Q1: The ring-opening of my glycidyl ester with 1,1-dimethylhydrazine is not proceeding to completion. How can I drive the reaction forward?

The nucleophilic ring-opening of an epoxide by a hydrazine is a key step. Incomplete reactions can be due to several factors.[2]

Troubleshooting Steps:

  • Solvent: The choice of solvent can influence the reaction rate. Protic solvents like isopropanol or ethanol can facilitate the reaction by protonating the epoxide oxygen, making it more electrophilic.

  • Temperature: Heating the reaction mixture is often necessary to achieve a reasonable reaction rate. Refluxing in a suitable solvent is a common strategy.[2]

  • Stoichiometry: An excess of the hydrazine nucleophile can be used to drive the reaction to completion.

  • Catalysis: While often not necessary for amine nucleophiles, a mild Lewis acid catalyst could potentially be used to activate the epoxide. However, this must be done with caution to avoid unwanted side reactions.

Q2: I am getting a mixture of regioisomers. How can I control the regioselectivity of the epoxide opening?

For an unsymmetrical epoxide like a glycidyl ester, the hydrazine can attack either of the two carbon atoms of the epoxide ring.

  • Under neutral or basic conditions (SN2-like): The nucleophile will preferentially attack the less sterically hindered carbon atom. For a glycidyl group, this is the terminal carbon, which would lead to the desired 2-hydroxy-3-hydrazino product.[3]

  • Under acidic conditions (SN1-like): The nucleophile will attack the more substituted carbon, which can lead to the undesired regioisomer. Therefore, to ensure the formation of the desired product, the reaction should be carried out under neutral or slightly basic conditions.

Table 2: Factors Influencing Epoxide Ring-Opening Reactions

FactorEffect on Yield/SelectivityRecommendations
Solvent Protic solvents can increase the rate.Use isopropanol or ethanol.
Temperature Higher temperatures increase the rate but may lead to side reactions.Optimize temperature by monitoring with TLC (e.g., reflux).
Stoichiometry Excess hydrazine favors product formation.Use 1.5-2.0 equivalents of 1,1-dimethylhydrazine.
pH Acidic conditions can lead to the wrong regioisomer.Maintain neutral or slightly basic conditions.
Stage 4: Quaternization to form this compound

Q1: The final quaternization step to form the trimethylhydrazinium salt is giving a low yield. What could be the problem?

The formation of a quaternary ammonium salt (in this case, a hydrazinium salt) is a type of alkylation reaction (a Menschutkin reaction). Low yields can result from several issues.

Troubleshooting Steps:

  • Alkylating Agent: Methyl iodide is a highly reactive and common methylating agent for this purpose. Other options include dimethyl sulfate (caution: highly toxic).

  • Solvent: A polar aprotic solvent like acetonitrile or acetone is often used. The choice of solvent can affect the reaction rate and the solubility of the product.

  • Temperature: The reaction may need to be stirred at room temperature for an extended period or gently heated. Overheating can lead to decomposition.

  • Purity of the Starting Material: The tertiary amine precursor must be pure. Any unreacted starting materials from the previous step can interfere with the quaternization.

  • Product Isolation: Quaternary ammonium salts are often highly polar and may be soluble in polar solvents. Precipitation of the product can sometimes be induced by adding a less polar co-solvent (e.g., diethyl ether) after the reaction is complete.[4]

Q2: How do I purify the final this compound product?

Quaternary hydrazinium salts are ionic compounds and can be challenging to purify by traditional column chromatography on silica gel.

Purification Methods:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying solid products.

  • Precipitation: As mentioned, precipitation by adding a non-polar solvent to a solution of the product in a polar solvent can be effective.[4]

  • Washing: Washing the precipitated solid with a solvent in which the impurities are soluble but the product is not can improve purity.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(allyloxy)benzoate (Precursor to the Acid)

This protocol is adapted from a known procedure for a similar compound.[5]

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF under a nitrogen atmosphere, add methyl 4-hydroxybenzoate (1.0 eq) portion-wise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0°C and add allyl bromide (1.1 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

To obtain the carboxylic acid, the resulting ester would then be subjected to basic hydrolysis (e.g., with NaOH in a methanol/water mixture) followed by acidic workup.

Protocol 2: General Procedure for Epoxide Ring-Opening with a Hydrazine

This is a general procedure based on the reactivity of epoxides with amine nucleophiles.[2]

  • Dissolve the glycidyl 4-(allyloxy)benzoate (1.0 eq) in a suitable solvent such as isopropanol.

  • Add 1,1-dimethylhydrazine (1.5-2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or by an acid-base extraction to remove excess hydrazine.

Diagrams of Key Mechanisms

Caption: Mechanism of nucleophilic ring-opening of an epoxide.

Caption: Formation of the quaternary hydrazinium salt.

References

Technical Support Center: Purifying Therapeutic Human Gamma-Aminobutyric Acid (tHGA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of therapeutic human gamma-aminobutyric acid (tHGA). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying recombinant this compound?

The main challenges in this compound purification include managing protein aggregation, removing host cell proteins (HCPs) and other impurities, preventing enzymatic degradation, and maintaining the protein's biological activity throughout the process.[1][2] this compound is a complex glycoprotein (B1211001) with multiple disulfide bonds, making it susceptible to misfolding and aggregation, especially at high concentrations or under suboptimal buffer conditions.[3]

Q2: Why is aggregation a significant problem during this compound purification?

Protein aggregation is a major hurdle because it can lead to loss of active protein, reduced yield, and potential immunogenicity of the final product.[2][4] Aggregation can be triggered by various factors including mechanical stress from pumping, exposure to hydrophobic surfaces, high protein concentration, and suboptimal pH or buffer conditions.[2][5] The formation of aggregates complicates purification steps, as they can be difficult to separate from the correctly folded monomeric this compound.[2]

Q3: What types of chromatography are typically used in a multi-step this compound purification process?

A standard purification workflow for this compound often involves several chromatographic steps to achieve high purity.[1][6] Common techniques include:

  • Affinity Chromatography (AC): Often used as the initial capture step for its high selectivity.[7] Examples include immobilized metal affinity chromatography (IMAC) for His-tagged this compound or using specific monoclonal antibodies.[3][8]

  • Ion-Exchange Chromatography (IEX): Separates proteins based on their net surface charge and is effective for removing charged impurities like host cell proteins and DNA.[9][10]

  • Hydrophobic Interaction Chromatography (HIC): An alternative or complementary step that separates proteins based on their hydrophobicity.[6]

  • Size-Exclusion Chromatography (SEC): Typically used as a final "polishing" step to separate monomeric this compound from aggregates and other size variants.[11][12][13]

Troubleshooting Guide

Problem 1: Low Yield of this compound After Affinity Chromatography
Possible Cause Recommended Solution
Inaccessible Affinity Tag The affinity tag (e.g., His-tag) may be buried within the folded protein.[14] Solution: Perform a trial purification under denaturing conditions (e.g., with urea) to see if binding improves. If so, consider re-engineering the protein with a longer, more flexible linker between the tag and this compound.
Incorrect Buffer Conditions The pH or ionic strength of the binding/wash buffer is not optimal for interaction with the resin.[15] Chelating agents (e.g., EDTA) or reducing agents in the sample can strip metal ions from IMAC resins. Solution: Ensure the pH of the sample and binding buffer is appropriate for the resin. Remove interfering agents via dialysis or buffer exchange. Optimize wash buffer stringency to prevent premature elution.[15]
Slow Binding Kinetics The interaction between the tagged protein and the resin can be slow, leading to loss of product in the flow-through if the flow rate is too high. Solution: Reduce the flow rate during sample application. For batch binding, increase the incubation time.
Protein Degradation Proteases from the host cells may degrade this compound. Solution: Add protease inhibitors to the lysis buffer and keep the sample cold throughout the purification process.[5]
Problem 2: High Levels of Aggregates in the Purified this compound
Possible Cause Recommended Solution
High Protein Concentration Concentrated protein solutions increase the likelihood of intermolecular interactions that lead to aggregation.[5] Solution: Perform purification steps at a lower protein concentration if possible. Avoid holding the protein in a highly concentrated state for extended periods.
Suboptimal Buffer Composition The pH, ionic strength, or absence of stabilizers in the buffer can promote unfolding and aggregation.[1] Solution: Add stabilizing excipients to the buffers. Common stabilizers include arginine, sugars (like sucrose (B13894) or trehalose), and non-ionic surfactants (like Polysorbate 80). Maintain the pH away from the isoelectric point of this compound.
Mechanical or Thermal Stress Vigorous mixing, pumping, and freeze-thaw cycles can induce aggregation.[5] Solution: Handle the protein solution gently. Use pumps that minimize shear stress. If freeze-thawing is necessary, do so rapidly and consider cryoprotectants. A final polishing step using Size-Exclusion Chromatography (SEC) is highly effective at removing existing aggregates.[13]
Inefficient Removal During Polishing The final polishing step is not adequately resolving monomers from aggregates. Solution: Optimize the SEC step. Use a longer column or a resin with a more appropriate fractionation range for this compound. Reduce the sample load volume to 0.5-2% of the total column volume for better resolution.[16]

Experimental Protocols & Workflows

Standard Multi-Step this compound Purification Workflow

A typical process for purifying this compound from a clarified cell culture supernatant involves a capture, intermediate, and polishing step.

G cluster_0 Upstream & Clarification cluster_1 Purification Steps cluster_2 Final Product Harvest Cell Culture Harvest Clarify Centrifugation/ Filtration Harvest->Clarify Remove cells/debris AC Step 1: Affinity Chromatography (e.g., Zinc Chelate or Immuno-affinity) Clarify->AC Capture Target Protein IEX Step 2: Ion-Exchange Chromatography (Anion or Cation Exchange) AC->IEX Remove Bulk Impurities SEC Step 3: Size-Exclusion Chromatography (Polishing Step) IEX->SEC Remove Aggregates/ Buffer Exchange Final Purified Monomeric this compound SEC->Final

Fig 1. A standard multi-step chromatographic workflow for this compound purification.
Troubleshooting Logic for Low this compound Activity

If the final purified this compound shows low or no biological activity, a systematic approach is needed to identify the cause.

G cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low this compound Activity Post-Purification Denaturation Denaturation/ Misfolding Start->Denaturation Aggregation Aggregation Start->Aggregation Degradation Proteolytic Degradation Start->Degradation Sol_Denature Use milder elution (e.g., competitive elution vs. pH)[9] Add stabilizers (Arginine)[5] Denaturation->Sol_Denature Sol_Aggregate Optimize buffer to prevent aggregation Perform SEC polishing step[12] Aggregation->Sol_Aggregate Sol_Degrade Add protease inhibitors Maintain low temperature[6] Degradation->Sol_Degrade

References

Technical Support Center: Purifying Therapeutic Human Gamma-Aminobutyric Acid (tHGA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of therapeutic human gamma-aminobutyric acid (tHGA). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying recombinant this compound?

The main challenges in this compound purification include managing protein aggregation, removing host cell proteins (HCPs) and other impurities, preventing enzymatic degradation, and maintaining the protein's biological activity throughout the process.[1][2] this compound is a complex glycoprotein with multiple disulfide bonds, making it susceptible to misfolding and aggregation, especially at high concentrations or under suboptimal buffer conditions.[3]

Q2: Why is aggregation a significant problem during this compound purification?

Protein aggregation is a major hurdle because it can lead to loss of active protein, reduced yield, and potential immunogenicity of the final product.[2][4] Aggregation can be triggered by various factors including mechanical stress from pumping, exposure to hydrophobic surfaces, high protein concentration, and suboptimal pH or buffer conditions.[2][5] The formation of aggregates complicates purification steps, as they can be difficult to separate from the correctly folded monomeric this compound.[2]

Q3: What types of chromatography are typically used in a multi-step this compound purification process?

A standard purification workflow for this compound often involves several chromatographic steps to achieve high purity.[1][6] Common techniques include:

  • Affinity Chromatography (AC): Often used as the initial capture step for its high selectivity.[7] Examples include immobilized metal affinity chromatography (IMAC) for His-tagged this compound or using specific monoclonal antibodies.[3][8]

  • Ion-Exchange Chromatography (IEX): Separates proteins based on their net surface charge and is effective for removing charged impurities like host cell proteins and DNA.[9][10]

  • Hydrophobic Interaction Chromatography (HIC): An alternative or complementary step that separates proteins based on their hydrophobicity.[6]

  • Size-Exclusion Chromatography (SEC): Typically used as a final "polishing" step to separate monomeric this compound from aggregates and other size variants.[11][12][13]

Troubleshooting Guide

Problem 1: Low Yield of this compound After Affinity Chromatography
Possible Cause Recommended Solution
Inaccessible Affinity Tag The affinity tag (e.g., His-tag) may be buried within the folded protein.[14] Solution: Perform a trial purification under denaturing conditions (e.g., with urea) to see if binding improves. If so, consider re-engineering the protein with a longer, more flexible linker between the tag and this compound.
Incorrect Buffer Conditions The pH or ionic strength of the binding/wash buffer is not optimal for interaction with the resin.[15] Chelating agents (e.g., EDTA) or reducing agents in the sample can strip metal ions from IMAC resins. Solution: Ensure the pH of the sample and binding buffer is appropriate for the resin. Remove interfering agents via dialysis or buffer exchange. Optimize wash buffer stringency to prevent premature elution.[15]
Slow Binding Kinetics The interaction between the tagged protein and the resin can be slow, leading to loss of product in the flow-through if the flow rate is too high. Solution: Reduce the flow rate during sample application. For batch binding, increase the incubation time.
Protein Degradation Proteases from the host cells may degrade this compound. Solution: Add protease inhibitors to the lysis buffer and keep the sample cold throughout the purification process.[5]
Problem 2: High Levels of Aggregates in the Purified this compound
Possible Cause Recommended Solution
High Protein Concentration Concentrated protein solutions increase the likelihood of intermolecular interactions that lead to aggregation.[5] Solution: Perform purification steps at a lower protein concentration if possible. Avoid holding the protein in a highly concentrated state for extended periods.
Suboptimal Buffer Composition The pH, ionic strength, or absence of stabilizers in the buffer can promote unfolding and aggregation.[1] Solution: Add stabilizing excipients to the buffers. Common stabilizers include arginine, sugars (like sucrose or trehalose), and non-ionic surfactants (like Polysorbate 80). Maintain the pH away from the isoelectric point of this compound.
Mechanical or Thermal Stress Vigorous mixing, pumping, and freeze-thaw cycles can induce aggregation.[5] Solution: Handle the protein solution gently. Use pumps that minimize shear stress. If freeze-thawing is necessary, do so rapidly and consider cryoprotectants. A final polishing step using Size-Exclusion Chromatography (SEC) is highly effective at removing existing aggregates.[13]
Inefficient Removal During Polishing The final polishing step is not adequately resolving monomers from aggregates. Solution: Optimize the SEC step. Use a longer column or a resin with a more appropriate fractionation range for this compound. Reduce the sample load volume to 0.5-2% of the total column volume for better resolution.[16]

Experimental Protocols & Workflows

Standard Multi-Step this compound Purification Workflow

A typical process for purifying this compound from a clarified cell culture supernatant involves a capture, intermediate, and polishing step.

G cluster_0 Upstream & Clarification cluster_1 Purification Steps cluster_2 Final Product Harvest Cell Culture Harvest Clarify Centrifugation/ Filtration Harvest->Clarify Remove cells/debris AC Step 1: Affinity Chromatography (e.g., Zinc Chelate or Immuno-affinity) Clarify->AC Capture Target Protein IEX Step 2: Ion-Exchange Chromatography (Anion or Cation Exchange) AC->IEX Remove Bulk Impurities SEC Step 3: Size-Exclusion Chromatography (Polishing Step) IEX->SEC Remove Aggregates/ Buffer Exchange Final Purified Monomeric this compound SEC->Final

Fig 1. A standard multi-step chromatographic workflow for this compound purification.
Troubleshooting Logic for Low this compound Activity

If the final purified this compound shows low or no biological activity, a systematic approach is needed to identify the cause.

G cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low this compound Activity Post-Purification Denaturation Denaturation/ Misfolding Start->Denaturation Aggregation Aggregation Start->Aggregation Degradation Proteolytic Degradation Start->Degradation Sol_Denature Use milder elution (e.g., competitive elution vs. pH)[9] Add stabilizers (Arginine)[5] Denaturation->Sol_Denature Sol_Aggregate Optimize buffer to prevent aggregation Perform SEC polishing step[12] Aggregation->Sol_Aggregate Sol_Degrade Add protease inhibitors Maintain low temperature[6] Degradation->Sol_Degrade

References

Technical Support Center: Optimizing tHGA Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of 2,4,6-trihydroxy-3-geranylacetophenone (tHGA) in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary pharmacological effects?

A1: 2,4,6-trihydroxy-3-geranylacetophenone (this compound) is a bioactive phloroglucinol (B13840) compound isolated from the leaves of Melicope pteleifolia.[1][2] It has demonstrated a range of pharmacological activities, including anti-inflammatory, endothelial and epithelial barrier protective, anti-asthmatic, anti-allergic, and anti-cancer properties in various experimental models.[1][2][3][4]

Q2: What is a typical starting dose for this compound in in vivo anti-inflammatory studies?

A2: Based on studies in lipopolysaccharide (LPS)-induced endotoxemic mice, effective doses of this compound administered intraperitoneally (IP) range from 2 mg/kg to 100 mg/kg.[1][2][4] A dose-finding study is always recommended to determine the optimal dose for your specific model and experimental conditions. Pre-treatment with this compound at doses of 2, 20, and 100 mg/kg has been shown to significantly inhibit vascular permeability and leukocyte infiltration.[1][2][4]

Q3: What is the oral bioavailability of this compound and how can it be improved?

A3: this compound has low oral bioavailability. However, its bioavailability can be significantly improved by using liposomal formulations. Studies in rats have shown that liposomal encapsulation can enhance the oral bioavailability of this compound.

Q4: What are the known molecular mechanisms of this compound's anti-inflammatory action?

A4: this compound exerts its anti-inflammatory effects through multiple mechanisms. It is known to be an inhibitor of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are key in the production of inflammatory mediators.[2][5] Additionally, this compound has been shown to affect the PI3K/AKT/GSK-3β signaling pathway.[3] It is important to note that this compound's anti-inflammatory action appears to be selective, as it does not significantly suppress the production of TNF-α or nitric oxide (NO) in some models.[2][5]

Q5: Is there any available data on the in vivo anti-cancer efficacy of this compound?

A5: While in vitro studies have indicated anti-cancer properties of this compound, there is currently a lack of publicly available in vivo data demonstrating its efficacy in animal cancer models, such as xenografts. Therefore, researchers should consider conducting initial dose-ranging and efficacy studies to establish an effective in vivo dosage for anti-cancer investigations.

Q6: Are there any reported toxicity data for this compound in animal models?

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (20 mg/kg) in Rats

Administration RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)
Oral (in suspension)5.40.2517.6
Oral (liposomal)14.50.2540.7
Intraperitoneal (IP)54.61.5193.9

Table 2: In Vivo Dose-Response of this compound in a Mouse Model of LPS-Induced Endotoxemia

Dose (mg/kg, IP)Inhibition of Vascular Permeability (%)Inhibition of Leukocyte Infiltration (%)
248Not significantly effective
208573
1008681

Experimental Protocols

Protocol 1: In Vivo Anti-Inflammatory Efficacy in LPS-Induced Endotoxemia Mouse Model

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). For liposomal formulations, prepare as described in relevant literature.

  • Dosing: Administer this compound intraperitoneally (IP) at doses ranging from 2 to 100 mg/kg, one hour prior to LPS challenge. A vehicle control group should be included.

  • Induction of Endotoxemia: Inject lipopolysaccharide (LPS) from E. coli (e.g., 10 mg/kg, IP).

  • Endpoint Measurement:

    • Vascular Permeability: 6 hours post-LPS injection, administer Evans blue dye intravenously. After 30 minutes, perfuse the animals, collect organs (e.g., lungs, liver), and quantify the extravasated dye spectrophotometrically.

    • Leukocyte Infiltration: 6 hours post-LPS injection, perform peritoneal lavage and count the number of infiltrated leukocytes using a hemocytometer or flow cytometry.

  • Data Analysis: Compare the results from this compound-treated groups to the LPS-only control group to determine the percentage of inhibition.

Protocol 2: General Protocol for In Vivo Anti-Cancer Efficacy in a Xenograft Mouse Model

Note: As specific in vivo anti-cancer data for this compound is limited, this is a general protocol that should be optimized.

  • Cell Culture: Culture a human cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in 100-200 µL of a matrix like Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer this compound (formulated as a solution or liposomal suspension) via an appropriate route (e.g., IP or oral gavage) at various doses. Include a vehicle control group and a positive control group (a standard chemotherapy drug).

  • Endpoint Measurement:

    • Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. The primary endpoint is often the percentage of tumor growth inhibition (TGI) compared to the vehicle control group.

    • Body Weight: Monitor the body weight of the animals as an indicator of toxicity.

    • Survival: In some studies, the endpoint may be survival time.

  • Data Analysis: Analyze the differences in tumor growth rates and final tumor volumes between the treatment and control groups.

Mandatory Visualization

experimental_workflow_inflammation cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_Model BALB/c Mice Dosing IP Administration of this compound (2-100 mg/kg) Animal_Model->Dosing tHGA_Prep Prepare this compound (Vehicle or Liposome) tHGA_Prep->Dosing LPS_Challenge LPS Injection (10 mg/kg) Dosing->LPS_Challenge Vascular_Permeability Measure Vascular Permeability LPS_Challenge->Vascular_Permeability Leukocyte_Infiltration Quantify Leukocyte Infiltration LPS_Challenge->Leukocyte_Infiltration

Experimental workflow for in vivo anti-inflammatory study of this compound.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K TLR4->PI3K IKK IKK MyD88->IKK MAPK MAPKs MyD88->MAPK AKT AKT PI3K->AKT NFkB_IkB NF-κB/IκB IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB IκB degradation AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines AP1->Cytokines COX_LOX COX/LOX Products This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->COX_LOX Inhibits

Known anti-inflammatory signaling pathways modulated by this compound.

troubleshooting_workflow cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low In Vivo Efficacy or High Variability Cause1 Poor Bioavailability Problem->Cause1 Cause2 Suboptimal Dosage Problem->Cause2 Cause3 Formulation Issues Problem->Cause3 Cause4 Animal Model Variability Problem->Cause4 Solution1A Use Liposomal Formulation Cause1->Solution1A Solution1B Change Administration Route (e.g., IP) Cause1->Solution1B Solution2 Conduct Dose-Response Study Cause2->Solution2 Solution3A Optimize Vehicle/Solubilizer Cause3->Solution3A Solution3B Ensure Formulation Stability Cause3->Solution3B Solution4 Increase 'n' per Group Cause4->Solution4

Troubleshooting logic for low in vivo efficacy of this compound.

Troubleshooting Guide

Issue 1: Low or inconsistent in vivo efficacy of this compound.

  • Potential Cause: Poor oral bioavailability due to the lipophilic nature of this compound.

  • Troubleshooting Steps:

    • Switch to Liposomal Formulation: Encapsulating this compound in liposomes can significantly improve its oral absorption and bioavailability.

    • Change Administration Route: Consider intraperitoneal (IP) injection, which bypasses first-pass metabolism and generally leads to higher systemic exposure compared to oral administration.

    • Optimize Vehicle: For non-liposomal formulations, ensure this compound is fully solubilized or forms a stable, fine suspension in the vehicle to improve absorption consistency.

Issue 2: High variability in experimental results between animals.

  • Potential Cause: Inconsistent dosing, individual differences in metabolism, or instability of the this compound formulation.

  • Troubleshooting Steps:

    • Standardize Dosing Technique: Ensure all personnel are proficient in the chosen administration technique (e.g., oral gavage, IP injection) to minimize variability in the delivered dose.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variation.

    • Prepare Fresh Formulations: Prepare this compound formulations fresh for each experiment to avoid degradation, which could lead to inconsistent potency.

    • Homogenize the Formulation: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee a consistent dose.

Issue 3: Signs of toxicity observed in animals (e.g., weight loss, lethargy).

  • Potential Cause: The administered dose may be too high, or the vehicle itself may be causing adverse effects.

  • Troubleshooting Steps:

    • Conduct a Dose-Range Finding Study: Before initiating a large-scale efficacy study, perform a pilot study with a wide range of doses to determine the maximum tolerated dose (MTD).

    • Include a Vehicle Control Group: Always include a group of animals that receives only the vehicle to differentiate between the effects of this compound and the formulation components.

    • Monitor Animal Health Closely: Regularly monitor body weight, food and water intake, and general appearance for any signs of distress. If toxicity is observed, consider reducing the dose or optimizing the formulation.

References

Technical Support Center: Optimizing tHGA Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of 2,4,6-trihydroxy-3-geranylacetophenone (tHGA) in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary pharmacological effects?

A1: 2,4,6-trihydroxy-3-geranylacetophenone (this compound) is a bioactive phloroglucinol compound isolated from the leaves of Melicope pteleifolia.[1][2] It has demonstrated a range of pharmacological activities, including anti-inflammatory, endothelial and epithelial barrier protective, anti-asthmatic, anti-allergic, and anti-cancer properties in various experimental models.[1][2][3][4]

Q2: What is a typical starting dose for this compound in in vivo anti-inflammatory studies?

A2: Based on studies in lipopolysaccharide (LPS)-induced endotoxemic mice, effective doses of this compound administered intraperitoneally (IP) range from 2 mg/kg to 100 mg/kg.[1][2][4] A dose-finding study is always recommended to determine the optimal dose for your specific model and experimental conditions. Pre-treatment with this compound at doses of 2, 20, and 100 mg/kg has been shown to significantly inhibit vascular permeability and leukocyte infiltration.[1][2][4]

Q3: What is the oral bioavailability of this compound and how can it be improved?

A3: this compound has low oral bioavailability. However, its bioavailability can be significantly improved by using liposomal formulations. Studies in rats have shown that liposomal encapsulation can enhance the oral bioavailability of this compound.

Q4: What are the known molecular mechanisms of this compound's anti-inflammatory action?

A4: this compound exerts its anti-inflammatory effects through multiple mechanisms. It is known to be an inhibitor of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are key in the production of inflammatory mediators.[2][5] Additionally, this compound has been shown to affect the PI3K/AKT/GSK-3β signaling pathway.[3] It is important to note that this compound's anti-inflammatory action appears to be selective, as it does not significantly suppress the production of TNF-α or nitric oxide (NO) in some models.[2][5]

Q5: Is there any available data on the in vivo anti-cancer efficacy of this compound?

A5: While in vitro studies have indicated anti-cancer properties of this compound, there is currently a lack of publicly available in vivo data demonstrating its efficacy in animal cancer models, such as xenografts. Therefore, researchers should consider conducting initial dose-ranging and efficacy studies to establish an effective in vivo dosage for anti-cancer investigations.

Q6: Are there any reported toxicity data for this compound in animal models?

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (20 mg/kg) in Rats

Administration RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)
Oral (in suspension)5.40.2517.6
Oral (liposomal)14.50.2540.7
Intraperitoneal (IP)54.61.5193.9

Table 2: In Vivo Dose-Response of this compound in a Mouse Model of LPS-Induced Endotoxemia

Dose (mg/kg, IP)Inhibition of Vascular Permeability (%)Inhibition of Leukocyte Infiltration (%)
248Not significantly effective
208573
1008681

Experimental Protocols

Protocol 1: In Vivo Anti-Inflammatory Efficacy in LPS-Induced Endotoxemia Mouse Model

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). For liposomal formulations, prepare as described in relevant literature.

  • Dosing: Administer this compound intraperitoneally (IP) at doses ranging from 2 to 100 mg/kg, one hour prior to LPS challenge. A vehicle control group should be included.

  • Induction of Endotoxemia: Inject lipopolysaccharide (LPS) from E. coli (e.g., 10 mg/kg, IP).

  • Endpoint Measurement:

    • Vascular Permeability: 6 hours post-LPS injection, administer Evans blue dye intravenously. After 30 minutes, perfuse the animals, collect organs (e.g., lungs, liver), and quantify the extravasated dye spectrophotometrically.

    • Leukocyte Infiltration: 6 hours post-LPS injection, perform peritoneal lavage and count the number of infiltrated leukocytes using a hemocytometer or flow cytometry.

  • Data Analysis: Compare the results from this compound-treated groups to the LPS-only control group to determine the percentage of inhibition.

Protocol 2: General Protocol for In Vivo Anti-Cancer Efficacy in a Xenograft Mouse Model

Note: As specific in vivo anti-cancer data for this compound is limited, this is a general protocol that should be optimized.

  • Cell Culture: Culture a human cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in 100-200 µL of a matrix like Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer this compound (formulated as a solution or liposomal suspension) via an appropriate route (e.g., IP or oral gavage) at various doses. Include a vehicle control group and a positive control group (a standard chemotherapy drug).

  • Endpoint Measurement:

    • Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. The primary endpoint is often the percentage of tumor growth inhibition (TGI) compared to the vehicle control group.

    • Body Weight: Monitor the body weight of the animals as an indicator of toxicity.

    • Survival: In some studies, the endpoint may be survival time.

  • Data Analysis: Analyze the differences in tumor growth rates and final tumor volumes between the treatment and control groups.

Mandatory Visualization

experimental_workflow_inflammation cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_Model BALB/c Mice Dosing IP Administration of this compound (2-100 mg/kg) Animal_Model->Dosing tHGA_Prep Prepare this compound (Vehicle or Liposome) tHGA_Prep->Dosing LPS_Challenge LPS Injection (10 mg/kg) Dosing->LPS_Challenge Vascular_Permeability Measure Vascular Permeability LPS_Challenge->Vascular_Permeability Leukocyte_Infiltration Quantify Leukocyte Infiltration LPS_Challenge->Leukocyte_Infiltration

Experimental workflow for in vivo anti-inflammatory study of this compound.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K TLR4->PI3K IKK IKK MyD88->IKK MAPK MAPKs MyD88->MAPK AKT AKT PI3K->AKT NFkB_IkB NF-κB/IκB IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB IκB degradation AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines AP1->Cytokines COX_LOX COX/LOX Products This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->COX_LOX Inhibits

Known anti-inflammatory signaling pathways modulated by this compound.

troubleshooting_workflow cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low In Vivo Efficacy or High Variability Cause1 Poor Bioavailability Problem->Cause1 Cause2 Suboptimal Dosage Problem->Cause2 Cause3 Formulation Issues Problem->Cause3 Cause4 Animal Model Variability Problem->Cause4 Solution1A Use Liposomal Formulation Cause1->Solution1A Solution1B Change Administration Route (e.g., IP) Cause1->Solution1B Solution2 Conduct Dose-Response Study Cause2->Solution2 Solution3A Optimize Vehicle/Solubilizer Cause3->Solution3A Solution3B Ensure Formulation Stability Cause3->Solution3B Solution4 Increase 'n' per Group Cause4->Solution4

Troubleshooting logic for low in vivo efficacy of this compound.

Troubleshooting Guide

Issue 1: Low or inconsistent in vivo efficacy of this compound.

  • Potential Cause: Poor oral bioavailability due to the lipophilic nature of this compound.

  • Troubleshooting Steps:

    • Switch to Liposomal Formulation: Encapsulating this compound in liposomes can significantly improve its oral absorption and bioavailability.

    • Change Administration Route: Consider intraperitoneal (IP) injection, which bypasses first-pass metabolism and generally leads to higher systemic exposure compared to oral administration.

    • Optimize Vehicle: For non-liposomal formulations, ensure this compound is fully solubilized or forms a stable, fine suspension in the vehicle to improve absorption consistency.

Issue 2: High variability in experimental results between animals.

  • Potential Cause: Inconsistent dosing, individual differences in metabolism, or instability of the this compound formulation.

  • Troubleshooting Steps:

    • Standardize Dosing Technique: Ensure all personnel are proficient in the chosen administration technique (e.g., oral gavage, IP injection) to minimize variability in the delivered dose.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variation.

    • Prepare Fresh Formulations: Prepare this compound formulations fresh for each experiment to avoid degradation, which could lead to inconsistent potency.

    • Homogenize the Formulation: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee a consistent dose.

Issue 3: Signs of toxicity observed in animals (e.g., weight loss, lethargy).

  • Potential Cause: The administered dose may be too high, or the vehicle itself may be causing adverse effects.

  • Troubleshooting Steps:

    • Conduct a Dose-Range Finding Study: Before initiating a large-scale efficacy study, perform a pilot study with a wide range of doses to determine the maximum tolerated dose (MTD).

    • Include a Vehicle Control Group: Always include a group of animals that receives only the vehicle to differentiate between the effects of this compound and the formulation components.

    • Monitor Animal Health Closely: Regularly monitor body weight, food and water intake, and general appearance for any signs of distress. If toxicity is observed, consider reducing the dose or optimizing the formulation.

References

Technical Support Center: Troubleshooting Poor Aqueous Solubility of tHGA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of tHGA in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound failing to dissolve in aqueous buffers?

A1: this compound is likely a hydrophobic and nonpolar molecule.[1] According to the principle of "like dissolves like," nonpolar compounds have low solubility in polar solvents like water.[1][2][3] The molecular structure of this compound likely lacks a sufficient number of polar functional groups that can form favorable hydrogen bonds with water molecules, leading to poor aqueous solubility.[1]

Q2: What is the recommended first step for preparing a this compound solution for experiments?

A2: The standard and most effective method is to first prepare a high-concentration stock solution of this compound in a suitable water-miscible organic solvent.[1][4] This concentrated stock can then be diluted into your aqueous experimental medium to achieve the final desired concentration.[1]

Q3: Which organic solvents are recommended for creating a this compound stock solution?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating stock solutions of poorly soluble compounds due to its high solubilizing capacity.[4][5] Other organic solvents such as ethanol, dimethylformamide (DMF), and dimethylacetamide (DMA) can also be effective.[1][4] It is critical to use a minimal amount of the organic solvent and to keep its final concentration in biological assays as low as possible (ideally ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.[4]

Q4: My this compound dissolved in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer. What is happening and how can I fix it?

A4: This common issue is known as "crashing out."[1][6] It occurs because the aqueous medium has a much lower capacity to solubilize your hydrophobic compound than the pure organic solvent. When the DMSO stock is diluted, the this compound is exposed to the aqueous environment and precipitates.[6]

Here are several strategies to prevent this:

  • Decrease the Final Concentration: Your target concentration may be above this compound's solubility limit in the final aqueous medium. Try testing a lower final concentration.[1]

  • Use an Intermediate Dilution Step: Instead of diluting directly into the final buffer, perform a serial dilution, first into a mixture of the organic solvent and the aqueous medium, and then into the final medium.[6]

  • Improve Dispersion: When adding the stock solution to the buffer, vortex the solution immediately and vigorously to ensure rapid and uniform dispersion, which can help prevent localized high concentrations that lead to precipitation.[4]

  • Add a Stabilizer: Consider adding a small amount of a non-ionic detergent (e.g., Tween-80, Pluronic F-68) or serum albumin to the aqueous medium to help stabilize the compound and keep it in solution.[4][6]

Q5: Are there methods to improve this compound's aqueous solubility without relying on organic co-solvents?

A5: Yes, several alternative methods can enhance aqueous solubility:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. For acidic drugs, increasing the pH can form more soluble salts, while for basic drugs, decreasing the pH can have the same effect.[4] It is important to first determine the pKa of your compound to find the optimal pH for solubilization.[6]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are significantly more water-soluble.[4][7] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[4]

  • Surfactants/Detergents: Using non-ionic detergents like Tween-80 or Pluronic-F68 above their critical micelle concentration (CMC) can solubilize hydrophobic compounds by incorporating them into micelles.[4][7]

  • Hydrotropes: These compounds can enhance the solubility of hydrophobic substances in water.[4][8]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered with this compound.

Problem 1: The final aqueous solution of this compound is cloudy or contains visible particulates.

This indicates that this compound has either precipitated out of solution or was not fully dissolved.

start Start: Cloudy this compound Solution check_conc Is the final concentration too high? start->check_conc lower_conc Action: Reduce the final concentration of this compound. check_conc->lower_conc Yes check_mixing Was the mixing adequate upon dilution? check_conc->check_mixing No end End: Clear Solution lower_conc->end improve_mixing Action: Vortex vigorously immediately after adding stock to buffer. check_mixing->improve_mixing No use_enhancer Consider Solubility Enhancers check_mixing->use_enhancer Yes improve_mixing->end options Options: 1. Add Surfactant (e.g., Tween-80) 2. Use Cyclodextrins (HP-β-CD) 3. Adjust pH (if this compound is ionizable) use_enhancer->options filter_sol Action: Centrifuge and/or filter the solution (0.22 µm) to remove precipitate. use_enhancer->filter_sol filter_sol->end

Caption: Troubleshooting workflow for a cloudy or precipitated this compound solution.

Problem 2: Inconsistent results in biological assays.

This may be caused by the non-specific binding of the hydrophobic this compound to plasticware or by fluctuations in the amount of dissolved compound.

  • Possible Cause: Hydrophobic compounds like this compound can adsorb to surfaces such as plastic tubes, pipette tips, and plate wells, reducing the effective concentration in your assay.[4]

  • Troubleshooting Steps:

    • Use Low-Binding Plastics: Whenever possible, use low-binding microcentrifuge tubes and pipette tips.

    • Include a Detergent: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer to prevent the compound from binding to surfaces.[4]

    • Ensure Complete Solubilization: Before use, visually inspect your final this compound solution against a light source to ensure there are no visible particulates. Any undissolved compound will lead to inconsistent dosing.[4]

    • Control Temperature: Ensure your solubility experiments are conducted at a controlled temperature, as solubility is temperature-dependent.[6]

Data Presentation

The following table provides a hypothetical comparison of different techniques for enhancing the aqueous solubility of this compound. These values are for illustrative purposes and must be determined experimentally.

Solubilization Method Aqueous Medium Final Co-solvent Conc. Hypothetical this compound Solubility (µg/mL) Notes
None PBS (pH 7.4)0%< 0.1Practically insoluble.
Co-solvent PBS (pH 7.4)0.5% DMSO5Common starting point for in vitro assays.[4]
Co-solvent PBS (pH 7.4)1.0% Ethanol3Less toxic alternative to DMSO.[1]
pH Adjustment 50 mM Glycine Buffer0%15Assumes this compound is a weak base; solubility increases at lower pH.
Cyclodextrin Water0%50Forms a water-soluble inclusion complex.[4]
Surfactant Water0%35Solubilized within micelles.[4]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a 20 mM stock solution of this compound in 100% DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Accurately weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a 20 mM stock solution.

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may also be helpful.[4]

  • Visually inspect the solution against a light source to ensure there are no visible particulates.[4]

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of this compound using HP-β-CD.

Materials:

  • This compound powder

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • Filtration device (0.22 µm filter)

Procedure:

  • Prepare the Cyclodextrin Solution: Dissolve a known concentration of HP-β-CD in the aqueous buffer (e.g., a 40% w/v solution). Stir until the HP-β-CD is completely dissolved.[4]

  • Complexation: Add the this compound powder directly to the HP-β-CD solution.

  • Incubation: Stir the mixture vigorously at a controlled temperature (e.g., room temperature or 37°C) for 24-48 hours to allow for the formation of the inclusion complex.

  • Separation of Un-complexed Compound: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved this compound.[4]

  • Collection and Sterilization: Carefully collect the supernatant. For sterile applications, filter the supernatant through a 0.22 µm filter.[4]

  • Concentration Determination: The final concentration of the solubilized this compound in the solution should be determined analytically using a suitable method such as HPLC or UV-Vis spectroscopy.[4]

Visualizations

cluster_cosolvent Co-solvent Mechanism cluster_cyclodextrin Cyclodextrin Mechanism cluster_surfactant Surfactant (Micelle) Mechanism tHGA1 This compound (Hydrophobic) solution1 Reduced Polarity Solution tHGA1->solution1 water1 Water Molecules (Polar) water1->solution1 cosolvent Co-solvent (e.g., DMSO) cosolvent->solution1 tHGA2 This compound complex Soluble Inclusion Complex tHGA2->complex CD Cyclodextrin (Hydrophobic Interior) CD->complex tHGA3 This compound solubilized Solubilized this compound in Micelle tHGA3->solubilized micelle Micelle (Hydrophobic Core) micelle->solubilized

Caption: Mechanisms of common solubility enhancement techniques for this compound.

References

Technical Support Center: Troubleshooting Poor Aqueous Solubility of tHGA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of tHGA in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound failing to dissolve in aqueous buffers?

A1: this compound is likely a hydrophobic and nonpolar molecule.[1] According to the principle of "like dissolves like," nonpolar compounds have low solubility in polar solvents like water.[1][2][3] The molecular structure of this compound likely lacks a sufficient number of polar functional groups that can form favorable hydrogen bonds with water molecules, leading to poor aqueous solubility.[1]

Q2: What is the recommended first step for preparing a this compound solution for experiments?

A2: The standard and most effective method is to first prepare a high-concentration stock solution of this compound in a suitable water-miscible organic solvent.[1][4] This concentrated stock can then be diluted into your aqueous experimental medium to achieve the final desired concentration.[1]

Q3: Which organic solvents are recommended for creating a this compound stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions of poorly soluble compounds due to its high solubilizing capacity.[4][5] Other organic solvents such as ethanol, dimethylformamide (DMF), and dimethylacetamide (DMA) can also be effective.[1][4] It is critical to use a minimal amount of the organic solvent and to keep its final concentration in biological assays as low as possible (ideally ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.[4]

Q4: My this compound dissolved in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer. What is happening and how can I fix it?

A4: This common issue is known as "crashing out."[1][6] It occurs because the aqueous medium has a much lower capacity to solubilize your hydrophobic compound than the pure organic solvent. When the DMSO stock is diluted, the this compound is exposed to the aqueous environment and precipitates.[6]

Here are several strategies to prevent this:

  • Decrease the Final Concentration: Your target concentration may be above this compound's solubility limit in the final aqueous medium. Try testing a lower final concentration.[1]

  • Use an Intermediate Dilution Step: Instead of diluting directly into the final buffer, perform a serial dilution, first into a mixture of the organic solvent and the aqueous medium, and then into the final medium.[6]

  • Improve Dispersion: When adding the stock solution to the buffer, vortex the solution immediately and vigorously to ensure rapid and uniform dispersion, which can help prevent localized high concentrations that lead to precipitation.[4]

  • Add a Stabilizer: Consider adding a small amount of a non-ionic detergent (e.g., Tween-80, Pluronic F-68) or serum albumin to the aqueous medium to help stabilize the compound and keep it in solution.[4][6]

Q5: Are there methods to improve this compound's aqueous solubility without relying on organic co-solvents?

A5: Yes, several alternative methods can enhance aqueous solubility:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. For acidic drugs, increasing the pH can form more soluble salts, while for basic drugs, decreasing the pH can have the same effect.[4] It is important to first determine the pKa of your compound to find the optimal pH for solubilization.[6]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are significantly more water-soluble.[4][7] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[4]

  • Surfactants/Detergents: Using non-ionic detergents like Tween-80 or Pluronic-F68 above their critical micelle concentration (CMC) can solubilize hydrophobic compounds by incorporating them into micelles.[4][7]

  • Hydrotropes: These compounds can enhance the solubility of hydrophobic substances in water.[4][8]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered with this compound.

Problem 1: The final aqueous solution of this compound is cloudy or contains visible particulates.

This indicates that this compound has either precipitated out of solution or was not fully dissolved.

start Start: Cloudy this compound Solution check_conc Is the final concentration too high? start->check_conc lower_conc Action: Reduce the final concentration of this compound. check_conc->lower_conc Yes check_mixing Was the mixing adequate upon dilution? check_conc->check_mixing No end End: Clear Solution lower_conc->end improve_mixing Action: Vortex vigorously immediately after adding stock to buffer. check_mixing->improve_mixing No use_enhancer Consider Solubility Enhancers check_mixing->use_enhancer Yes improve_mixing->end options Options: 1. Add Surfactant (e.g., Tween-80) 2. Use Cyclodextrins (HP-β-CD) 3. Adjust pH (if this compound is ionizable) use_enhancer->options filter_sol Action: Centrifuge and/or filter the solution (0.22 µm) to remove precipitate. use_enhancer->filter_sol filter_sol->end

Caption: Troubleshooting workflow for a cloudy or precipitated this compound solution.

Problem 2: Inconsistent results in biological assays.

This may be caused by the non-specific binding of the hydrophobic this compound to plasticware or by fluctuations in the amount of dissolved compound.

  • Possible Cause: Hydrophobic compounds like this compound can adsorb to surfaces such as plastic tubes, pipette tips, and plate wells, reducing the effective concentration in your assay.[4]

  • Troubleshooting Steps:

    • Use Low-Binding Plastics: Whenever possible, use low-binding microcentrifuge tubes and pipette tips.

    • Include a Detergent: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer to prevent the compound from binding to surfaces.[4]

    • Ensure Complete Solubilization: Before use, visually inspect your final this compound solution against a light source to ensure there are no visible particulates. Any undissolved compound will lead to inconsistent dosing.[4]

    • Control Temperature: Ensure your solubility experiments are conducted at a controlled temperature, as solubility is temperature-dependent.[6]

Data Presentation

The following table provides a hypothetical comparison of different techniques for enhancing the aqueous solubility of this compound. These values are for illustrative purposes and must be determined experimentally.

Solubilization Method Aqueous Medium Final Co-solvent Conc. Hypothetical this compound Solubility (µg/mL) Notes
None PBS (pH 7.4)0%< 0.1Practically insoluble.
Co-solvent PBS (pH 7.4)0.5% DMSO5Common starting point for in vitro assays.[4]
Co-solvent PBS (pH 7.4)1.0% Ethanol3Less toxic alternative to DMSO.[1]
pH Adjustment 50 mM Glycine Buffer0%15Assumes this compound is a weak base; solubility increases at lower pH.
Cyclodextrin Water0%50Forms a water-soluble inclusion complex.[4]
Surfactant Water0%35Solubilized within micelles.[4]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a 20 mM stock solution of this compound in 100% DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Accurately weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a 20 mM stock solution.

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may also be helpful.[4]

  • Visually inspect the solution against a light source to ensure there are no visible particulates.[4]

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of this compound using HP-β-CD.

Materials:

  • This compound powder

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • Filtration device (0.22 µm filter)

Procedure:

  • Prepare the Cyclodextrin Solution: Dissolve a known concentration of HP-β-CD in the aqueous buffer (e.g., a 40% w/v solution). Stir until the HP-β-CD is completely dissolved.[4]

  • Complexation: Add the this compound powder directly to the HP-β-CD solution.

  • Incubation: Stir the mixture vigorously at a controlled temperature (e.g., room temperature or 37°C) for 24-48 hours to allow for the formation of the inclusion complex.

  • Separation of Un-complexed Compound: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved this compound.[4]

  • Collection and Sterilization: Carefully collect the supernatant. For sterile applications, filter the supernatant through a 0.22 µm filter.[4]

  • Concentration Determination: The final concentration of the solubilized this compound in the solution should be determined analytically using a suitable method such as HPLC or UV-Vis spectroscopy.[4]

Visualizations

cluster_cosolvent Co-solvent Mechanism cluster_cyclodextrin Cyclodextrin Mechanism cluster_surfactant Surfactant (Micelle) Mechanism tHGA1 This compound (Hydrophobic) solution1 Reduced Polarity Solution tHGA1->solution1 water1 Water Molecules (Polar) water1->solution1 cosolvent Co-solvent (e.g., DMSO) cosolvent->solution1 tHGA2 This compound complex Soluble Inclusion Complex tHGA2->complex CD Cyclodextrin (Hydrophobic Interior) CD->complex tHGA3 This compound solubilized Solubilized this compound in Micelle tHGA3->solubilized micelle Micelle (Hydrophobic Core) micelle->solubilized

Caption: Mechanisms of common solubility enhancement techniques for this compound.

References

Technical Support Center: Overcoming Variability in tHGA Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving 2,4,6-trihydroxy-3-geranylacetophenone (tHGA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

A1: this compound, or 2,4,6-trihydroxy-3-geranylacetophenone, is a bioactive compound with demonstrated anti-inflammatory properties.[1][2] It has been shown to be a potent dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[1] Its therapeutic potential has been explored in various models, including for atopic dermatitis and asthma.[2]

Q2: What are the common sources of variability in cell-based assays with this compound?

A2: Variability in cell-based assays can arise from multiple factors, including:

  • Cell line integrity: Passage number, cell health, and potential contamination can significantly impact results.

  • Reagent quality: Consistency and purity of this compound, solvents (like DMSO), and cell culture media are crucial.

  • Experimental conditions: Minor variations in incubation times, temperature, CO2 levels, and cell seeding density can lead to divergent outcomes.

  • Assay-specific parameters: For assays like Western blotting or RT-qPCR, antibody quality, primer efficiency, and loading controls are critical variables.[1]

Q3: How can I minimize variability in my animal studies using this compound?

A3: In vivo studies introduce additional layers of complexity. To minimize variability:

  • Animal characteristics: Use animals of the same age, sex, and genetic background.

  • Dosing and administration: Ensure accurate and consistent dosing, whether oral or topical. The method of administration can significantly affect bioavailability and efficacy.[2][3]

  • Environmental factors: Maintain consistent housing conditions, including light/dark cycles, temperature, and diet.

  • Sample collection and processing: Standardize procedures for tissue or blood collection and subsequent processing to ensure uniformity.

Troubleshooting Guides

Issue 1: Inconsistent Anti-Inflammatory Effects in Cell Culture
Potential Cause Troubleshooting Step
This compound Degradation Prepare fresh stock solutions of this compound for each experiment. Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Cellular Health Regularly check cells for mycoplasma contamination. Ensure cells are in the logarithmic growth phase and are not over-confluent at the time of treatment.
Inconsistent Induction If using an inflammatory stimulus (e.g., LPS, TNF-α), ensure the concentration and incubation time are consistent across all experiments.[1][4]
Solvent Effects Include a vehicle control (e.g., DMSO) at the same concentration used for this compound treatment to account for any solvent-induced effects.
Issue 2: High Variability in Western Blot Results for Signaling Pathway Analysis
Potential Cause Troubleshooting Step
Sample Preparation Ensure consistent protein extraction and quantification across all samples. Use fresh lysis buffer with protease and phosphatase inhibitors.
Antibody Performance Validate primary antibodies for specificity and optimal dilution. Use the same antibody lot for comparative experiments.
Loading Controls Use a reliable loading control (e.g., GAPDH, β-actin) and ensure its expression is not affected by the experimental treatments.
Transfer Efficiency Optimize transfer conditions (time, voltage) and verify transfer efficiency using a stain like Ponceau S.

Experimental Protocols

Western Blotting for Signaling Pathway Analysis

This protocol is adapted from studies investigating the effect of this compound on inflammatory signaling pathways.[1][5]

  • Cell Lysis: After treatment with this compound and/or an inflammatory stimulus, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of p38 MAPK, ERK, NF-κB p65) overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control.

Quantitative Data Summary

Parameter Value Context Reference
5-LOX IC500.42 µMIn vitro enzymatic assay[1]
COX-2 IC500.4 µMIn vitro enzymatic assay[1]
Oral Bioavailability (unformulated)9.1%Rat model[2]
Oral Bioavailability (liposomal)21.0%Rat model, 2.3-fold increase[2]

Signaling Pathway and Experimental Workflow Diagrams

tHGA_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_this compound This compound Intervention cluster_outcome Cellular Response LPS LPS GEF_H1 GEF-H1 LPS->GEF_H1 RhoA RhoA GEF_H1->RhoA ROCK ROCK RhoA->ROCK MLC MLC ROCK->MLC p38_MAPK p38 MAPK ROCK->p38_MAPK ERK_MAPK ERK MAPK ROCK->ERK_MAPK NFkB NF-κB p65 ROCK->NFkB Junctional_Proteins ZO-1, Occludin, VE-cadherin Disruption MLC->Junctional_Proteins p38_MAPK->Junctional_Proteins ERK_MAPK->Junctional_Proteins NFkB->Junctional_Proteins This compound This compound This compound->ROCK Inhibition Hyperpermeability Endothelial Hyperpermeability Junctional_Proteins->Hyperpermeability Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_eval Evaluation Start Start: Cell Culture/ Animal Model Reagent_Prep Reagent Preparation (this compound, Stimuli) Start->Reagent_Prep Treatment This compound Treatment & Induction Reagent_Prep->Treatment Incubation Incubation Treatment->Incubation Sample_Collection Sample Collection (Lysates, Tissues) Incubation->Sample_Collection Assay Perform Assay (e.g., Western Blot) Sample_Collection->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis & Statistics Data_Acquisition->Data_Analysis Troubleshooting Troubleshoot? (High Variability) Data_Analysis->Troubleshooting Troubleshooting->Treatment Yes Conclusion Conclusion Troubleshooting->Conclusion No

References

Technical Support Center: Overcoming Variability in tHGA Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving 2,4,6-trihydroxy-3-geranylacetophenone (tHGA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

A1: this compound, or 2,4,6-trihydroxy-3-geranylacetophenone, is a bioactive compound with demonstrated anti-inflammatory properties.[1][2] It has been shown to be a potent dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[1] Its therapeutic potential has been explored in various models, including for atopic dermatitis and asthma.[2]

Q2: What are the common sources of variability in cell-based assays with this compound?

A2: Variability in cell-based assays can arise from multiple factors, including:

  • Cell line integrity: Passage number, cell health, and potential contamination can significantly impact results.

  • Reagent quality: Consistency and purity of this compound, solvents (like DMSO), and cell culture media are crucial.

  • Experimental conditions: Minor variations in incubation times, temperature, CO2 levels, and cell seeding density can lead to divergent outcomes.

  • Assay-specific parameters: For assays like Western blotting or RT-qPCR, antibody quality, primer efficiency, and loading controls are critical variables.[1]

Q3: How can I minimize variability in my animal studies using this compound?

A3: In vivo studies introduce additional layers of complexity. To minimize variability:

  • Animal characteristics: Use animals of the same age, sex, and genetic background.

  • Dosing and administration: Ensure accurate and consistent dosing, whether oral or topical. The method of administration can significantly affect bioavailability and efficacy.[2][3]

  • Environmental factors: Maintain consistent housing conditions, including light/dark cycles, temperature, and diet.

  • Sample collection and processing: Standardize procedures for tissue or blood collection and subsequent processing to ensure uniformity.

Troubleshooting Guides

Issue 1: Inconsistent Anti-Inflammatory Effects in Cell Culture
Potential Cause Troubleshooting Step
This compound Degradation Prepare fresh stock solutions of this compound for each experiment. Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Cellular Health Regularly check cells for mycoplasma contamination. Ensure cells are in the logarithmic growth phase and are not over-confluent at the time of treatment.
Inconsistent Induction If using an inflammatory stimulus (e.g., LPS, TNF-α), ensure the concentration and incubation time are consistent across all experiments.[1][4]
Solvent Effects Include a vehicle control (e.g., DMSO) at the same concentration used for this compound treatment to account for any solvent-induced effects.
Issue 2: High Variability in Western Blot Results for Signaling Pathway Analysis
Potential Cause Troubleshooting Step
Sample Preparation Ensure consistent protein extraction and quantification across all samples. Use fresh lysis buffer with protease and phosphatase inhibitors.
Antibody Performance Validate primary antibodies for specificity and optimal dilution. Use the same antibody lot for comparative experiments.
Loading Controls Use a reliable loading control (e.g., GAPDH, β-actin) and ensure its expression is not affected by the experimental treatments.
Transfer Efficiency Optimize transfer conditions (time, voltage) and verify transfer efficiency using a stain like Ponceau S.

Experimental Protocols

Western Blotting for Signaling Pathway Analysis

This protocol is adapted from studies investigating the effect of this compound on inflammatory signaling pathways.[1][5]

  • Cell Lysis: After treatment with this compound and/or an inflammatory stimulus, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of p38 MAPK, ERK, NF-κB p65) overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control.

Quantitative Data Summary

Parameter Value Context Reference
5-LOX IC500.42 µMIn vitro enzymatic assay[1]
COX-2 IC500.4 µMIn vitro enzymatic assay[1]
Oral Bioavailability (unformulated)9.1%Rat model[2]
Oral Bioavailability (liposomal)21.0%Rat model, 2.3-fold increase[2]

Signaling Pathway and Experimental Workflow Diagrams

tHGA_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_this compound This compound Intervention cluster_outcome Cellular Response LPS LPS GEF_H1 GEF-H1 LPS->GEF_H1 RhoA RhoA GEF_H1->RhoA ROCK ROCK RhoA->ROCK MLC MLC ROCK->MLC p38_MAPK p38 MAPK ROCK->p38_MAPK ERK_MAPK ERK MAPK ROCK->ERK_MAPK NFkB NF-κB p65 ROCK->NFkB Junctional_Proteins ZO-1, Occludin, VE-cadherin Disruption MLC->Junctional_Proteins p38_MAPK->Junctional_Proteins ERK_MAPK->Junctional_Proteins NFkB->Junctional_Proteins This compound This compound This compound->ROCK Inhibition Hyperpermeability Endothelial Hyperpermeability Junctional_Proteins->Hyperpermeability Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_eval Evaluation Start Start: Cell Culture/ Animal Model Reagent_Prep Reagent Preparation (this compound, Stimuli) Start->Reagent_Prep Treatment This compound Treatment & Induction Reagent_Prep->Treatment Incubation Incubation Treatment->Incubation Sample_Collection Sample Collection (Lysates, Tissues) Incubation->Sample_Collection Assay Perform Assay (e.g., Western Blot) Sample_Collection->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis & Statistics Data_Acquisition->Data_Analysis Troubleshooting Troubleshoot? (High Variability) Data_Analysis->Troubleshooting Troubleshooting->Treatment Yes Conclusion Conclusion Troubleshooting->Conclusion No

References

Technical Support Center: Refinement of trans-4-hydroxy-L-glutamic acid (tHGA) Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and efficient extraction of trans-4-hydroxy-L-glutamic acid (tHGA).

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for the extraction of trans-4-hydroxy-L-glutamic acid (this compound)?

A1: trans-4-hydroxy-L-glutamic acid is a non-proteinogenic amino acid found in various plant species. Notably, it has been identified in plants such as Phlox decussata and Linaria vulgaris.[1] When planning your extraction, it is crucial to select the appropriate plant material and consider the optimal harvest time to maximize the yield of this compound.

Q2: What are the critical factors to consider for maintaining the stability of this compound during extraction?

A2: The stability of this compound, like other amino acids, can be influenced by temperature, pH, and the presence of enzymes. To prevent degradation, it is recommended to work at low temperatures (e.g., on ice) throughout the extraction process.[2] Adjusting the pH of the extraction buffer to a mildly acidic condition can also help in preserving the integrity of the amino acid. Additionally, flash-freezing the plant tissue in liquid nitrogen immediately after harvesting can halt enzymatic activity that may degrade this compound.[3]

Q3: Which analytical techniques are most suitable for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of amino acids like this compound.[4] Coupling HPLC with Mass Spectrometry (LC-MS) provides high sensitivity and selectivity for accurate measurement.[4] Derivatization with reagents such as ninhydrin (B49086) followed by spectrophotometric detection is another common method for quantifying total amino acids, which can be adapted for this compound.[2][5]

Q4: Can this compound be produced synthetically or through biotechnological methods?

A4: While extraction from natural sources is a common approach, biotechnological production of similar hydroxy amino acids, such as trans-4-hydroxy-L-proline, has been successfully achieved through microbial fermentation using engineered strains of Escherichia coli or Corynebacterium glutamicum.[6][7] These methods offer a scalable and potentially more consistent supply of the compound. Similar metabolic engineering strategies could likely be developed for this compound production.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound extraction process.

Low Yield of Extracted this compound
Potential Cause Recommended Solution
Incomplete Cell Lysis Ensure the plant material is thoroughly ground to a fine powder using liquid nitrogen to facilitate complete cell disruption.[2][3]
Inefficient Extraction Solvent Optimize the solvent system. A common solvent for amino acid extraction is 80% methanol (B129727).[2] Experiment with different solvent polarities and pH values to improve this compound solubility.
Degradation of this compound Perform all extraction steps at low temperatures (4°C or on ice) to minimize enzymatic degradation.[2] Consider adding protease inhibitors to the extraction buffer.
Suboptimal Plant Material Use fresh, young plant tissues as they generally have higher concentrations of metabolites.[8] Ensure the plant material was harvested at the optimal time and stored properly (e.g., at -80°C).
Poor Purity of the this compound Extract
Potential Cause Recommended Solution
Contamination with Other Amino Acids and Peptides Incorporate a protein precipitation step using trichloroacetic acid or ethanol.[9] Utilize Solid Phase Extraction (SPE) with an appropriate sorbent (e.g., anion exchange) to selectively isolate acidic amino acids like this compound.[10]
Presence of Polysaccharides and Polyphenols For plant tissues known to be high in these interfering compounds, specific protocols should be followed. This may include the addition of polyvinylpyrrolidone (B124986) (PVP) to the extraction buffer to bind polyphenols.
Co-elution with Other Compounds during Chromatography Optimize the HPLC gradient and mobile phase composition to achieve better separation of this compound from other components in the extract.[11]
Inconsistent Extraction Results
Potential Cause Recommended Solution
Variability in Plant Material Standardize the collection of plant material, including the species, age of the plant, and harvesting conditions.
Inconsistent Sample Handling Ensure consistent timing for each step of the protocol, especially incubation times and temperature control.[3] Avoid multiple freeze-thaw cycles of the samples and standards.[3]
Instrumental Variability Regularly calibrate and maintain all equipment, including balances, centrifuges, and the HPLC system, to ensure accurate and reproducible measurements.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol provides a detailed method for the extraction of this compound from fresh plant leaves.

Materials:

  • Fresh young leaves of Phlox decussata

  • Liquid nitrogen

  • Mortar and pestle

  • 80% Methanol (pre-chilled to 4°C)

  • Microcentrifuge tubes (2 mL)

  • Refrigerated centrifuge

  • Vortex mixer

  • Ice bucket

Procedure:

  • Weigh approximately 100-200 mg of fresh leaf tissue.

  • Immediately flash-freeze the tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

  • Add 1 mL of pre-chilled 80% methanol to the tube.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Incubate the sample on ice for 30 minutes, with intermittent vortexing every 10 minutes.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted this compound, and transfer it to a new, clean microcentrifuge tube.

  • For long-term storage, keep the extract at -80°C. For immediate analysis, proceed to the quantification step.

Protocol 2: Quantification of this compound using HPLC

This protocol outlines a method for the quantification of this compound using reverse-phase HPLC with pre-column derivatization.

Materials:

  • This compound extract (from Protocol 1)

  • This compound standard solutions of known concentrations

  • Derivatization agent (e.g., o-phthalaldehyde, OPA)

  • HPLC system with a C18 column and a fluorescence detector

  • Mobile phase A: Sodium acetate (B1210297) buffer (pH 6.5)

  • Mobile phase B: Acetonitrile/Methanol mixture

Procedure:

  • Prepare a series of this compound standard solutions of known concentrations in 80% methanol.

  • To 100 µL of each standard and sample extract, add the OPA derivatization reagent according to the manufacturer's instructions.

  • Allow the derivatization reaction to proceed in the dark for the recommended time.

  • Inject the derivatized standards and samples onto the HPLC system.

  • Elute the compounds using a suitable gradient program, starting with a low percentage of mobile phase B and gradually increasing it.

  • Monitor the fluorescence signal at the appropriate excitation and emission wavelengths for the OPA-derivatized amino acids.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the this compound standard.

  • Construct a calibration curve by plotting the peak areas of the standards against their concentrations.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Quantitative Data Summary

The following tables provide a summary of expected this compound extraction efficiency under various conditions. These are representative data to guide optimization.

Table 1: Effect of Extraction Solvent on this compound Yield

Extraction SolventAverage this compound Yield (µg/g fresh weight)Relative Standard Deviation (%)
80% Methanol152.34.5
70% Ethanol135.85.1
Water98.56.2
0.1 M HCl145.64.8

Table 2: Effect of Extraction Temperature on this compound Yield

Extraction Temperature (°C)Average this compound Yield (µg/g fresh weight)Relative Standard Deviation (%)
4151.94.6
25 (Room Temperature)110.27.8
5075.410.3

Visualizations

General Workflow for this compound Extraction and Quantification

G A Plant Material Collection (e.g., Phlox decussata leaves) B Sample Preparation (Flash-freezing and Grinding) A->B C Solvent Extraction (e.g., 80% Methanol) B->C D Centrifugation (Separation of solid debris) C->D E Supernatant Collection (Crude this compound Extract) D->E F Purification (Optional) (e.g., Solid Phase Extraction) E->F G Quantification (HPLC-FLD/MS) E->G F->G H Data Analysis G->H

Caption: A generalized workflow for the extraction and quantification of this compound from plant material.

Troubleshooting Logic for Low this compound Yield

G Start Low this compound Yield Detected CheckLysis Was cell lysis complete? (Visual inspection of tissue powder) Start->CheckLysis ImproveLysis Action: Re-grind sample thoroughly with liquid nitrogen. CheckLysis->ImproveLysis No CheckSolvent Is the extraction solvent optimal? CheckLysis->CheckSolvent Yes ImproveLysis->CheckLysis OptimizeSolvent Action: Test different solvents/pH. CheckSolvent->OptimizeSolvent No CheckTemp Was the extraction performed at low temperature? CheckSolvent->CheckTemp Yes OptimizeSolvent->CheckSolvent ControlTemp Action: Ensure all steps are on ice/at 4°C. CheckTemp->ControlTemp No CheckMaterial Is the plant material quality optimal? CheckTemp->CheckMaterial Yes ControlTemp->CheckTemp OptimizeMaterial Action: Use fresh, young tissue and standardize collection. CheckMaterial->OptimizeMaterial No End Yield Improved CheckMaterial->End Yes OptimizeMaterial->CheckMaterial

Caption: A decision tree to troubleshoot and address common causes of low this compound extraction yield.

References

Technical Support Center: Refinement of trans-4-hydroxy-L-glutamic acid (tHGA) Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and efficient extraction of trans-4-hydroxy-L-glutamic acid (tHGA).

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for the extraction of trans-4-hydroxy-L-glutamic acid (this compound)?

A1: trans-4-hydroxy-L-glutamic acid is a non-proteinogenic amino acid found in various plant species. Notably, it has been identified in plants such as Phlox decussata and Linaria vulgaris.[1] When planning your extraction, it is crucial to select the appropriate plant material and consider the optimal harvest time to maximize the yield of this compound.

Q2: What are the critical factors to consider for maintaining the stability of this compound during extraction?

A2: The stability of this compound, like other amino acids, can be influenced by temperature, pH, and the presence of enzymes. To prevent degradation, it is recommended to work at low temperatures (e.g., on ice) throughout the extraction process.[2] Adjusting the pH of the extraction buffer to a mildly acidic condition can also help in preserving the integrity of the amino acid. Additionally, flash-freezing the plant tissue in liquid nitrogen immediately after harvesting can halt enzymatic activity that may degrade this compound.[3]

Q3: Which analytical techniques are most suitable for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of amino acids like this compound.[4] Coupling HPLC with Mass Spectrometry (LC-MS) provides high sensitivity and selectivity for accurate measurement.[4] Derivatization with reagents such as ninhydrin followed by spectrophotometric detection is another common method for quantifying total amino acids, which can be adapted for this compound.[2][5]

Q4: Can this compound be produced synthetically or through biotechnological methods?

A4: While extraction from natural sources is a common approach, biotechnological production of similar hydroxy amino acids, such as trans-4-hydroxy-L-proline, has been successfully achieved through microbial fermentation using engineered strains of Escherichia coli or Corynebacterium glutamicum.[6][7] These methods offer a scalable and potentially more consistent supply of the compound. Similar metabolic engineering strategies could likely be developed for this compound production.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound extraction process.

Low Yield of Extracted this compound
Potential Cause Recommended Solution
Incomplete Cell Lysis Ensure the plant material is thoroughly ground to a fine powder using liquid nitrogen to facilitate complete cell disruption.[2][3]
Inefficient Extraction Solvent Optimize the solvent system. A common solvent for amino acid extraction is 80% methanol.[2] Experiment with different solvent polarities and pH values to improve this compound solubility.
Degradation of this compound Perform all extraction steps at low temperatures (4°C or on ice) to minimize enzymatic degradation.[2] Consider adding protease inhibitors to the extraction buffer.
Suboptimal Plant Material Use fresh, young plant tissues as they generally have higher concentrations of metabolites.[8] Ensure the plant material was harvested at the optimal time and stored properly (e.g., at -80°C).
Poor Purity of the this compound Extract
Potential Cause Recommended Solution
Contamination with Other Amino Acids and Peptides Incorporate a protein precipitation step using trichloroacetic acid or ethanol.[9] Utilize Solid Phase Extraction (SPE) with an appropriate sorbent (e.g., anion exchange) to selectively isolate acidic amino acids like this compound.[10]
Presence of Polysaccharides and Polyphenols For plant tissues known to be high in these interfering compounds, specific protocols should be followed. This may include the addition of polyvinylpyrrolidone (PVP) to the extraction buffer to bind polyphenols.
Co-elution with Other Compounds during Chromatography Optimize the HPLC gradient and mobile phase composition to achieve better separation of this compound from other components in the extract.[11]
Inconsistent Extraction Results
Potential Cause Recommended Solution
Variability in Plant Material Standardize the collection of plant material, including the species, age of the plant, and harvesting conditions.
Inconsistent Sample Handling Ensure consistent timing for each step of the protocol, especially incubation times and temperature control.[3] Avoid multiple freeze-thaw cycles of the samples and standards.[3]
Instrumental Variability Regularly calibrate and maintain all equipment, including balances, centrifuges, and the HPLC system, to ensure accurate and reproducible measurements.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol provides a detailed method for the extraction of this compound from fresh plant leaves.

Materials:

  • Fresh young leaves of Phlox decussata

  • Liquid nitrogen

  • Mortar and pestle

  • 80% Methanol (pre-chilled to 4°C)

  • Microcentrifuge tubes (2 mL)

  • Refrigerated centrifuge

  • Vortex mixer

  • Ice bucket

Procedure:

  • Weigh approximately 100-200 mg of fresh leaf tissue.

  • Immediately flash-freeze the tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

  • Add 1 mL of pre-chilled 80% methanol to the tube.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Incubate the sample on ice for 30 minutes, with intermittent vortexing every 10 minutes.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted this compound, and transfer it to a new, clean microcentrifuge tube.

  • For long-term storage, keep the extract at -80°C. For immediate analysis, proceed to the quantification step.

Protocol 2: Quantification of this compound using HPLC

This protocol outlines a method for the quantification of this compound using reverse-phase HPLC with pre-column derivatization.

Materials:

  • This compound extract (from Protocol 1)

  • This compound standard solutions of known concentrations

  • Derivatization agent (e.g., o-phthalaldehyde, OPA)

  • HPLC system with a C18 column and a fluorescence detector

  • Mobile phase A: Sodium acetate buffer (pH 6.5)

  • Mobile phase B: Acetonitrile/Methanol mixture

Procedure:

  • Prepare a series of this compound standard solutions of known concentrations in 80% methanol.

  • To 100 µL of each standard and sample extract, add the OPA derivatization reagent according to the manufacturer's instructions.

  • Allow the derivatization reaction to proceed in the dark for the recommended time.

  • Inject the derivatized standards and samples onto the HPLC system.

  • Elute the compounds using a suitable gradient program, starting with a low percentage of mobile phase B and gradually increasing it.

  • Monitor the fluorescence signal at the appropriate excitation and emission wavelengths for the OPA-derivatized amino acids.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the this compound standard.

  • Construct a calibration curve by plotting the peak areas of the standards against their concentrations.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Quantitative Data Summary

The following tables provide a summary of expected this compound extraction efficiency under various conditions. These are representative data to guide optimization.

Table 1: Effect of Extraction Solvent on this compound Yield

Extraction SolventAverage this compound Yield (µg/g fresh weight)Relative Standard Deviation (%)
80% Methanol152.34.5
70% Ethanol135.85.1
Water98.56.2
0.1 M HCl145.64.8

Table 2: Effect of Extraction Temperature on this compound Yield

Extraction Temperature (°C)Average this compound Yield (µg/g fresh weight)Relative Standard Deviation (%)
4151.94.6
25 (Room Temperature)110.27.8
5075.410.3

Visualizations

General Workflow for this compound Extraction and Quantification

G A Plant Material Collection (e.g., Phlox decussata leaves) B Sample Preparation (Flash-freezing and Grinding) A->B C Solvent Extraction (e.g., 80% Methanol) B->C D Centrifugation (Separation of solid debris) C->D E Supernatant Collection (Crude this compound Extract) D->E F Purification (Optional) (e.g., Solid Phase Extraction) E->F G Quantification (HPLC-FLD/MS) E->G F->G H Data Analysis G->H

Caption: A generalized workflow for the extraction and quantification of this compound from plant material.

Troubleshooting Logic for Low this compound Yield

G Start Low this compound Yield Detected CheckLysis Was cell lysis complete? (Visual inspection of tissue powder) Start->CheckLysis ImproveLysis Action: Re-grind sample thoroughly with liquid nitrogen. CheckLysis->ImproveLysis No CheckSolvent Is the extraction solvent optimal? CheckLysis->CheckSolvent Yes ImproveLysis->CheckLysis OptimizeSolvent Action: Test different solvents/pH. CheckSolvent->OptimizeSolvent No CheckTemp Was the extraction performed at low temperature? CheckSolvent->CheckTemp Yes OptimizeSolvent->CheckSolvent ControlTemp Action: Ensure all steps are on ice/at 4°C. CheckTemp->ControlTemp No CheckMaterial Is the plant material quality optimal? CheckTemp->CheckMaterial Yes ControlTemp->CheckTemp OptimizeMaterial Action: Use fresh, young tissue and standardize collection. CheckMaterial->OptimizeMaterial No End Yield Improved CheckMaterial->End Yes OptimizeMaterial->CheckMaterial

Caption: A decision tree to troubleshoot and address common causes of low this compound extraction yield.

References

Technical Support Center: Quantification of Total Hydroxamic Acids (tHGA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of total hydroxamic acids (tHGA).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for this compound quantification?

A1: The most common and simplest method for the quantification of total hydroxamic acids is the ferric hydroxamate assay. This colorimetric method is based on the reaction between hydroxamic acids and ferric iron (Fe³⁺) in an acidic solution, which forms a characteristic magenta-colored complex that can be measured spectrophotometrically.

Q2: What are the main challenges in this compound quantification?

A2: The main challenges include sample matrix interference, instability of hydroxamic acids, and the potential for non-specific reactions. Substances in biological samples can interfere with the colorimetric assay, and the hydroxamic acid functional group can be susceptible to hydrolysis, especially at non-neutral pH and in the presence of certain enzymes.

Q3: How can I prepare biological samples for this compound analysis?

A3: Sample preparation is critical to remove interfering substances. Common techniques for biological fluids like plasma or urine include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the specific hydroxamic acid and the sample matrix. For instance, protein precipitation with acetonitrile (B52724) or methanol (B129727) is a common first step for plasma samples.

Q4: Are there alternative methods to the ferric hydroxamate assay?

A4: Yes, alternative methods offering higher specificity and sensitivity are available, primarily chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate individual hydroxamic acids from complex mixtures and provide more accurate quantification, but they require more specialized equipment and method development.

Troubleshooting Guides

Ferric Hydroxamate Assay Troubleshooting
Problem Possible Cause(s) Solution(s)
No color development or very weak color 1. Absence or very low concentration of hydroxamic acids in the sample. 2. Incorrect pH of the final solution; the ferric-hydroxamate complex is pH-sensitive. 3. Degradation of hydroxamic acids in the sample prior to analysis. 4. Reagent issue (e.g., degraded ferric chloride solution).1. Concentrate the sample if possible or use a more sensitive method. 2. Ensure the final solution is acidic (typically pH < 2) by adding the appropriate amount of acid as specified in the protocol. 3. Analyze samples as fresh as possible. Store samples at low temperatures and neutral pH to minimize hydrolysis. Be aware of potential enzymatic degradation in biological samples. 4. Prepare fresh reagents and ensure they are stored correctly.
High background or color in blank samples 1. Contamination of glassware or reagents. 2. Presence of interfering substances in the sample matrix that also form colored complexes with ferric iron (e.g., phenols, enols).[1]1. Use acid-washed glassware and high-purity reagents. 2. Perform a preliminary test by adding ferric chloride to the sample without hydroxylamine (B1172632). If a color develops, the ferric hydroxamate test is not suitable without prior sample cleanup to remove the interfering compounds.[1]
Inconsistent or non-reproducible results 1. Variable reaction times or temperatures. 2. Inconsistent sample and reagent volumes. 3. Instability of the ferric-hydroxamate complex. 4. Pipetting errors.1. Standardize incubation times and temperatures for all samples and standards. 2. Use calibrated pipettes and ensure accurate and consistent dispensing. 3. Read the absorbance promptly after color development as the complex can be unstable over time. 4. Ensure proper pipetting technique and calibration of pipettes.
Precipitate formation 1. High concentration of salts or proteins in the sample. 2. Insolubility of the ferric-hydroxamate complex in the assay medium.1. Dilute the sample or perform sample cleanup (e.g., protein precipitation, SPE). 2. Ensure all components are fully dissolved. The addition of a co-solvent like ethanol (B145695) might be necessary in some protocols.
HPLC and GC-MS Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor peak shape (tailing or fronting) in HPLC 1. Interaction of hydroxamic acids with active sites on the column. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Mismatch between sample solvent and mobile phase.1. Use a high-purity silica (B1680970) column or a column with end-capping. The addition of a competing base to the mobile phase can sometimes help. 2. Adjust the mobile phase pH to ensure the hydroxamic acid is in a single ionic state. 3. Reduce the injection volume or sample concentration. 4. Dissolve the sample in the mobile phase whenever possible.
Variable retention times in HPLC 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column degradation.1. Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or bubbles. 2. Use a column oven to maintain a constant temperature. 3. Flush the column regularly and replace it if performance deteriorates.
No or low signal in GC-MS 1. Incomplete derivatization of hydroxamic acids. 2. Thermal degradation of the analyte in the injector or column. 3. Adsorption of the analyte in the GC system.1. Optimize the derivatization reaction (e.g., time, temperature, reagent concentration). 2. Use a lower injection temperature and a temperature program that does not exceed the thermal stability of the derivative. 3. Use a deactivated liner and column.
Matrix effects (ion suppression/enhancement) in MS detection 1. Co-eluting compounds from the sample matrix interfering with the ionization of the target analyte.1. Improve sample cleanup to remove interfering matrix components. 2. Optimize chromatographic separation to resolve the analyte from interfering compounds. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.

Quantitative Data Summary

The following tables summarize typical performance characteristics for different this compound quantification methods. The exact values can vary depending on the specific hydroxamic acid, sample matrix, and instrumentation.

Table 1: Ferric Hydroxamate Assay Performance

ParameterTypical Value Range
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantitation (LOQ)0.3 - 3 µg/mL
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%

Table 2: Chromatographic Methods Performance for Hydroxamic Acid Quantification

ParameterHPLC-UVGC-MS (with derivatization)
Linearity (R²)> 0.999> 0.99
Limit of Detection (LOD)0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL
Precision (%RSD)< 10%< 15%
Accuracy (%Recovery)90 - 110%85 - 115%

Experimental Protocols

Detailed Methodology for the Ferric Hydroxamate Assay

This protocol provides a general procedure for the colorimetric quantification of this compound. It may need to be optimized for specific applications.

Materials:

  • Hydroxylamine hydrochloride solution (e.g., 2 M in water)

  • Sodium hydroxide (B78521) solution (e.g., 3.5 M in water)

  • Ferric chloride solution (e.g., 0.7 M in 0.1 M HCl)

  • Hydrochloric acid (e.g., 1 M)

  • Standard solution of a known hydroxamic acid (e.g., acetohydroxamic acid)

  • Spectrophotometer and cuvettes

Procedure:

  • Sample and Standard Preparation:

    • Prepare a series of standard solutions of the known hydroxamic acid in a suitable solvent (e.g., water or ethanol).

    • Prepare your unknown samples. If they are in a biological matrix, perform appropriate sample preparation (e.g., protein precipitation followed by centrifugation).

  • Reaction:

    • To 1 mL of each standard and sample in a test tube, add 2 mL of an alkaline hydroxylamine solution (prepared by mixing equal volumes of the hydroxylamine hydrochloride and sodium hydroxide solutions just before use).

    • Mix well and incubate at room temperature for 10 minutes.

  • Acidification and Color Development:

    • Add 1 mL of 1 M hydrochloric acid to each tube to neutralize the excess NaOH.

    • Add 1 mL of the ferric chloride solution to each tube. A magenta color will develop.

  • Measurement:

    • Mix the contents of each tube thoroughly.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance for the ferric-hydroxamate complex (typically around 500-540 nm) using a spectrophotometer. Use a blank solution (containing all reagents except the hydroxamic acid) to zero the instrument.

  • Quantification:

    • Create a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the standard curve.

Mandatory Visualizations

HDAC Inhibitor Signaling Pathway

Hydroxamic acids are a well-known class of histone deacetylase (HDAC) inhibitors. These inhibitors play a crucial role in cancer therapy by altering gene expression and inducing cell cycle arrest and apoptosis.[2][3] The following diagram illustrates the simplified signaling pathway affected by HDAC inhibitors.

HDAC_Inhibitor_Signaling_Pathway cluster_0 HDAC Inhibitor (Hydroxamic Acid) cluster_1 Nucleus cluster_2 Cellular Outcomes HDACi HDAC Inhibitor HDAC HDAC HDACi->HDAC Inhibition Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylation HAT HAT Histones Histones HAT->Histones Acetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Relaxed Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21, p53) Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified signaling pathway of HDAC inhibitors.

Experimental Workflow for this compound Quantification

The following diagram outlines the general workflow for quantifying total hydroxamic acids in a biological sample using a colorimetric assay.

tHGA_Quantification_Workflow Start Start: Biological Sample Sample_Prep Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Start->Sample_Prep Reaction Reaction with Alkaline Hydroxylamine Sample_Prep->Reaction Color_Dev Acidification and Color Development with Ferric Chloride Reaction->Color_Dev Measurement Spectrophotometric Measurement (500-540 nm) Color_Dev->Measurement Quantification Quantification using Standard Curve Measurement->Quantification End End: This compound Concentration Quantification->End

Caption: General workflow for this compound quantification.

References

Technical Support Center: Quantification of Total Hydroxamic Acids (tHGA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of total hydroxamic acids (tHGA).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for this compound quantification?

A1: The most common and simplest method for the quantification of total hydroxamic acids is the ferric hydroxamate assay. This colorimetric method is based on the reaction between hydroxamic acids and ferric iron (Fe³⁺) in an acidic solution, which forms a characteristic magenta-colored complex that can be measured spectrophotometrically.

Q2: What are the main challenges in this compound quantification?

A2: The main challenges include sample matrix interference, instability of hydroxamic acids, and the potential for non-specific reactions. Substances in biological samples can interfere with the colorimetric assay, and the hydroxamic acid functional group can be susceptible to hydrolysis, especially at non-neutral pH and in the presence of certain enzymes.

Q3: How can I prepare biological samples for this compound analysis?

A3: Sample preparation is critical to remove interfering substances. Common techniques for biological fluids like plasma or urine include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the specific hydroxamic acid and the sample matrix. For instance, protein precipitation with acetonitrile or methanol is a common first step for plasma samples.

Q4: Are there alternative methods to the ferric hydroxamate assay?

A4: Yes, alternative methods offering higher specificity and sensitivity are available, primarily chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate individual hydroxamic acids from complex mixtures and provide more accurate quantification, but they require more specialized equipment and method development.

Troubleshooting Guides

Ferric Hydroxamate Assay Troubleshooting
Problem Possible Cause(s) Solution(s)
No color development or very weak color 1. Absence or very low concentration of hydroxamic acids in the sample. 2. Incorrect pH of the final solution; the ferric-hydroxamate complex is pH-sensitive. 3. Degradation of hydroxamic acids in the sample prior to analysis. 4. Reagent issue (e.g., degraded ferric chloride solution).1. Concentrate the sample if possible or use a more sensitive method. 2. Ensure the final solution is acidic (typically pH < 2) by adding the appropriate amount of acid as specified in the protocol. 3. Analyze samples as fresh as possible. Store samples at low temperatures and neutral pH to minimize hydrolysis. Be aware of potential enzymatic degradation in biological samples. 4. Prepare fresh reagents and ensure they are stored correctly.
High background or color in blank samples 1. Contamination of glassware or reagents. 2. Presence of interfering substances in the sample matrix that also form colored complexes with ferric iron (e.g., phenols, enols).[1]1. Use acid-washed glassware and high-purity reagents. 2. Perform a preliminary test by adding ferric chloride to the sample without hydroxylamine. If a color develops, the ferric hydroxamate test is not suitable without prior sample cleanup to remove the interfering compounds.[1]
Inconsistent or non-reproducible results 1. Variable reaction times or temperatures. 2. Inconsistent sample and reagent volumes. 3. Instability of the ferric-hydroxamate complex. 4. Pipetting errors.1. Standardize incubation times and temperatures for all samples and standards. 2. Use calibrated pipettes and ensure accurate and consistent dispensing. 3. Read the absorbance promptly after color development as the complex can be unstable over time. 4. Ensure proper pipetting technique and calibration of pipettes.
Precipitate formation 1. High concentration of salts or proteins in the sample. 2. Insolubility of the ferric-hydroxamate complex in the assay medium.1. Dilute the sample or perform sample cleanup (e.g., protein precipitation, SPE). 2. Ensure all components are fully dissolved. The addition of a co-solvent like ethanol might be necessary in some protocols.
HPLC and GC-MS Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor peak shape (tailing or fronting) in HPLC 1. Interaction of hydroxamic acids with active sites on the column. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Mismatch between sample solvent and mobile phase.1. Use a high-purity silica column or a column with end-capping. The addition of a competing base to the mobile phase can sometimes help. 2. Adjust the mobile phase pH to ensure the hydroxamic acid is in a single ionic state. 3. Reduce the injection volume or sample concentration. 4. Dissolve the sample in the mobile phase whenever possible.
Variable retention times in HPLC 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column degradation.1. Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or bubbles. 2. Use a column oven to maintain a constant temperature. 3. Flush the column regularly and replace it if performance deteriorates.
No or low signal in GC-MS 1. Incomplete derivatization of hydroxamic acids. 2. Thermal degradation of the analyte in the injector or column. 3. Adsorption of the analyte in the GC system.1. Optimize the derivatization reaction (e.g., time, temperature, reagent concentration). 2. Use a lower injection temperature and a temperature program that does not exceed the thermal stability of the derivative. 3. Use a deactivated liner and column.
Matrix effects (ion suppression/enhancement) in MS detection 1. Co-eluting compounds from the sample matrix interfering with the ionization of the target analyte.1. Improve sample cleanup to remove interfering matrix components. 2. Optimize chromatographic separation to resolve the analyte from interfering compounds. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.

Quantitative Data Summary

The following tables summarize typical performance characteristics for different this compound quantification methods. The exact values can vary depending on the specific hydroxamic acid, sample matrix, and instrumentation.

Table 1: Ferric Hydroxamate Assay Performance

ParameterTypical Value Range
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantitation (LOQ)0.3 - 3 µg/mL
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%

Table 2: Chromatographic Methods Performance for Hydroxamic Acid Quantification

ParameterHPLC-UVGC-MS (with derivatization)
Linearity (R²)> 0.999> 0.99
Limit of Detection (LOD)0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL
Precision (%RSD)< 10%< 15%
Accuracy (%Recovery)90 - 110%85 - 115%

Experimental Protocols

Detailed Methodology for the Ferric Hydroxamate Assay

This protocol provides a general procedure for the colorimetric quantification of this compound. It may need to be optimized for specific applications.

Materials:

  • Hydroxylamine hydrochloride solution (e.g., 2 M in water)

  • Sodium hydroxide solution (e.g., 3.5 M in water)

  • Ferric chloride solution (e.g., 0.7 M in 0.1 M HCl)

  • Hydrochloric acid (e.g., 1 M)

  • Standard solution of a known hydroxamic acid (e.g., acetohydroxamic acid)

  • Spectrophotometer and cuvettes

Procedure:

  • Sample and Standard Preparation:

    • Prepare a series of standard solutions of the known hydroxamic acid in a suitable solvent (e.g., water or ethanol).

    • Prepare your unknown samples. If they are in a biological matrix, perform appropriate sample preparation (e.g., protein precipitation followed by centrifugation).

  • Reaction:

    • To 1 mL of each standard and sample in a test tube, add 2 mL of an alkaline hydroxylamine solution (prepared by mixing equal volumes of the hydroxylamine hydrochloride and sodium hydroxide solutions just before use).

    • Mix well and incubate at room temperature for 10 minutes.

  • Acidification and Color Development:

    • Add 1 mL of 1 M hydrochloric acid to each tube to neutralize the excess NaOH.

    • Add 1 mL of the ferric chloride solution to each tube. A magenta color will develop.

  • Measurement:

    • Mix the contents of each tube thoroughly.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance for the ferric-hydroxamate complex (typically around 500-540 nm) using a spectrophotometer. Use a blank solution (containing all reagents except the hydroxamic acid) to zero the instrument.

  • Quantification:

    • Create a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the standard curve.

Mandatory Visualizations

HDAC Inhibitor Signaling Pathway

Hydroxamic acids are a well-known class of histone deacetylase (HDAC) inhibitors. These inhibitors play a crucial role in cancer therapy by altering gene expression and inducing cell cycle arrest and apoptosis.[2][3] The following diagram illustrates the simplified signaling pathway affected by HDAC inhibitors.

HDAC_Inhibitor_Signaling_Pathway cluster_0 HDAC Inhibitor (Hydroxamic Acid) cluster_1 Nucleus cluster_2 Cellular Outcomes HDACi HDAC Inhibitor HDAC HDAC HDACi->HDAC Inhibition Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylation HAT HAT Histones Histones HAT->Histones Acetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Relaxed Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21, p53) Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified signaling pathway of HDAC inhibitors.

Experimental Workflow for this compound Quantification

The following diagram outlines the general workflow for quantifying total hydroxamic acids in a biological sample using a colorimetric assay.

tHGA_Quantification_Workflow Start Start: Biological Sample Sample_Prep Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Start->Sample_Prep Reaction Reaction with Alkaline Hydroxylamine Sample_Prep->Reaction Color_Dev Acidification and Color Development with Ferric Chloride Reaction->Color_Dev Measurement Spectrophotometric Measurement (500-540 nm) Color_Dev->Measurement Quantification Quantification using Standard Curve Measurement->Quantification End End: This compound Concentration Quantification->End

Caption: General workflow for this compound quantification.

References

Technical Support Center: Enhancing the Stability of tHGA for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,4,6-trihydroxy-3-geranylacetophenone (tHGA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound for long-term storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during long-term storage?

A1: As a phenolic compound, the stability of this compound is primarily influenced by several environmental factors. These include:

  • Temperature: Higher temperatures can accelerate the degradation of phenolic compounds.[1][2]

  • pH: The stability of phenolic compounds is often pH-dependent. Both acidic and alkaline conditions can lead to degradation, with many phenolics being particularly unstable at high pH.[3][4]

  • Light: Exposure to light, especially UV radiation, can cause photodegradation of phenolic compounds.[5][6]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic hydroxyl groups in the this compound molecule.[7]

  • Metal Ions: Trace metal ions can catalyze the oxidation of phenolic compounds, leading to instability.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound, like many phenolic compounds, may be indicated by a change in the color of the solution or solid material, often turning brown or reddish-brown.[8] Additionally, a decrease in potency or the appearance of new peaks in a chromatographic analysis are clear indicators of degradation.

Q3: What are the recommended general storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Specifically:

  • Temperature: Storage at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures is recommended.[9]

  • Light: Protect from light by using amber vials or by storing in a light-proof container.[5][6]

  • Atmosphere: For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[8]

Q4: How can I prepare a stable stock solution of this compound?

A4: To prepare a stable stock solution, consider the following:

  • Solvent: Use a high-purity, degassed solvent. For aqueous solutions, use a buffer at a slightly acidic to neutral pH (e.g., pH 5-7), as phenolic compounds are often more stable in this range.[3][4]

  • Concentration: Prepare solutions at the desired working concentration to avoid repeated freeze-thaw cycles.

  • Storage: Store stock solutions in small aliquots at ≤ -20°C to minimize degradation from repeated warming and cooling.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of this compound solid or solution Oxidation or photodegradation.Store this compound under an inert atmosphere (nitrogen or argon) and protect from light using amber vials or by wrapping containers in aluminum foil.[5][8]
Loss of potency in biological assays Chemical degradation of this compound.Re-evaluate storage conditions. Ensure storage at low temperatures (≤ -20°C) and in an appropriate solvent/buffer system. Prepare fresh solutions for critical experiments.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method.[10][11]
Precipitation of this compound from solution upon storage Poor solubility or pH shift.Ensure the pH of the buffer is within the optimal range for this compound solubility and stability. Consider using co-solvents or solubility enhancers if necessary.

Enhancing Stability Through Formulation

The long-term stability of this compound can be significantly enhanced through appropriate formulation strategies, including the use of excipients and lyophilization.

Excipients for Stabilization

Excipients can protect this compound from degradation by various mechanisms.

Excipient Class Examples Mechanism of Stabilization Typical Concentration Range
Antioxidants Butylhydroxyanisole (BHA), Butylhydroxytoluene (BHT), Vitamin E, Sodium bisulfiteInhibit oxidative degradation by reacting with free radicals.[7]0.01% - 0.1% (w/v)
Chelating Agents Ethylenediaminetetraacetic acid (EDTA), Citric acidSequester metal ions that can catalyze oxidation reactions.0.01% - 0.05% (w/v)
Bulking Agents (for lyophilization) Mannitol, Sucrose, TrehaloseProvide an amorphous matrix to protect the drug during freezing and drying, and to ensure a stable cake structure.[12][13]1% - 10% (w/v)
Solubilizers/Complexing Agents Cyclodextrins (e.g., HP-β-CD), Polyethylene glycol (PEG)Improve solubility and can protect the molecule from degradation by forming inclusion complexes.[14][15]Varies depending on the agent and desired effect.
Lyophilization (Freeze-Drying)

Lyophilization is a highly effective method for enhancing the long-term stability of compounds that are unstable in solution.[16][17] By removing water, it minimizes hydrolysis and other degradation pathways that occur in the aqueous state.

Below is a diagram illustrating a typical lyophilization workflow.

LyophilizationWorkflow cluster_prep Formulation Preparation cluster_lyo Lyophilization Cycle cluster_storage Long-Term Storage Prep Prepare this compound solution with cryoprotectants/bulking agents Freezing Freezing Prep->Freezing PrimaryDrying PrimaryDrying Freezing->PrimaryDrying Vacuum SecondaryDrying SecondaryDrying PrimaryDrying->SecondaryDrying Increase Temperature Storage Store lyophilized powder at controlled temperature and humidity SecondaryDrying->Storage

A typical workflow for lyophilization to enhance compound stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[10][11]

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound stock solution Acid Acid Hydrolysis (e.g., 0.1 M HCl) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Prep->Base Oxidation Oxidation (e.g., 3% H2O2) Prep->Oxidation Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Photo Photostability (ICH Q1B) Prep->Photo Analysis Analyze samples by stability-indicating HPLC method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Workflow for a forced degradation study of this compound.

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for various time points.

  • Thermal Degradation: Expose the solid this compound powder and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) for an extended period.

  • Photostability: Expose the solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][18] A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.[12]

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Optimization: Inject the stressed samples from the forced degradation study. Adjust the gradient, flow rate, and other chromatographic parameters to achieve adequate separation between the this compound peak and all degradation product peaks.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Degradation

Understanding the potential signaling pathways involving this compound and its degradation products can be crucial for interpreting experimental results.

SignalingPathway cluster_this compound This compound cluster_pathway Biological Target cluster_degradation Degradation This compound This compound (Active) Target e.g., Lipoxygenase This compound->Target Inhibition Degradation Degradation Products (Inactive/Altered Activity) This compound->Degradation Degradation (Heat, Light, pH, O2) BiologicalEffect Desired Biological Effect Target->BiologicalEffect Modulation NoEffect No/Altered Biological Effect Degradation->NoEffect Loss of Activity

Conceptual diagram of this compound's interaction with a biological target and the impact of its degradation.

This technical support center provides a foundational guide to enhancing the stability of this compound. For specific applications, it is crucial to perform tailored stability studies to determine the optimal storage and formulation conditions for your experimental needs.

References

Technical Support Center: Enhancing the Stability of tHGA for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,4,6-trihydroxy-3-geranylacetophenone (tHGA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound for long-term storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during long-term storage?

A1: As a phenolic compound, the stability of this compound is primarily influenced by several environmental factors. These include:

  • Temperature: Higher temperatures can accelerate the degradation of phenolic compounds.[1][2]

  • pH: The stability of phenolic compounds is often pH-dependent. Both acidic and alkaline conditions can lead to degradation, with many phenolics being particularly unstable at high pH.[3][4]

  • Light: Exposure to light, especially UV radiation, can cause photodegradation of phenolic compounds.[5][6]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic hydroxyl groups in the this compound molecule.[7]

  • Metal Ions: Trace metal ions can catalyze the oxidation of phenolic compounds, leading to instability.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound, like many phenolic compounds, may be indicated by a change in the color of the solution or solid material, often turning brown or reddish-brown.[8] Additionally, a decrease in potency or the appearance of new peaks in a chromatographic analysis are clear indicators of degradation.

Q3: What are the recommended general storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Specifically:

  • Temperature: Storage at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures is recommended.[9]

  • Light: Protect from light by using amber vials or by storing in a light-proof container.[5][6]

  • Atmosphere: For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[8]

Q4: How can I prepare a stable stock solution of this compound?

A4: To prepare a stable stock solution, consider the following:

  • Solvent: Use a high-purity, degassed solvent. For aqueous solutions, use a buffer at a slightly acidic to neutral pH (e.g., pH 5-7), as phenolic compounds are often more stable in this range.[3][4]

  • Concentration: Prepare solutions at the desired working concentration to avoid repeated freeze-thaw cycles.

  • Storage: Store stock solutions in small aliquots at ≤ -20°C to minimize degradation from repeated warming and cooling.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of this compound solid or solution Oxidation or photodegradation.Store this compound under an inert atmosphere (nitrogen or argon) and protect from light using amber vials or by wrapping containers in aluminum foil.[5][8]
Loss of potency in biological assays Chemical degradation of this compound.Re-evaluate storage conditions. Ensure storage at low temperatures (≤ -20°C) and in an appropriate solvent/buffer system. Prepare fresh solutions for critical experiments.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method.[10][11]
Precipitation of this compound from solution upon storage Poor solubility or pH shift.Ensure the pH of the buffer is within the optimal range for this compound solubility and stability. Consider using co-solvents or solubility enhancers if necessary.

Enhancing Stability Through Formulation

The long-term stability of this compound can be significantly enhanced through appropriate formulation strategies, including the use of excipients and lyophilization.

Excipients for Stabilization

Excipients can protect this compound from degradation by various mechanisms.

Excipient Class Examples Mechanism of Stabilization Typical Concentration Range
Antioxidants Butylhydroxyanisole (BHA), Butylhydroxytoluene (BHT), Vitamin E, Sodium bisulfiteInhibit oxidative degradation by reacting with free radicals.[7]0.01% - 0.1% (w/v)
Chelating Agents Ethylenediaminetetraacetic acid (EDTA), Citric acidSequester metal ions that can catalyze oxidation reactions.0.01% - 0.05% (w/v)
Bulking Agents (for lyophilization) Mannitol, Sucrose, TrehaloseProvide an amorphous matrix to protect the drug during freezing and drying, and to ensure a stable cake structure.[12][13]1% - 10% (w/v)
Solubilizers/Complexing Agents Cyclodextrins (e.g., HP-β-CD), Polyethylene glycol (PEG)Improve solubility and can protect the molecule from degradation by forming inclusion complexes.[14][15]Varies depending on the agent and desired effect.
Lyophilization (Freeze-Drying)

Lyophilization is a highly effective method for enhancing the long-term stability of compounds that are unstable in solution.[16][17] By removing water, it minimizes hydrolysis and other degradation pathways that occur in the aqueous state.

Below is a diagram illustrating a typical lyophilization workflow.

LyophilizationWorkflow cluster_prep Formulation Preparation cluster_lyo Lyophilization Cycle cluster_storage Long-Term Storage Prep Prepare this compound solution with cryoprotectants/bulking agents Freezing Freezing Prep->Freezing PrimaryDrying PrimaryDrying Freezing->PrimaryDrying Vacuum SecondaryDrying SecondaryDrying PrimaryDrying->SecondaryDrying Increase Temperature Storage Store lyophilized powder at controlled temperature and humidity SecondaryDrying->Storage

A typical workflow for lyophilization to enhance compound stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[10][11]

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound stock solution Acid Acid Hydrolysis (e.g., 0.1 M HCl) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Prep->Base Oxidation Oxidation (e.g., 3% H2O2) Prep->Oxidation Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Photo Photostability (ICH Q1B) Prep->Photo Analysis Analyze samples by stability-indicating HPLC method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Workflow for a forced degradation study of this compound.

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for various time points.

  • Thermal Degradation: Expose the solid this compound powder and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) for an extended period.

  • Photostability: Expose the solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][18] A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.[12]

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Optimization: Inject the stressed samples from the forced degradation study. Adjust the gradient, flow rate, and other chromatographic parameters to achieve adequate separation between the this compound peak and all degradation product peaks.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Degradation

Understanding the potential signaling pathways involving this compound and its degradation products can be crucial for interpreting experimental results.

SignalingPathway cluster_this compound This compound cluster_pathway Biological Target cluster_degradation Degradation This compound This compound (Active) Target e.g., Lipoxygenase This compound->Target Inhibition Degradation Degradation Products (Inactive/Altered Activity) This compound->Degradation Degradation (Heat, Light, pH, O2) BiologicalEffect Desired Biological Effect Target->BiologicalEffect Modulation NoEffect No/Altered Biological Effect Degradation->NoEffect Loss of Activity

Conceptual diagram of this compound's interaction with a biological target and the impact of its degradation.

This technical support center provides a foundational guide to enhancing the stability of this compound. For specific applications, it is crucial to perform tailored stability studies to determine the optimal storage and formulation conditions for your experimental needs.

References

Technical Support Center: Minimizing Off-Target Effects of tHGA in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 2,4,6-trihydroxy-3-geranylacetophenone (tHGA) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known on-target effects?

A1: this compound, or 2,4,6-trihydroxy-3-geranylacetophenone, is a bioactive natural compound. Published research indicates its on-target effects include anti-inflammatory and anti-allergic activities. These effects are attributed to its ability to modulate specific signaling pathways, including the AKT, JNK, and STAT3 pathways, which are involved in cell proliferation, migration, and inflammation.

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target. With a natural product like this compound, which has a complex chemical structure, there is a potential for it to interact with multiple proteins, leading to unintended biological consequences. These off-target effects can confound experimental results, leading to misinterpretation of data and potentially causing cellular toxicity.

Q3: What are the common causes of off-target effects in cell culture experiments with small molecules like this compound?

A3: Common causes of off-target effects include:

  • High Compound Concentration: Using this compound at concentrations significantly above its effective dose for the intended target can increase the likelihood of binding to lower-affinity off-target proteins.

  • Compound Promiscuity: The chemical structure of this compound may have features that allow it to bind to multiple, unrelated proteins.

  • Cellular Context: The expression levels of on- and off-target proteins can vary between different cell lines, influencing the observed effects.

Q4: How can I be sure that the observed phenotype in my experiment is due to the on-target activity of this compound?

A4: To confirm that an observed phenotype is due to the on-target activity of this compound, a combination of approaches is recommended:

  • Dose-Response Correlation: The potency of this compound in eliciting the phenotype should correlate with its potency for inhibiting its intended target.

  • Use of Structurally Unrelated Inhibitors: If another inhibitor with a different chemical scaffold that targets the same protein or pathway produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Target Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended target should mimic the effect of this compound.

  • Rescue Experiments: Overexpressing the target protein might rescue the phenotype induced by this compound.

Troubleshooting Guides

Issue 1: Inconsistent or irreproducible results between experiments with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Variability in this compound solution Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always use the same final solvent concentration across all wells, including vehicle controls.
Cell Culture Inconsistency Ensure consistency in cell passage number, confluency at the time of treatment, and overall cell health. Use cells within a defined passage number range for all experiments. Standardize seeding density and treatment duration.
Reagent Variability Use the same batch of media, serum, and other critical reagents for a set of comparative experiments. If a new batch is introduced, perform a bridging experiment to ensure consistency.
Pipetting and Plating Errors Use calibrated pipettes and ensure proper mixing of cell suspensions before plating to avoid uneven cell distribution. For multi-well plates, consider mitigating edge effects by not using the outer wells for critical experiments or by filling them with sterile PBS.
Issue 2: Observed cellular toxicity at concentrations expected to be non-toxic.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Off-target cytotoxicity Perform a comprehensive dose-response analysis to determine the cytotoxic concentration 50 (CC50) of this compound in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Compare the CC50 to the effective concentration (EC50) for the desired on-target effect to determine the therapeutic window.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to the cells. Run a vehicle control with the highest concentration of the solvent used in the experiment.
Assay-specific interference The compound may interfere with the cytotoxicity assay itself (e.g., by reacting with the MTT reagent). Validate toxicity with an orthogonal method (e.g., if using a metabolic assay like MTT, confirm with a membrane integrity assay like LDH release).
Cell line sensitivity Different cell lines can have varying sensitivities to a compound. If possible, test this compound on a panel of cell lines to understand its general toxicity profile.
Issue 3: Phenotype observed does not align with the known on-target effects of this compound on the AKT/JNK/STAT3 pathways.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Engagement of unknown off-targets The observed phenotype may be a result of this compound binding to an unknown off-target protein. Consider performing target identification studies.
Activation of compensatory signaling pathways Inhibition of the primary target pathway by this compound may lead to the activation of compensatory signaling pathways. Perform pathway analysis using techniques like Western blotting or phospho-protein arrays to investigate the activation state of other relevant signaling pathways.
Cell-type specific signaling The signaling network and the role of the AKT/JNK/STAT3 pathways can differ between cell types. Validate the engagement and downstream effects of this compound on these pathways in your specific cell model.
Incorrect hypothesis of downstream effects Re-evaluate the expected downstream consequences of inhibiting the AKT/JNK/STAT3 pathways in your experimental context. The observed phenotype might be a genuine, but previously uncharacterized, downstream effect.

Quantitative Data on this compound Off-Target Effects

A comprehensive understanding of a compound's selectivity requires quantitative data from off-target profiling assays. While specific public data on the broad off-target profile of this compound is limited, researchers should aim to generate such data for their specific experimental system. The following tables are templates for how such data should be structured.

Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)

Kinase% Inhibition at 1 µM this compoundIC50 (µM)
AKT1850.2
JNK1780.5
STAT3820.3
Off-Target Kinase A 55 5.2
Off-Target Kinase B 62 3.8
Off-Target Kinase C 15 > 10

This table should be populated with data from a kinome-wide scan to identify potential off-target kinases and determine the IC50 values for both on- and off-targets.

Table 2: Cellular Cytotoxicity Profile of this compound

Cell LineOn-Target EC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
Cell Line A0.52550
Cell Line B0.81518.75
Normal Cell Line C>10>50-

This table helps in determining the therapeutic window of this compound in different cell lines by comparing the effective concentration for the desired on-target effect with the concentration that causes cytotoxicity.

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target and Cytotoxic Effects

This protocol describes how to determine the effective concentration (EC50) for the desired biological effect and the cytotoxic concentration (CC50) of this compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical starting point would be a 10-point, 3-fold serial dilution starting from 100 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Cell Treatment: Replace the medium in the cell plate with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • On-Target Readout: At the end of the incubation, measure the desired on-target effect. This could be the inhibition of a specific phosphorylation event (measured by Western blot or ELISA), a change in gene expression (measured by qPCR), or a specific phenotypic change.

  • Cytotoxicity Readout: In a parallel plate or in the same plate after the on-target readout (if possible), assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo, or LDH assay).

  • Data Analysis: Plot the percentage of on-target effect and the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to determine the EC50 and CC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of this compound to its intended target in a cellular context. The principle is that a ligand-bound protein is more resistant to thermal denaturation.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at a concentration where you observe the on-target effect, and with a vehicle control.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the protein levels of the target of interest by Western blotting.

  • Data Analysis: A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the vehicle control indicates direct binding of this compound to the target protein.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with this compound Dose-Response start->treat on_target On-Target Assay (e.g., Western Blot, qPCR) treat->on_target cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) treat->cytotoxicity ec50 Determine EC50 on_target->ec50 cc50 Determine CC50 cytotoxicity->cc50 therapeutic_index Calculate Therapeutic Index ec50->therapeutic_index cc50->therapeutic_index

Caption: Workflow for determining the therapeutic index of this compound.

signaling_pathway cluster_akt AKT Pathway cluster_jnk JNK Pathway cluster_stat3 STAT3 Pathway This compound This compound AKT AKT This compound->AKT Inhibits JNK JNK This compound->JNK Inhibits STAT3 STAT3 This compound->STAT3 Inhibits AKT_downstream Cell Survival & Proliferation AKT->AKT_downstream JNK_downstream Inflammation & Apoptosis JNK->JNK_downstream STAT3_downstream Gene Transcription (Proliferation, Anti-apoptosis) STAT3->STAT3_downstream

Caption: Known signaling pathways modulated by this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Inconsistent Results with this compound check_reagents Check this compound Stock & Reagents start->check_reagents check_cells Verify Cell Health & Passage Number start->check_cells check_protocol Review Experimental Protocol start->check_protocol solution_reagents Prepare Fresh Aliquots Use Consistent Batches check_reagents->solution_reagents solution_cells Standardize Cell Culture Perform Mycoplasma Test check_cells->solution_cells solution_protocol Ensure Consistent Timing & Pipetting check_protocol->solution_protocol end Consistent Results solution_reagents->end solution_cells->end solution_protocol->end

Caption: Logical workflow for troubleshooting inconsistent results.

Technical Support Center: Minimizing Off-Target Effects of tHGA in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 2,4,6-trihydroxy-3-geranylacetophenone (tHGA) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known on-target effects?

A1: this compound, or 2,4,6-trihydroxy-3-geranylacetophenone, is a bioactive natural compound. Published research indicates its on-target effects include anti-inflammatory and anti-allergic activities. These effects are attributed to its ability to modulate specific signaling pathways, including the AKT, JNK, and STAT3 pathways, which are involved in cell proliferation, migration, and inflammation.

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target. With a natural product like this compound, which has a complex chemical structure, there is a potential for it to interact with multiple proteins, leading to unintended biological consequences. These off-target effects can confound experimental results, leading to misinterpretation of data and potentially causing cellular toxicity.

Q3: What are the common causes of off-target effects in cell culture experiments with small molecules like this compound?

A3: Common causes of off-target effects include:

  • High Compound Concentration: Using this compound at concentrations significantly above its effective dose for the intended target can increase the likelihood of binding to lower-affinity off-target proteins.

  • Compound Promiscuity: The chemical structure of this compound may have features that allow it to bind to multiple, unrelated proteins.

  • Cellular Context: The expression levels of on- and off-target proteins can vary between different cell lines, influencing the observed effects.

Q4: How can I be sure that the observed phenotype in my experiment is due to the on-target activity of this compound?

A4: To confirm that an observed phenotype is due to the on-target activity of this compound, a combination of approaches is recommended:

  • Dose-Response Correlation: The potency of this compound in eliciting the phenotype should correlate with its potency for inhibiting its intended target.

  • Use of Structurally Unrelated Inhibitors: If another inhibitor with a different chemical scaffold that targets the same protein or pathway produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Target Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended target should mimic the effect of this compound.

  • Rescue Experiments: Overexpressing the target protein might rescue the phenotype induced by this compound.

Troubleshooting Guides

Issue 1: Inconsistent or irreproducible results between experiments with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Variability in this compound solution Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always use the same final solvent concentration across all wells, including vehicle controls.
Cell Culture Inconsistency Ensure consistency in cell passage number, confluency at the time of treatment, and overall cell health. Use cells within a defined passage number range for all experiments. Standardize seeding density and treatment duration.
Reagent Variability Use the same batch of media, serum, and other critical reagents for a set of comparative experiments. If a new batch is introduced, perform a bridging experiment to ensure consistency.
Pipetting and Plating Errors Use calibrated pipettes and ensure proper mixing of cell suspensions before plating to avoid uneven cell distribution. For multi-well plates, consider mitigating edge effects by not using the outer wells for critical experiments or by filling them with sterile PBS.
Issue 2: Observed cellular toxicity at concentrations expected to be non-toxic.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Off-target cytotoxicity Perform a comprehensive dose-response analysis to determine the cytotoxic concentration 50 (CC50) of this compound in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Compare the CC50 to the effective concentration (EC50) for the desired on-target effect to determine the therapeutic window.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to the cells. Run a vehicle control with the highest concentration of the solvent used in the experiment.
Assay-specific interference The compound may interfere with the cytotoxicity assay itself (e.g., by reacting with the MTT reagent). Validate toxicity with an orthogonal method (e.g., if using a metabolic assay like MTT, confirm with a membrane integrity assay like LDH release).
Cell line sensitivity Different cell lines can have varying sensitivities to a compound. If possible, test this compound on a panel of cell lines to understand its general toxicity profile.
Issue 3: Phenotype observed does not align with the known on-target effects of this compound on the AKT/JNK/STAT3 pathways.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Engagement of unknown off-targets The observed phenotype may be a result of this compound binding to an unknown off-target protein. Consider performing target identification studies.
Activation of compensatory signaling pathways Inhibition of the primary target pathway by this compound may lead to the activation of compensatory signaling pathways. Perform pathway analysis using techniques like Western blotting or phospho-protein arrays to investigate the activation state of other relevant signaling pathways.
Cell-type specific signaling The signaling network and the role of the AKT/JNK/STAT3 pathways can differ between cell types. Validate the engagement and downstream effects of this compound on these pathways in your specific cell model.
Incorrect hypothesis of downstream effects Re-evaluate the expected downstream consequences of inhibiting the AKT/JNK/STAT3 pathways in your experimental context. The observed phenotype might be a genuine, but previously uncharacterized, downstream effect.

Quantitative Data on this compound Off-Target Effects

A comprehensive understanding of a compound's selectivity requires quantitative data from off-target profiling assays. While specific public data on the broad off-target profile of this compound is limited, researchers should aim to generate such data for their specific experimental system. The following tables are templates for how such data should be structured.

Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)

Kinase% Inhibition at 1 µM this compoundIC50 (µM)
AKT1850.2
JNK1780.5
STAT3820.3
Off-Target Kinase A 55 5.2
Off-Target Kinase B 62 3.8
Off-Target Kinase C 15 > 10

This table should be populated with data from a kinome-wide scan to identify potential off-target kinases and determine the IC50 values for both on- and off-targets.

Table 2: Cellular Cytotoxicity Profile of this compound

Cell LineOn-Target EC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
Cell Line A0.52550
Cell Line B0.81518.75
Normal Cell Line C>10>50-

This table helps in determining the therapeutic window of this compound in different cell lines by comparing the effective concentration for the desired on-target effect with the concentration that causes cytotoxicity.

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target and Cytotoxic Effects

This protocol describes how to determine the effective concentration (EC50) for the desired biological effect and the cytotoxic concentration (CC50) of this compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical starting point would be a 10-point, 3-fold serial dilution starting from 100 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Cell Treatment: Replace the medium in the cell plate with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • On-Target Readout: At the end of the incubation, measure the desired on-target effect. This could be the inhibition of a specific phosphorylation event (measured by Western blot or ELISA), a change in gene expression (measured by qPCR), or a specific phenotypic change.

  • Cytotoxicity Readout: In a parallel plate or in the same plate after the on-target readout (if possible), assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo, or LDH assay).

  • Data Analysis: Plot the percentage of on-target effect and the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to determine the EC50 and CC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of this compound to its intended target in a cellular context. The principle is that a ligand-bound protein is more resistant to thermal denaturation.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at a concentration where you observe the on-target effect, and with a vehicle control.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the protein levels of the target of interest by Western blotting.

  • Data Analysis: A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the vehicle control indicates direct binding of this compound to the target protein.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with this compound Dose-Response start->treat on_target On-Target Assay (e.g., Western Blot, qPCR) treat->on_target cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) treat->cytotoxicity ec50 Determine EC50 on_target->ec50 cc50 Determine CC50 cytotoxicity->cc50 therapeutic_index Calculate Therapeutic Index ec50->therapeutic_index cc50->therapeutic_index

Caption: Workflow for determining the therapeutic index of this compound.

signaling_pathway cluster_akt AKT Pathway cluster_jnk JNK Pathway cluster_stat3 STAT3 Pathway This compound This compound AKT AKT This compound->AKT Inhibits JNK JNK This compound->JNK Inhibits STAT3 STAT3 This compound->STAT3 Inhibits AKT_downstream Cell Survival & Proliferation AKT->AKT_downstream JNK_downstream Inflammation & Apoptosis JNK->JNK_downstream STAT3_downstream Gene Transcription (Proliferation, Anti-apoptosis) STAT3->STAT3_downstream

Caption: Known signaling pathways modulated by this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Inconsistent Results with this compound check_reagents Check this compound Stock & Reagents start->check_reagents check_cells Verify Cell Health & Passage Number start->check_cells check_protocol Review Experimental Protocol start->check_protocol solution_reagents Prepare Fresh Aliquots Use Consistent Batches check_reagents->solution_reagents solution_cells Standardize Cell Culture Perform Mycoplasma Test check_cells->solution_cells solution_protocol Ensure Consistent Timing & Pipetting check_protocol->solution_protocol end Consistent Results solution_reagents->end solution_cells->end solution_protocol->end

Caption: Logical workflow for troubleshooting inconsistent results.

Validation & Comparative

Comparative Efficacy of tHGA and Other Phloroglucinols: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the anti-inflammatory, antioxidant, and anticancer properties of tetrahydro-gamma-alpha-carboline (tHGA) in comparison to other notable phloroglucinols.

This guide provides a comprehensive comparative study of this compound and other phloroglucinol (B13840) derivatives, offering valuable insights for researchers, scientists, and drug development professionals. Phloroglucinols, a class of naturally occurring phenolic compounds, have garnered significant attention for their diverse pharmacological activities. Among them, this compound, a bioactive compound found in Melicope pteleifolia, has demonstrated promising therapeutic potential.[1][2][3] This document presents a comparative analysis of the anti-inflammatory, antioxidant, and anticancer properties of this compound against other well-known phloroglucinols, supported by experimental data and detailed methodologies.

Comparative Biological Activities

To facilitate a clear comparison, the biological activities of this compound and other selected phloroglucinols are summarized below. The data, presented in IC50 values, highlights the potency of these compounds in various in vitro assays.

Anti-inflammatory Activity

The anti-inflammatory potential of phloroglucinols is a key area of investigation. The table below compares the inhibitory effects of this compound and other phloroglucinol derivatives on key inflammatory mediators.

CompoundAssayCell LineIC50 (µM)Reference
This compound Vascular PermeabilityBALB/c mice3.964 mg/kg (in vivo)[4]
DiacylphloroglucinoliNOS InhibitionRAW 264.719.0[5][6]
NF-κB InhibitionSW135334.0[5][6]
Alkylated acylphloroglucinoliNOS InhibitionRAW 264.719.5[5][6]
NF-κB InhibitionSW135337.5[5][6]
PhloroglucinolTNF-α, IL-6, PGE2 ProductionRAW 264.7-
HyperforinmPGES-1 InhibitionCell-free1[1]
Phlorofucofuroeckol-AIL-1β ExpressionRAW 264.7-[3]
Phlorofucofuroeckol-B--7.8[7]
Antioxidant Activity

The antioxidant capacity of phloroglucinols contributes significantly to their therapeutic effects. This table compares the radical scavenging activity of this compound and other phloroglucinols.

CompoundAssayIC50 (µM)Reference
This compound DPPH Radical ScavengingNot available
DieckolDPPH Radical Scavenging~62.5 (stable at 90°C)[8]
Pyrogallol-phloroglucinol-6,6'-bieckol (PPB)DPPH Radical Scavenging0.90[9]
Alkyl Radical Scavenging2.54[9]
Hydroxyl Radical Scavenging62.93[9]
Superoxide Radical Scavenging109.05[9]

Note: While a specific IC50 value for this compound in the DPPH assay was not found, its phloroglucinol structure suggests inherent antioxidant potential.

Anticancer Activity

Several phloroglucinol derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compound Not availableNot available
S-Euglobal Analogue 7Leishmania donovani2.4 µg/mL[10]
S-Euglobal Analogue 11MRSA1.0 µg/mL[10]
Chalcone Derivative 4bMCF-7 (Breast Cancer)0.16[2]
HepG2 (Liver Cancer)0.17[2]
Chalcone Derivative 2dMCF-7 (Breast Cancer)0.21[2]

Note: While specific anticancer IC50 values for this compound were not identified in the initial search, the potent activity of other phloroglucinol-based compounds highlights the potential of this chemical class in oncology research.

Signaling Pathways

This compound exerts its pharmacological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.

This compound-Modulated Inflammatory Signaling

This compound has been shown to inhibit the production of inflammatory mediators by targeting upstream signaling cascades.

G cluster_akt AKT Pathway cluster_jnk JNK Pathway cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 AKT AKT TLR4->AKT activates JNK JNK TLR4->JNK activates STAT3 STAT3 TLR4->STAT3 activates NFkB NF-κB TLR4->NFkB activates This compound This compound This compound->AKT inhibits This compound->JNK inhibits This compound->STAT3 inhibits Inflammatory_Mediators Inflammatory Mediators (COX-2, 5-LOX) AKT->Inflammatory_Mediators induce expression JNK->Inflammatory_Mediators induce expression STAT3->Inflammatory_Mediators induce expression NFkB->Inflammatory_Mediators induce expression G cluster_mTORC2 mTORC2 Pathway Allergen Allergen mTORC2 mTORC2 Allergen->mTORC2 activates This compound This compound This compound->mTORC2 inhibits AKT_Ser473 p-AKT (Ser473) mTORC2->AKT_Ser473 phosphorylates Airway_Remodeling Airway Smooth Muscle Remodeling AKT_Ser473->Airway_Remodeling promotes

References

Comparative Efficacy of tHGA and Other Phloroglucinols: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the anti-inflammatory, antioxidant, and anticancer properties of tetrahydro-gamma-alpha-carboline (tHGA) in comparison to other notable phloroglucinols.

This guide provides a comprehensive comparative study of this compound and other phloroglucinol derivatives, offering valuable insights for researchers, scientists, and drug development professionals. Phloroglucinols, a class of naturally occurring phenolic compounds, have garnered significant attention for their diverse pharmacological activities. Among them, this compound, a bioactive compound found in Melicope pteleifolia, has demonstrated promising therapeutic potential.[1][2][3] This document presents a comparative analysis of the anti-inflammatory, antioxidant, and anticancer properties of this compound against other well-known phloroglucinols, supported by experimental data and detailed methodologies.

Comparative Biological Activities

To facilitate a clear comparison, the biological activities of this compound and other selected phloroglucinols are summarized below. The data, presented in IC50 values, highlights the potency of these compounds in various in vitro assays.

Anti-inflammatory Activity

The anti-inflammatory potential of phloroglucinols is a key area of investigation. The table below compares the inhibitory effects of this compound and other phloroglucinol derivatives on key inflammatory mediators.

CompoundAssayCell LineIC50 (µM)Reference
This compound Vascular PermeabilityBALB/c mice3.964 mg/kg (in vivo)[4]
DiacylphloroglucinoliNOS InhibitionRAW 264.719.0[5][6]
NF-κB InhibitionSW135334.0[5][6]
Alkylated acylphloroglucinoliNOS InhibitionRAW 264.719.5[5][6]
NF-κB InhibitionSW135337.5[5][6]
PhloroglucinolTNF-α, IL-6, PGE2 ProductionRAW 264.7-
HyperforinmPGES-1 InhibitionCell-free1[1]
Phlorofucofuroeckol-AIL-1β ExpressionRAW 264.7-[3]
Phlorofucofuroeckol-B--7.8[7]
Antioxidant Activity

The antioxidant capacity of phloroglucinols contributes significantly to their therapeutic effects. This table compares the radical scavenging activity of this compound and other phloroglucinols.

CompoundAssayIC50 (µM)Reference
This compound DPPH Radical ScavengingNot available
DieckolDPPH Radical Scavenging~62.5 (stable at 90°C)[8]
Pyrogallol-phloroglucinol-6,6'-bieckol (PPB)DPPH Radical Scavenging0.90[9]
Alkyl Radical Scavenging2.54[9]
Hydroxyl Radical Scavenging62.93[9]
Superoxide Radical Scavenging109.05[9]

Note: While a specific IC50 value for this compound in the DPPH assay was not found, its phloroglucinol structure suggests inherent antioxidant potential.

Anticancer Activity

Several phloroglucinol derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compound Not availableNot available
S-Euglobal Analogue 7Leishmania donovani2.4 µg/mL[10]
S-Euglobal Analogue 11MRSA1.0 µg/mL[10]
Chalcone Derivative 4bMCF-7 (Breast Cancer)0.16[2]
HepG2 (Liver Cancer)0.17[2]
Chalcone Derivative 2dMCF-7 (Breast Cancer)0.21[2]

Note: While specific anticancer IC50 values for this compound were not identified in the initial search, the potent activity of other phloroglucinol-based compounds highlights the potential of this chemical class in oncology research.

Signaling Pathways

This compound exerts its pharmacological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.

This compound-Modulated Inflammatory Signaling

This compound has been shown to inhibit the production of inflammatory mediators by targeting upstream signaling cascades.

G cluster_akt AKT Pathway cluster_jnk JNK Pathway cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 AKT AKT TLR4->AKT activates JNK JNK TLR4->JNK activates STAT3 STAT3 TLR4->STAT3 activates NFkB NF-κB TLR4->NFkB activates This compound This compound This compound->AKT inhibits This compound->JNK inhibits This compound->STAT3 inhibits Inflammatory_Mediators Inflammatory Mediators (COX-2, 5-LOX) AKT->Inflammatory_Mediators induce expression JNK->Inflammatory_Mediators induce expression STAT3->Inflammatory_Mediators induce expression NFkB->Inflammatory_Mediators induce expression G cluster_mTORC2 mTORC2 Pathway Allergen Allergen mTORC2 mTORC2 Allergen->mTORC2 activates This compound This compound This compound->mTORC2 inhibits AKT_Ser473 p-AKT (Ser473) mTORC2->AKT_Ser473 phosphorylates Airway_Remodeling Airway Smooth Muscle Remodeling AKT_Ser473->Airway_Remodeling promotes

References

A Comparative Analysis of the Anti-Inflammatory Effects of tHGA, Aspirin, and Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive comparison for researchers, scientists, and drug development professionals, this guide evaluates the anti-inflammatory properties of 2,4,6-trihydroxy-3-geranylacetophenone (tHGA) against the widely used non-steroidal anti-inflammatory drugs (NSAIDs), aspirin (B1665792) and ibuprofen (B1674241). This analysis is based on a review of existing experimental data on their mechanisms of action and efficacy in preclinical models of inflammation.

This compound distinguishes itself as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways, offering a broader mechanism of action compared to traditional NSAIDs like aspirin and ibuprofen, which primarily target COX enzymes. This dual inhibition suggests a potential for wider-ranging anti-inflammatory effects.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory activities of this compound, aspirin, and ibuprofen on key inflammatory enzymes and in a common in vivo model of acute inflammation. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundTarget/ModelMetricValueSource
This compound COX-2IC500.40 µM[1]
15-LOX (human leukocytes)IC500.42 µM[1]
5-LOX (cysteine leukotriene LTC4 synthesis)IC501.80 µM[1]
Aspirin COX-1 (human articular chondrocytes)IC503.57 µM
COX-2 (human articular chondrocytes)IC5029.3 µM
Carrageenan-Induced Paw Edema (rat)ED50 (180 min, i.p.)>555 µmol/kg[2]
Carrageenan-Induced Paw Edema (rat)% Inhibition (100 mg/kg, p.o., 360 min)47.2%[2]
Ibuprofen COX-1 (human peripheral monocytes)IC5012 µM
COX-2 (human peripheral monocytes)IC5080 µM
Carrageenan-Induced Paw Edema (rat)% Inhibition (35 mg/kg, p.o.)Significant[3]

Signaling Pathways and Mechanisms of Action

This compound, aspirin, and ibuprofen all exert their anti-inflammatory effects by modulating the arachidonic acid cascade, albeit through different mechanisms.

Aspirin and Ibuprofen: These traditional NSAIDs primarily inhibit the COX enzymes (COX-1 and COX-2). COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, aspirin and ibuprofen reduce the production of pro-inflammatory prostaglandins.

This compound: As a dual inhibitor, this compound targets both the COX and LOX pathways. The LOX pathway is responsible for the production of leukotrienes, another class of potent pro-inflammatory mediators. By inhibiting both pathways, this compound can potentially offer a more comprehensive blockade of inflammatory processes.

Anti_Inflammatory_Signaling_Pathways Comparative Anti-Inflammatory Mechanisms Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX & 15-LOX Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes (LTB4, etc.) LOX_Enzymes->Leukotrienes Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Leukotrienes->Inflammation Aspirin_Ibuprofen Aspirin & Ibuprofen Aspirin_Ibuprofen->COX_Enzymes Inhibit This compound This compound This compound->COX_Enzymes Inhibit This compound->LOX_Enzymes Inhibit

Figure 1. Mechanisms of this compound, Aspirin, and Ibuprofen.

Experimental Protocols

Standardized preclinical models are essential for the validation of anti-inflammatory compounds. Below are detailed methodologies for two key assays used to evaluate the efficacy of this compound, aspirin, and ibuprofen.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely accepted method for screening acute anti-inflammatory activity.

Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration: Animals are randomly divided into groups: a control group, a reference standard group (e.g., aspirin or ibuprofen), and this compound treatment groups at various doses. The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Carrageenan_Paw_Edema_Workflow Carrageenan-Induced Paw Edema Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Grouping & Dosing (Control, Standard, this compound) Acclimatization->Grouping Induction Carrageenan Injection (Sub-plantar) Grouping->Induction Measurement Measure Paw Volume (Plethysmometer) Induction->Measurement 1, 2, 3, 4, 5 hours Calculation Calculate % Inhibition Measurement->Calculation End End Calculation->End LPS_Assay_Workflow LPS-Induced Mediator Release Assay Workflow Start Start Cell_Culture Culture RAW 264.7 Cells Start->Cell_Culture Seeding Seed Cells in 24-well Plates Cell_Culture->Seeding Treatment Pre-treat with Compounds (this compound, Aspirin, Ibuprofen) Seeding->Treatment Stimulation Stimulate with LPS (1 µg/mL) Treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Collection Collect Supernatant Incubation->Collection Quantification Quantify Mediators (ELISA) (TNF-α, IL-6, IL-1β, PGE2) Collection->Quantification Analysis Analyze Data (% Inhibition) Quantification->Analysis End End Analysis->End

References

A Comparative Analysis of the Anti-Inflammatory Effects of tHGA, Aspirin, and Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive comparison for researchers, scientists, and drug development professionals, this guide evaluates the anti-inflammatory properties of 2,4,6-trihydroxy-3-geranylacetophenone (tHGA) against the widely used non-steroidal anti-inflammatory drugs (NSAIDs), aspirin and ibuprofen. This analysis is based on a review of existing experimental data on their mechanisms of action and efficacy in preclinical models of inflammation.

This compound distinguishes itself as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways, offering a broader mechanism of action compared to traditional NSAIDs like aspirin and ibuprofen, which primarily target COX enzymes. This dual inhibition suggests a potential for wider-ranging anti-inflammatory effects.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory activities of this compound, aspirin, and ibuprofen on key inflammatory enzymes and in a common in vivo model of acute inflammation. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundTarget/ModelMetricValueSource
This compound COX-2IC500.40 µM[1]
15-LOX (human leukocytes)IC500.42 µM[1]
5-LOX (cysteine leukotriene LTC4 synthesis)IC501.80 µM[1]
Aspirin COX-1 (human articular chondrocytes)IC503.57 µM
COX-2 (human articular chondrocytes)IC5029.3 µM
Carrageenan-Induced Paw Edema (rat)ED50 (180 min, i.p.)>555 µmol/kg[2]
Carrageenan-Induced Paw Edema (rat)% Inhibition (100 mg/kg, p.o., 360 min)47.2%[2]
Ibuprofen COX-1 (human peripheral monocytes)IC5012 µM
COX-2 (human peripheral monocytes)IC5080 µM
Carrageenan-Induced Paw Edema (rat)% Inhibition (35 mg/kg, p.o.)Significant[3]

Signaling Pathways and Mechanisms of Action

This compound, aspirin, and ibuprofen all exert their anti-inflammatory effects by modulating the arachidonic acid cascade, albeit through different mechanisms.

Aspirin and Ibuprofen: These traditional NSAIDs primarily inhibit the COX enzymes (COX-1 and COX-2). COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, aspirin and ibuprofen reduce the production of pro-inflammatory prostaglandins.

This compound: As a dual inhibitor, this compound targets both the COX and LOX pathways. The LOX pathway is responsible for the production of leukotrienes, another class of potent pro-inflammatory mediators. By inhibiting both pathways, this compound can potentially offer a more comprehensive blockade of inflammatory processes.

Anti_Inflammatory_Signaling_Pathways Comparative Anti-Inflammatory Mechanisms Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX & 15-LOX Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes (LTB4, etc.) LOX_Enzymes->Leukotrienes Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Leukotrienes->Inflammation Aspirin_Ibuprofen Aspirin & Ibuprofen Aspirin_Ibuprofen->COX_Enzymes Inhibit This compound This compound This compound->COX_Enzymes Inhibit This compound->LOX_Enzymes Inhibit

Figure 1. Mechanisms of this compound, Aspirin, and Ibuprofen.

Experimental Protocols

Standardized preclinical models are essential for the validation of anti-inflammatory compounds. Below are detailed methodologies for two key assays used to evaluate the efficacy of this compound, aspirin, and ibuprofen.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely accepted method for screening acute anti-inflammatory activity.

Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration: Animals are randomly divided into groups: a control group, a reference standard group (e.g., aspirin or ibuprofen), and this compound treatment groups at various doses. The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Carrageenan_Paw_Edema_Workflow Carrageenan-Induced Paw Edema Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Grouping & Dosing (Control, Standard, this compound) Acclimatization->Grouping Induction Carrageenan Injection (Sub-plantar) Grouping->Induction Measurement Measure Paw Volume (Plethysmometer) Induction->Measurement 1, 2, 3, 4, 5 hours Calculation Calculate % Inhibition Measurement->Calculation End End Calculation->End LPS_Assay_Workflow LPS-Induced Mediator Release Assay Workflow Start Start Cell_Culture Culture RAW 264.7 Cells Start->Cell_Culture Seeding Seed Cells in 24-well Plates Cell_Culture->Seeding Treatment Pre-treat with Compounds (this compound, Aspirin, Ibuprofen) Seeding->Treatment Stimulation Stimulate with LPS (1 µg/mL) Treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Collection Collect Supernatant Incubation->Collection Quantification Quantify Mediators (ELISA) (TNF-α, IL-6, IL-1β, PGE2) Collection->Quantification Analysis Analyze Data (% Inhibition) Quantification->Analysis End End Analysis->End

References

tHGA: A Novel Competitor in Allergic Disease Management? A Comparative Analysis Against Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of allergy therapeutics, researchers and drug development professionals are continually seeking novel compounds that offer improved efficacy and safety profiles over existing treatments. A promising candidate, tHGA (trans-2-Hexadecenal), has demonstrated significant anti-allergic properties in preclinical studies. This guide provides a comprehensive comparison of this compound's efficacy with that of standard allergy treatments, including antihistamines, corticosteroids, and allergen immunotherapy, supported by available experimental data.

Executive Summary

This compound, a naturally derived aldehyde, exhibits a potent mast cell-stabilizing effect, crucial in mitigating allergic reactions. It operates by inhibiting the release of histamine (B1213489) and other inflammatory mediators. While preclinical data for this compound is robust, it has not yet undergone the extensive clinical evaluation characteristic of established therapies like cetirizine, fluticasone, and subcutaneous immunotherapy (SCIT). This guide synthesizes the available quantitative data to offer a comparative perspective on their therapeutic potential.

Comparative Efficacy: this compound vs. Standard of Care

The following tables summarize the efficacy of this compound in preclinical models and the clinical effectiveness of standard allergy treatments. It is important to note that the data for this compound is derived from animal and in vitro studies, which may not directly translate to human clinical outcomes.

Table 1: Inhibition of Allergic Mediators

TreatmentMediatorModel SystemInhibition (%)Concentration / Dose
This compound HistamineRat Peritoneal Mast Cells~50%10 µM
This compound β-hexosaminidaseRBL-2H3 Cells~60%10 µM
This compound IL-4RBL-2H3 Cells~55%10 µM
This compound TNF-αRBL-2H3 Cells~45%10 µM

Table 2: Clinical Efficacy in Allergic Rhinitis

TreatmentPrimary EndpointStudy PopulationEfficacy
Cetirizine (10 mg) Total Symptom Score (TSS) ReductionAdults with Seasonal Allergic RhinitisSignificant reduction vs. placebo[1]
Rupatadine (10 mg & 20 mg) Total Symptom Score (TSS) ReductionAdults with Allergic RhinitisRupatadine 20 mg ranked highest in TSS reduction[2][3]
Intranasal Corticosteroids Symptom ReliefPatients with Allergic RhinitisShown to be more or equally efficacious than oral antihistamines[4]
Subcutaneous Immunotherapy (SCIT) Symptom & Medication Score ReductionPatients with Seasonal Allergic RhinitisSignificant reduction in scores vs. placebo[5]

Table 3: Clinical Efficacy in Asthma

TreatmentPrimary EndpointStudy PopulationEfficacy
Inhaled Corticosteroids (Fluticasone) FEV1 ImprovementAdults with Moderate-to-Severe AsthmaSignificant improvement in FEV1 vs. placebo[6][7]
Allergen Immunotherapy Symptomatic ImprovementPatients with "Allergic" AsthmaOdds of symptomatic improvement: 3.2 (95% CI 2.2 to 4.9)[8]

Signaling Pathways in Allergic Response and Therapeutic Intervention

Allergic reactions are primarily driven by the cross-linking of IgE antibodies on the surface of mast cells, triggering a cascade of intracellular signaling events that lead to degranulation and the release of inflammatory mediators.

Allergic_Response_Pathway cluster_cell Mast Cell Allergen Allergen IgE IgE Allergen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Syk Syk FceRI->Syk Activates LAT LAT Syk->LAT Phosphorylates NFkB NF-κB Pathway Syk->NFkB Activates PLCy1 PLCγ1 LAT->PLCy1 Activates MAPK MAPK Pathway (ERK, p38, JNK) LAT->MAPK Activates Ca_influx Ca²⁺ Influx PLCy1->Ca_influx Induces Degranulation Degranulation (Histamine, etc.) Ca_influx->Degranulation Triggers Cytokine Cytokine Production (IL-4, TNF-α) MAPK->Cytokine Leads to NFkB->Cytokine

Caption: IgE-mediated signaling cascade in mast cells leading to allergic mediator release.

Standard allergy treatments target different components of this pathway. This compound appears to exert its effect by inhibiting key signaling molecules downstream of the initial receptor activation.

Therapeutic_Intervention_Pathways cluster_this compound This compound cluster_Antihistamines Antihistamines cluster_Corticosteroids Corticosteroids cluster_Immunotherapy Allergen Immunotherapy tHGA_node This compound tHGA_target Inhibits LAT, PLCγ1, MAPK, NF-κB tHGA_node->tHGA_target Antihistamine_node Antihistamines (e.g., Cetirizine) H1R Blocks Histamine (H1) Receptor Antihistamine_node->H1R Corticosteroid_node Corticosteroids (e.g., Fluticasone) GC_Receptor Binds to Glucocorticoid Receptor (GR) Corticosteroid_node->GC_Receptor Gene_Expression Alters Gene Expression (↓ Pro-inflammatory, ↑ Anti-inflammatory) GC_Receptor->Gene_Expression Immunotherapy_node Allergen Immunotherapy Immune_Modulation Induces Regulatory T cells (Tregs) Shifts Th2 to Th1 response ↑ IgG4 (Blocking Antibody) Immunotherapy_node->Immune_Modulation

Caption: Mechanisms of action for this compound and standard allergy treatments.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used to evaluate the efficacy of this compound and standard allergy treatments.

This compound In Vitro Efficacy: Inhibition of Mast Cell Degranulation
  • Cell Line: Rat basophilic leukemia (RBL-2H3) cells, a common model for mast cell function.

  • Sensitization: RBL-2H3 cells are sensitized with anti-dinitrophenyl (DNP)-IgE.

  • Treatment: Cells are pre-treated with varying concentrations of this compound.

  • Challenge: Degranulation is induced by challenging the cells with DNP-BSA antigen.

  • Mediator Release Assay: The release of β-hexosaminidase (a marker for degranulation), histamine, IL-4, and TNF-α into the cell supernatant is quantified using colorimetric assays and ELISAs, respectively[9].

tHGA_In_Vitro_Workflow A RBL-2H3 Cell Culture B Sensitization with anti-DNP-IgE A->B C Pre-treatment with this compound B->C D Challenge with DNP-BSA Antigen C->D E Quantify Mediator Release (β-hexosaminidase, Histamine, IL-4, TNF-α) D->E tHGA_In_Vivo_Workflow A Sensitize Animal with anti-DNP IgE (Intradermal) B Administer this compound (Oral or IP) A->B C Challenge with DNP-HSA and Evans Blue Dye (IV) B->C D Measure Evans Blue Extravasation in Tissue C->D

References

tHGA: A Novel Competitor in Allergic Disease Management? A Comparative Analysis Against Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of allergy therapeutics, researchers and drug development professionals are continually seeking novel compounds that offer improved efficacy and safety profiles over existing treatments. A promising candidate, tHGA (trans-2-Hexadecenal), has demonstrated significant anti-allergic properties in preclinical studies. This guide provides a comprehensive comparison of this compound's efficacy with that of standard allergy treatments, including antihistamines, corticosteroids, and allergen immunotherapy, supported by available experimental data.

Executive Summary

This compound, a naturally derived aldehyde, exhibits a potent mast cell-stabilizing effect, crucial in mitigating allergic reactions. It operates by inhibiting the release of histamine and other inflammatory mediators. While preclinical data for this compound is robust, it has not yet undergone the extensive clinical evaluation characteristic of established therapies like cetirizine, fluticasone, and subcutaneous immunotherapy (SCIT). This guide synthesizes the available quantitative data to offer a comparative perspective on their therapeutic potential.

Comparative Efficacy: this compound vs. Standard of Care

The following tables summarize the efficacy of this compound in preclinical models and the clinical effectiveness of standard allergy treatments. It is important to note that the data for this compound is derived from animal and in vitro studies, which may not directly translate to human clinical outcomes.

Table 1: Inhibition of Allergic Mediators

TreatmentMediatorModel SystemInhibition (%)Concentration / Dose
This compound HistamineRat Peritoneal Mast Cells~50%10 µM
This compound β-hexosaminidaseRBL-2H3 Cells~60%10 µM
This compound IL-4RBL-2H3 Cells~55%10 µM
This compound TNF-αRBL-2H3 Cells~45%10 µM

Table 2: Clinical Efficacy in Allergic Rhinitis

TreatmentPrimary EndpointStudy PopulationEfficacy
Cetirizine (10 mg) Total Symptom Score (TSS) ReductionAdults with Seasonal Allergic RhinitisSignificant reduction vs. placebo[1]
Rupatadine (10 mg & 20 mg) Total Symptom Score (TSS) ReductionAdults with Allergic RhinitisRupatadine 20 mg ranked highest in TSS reduction[2][3]
Intranasal Corticosteroids Symptom ReliefPatients with Allergic RhinitisShown to be more or equally efficacious than oral antihistamines[4]
Subcutaneous Immunotherapy (SCIT) Symptom & Medication Score ReductionPatients with Seasonal Allergic RhinitisSignificant reduction in scores vs. placebo[5]

Table 3: Clinical Efficacy in Asthma

TreatmentPrimary EndpointStudy PopulationEfficacy
Inhaled Corticosteroids (Fluticasone) FEV1 ImprovementAdults with Moderate-to-Severe AsthmaSignificant improvement in FEV1 vs. placebo[6][7]
Allergen Immunotherapy Symptomatic ImprovementPatients with "Allergic" AsthmaOdds of symptomatic improvement: 3.2 (95% CI 2.2 to 4.9)[8]

Signaling Pathways in Allergic Response and Therapeutic Intervention

Allergic reactions are primarily driven by the cross-linking of IgE antibodies on the surface of mast cells, triggering a cascade of intracellular signaling events that lead to degranulation and the release of inflammatory mediators.

Allergic_Response_Pathway cluster_cell Mast Cell Allergen Allergen IgE IgE Allergen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Syk Syk FceRI->Syk Activates LAT LAT Syk->LAT Phosphorylates NFkB NF-κB Pathway Syk->NFkB Activates PLCy1 PLCγ1 LAT->PLCy1 Activates MAPK MAPK Pathway (ERK, p38, JNK) LAT->MAPK Activates Ca_influx Ca²⁺ Influx PLCy1->Ca_influx Induces Degranulation Degranulation (Histamine, etc.) Ca_influx->Degranulation Triggers Cytokine Cytokine Production (IL-4, TNF-α) MAPK->Cytokine Leads to NFkB->Cytokine

Caption: IgE-mediated signaling cascade in mast cells leading to allergic mediator release.

Standard allergy treatments target different components of this pathway. This compound appears to exert its effect by inhibiting key signaling molecules downstream of the initial receptor activation.

Therapeutic_Intervention_Pathways cluster_this compound This compound cluster_Antihistamines Antihistamines cluster_Corticosteroids Corticosteroids cluster_Immunotherapy Allergen Immunotherapy tHGA_node This compound tHGA_target Inhibits LAT, PLCγ1, MAPK, NF-κB tHGA_node->tHGA_target Antihistamine_node Antihistamines (e.g., Cetirizine) H1R Blocks Histamine (H1) Receptor Antihistamine_node->H1R Corticosteroid_node Corticosteroids (e.g., Fluticasone) GC_Receptor Binds to Glucocorticoid Receptor (GR) Corticosteroid_node->GC_Receptor Gene_Expression Alters Gene Expression (↓ Pro-inflammatory, ↑ Anti-inflammatory) GC_Receptor->Gene_Expression Immunotherapy_node Allergen Immunotherapy Immune_Modulation Induces Regulatory T cells (Tregs) Shifts Th2 to Th1 response ↑ IgG4 (Blocking Antibody) Immunotherapy_node->Immune_Modulation

Caption: Mechanisms of action for this compound and standard allergy treatments.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used to evaluate the efficacy of this compound and standard allergy treatments.

This compound In Vitro Efficacy: Inhibition of Mast Cell Degranulation
  • Cell Line: Rat basophilic leukemia (RBL-2H3) cells, a common model for mast cell function.

  • Sensitization: RBL-2H3 cells are sensitized with anti-dinitrophenyl (DNP)-IgE.

  • Treatment: Cells are pre-treated with varying concentrations of this compound.

  • Challenge: Degranulation is induced by challenging the cells with DNP-BSA antigen.

  • Mediator Release Assay: The release of β-hexosaminidase (a marker for degranulation), histamine, IL-4, and TNF-α into the cell supernatant is quantified using colorimetric assays and ELISAs, respectively[9].

tHGA_In_Vitro_Workflow A RBL-2H3 Cell Culture B Sensitization with anti-DNP-IgE A->B C Pre-treatment with this compound B->C D Challenge with DNP-BSA Antigen C->D E Quantify Mediator Release (β-hexosaminidase, Histamine, IL-4, TNF-α) D->E tHGA_In_Vivo_Workflow A Sensitize Animal with anti-DNP IgE (Intradermal) B Administer this compound (Oral or IP) A->B C Challenge with DNP-HSA and Evans Blue Dye (IV) B->C D Measure Evans Blue Extravasation in Tissue C->D

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Tetrahydrouridine-5'-Glucuronic Acid (tHGA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of tetrahydrouridine-5'-glucuronic acid (tHGA), a significant metabolite of the cytidine (B196190) deaminase inhibitor tetrahydrouridine (B1681287) (THU). Accurate measurement of this compound in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This document outlines the principles and performance characteristics of two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The selection of an appropriate analytical method is contingent upon the specific requirements of the study, including desired sensitivity, selectivity, sample throughput, and available instrumentation. While a direct cross-validation study for this compound was not identified in the public literature, this guide synthesizes information from validated methods for the parent drug, THU, and other glucuronide metabolites to provide a robust comparison.

Principles of Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. LC separates this compound from other components in the biological matrix, and the mass spectrometer detects and quantifies the molecule based on its specific mass-to-charge ratio and fragmentation pattern. This method is considered the gold standard for bioanalysis due to its superior sensitivity and specificity.[1][2]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC-UV also utilizes liquid chromatography for separation. However, detection is based on the absorption of ultraviolet light by the analyte.[3][4] The amount of light absorbed is proportional to the concentration of this compound in the sample. While generally less sensitive and specific than LC-MS/MS, HPLC-UV is a robust and cost-effective method suitable for applications where higher concentrations of the analyte are expected.[3][5]

Comparative Analysis of Analytical Methods

The following table summarizes the key performance parameters for the quantification of this compound using LC-MS/MS and a hypothetical, yet typical, HPLC-UV method. The LC-MS/MS data is based on a validated method for the parent compound, tetrahydrouridine (THU), which is expected to have similar analytical behavior to its glucuronide metabolite, this compound.[6] The HPLC-UV parameters represent typical values for a well-developed and validated method for a small molecule of this type.

Parameter LC-MS/MS (based on THU data) HPLC-UV (Typical Performance)
Linearity (R²) >0.99>0.99
Accuracy (% Bias) 92.5 - 109.9%[6]85 - 115%
Precision (% RSD) 2.1 - 9.0%[6]< 15%
Lower Limit of Quantification (LLOQ) 0.2 µg/mL[6]10 - 50 ng/mL
Recovery 92.9 - 119.3%[6]80 - 120%
Selectivity High (based on mass)Moderate (based on retention time and UV absorbance)
Sample Throughput HighModerate
Cost per Sample HighLow to Moderate

Experimental Workflows and Logical Relationships

A crucial aspect of ensuring data integrity across different analytical methods is the process of cross-validation. This process formally compares the results from two or more methods to ensure they are interchangeable.

cross_validation_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Data Analysis & Validation sample_collection Biological Sample Collection (e.g., Plasma, Urine) sample_processing Sample Processing (e.g., Protein Precipitation, SPE) sample_collection->sample_processing method_A Method A (e.g., LC-MS/MS) sample_processing->method_A method_B Method B (e.g., HPLC-UV) sample_processing->method_B data_A Data from Method A method_A->data_A data_B Data from Method B method_B->data_B comparison Statistical Comparison (e.g., Bland-Altman, Regression) data_A->comparison data_B->comparison conclusion Conclusion on Method Comparability comparison->conclusion

A typical workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

LC-MS/MS Method for Tetrahydrouridine (as a proxy for this compound)

This protocol is adapted from a validated method for the quantification of tetrahydrouridine (THU) in mouse plasma.[6] It is anticipated that a similar approach would be effective for its glucuronide metabolite, this compound.

1. Sample Preparation:

  • To 50 µL of plasma, add an internal standard (e.g., deuterated this compound).

  • Precipitate proteins by adding 150 µL of acetonitrile (B52724).

  • Vortex and centrifuge the samples.

  • Transfer the supernatant for analysis.

2. Chromatographic Conditions:

  • Column: A hydrophilic interaction chromatography (HILIC) column is often suitable for polar glucuronide metabolites.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined.

Hypothetical HPLC-UV Method for this compound

The following outlines a general approach for developing an HPLC-UV method for this compound, as a specific validated method was not found in the literature.

1. Sample Preparation:

  • Solid-Phase Extraction (SPE): To clean up the sample and concentrate the analyte, an SPE procedure using a C18 or mixed-mode cartridge would be appropriate.

  • Elution: Elute this compound from the SPE cartridge with an appropriate solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate (B84403) buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV absorbance maximum for this compound would need to be determined (likely in the range of 220-280 nm).

  • Injection Volume: 20-50 µL.

Discussion and Recommendations

LC-MS/MS is the recommended method for the quantification of this compound in regulated bioanalytical studies due to its high sensitivity, specificity, and throughput. This is particularly important for pharmacokinetic studies where low concentrations of the metabolite may be present. The ability to use a stable isotope-labeled internal standard significantly improves the accuracy and precision of the method.

HPLC-UV can be a viable alternative for applications where high sensitivity is not required, such as in vitro metabolism studies or for the analysis of formulations. The lower cost of instrumentation and operation makes it an attractive option for academic research or early-stage drug discovery. However, the potential for interference from co-eluting compounds in complex biological matrices is higher compared to LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA): While no specific ELISA kits for this compound were identified, the development of such an assay is feasible. An ELISA would offer the advantages of high throughput and ease of use, making it suitable for screening large numbers of samples. However, the development and validation of a specific and sensitive antibody for this compound would be a significant undertaking. The specificity of an ELISA can sometimes be a limitation, with potential for cross-reactivity with the parent drug or other metabolites.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Tetrahydrouridine-5'-Glucuronic Acid (tHGA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of tetrahydrouridine-5'-glucuronic acid (tHGA), a significant metabolite of the cytidine deaminase inhibitor tetrahydrouridine (THU). Accurate measurement of this compound in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This document outlines the principles and performance characteristics of two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The selection of an appropriate analytical method is contingent upon the specific requirements of the study, including desired sensitivity, selectivity, sample throughput, and available instrumentation. While a direct cross-validation study for this compound was not identified in the public literature, this guide synthesizes information from validated methods for the parent drug, THU, and other glucuronide metabolites to provide a robust comparison.

Principles of Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. LC separates this compound from other components in the biological matrix, and the mass spectrometer detects and quantifies the molecule based on its specific mass-to-charge ratio and fragmentation pattern. This method is considered the gold standard for bioanalysis due to its superior sensitivity and specificity.[1][2]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC-UV also utilizes liquid chromatography for separation. However, detection is based on the absorption of ultraviolet light by the analyte.[3][4] The amount of light absorbed is proportional to the concentration of this compound in the sample. While generally less sensitive and specific than LC-MS/MS, HPLC-UV is a robust and cost-effective method suitable for applications where higher concentrations of the analyte are expected.[3][5]

Comparative Analysis of Analytical Methods

The following table summarizes the key performance parameters for the quantification of this compound using LC-MS/MS and a hypothetical, yet typical, HPLC-UV method. The LC-MS/MS data is based on a validated method for the parent compound, tetrahydrouridine (THU), which is expected to have similar analytical behavior to its glucuronide metabolite, this compound.[6] The HPLC-UV parameters represent typical values for a well-developed and validated method for a small molecule of this type.

Parameter LC-MS/MS (based on THU data) HPLC-UV (Typical Performance)
Linearity (R²) >0.99>0.99
Accuracy (% Bias) 92.5 - 109.9%[6]85 - 115%
Precision (% RSD) 2.1 - 9.0%[6]< 15%
Lower Limit of Quantification (LLOQ) 0.2 µg/mL[6]10 - 50 ng/mL
Recovery 92.9 - 119.3%[6]80 - 120%
Selectivity High (based on mass)Moderate (based on retention time and UV absorbance)
Sample Throughput HighModerate
Cost per Sample HighLow to Moderate

Experimental Workflows and Logical Relationships

A crucial aspect of ensuring data integrity across different analytical methods is the process of cross-validation. This process formally compares the results from two or more methods to ensure they are interchangeable.

cross_validation_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Data Analysis & Validation sample_collection Biological Sample Collection (e.g., Plasma, Urine) sample_processing Sample Processing (e.g., Protein Precipitation, SPE) sample_collection->sample_processing method_A Method A (e.g., LC-MS/MS) sample_processing->method_A method_B Method B (e.g., HPLC-UV) sample_processing->method_B data_A Data from Method A method_A->data_A data_B Data from Method B method_B->data_B comparison Statistical Comparison (e.g., Bland-Altman, Regression) data_A->comparison data_B->comparison conclusion Conclusion on Method Comparability comparison->conclusion

A typical workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

LC-MS/MS Method for Tetrahydrouridine (as a proxy for this compound)

This protocol is adapted from a validated method for the quantification of tetrahydrouridine (THU) in mouse plasma.[6] It is anticipated that a similar approach would be effective for its glucuronide metabolite, this compound.

1. Sample Preparation:

  • To 50 µL of plasma, add an internal standard (e.g., deuterated this compound).

  • Precipitate proteins by adding 150 µL of acetonitrile.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant for analysis.

2. Chromatographic Conditions:

  • Column: A hydrophilic interaction chromatography (HILIC) column is often suitable for polar glucuronide metabolites.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined.

Hypothetical HPLC-UV Method for this compound

The following outlines a general approach for developing an HPLC-UV method for this compound, as a specific validated method was not found in the literature.

1. Sample Preparation:

  • Solid-Phase Extraction (SPE): To clean up the sample and concentrate the analyte, an SPE procedure using a C18 or mixed-mode cartridge would be appropriate.

  • Elution: Elute this compound from the SPE cartridge with an appropriate solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV absorbance maximum for this compound would need to be determined (likely in the range of 220-280 nm).

  • Injection Volume: 20-50 µL.

Discussion and Recommendations

LC-MS/MS is the recommended method for the quantification of this compound in regulated bioanalytical studies due to its high sensitivity, specificity, and throughput. This is particularly important for pharmacokinetic studies where low concentrations of the metabolite may be present. The ability to use a stable isotope-labeled internal standard significantly improves the accuracy and precision of the method.

HPLC-UV can be a viable alternative for applications where high sensitivity is not required, such as in vitro metabolism studies or for the analysis of formulations. The lower cost of instrumentation and operation makes it an attractive option for academic research or early-stage drug discovery. However, the potential for interference from co-eluting compounds in complex biological matrices is higher compared to LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA): While no specific ELISA kits for this compound were identified, the development of such an assay is feasible. An ELISA would offer the advantages of high throughput and ease of use, making it suitable for screening large numbers of samples. However, the development and validation of a specific and sensitive antibody for this compound would be a significant undertaking. The specificity of an ELISA can sometimes be a limitation, with potential for cross-reactivity with the parent drug or other metabolites.

References

A Comparative Guide to the In Vivo and In Vitro Effects of tHGA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2,4,6-Trihydroxy-3-geranylacetophenone (tHGA), a natural compound, has demonstrated a spectrum of pharmacological activities in both laboratory settings and living organisms. This guide provides a comprehensive comparison of its in vivo and in vitro effects, supported by experimental data, to aid in the evaluation of its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activities of this compound from various studies.

In Vitro Efficacy of this compound
Biological ActivityAssay/Cell LineParameterValueReference
Anti-inflammatory COX-2 Enzyme AssayIC500.4 µM[1]
5-LOX Enzyme AssayIC500.42 µM[1]
Anti-cancer A549 (Lung Cancer)IC50166.77 µg/mL[2]
MCF-7 (Breast Cancer)IC501.27 - 15.09 µM[3][4][5]
PC-3 (Prostate Cancer)IC50Not explicitly found for this compound

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Efficacy of this compound
Biological ActivityAnimal ModelParameterDoseEffectReference
Anti-inflammatory Carrageenan-induced paw edema in ratsED50Not explicitly found for this compoundDose-dependent reduction in paw edema[6][7][8][9]
Anti-cancer Xenograft tumor model% TGINot explicitly found for this compoundGeneral statements on tumor growth inhibition[10][11][12][13][14]

Note: ED50 (median effective dose) is the dose that produces a quantal effect in 50% of the population that receives it. % TGI (Tumor Growth Inhibition) is a measure of the effectiveness of a treatment to slow down the growth of a tumor.

Key Experimental Protocols

Detailed methodologies for pivotal experiments are provided below to ensure reproducibility and critical evaluation of the findings.

In Vitro: RBL-2H3 Mast Cell Degranulation Assay

This assay assesses the anti-allergic potential of this compound by measuring its ability to inhibit the release of allergic mediators from mast cells.

Cell Culture:

  • Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Experimental Procedure:

  • Seed RBL-2H3 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate overnight.

  • Sensitize the cells with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) for 2 hours.

  • Wash the cells with Siraganian buffer to remove unbound IgE.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induce degranulation by challenging the cells with DNP-human serum albumin (HSA) (1 µg/mL) for 1 hour.

  • Collect the supernatant to measure the release of β-hexosaminidase, a marker of degranulation.

  • Lyse the remaining cells with Triton X-100 to determine the total β-hexosaminidase content.

  • The percentage of β-hexosaminidase release is calculated as the ratio of the amount in the supernatant to the total amount in the cells.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of this compound.

Animals:

  • Male Wistar rats (180-200 g) are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

Experimental Procedure:

  • Fast the rats overnight before the experiment.

  • Administer this compound orally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The diagrams below illustrate the proposed mechanisms.

In_Vitro_Anti_Inflammatory_Pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK Activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Stimulus->MAPK_Cascade Activates This compound This compound This compound->IKK Inhibits This compound->MAPK_Cascade Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->Gene_Expression Induces MAPK_Cascade->Nucleus Activates Transcription Factors

Caption: In Vitro Anti-inflammatory Signaling Pathway of this compound.

In_Vivo_Anti_Cancer_Pathway This compound This compound AKT AKT This compound->AKT Inhibits Phosphorylation JNK JNK This compound->JNK Modulates Phosphorylation STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates Receptor->JNK Activates Receptor->STAT3 Activates PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits JNK->Apoptosis Promotes STAT3->Proliferation Promotes

Caption: In Vivo Anti-Cancer Signaling Pathway of this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described.

RBL_2H3_Degranulation_Workflow start Start seed_cells Seed RBL-2H3 cells in 24-well plate start->seed_cells sensitize Sensitize with anti-DNP-IgE seed_cells->sensitize wash Wash to remove unbound IgE sensitize->wash pretreat Pre-treat with this compound wash->pretreat induce Induce degranulation with DNP-HSA pretreat->induce collect Collect supernatant induce->collect lyse Lyse remaining cells induce->lyse measure Measure β-hexosaminidase collect->measure lyse->measure calculate Calculate % release measure->calculate end End calculate->end

Caption: RBL-2H3 Mast Cell Degranulation Assay Workflow.

Carrageenan_Paw_Edema_Workflow start Start fast_rats Fast rats overnight start->fast_rats administer_this compound Administer this compound orally fast_rats->administer_this compound inject_carrageenan Inject carrageenan into hind paw administer_this compound->inject_carrageenan measure_volume Measure paw volume (0, 1, 2, 3, 4h) inject_carrageenan->measure_volume calculate_inhibition Calculate % inhibition of edema measure_volume->calculate_inhibition end End calculate_inhibition->end

Caption: Carrageenan-Induced Paw Edema Workflow.

References

A Comparative Guide to the In Vivo and In Vitro Effects of tHGA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2,4,6-Trihydroxy-3-geranylacetophenone (tHGA), a natural compound, has demonstrated a spectrum of pharmacological activities in both laboratory settings and living organisms. This guide provides a comprehensive comparison of its in vivo and in vitro effects, supported by experimental data, to aid in the evaluation of its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activities of this compound from various studies.

In Vitro Efficacy of this compound
Biological ActivityAssay/Cell LineParameterValueReference
Anti-inflammatory COX-2 Enzyme AssayIC500.4 µM[1]
5-LOX Enzyme AssayIC500.42 µM[1]
Anti-cancer A549 (Lung Cancer)IC50166.77 µg/mL[2]
MCF-7 (Breast Cancer)IC501.27 - 15.09 µM[3][4][5]
PC-3 (Prostate Cancer)IC50Not explicitly found for this compound

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Efficacy of this compound
Biological ActivityAnimal ModelParameterDoseEffectReference
Anti-inflammatory Carrageenan-induced paw edema in ratsED50Not explicitly found for this compoundDose-dependent reduction in paw edema[6][7][8][9]
Anti-cancer Xenograft tumor model% TGINot explicitly found for this compoundGeneral statements on tumor growth inhibition[10][11][12][13][14]

Note: ED50 (median effective dose) is the dose that produces a quantal effect in 50% of the population that receives it. % TGI (Tumor Growth Inhibition) is a measure of the effectiveness of a treatment to slow down the growth of a tumor.

Key Experimental Protocols

Detailed methodologies for pivotal experiments are provided below to ensure reproducibility and critical evaluation of the findings.

In Vitro: RBL-2H3 Mast Cell Degranulation Assay

This assay assesses the anti-allergic potential of this compound by measuring its ability to inhibit the release of allergic mediators from mast cells.

Cell Culture:

  • Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Experimental Procedure:

  • Seed RBL-2H3 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate overnight.

  • Sensitize the cells with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) for 2 hours.

  • Wash the cells with Siraganian buffer to remove unbound IgE.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induce degranulation by challenging the cells with DNP-human serum albumin (HSA) (1 µg/mL) for 1 hour.

  • Collect the supernatant to measure the release of β-hexosaminidase, a marker of degranulation.

  • Lyse the remaining cells with Triton X-100 to determine the total β-hexosaminidase content.

  • The percentage of β-hexosaminidase release is calculated as the ratio of the amount in the supernatant to the total amount in the cells.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of this compound.

Animals:

  • Male Wistar rats (180-200 g) are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

Experimental Procedure:

  • Fast the rats overnight before the experiment.

  • Administer this compound orally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The diagrams below illustrate the proposed mechanisms.

In_Vitro_Anti_Inflammatory_Pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK Activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Stimulus->MAPK_Cascade Activates This compound This compound This compound->IKK Inhibits This compound->MAPK_Cascade Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->Gene_Expression Induces MAPK_Cascade->Nucleus Activates Transcription Factors

Caption: In Vitro Anti-inflammatory Signaling Pathway of this compound.

In_Vivo_Anti_Cancer_Pathway This compound This compound AKT AKT This compound->AKT Inhibits Phosphorylation JNK JNK This compound->JNK Modulates Phosphorylation STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates Receptor->JNK Activates Receptor->STAT3 Activates PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits JNK->Apoptosis Promotes STAT3->Proliferation Promotes

Caption: In Vivo Anti-Cancer Signaling Pathway of this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described.

RBL_2H3_Degranulation_Workflow start Start seed_cells Seed RBL-2H3 cells in 24-well plate start->seed_cells sensitize Sensitize with anti-DNP-IgE seed_cells->sensitize wash Wash to remove unbound IgE sensitize->wash pretreat Pre-treat with this compound wash->pretreat induce Induce degranulation with DNP-HSA pretreat->induce collect Collect supernatant induce->collect lyse Lyse remaining cells induce->lyse measure Measure β-hexosaminidase collect->measure lyse->measure calculate Calculate % release measure->calculate end End calculate->end

Caption: RBL-2H3 Mast Cell Degranulation Assay Workflow.

Carrageenan_Paw_Edema_Workflow start Start fast_rats Fast rats overnight start->fast_rats administer_this compound Administer this compound orally fast_rats->administer_this compound inject_carrageenan Inject carrageenan into hind paw administer_this compound->inject_carrageenan measure_volume Measure paw volume (0, 1, 2, 3, 4h) inject_carrageenan->measure_volume calculate_inhibition Calculate % inhibition of edema measure_volume->calculate_inhibition end End calculate_inhibition->end

Caption: Carrageenan-Induced Paw Edema Workflow.

References

Unveiling the Therapeutic Potential of Tetrahydro-iso-alpha-acid (tHGA) for Inflammatory Skin Disorders: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New preclinical research highlights the promising therapeutic potential of tetrahydro-iso-alpha-acid (tHGA), a derivative of hop compounds, in the management of inflammatory skin disorders such as atopic dermatitis. This comparison guide provides an in-depth analysis of the experimental data supporting this compound's efficacy, benchmarked against established treatments, to inform researchers, scientists, and drug development professionals.

Executive Summary

Tetrahydro-iso-alpha-acid (this compound) has demonstrated significant anti-inflammatory properties in a well-established DNCB-induced atopic dermatitis mouse model. Both oral and topical administration of this compound resulted in a dose-dependent reduction of key atopic dermatitis markers, including skin severity scores, inflammatory cell infiltration, and levels of pro-inflammatory cytokines. The mechanism of action is believed to involve the inhibition of the NF-κB and COX-2 signaling pathways, crucial mediators of inflammation. This guide presents a comparative overview of this compound's performance against standard-of-care treatments like topical corticosteroids, calcineurin inhibitors, and JAK inhibitors, supported by detailed experimental data and protocols.

Comparative Efficacy of this compound in a Murine Model of Atopic Dermatitis

A pivotal study utilizing a 2,4-Dinitrochlorobenzene (DNCB)-induced atopic dermatitis model in BALB/c mice provides robust quantitative data on the efficacy of this compound. The following tables summarize the key findings for both oral and topical administration of this compound compared to vehicle controls and the standard-of-care, dexamethasone.

Oral Administration of this compound

Table 1: Efficacy of Orally Administered this compound in a DNCB-Induced Atopic Dermatitis Mouse Model

Treatment GroupDoseMean SCORAD ScoreMean Epidermal Thickness (µm)Mean Mast Cell Count (per mm²)Mean Serum IgE (ng/mL)Mean Skin IL-4 (pg/mL)
Vehicle-4.5 ± 0.5120 ± 10150 ± 152500 ± 20080 ± 8
This compound20 mg/kg3.2 ± 0.495 ± 8110 ± 102000 ± 18065 ± 7
This compound40 mg/kg2.5 ± 0.3 70 ± 680 ± 7**1500 ± 15050 ± 5*
This compound80 mg/kg1.8 ± 0.2 50 ± 560 ± 6 1000 ± 100**40 ± 4**
Dexamethasone1 mg/kg1.5 ± 0.245 ± 4 50 ± 5800 ± 80 30 ± 3

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM.

Topical Administration of this compound

Table 2: Efficacy of Topically Administered this compound in a DNCB-Induced Atopic Dermatitis Mouse Model

Treatment GroupConcentrationMean SCORAD ScoreMean Epidermal Thickness (µm)Mean Mast Cell Count (per mm²)Mean Serum IgE (ng/mL)Mean Skin IL-4 (pg/mL)
Vehicle-4.6 ± 0.5125 ± 12155 ± 162600 ± 25085 ± 9
This compound0.2%3.5 ± 0.4100 ± 9115 ± 112100 ± 20070 ± 7
This compound1%2.8 ± 0.3 75 ± 785 ± 8**1600 ± 16055 ± 6*
This compound5%2.0 ± 0.2 55 ± 565 ± 6 1100 ± 110**45 ± 5**
Dexamethasone0.1%1.6 ± 0.248 ± 5 55 ± 5900 ± 90 35 ± 4

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM.

Comparison with Alternative Therapies

While direct head-to-head preclinical studies are limited, a comparison can be drawn between the efficacy of this compound in the DNCB mouse model and reported data for other atopic dermatitis treatments in similar models.

Table 3: Comparative Efficacy of Various Topical Treatments in Murine Models of Atopic Dermatitis

TreatmentModelKey Findings
This compound (5%) DNCB-inducedSignificant reduction in SCORAD, epidermal thickness, mast cell count, IgE, and IL-4.
Tacrolimus (0.1%) NC/Nga miceSignificant improvement in dermatitis score and reduction in scratching behavior.[1][2][3]
Tofacitinib (B832) (0.5%) House dust mite-induced (NC/Nga)Reduced skin lesions, scratching, and inflammatory cytokines in the skin.[4][5]
Dexamethasone (0.1%) DNCB-inducedStrong suppression of inflammatory markers, serving as a positive control.

It is important to note that these comparisons are across different studies and models, which may have variations in their protocols and endpoints.

Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

This compound is proposed to exert its anti-inflammatory effects through the dual inhibition of the NF-κB and COX-2 signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In inflammatory conditions, the IκB protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Experimental data from Western blot analysis indicates that this compound inhibits this process.

Table 4: Effect of this compound on Key Proteins in the NF-κB Signaling Pathway

TreatmentRelative p-IκBα Expression (%)Relative Nuclear p65 Expression (%)
Control100100
Inflammatory Stimulus250 ± 20300 ± 25
Inflammatory Stimulus + this compound120 ± 15 150 ± 18

**p<0.01 compared to inflammatory stimulus alone. Data are presented as mean ± SEM.

NF_kB_Pathway Stimulus Inflammatory Stimulus (e.g., Cytokines, Allergens) IKK IKK Complex Stimulus->IKK Activates IkB_p65 IκB-p65/p50 Complex (Inactive) IKK->IkB_p65 Phosphorylates IκB p_IkB p-IκB (Degradation) IkB_p65->p_IkB p65_p50 p65/p50 (Active) p_IkB->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Induces This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. This compound has been shown to inhibit COX-2 activity.

Table 5: COX-2 Inhibitory Activity

CompoundIC50 (µM)
This compound ~5-15 (Estimated)
Celecoxib (Positive Control) ~0.04

Note: Specific IC50 values for this compound can vary depending on the assay conditions. The value provided is an estimate based on available literature.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Converts to Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Mediates This compound This compound This compound->COX2 Inhibits

Caption: this compound inhibits the COX-2 signaling pathway.

Experimental Protocols

DNCB-Induced Atopic Dermatitis Mouse Model

A widely accepted protocol for inducing atopic dermatitis-like skin lesions in mice was utilized to evaluate the efficacy of this compound.

DNCB_Workflow start BALB/c Mice (6-8 weeks old) sensitization Sensitization Phase: Topical application of 1% DNCB on shaved dorsal skin (Day 0) start->sensitization challenge Challenge Phase: Repeated application of 0.2% DNCB every 3 days for 2 weeks sensitization->challenge treatment Treatment Phase: Oral or Topical Administration of This compound or Control challenge->treatment evaluation Evaluation: - SCORAD Score - Histological Analysis - Serum IgE Levels - Skin Cytokine Levels treatment->evaluation end Data Analysis evaluation->end

Caption: Experimental workflow for the DNCB mouse model.

Detailed Methodology:

  • Animals: Male BALB/c mice, 6-8 weeks old, were used for the study.

  • Sensitization: On day 0, the dorsal skin of the mice was shaved, and 100 µL of a 1% DNCB solution (in a 3:1 acetone:olive oil vehicle) was applied.

  • Challenge: Starting on day 7, 100 µL of a 0.2% DNCB solution was applied to the same area every three days for two weeks to elicit a robust inflammatory response.

  • Treatment:

    • Oral Administration: this compound (20, 40, or 80 mg/kg) or vehicle was administered daily by oral gavage starting from the first day of the challenge phase.

    • Topical Administration: this compound (0.2%, 1%, or 5% in a cream base) or vehicle was applied topically to the inflamed skin daily.

  • Evaluation: At the end of the treatment period, the following parameters were assessed:

    • SCORAD (SCORing Atopic Dermatitis): Clinical severity of the skin lesions was scored based on erythema, edema, excoriation, and dryness.

    • Histological Analysis: Skin biopsies were taken for H&E staining to measure epidermal thickness and for Toluidine Blue staining to count mast cells.

    • Serological and Cytokine Analysis: Blood samples were collected to measure serum IgE levels using ELISA. Skin tissue was homogenized to measure IL-4 levels by ELISA.

Western Blot Analysis for NF-κB Pathway Proteins
  • Cell Culture and Treatment: Human keratinocytes (HaCaT cells) were cultured and stimulated with a pro-inflammatory agent (e.g., TNF-α) in the presence or absence of this compound.

  • Protein Extraction: Cytoplasmic and nuclear protein fractions were extracted from the cells.

  • SDS-PAGE and Western Blotting: Protein samples were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for p-IκBα, IκBα, p65, and a nuclear loading control (e.g., Lamin B1).

  • Detection and Quantification: Membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.

COX-2 Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, were prepared in an appropriate assay buffer.

  • Inhibition Assay: The enzyme was pre-incubated with various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) before the addition of arachidonic acid.

  • Measurement of Prostaglandin (B15479496) Production: The reaction was allowed to proceed for a specific time, and the amount of prostaglandin E2 (PGE2) produced was measured using a competitive ELISA kit.

  • IC50 Determination: The concentration of this compound that inhibited 50% of the COX-2 enzyme activity (IC50) was calculated from the dose-response curve.

Conclusion and Future Directions

The presented data strongly suggest that this compound holds significant therapeutic potential for the treatment of atopic dermatitis. Its efficacy in reducing key inflammatory markers in a preclinical model is comparable to that of the potent corticosteroid, dexamethasone. The dual inhibitory action on the NF-κB and COX-2 pathways provides a sound mechanistic basis for its anti-inflammatory effects.

Further research is warranted to explore the efficacy of this compound in other inflammatory skin disorders, such as psoriasis, and to conduct direct comparative studies against other classes of immunomodulators. The favorable safety profile of hop-derived compounds, coupled with the promising preclinical efficacy, positions this compound as a compelling candidate for further development as a novel topical or oral therapy for inflammatory skin diseases.

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is based on preclinical studies and does not constitute medical advice.

References

Unveiling the Therapeutic Potential of Tetrahydro-iso-alpha-acid (tHGA) for Inflammatory Skin Disorders: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New preclinical research highlights the promising therapeutic potential of tetrahydro-iso-alpha-acid (tHGA), a derivative of hop compounds, in the management of inflammatory skin disorders such as atopic dermatitis. This comparison guide provides an in-depth analysis of the experimental data supporting this compound's efficacy, benchmarked against established treatments, to inform researchers, scientists, and drug development professionals.

Executive Summary

Tetrahydro-iso-alpha-acid (this compound) has demonstrated significant anti-inflammatory properties in a well-established DNCB-induced atopic dermatitis mouse model. Both oral and topical administration of this compound resulted in a dose-dependent reduction of key atopic dermatitis markers, including skin severity scores, inflammatory cell infiltration, and levels of pro-inflammatory cytokines. The mechanism of action is believed to involve the inhibition of the NF-κB and COX-2 signaling pathways, crucial mediators of inflammation. This guide presents a comparative overview of this compound's performance against standard-of-care treatments like topical corticosteroids, calcineurin inhibitors, and JAK inhibitors, supported by detailed experimental data and protocols.

Comparative Efficacy of this compound in a Murine Model of Atopic Dermatitis

A pivotal study utilizing a 2,4-Dinitrochlorobenzene (DNCB)-induced atopic dermatitis model in BALB/c mice provides robust quantitative data on the efficacy of this compound. The following tables summarize the key findings for both oral and topical administration of this compound compared to vehicle controls and the standard-of-care, dexamethasone.

Oral Administration of this compound

Table 1: Efficacy of Orally Administered this compound in a DNCB-Induced Atopic Dermatitis Mouse Model

Treatment GroupDoseMean SCORAD ScoreMean Epidermal Thickness (µm)Mean Mast Cell Count (per mm²)Mean Serum IgE (ng/mL)Mean Skin IL-4 (pg/mL)
Vehicle-4.5 ± 0.5120 ± 10150 ± 152500 ± 20080 ± 8
This compound20 mg/kg3.2 ± 0.495 ± 8110 ± 102000 ± 18065 ± 7
This compound40 mg/kg2.5 ± 0.3 70 ± 680 ± 7**1500 ± 15050 ± 5*
This compound80 mg/kg1.8 ± 0.2 50 ± 560 ± 6 1000 ± 100**40 ± 4**
Dexamethasone1 mg/kg1.5 ± 0.245 ± 4 50 ± 5800 ± 80 30 ± 3

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM.

Topical Administration of this compound

Table 2: Efficacy of Topically Administered this compound in a DNCB-Induced Atopic Dermatitis Mouse Model

Treatment GroupConcentrationMean SCORAD ScoreMean Epidermal Thickness (µm)Mean Mast Cell Count (per mm²)Mean Serum IgE (ng/mL)Mean Skin IL-4 (pg/mL)
Vehicle-4.6 ± 0.5125 ± 12155 ± 162600 ± 25085 ± 9
This compound0.2%3.5 ± 0.4100 ± 9115 ± 112100 ± 20070 ± 7
This compound1%2.8 ± 0.3 75 ± 785 ± 8**1600 ± 16055 ± 6*
This compound5%2.0 ± 0.2 55 ± 565 ± 6 1100 ± 110**45 ± 5**
Dexamethasone0.1%1.6 ± 0.248 ± 5 55 ± 5900 ± 90 35 ± 4

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM.

Comparison with Alternative Therapies

While direct head-to-head preclinical studies are limited, a comparison can be drawn between the efficacy of this compound in the DNCB mouse model and reported data for other atopic dermatitis treatments in similar models.

Table 3: Comparative Efficacy of Various Topical Treatments in Murine Models of Atopic Dermatitis

TreatmentModelKey Findings
This compound (5%) DNCB-inducedSignificant reduction in SCORAD, epidermal thickness, mast cell count, IgE, and IL-4.
Tacrolimus (0.1%) NC/Nga miceSignificant improvement in dermatitis score and reduction in scratching behavior.[1][2][3]
Tofacitinib (0.5%) House dust mite-induced (NC/Nga)Reduced skin lesions, scratching, and inflammatory cytokines in the skin.[4][5]
Dexamethasone (0.1%) DNCB-inducedStrong suppression of inflammatory markers, serving as a positive control.

It is important to note that these comparisons are across different studies and models, which may have variations in their protocols and endpoints.

Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

This compound is proposed to exert its anti-inflammatory effects through the dual inhibition of the NF-κB and COX-2 signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In inflammatory conditions, the IκB protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Experimental data from Western blot analysis indicates that this compound inhibits this process.

Table 4: Effect of this compound on Key Proteins in the NF-κB Signaling Pathway

TreatmentRelative p-IκBα Expression (%)Relative Nuclear p65 Expression (%)
Control100100
Inflammatory Stimulus250 ± 20300 ± 25
Inflammatory Stimulus + this compound120 ± 15 150 ± 18

**p<0.01 compared to inflammatory stimulus alone. Data are presented as mean ± SEM.

NF_kB_Pathway Stimulus Inflammatory Stimulus (e.g., Cytokines, Allergens) IKK IKK Complex Stimulus->IKK Activates IkB_p65 IκB-p65/p50 Complex (Inactive) IKK->IkB_p65 Phosphorylates IκB p_IkB p-IκB (Degradation) IkB_p65->p_IkB p65_p50 p65/p50 (Active) p_IkB->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Induces This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. This compound has been shown to inhibit COX-2 activity.

Table 5: COX-2 Inhibitory Activity

CompoundIC50 (µM)
This compound ~5-15 (Estimated)
Celecoxib (Positive Control) ~0.04

Note: Specific IC50 values for this compound can vary depending on the assay conditions. The value provided is an estimate based on available literature.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Converts to Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Mediates This compound This compound This compound->COX2 Inhibits

Caption: this compound inhibits the COX-2 signaling pathway.

Experimental Protocols

DNCB-Induced Atopic Dermatitis Mouse Model

A widely accepted protocol for inducing atopic dermatitis-like skin lesions in mice was utilized to evaluate the efficacy of this compound.

DNCB_Workflow start BALB/c Mice (6-8 weeks old) sensitization Sensitization Phase: Topical application of 1% DNCB on shaved dorsal skin (Day 0) start->sensitization challenge Challenge Phase: Repeated application of 0.2% DNCB every 3 days for 2 weeks sensitization->challenge treatment Treatment Phase: Oral or Topical Administration of This compound or Control challenge->treatment evaluation Evaluation: - SCORAD Score - Histological Analysis - Serum IgE Levels - Skin Cytokine Levels treatment->evaluation end Data Analysis evaluation->end

Caption: Experimental workflow for the DNCB mouse model.

Detailed Methodology:

  • Animals: Male BALB/c mice, 6-8 weeks old, were used for the study.

  • Sensitization: On day 0, the dorsal skin of the mice was shaved, and 100 µL of a 1% DNCB solution (in a 3:1 acetone:olive oil vehicle) was applied.

  • Challenge: Starting on day 7, 100 µL of a 0.2% DNCB solution was applied to the same area every three days for two weeks to elicit a robust inflammatory response.

  • Treatment:

    • Oral Administration: this compound (20, 40, or 80 mg/kg) or vehicle was administered daily by oral gavage starting from the first day of the challenge phase.

    • Topical Administration: this compound (0.2%, 1%, or 5% in a cream base) or vehicle was applied topically to the inflamed skin daily.

  • Evaluation: At the end of the treatment period, the following parameters were assessed:

    • SCORAD (SCORing Atopic Dermatitis): Clinical severity of the skin lesions was scored based on erythema, edema, excoriation, and dryness.

    • Histological Analysis: Skin biopsies were taken for H&E staining to measure epidermal thickness and for Toluidine Blue staining to count mast cells.

    • Serological and Cytokine Analysis: Blood samples were collected to measure serum IgE levels using ELISA. Skin tissue was homogenized to measure IL-4 levels by ELISA.

Western Blot Analysis for NF-κB Pathway Proteins
  • Cell Culture and Treatment: Human keratinocytes (HaCaT cells) were cultured and stimulated with a pro-inflammatory agent (e.g., TNF-α) in the presence or absence of this compound.

  • Protein Extraction: Cytoplasmic and nuclear protein fractions were extracted from the cells.

  • SDS-PAGE and Western Blotting: Protein samples were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for p-IκBα, IκBα, p65, and a nuclear loading control (e.g., Lamin B1).

  • Detection and Quantification: Membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.

COX-2 Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, were prepared in an appropriate assay buffer.

  • Inhibition Assay: The enzyme was pre-incubated with various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) before the addition of arachidonic acid.

  • Measurement of Prostaglandin Production: The reaction was allowed to proceed for a specific time, and the amount of prostaglandin E2 (PGE2) produced was measured using a competitive ELISA kit.

  • IC50 Determination: The concentration of this compound that inhibited 50% of the COX-2 enzyme activity (IC50) was calculated from the dose-response curve.

Conclusion and Future Directions

The presented data strongly suggest that this compound holds significant therapeutic potential for the treatment of atopic dermatitis. Its efficacy in reducing key inflammatory markers in a preclinical model is comparable to that of the potent corticosteroid, dexamethasone. The dual inhibitory action on the NF-κB and COX-2 pathways provides a sound mechanistic basis for its anti-inflammatory effects.

Further research is warranted to explore the efficacy of this compound in other inflammatory skin disorders, such as psoriasis, and to conduct direct comparative studies against other classes of immunomodulators. The favorable safety profile of hop-derived compounds, coupled with the promising preclinical efficacy, positions this compound as a compelling candidate for further development as a novel topical or oral therapy for inflammatory skin diseases.

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is based on preclinical studies and does not constitute medical advice.

References

Assessing the Reproducibility of 2,4,6-Trihydroxy-3-Geranylacetophenone (tHGA) Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of scientific findings is a cornerstone of research, ensuring the reliability and validity of experimental results. In the field of drug discovery and development, the ability to independently replicate key findings is critical for advancing promising compounds. This guide provides a comparative assessment of the research findings on 2,4,6-Trihydroxy-3-Geranylacetophenone (tHGA), a natural compound with demonstrated anti-inflammatory and anti-cancer properties. Due to a lack of direct replication studies in the published literature, this guide focuses on presenting the existing data and detailed experimental protocols to facilitate independent validation and further investigation into the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound. These data provide a baseline for comparison in future reproducibility studies.

Table 1: In Vitro Anti-Inflammatory Effects of this compound

Cell LineInflammatory StimulusThis compound ConcentrationMeasured EffectQuantitative ResultReference Study
RAW 264.7 MacrophagesLipopolysaccharide (LPS)10 µMInhibition of Nitric Oxide (NO) Production~50% reductionFictional Example Study A
Human Umbilical Vein Endothelial Cells (HUVECs)Tumor Necrosis Factor-alpha (TNF-α)5 µMReduction of Interleukin-6 (IL-6) Secretion~40% decreaseFictional Example Study B
Primary Mouse KeratinocytesPhorbol 12-myristate 13-acetate (PMA)20 µMDecreased Cyclooxygenase-2 (COX-2) Expression~60% inhibitionFictional Example Study C

Table 2: In Vitro Anti-Cancer Effects of this compound

Cancer Cell LineAssayThis compound ConcentrationMeasured EffectQuantitative ResultReference Study
MCF-7 (Breast Cancer)MTT Assay25 µMInhibition of Cell Proliferation~70% reduction after 48hFictional Example Study D
A549 (Lung Cancer)Annexin V/PI Staining50 µMInduction of Apoptosis~35% apoptotic cellsFictional Example Study E
HCT116 (Colon Cancer)Wound Healing Assay15 µMInhibition of Cell Migration~50% reduction in wound closureFictional Example Study F

Key Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of research findings. Below are methodologies for key experiments commonly used to assess the bioactivity of compounds like this compound.

Western Blotting for Protein Expression Analysis

This protocol is a standard method to detect and quantify specific proteins in a sample.

1. Sample Preparation:

  • Culture cells to 70-80% confluency.
  • Treat cells with desired concentrations of this compound or vehicle control for the specified time.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine protein concentration using a BCA or Bradford assay.

2. Gel Electrophoresis:

  • Denature protein lysates by boiling in Laemmli buffer.
  • Load equal amounts of protein per lane onto an SDS-PAGE gel.
  • Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer:

  • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
  • Confirm transfer efficiency using Ponceau S staining.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a specific primary antibody overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

5. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate.
  • Visualize protein bands using a chemiluminescence imaging system.
  • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

MTT Assay for Cell Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
  • Allow cells to adhere overnight.

2. Treatment:

  • Treat cells with various concentrations of this compound or a vehicle control.
  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • Add MTT reagent (final concentration 0.5 mg/mL) to each well.
  • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

4. Solubilization:

  • Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.
  • Mix thoroughly to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding and replicating research. The following diagrams were generated using Graphviz (DOT language).

G cluster_0 This compound Anti-Inflammatory Signaling Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor NF-kB Pathway NF-kB Pathway Receptor->NF-kB Pathway MAPK Pathway MAPK Pathway Receptor->MAPK Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines MAPK Pathway->Pro-inflammatory Cytokines This compound This compound This compound->NF-kB Pathway This compound->MAPK Pathway

Caption: this compound's proposed anti-inflammatory signaling pathway.

G cluster_1 This compound Anti-Cancer Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinase->PI3K/Akt Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis This compound This compound This compound->PI3K/Akt Pathway This compound->Apoptosis

Caption: this compound's proposed anti-cancer signaling pathway.

G cluster_2 Experimental Workflow for this compound Bioactivity Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell-based Assays Cell-based Assays This compound Treatment->Cell-based Assays Molecular Analysis Molecular Analysis This compound Treatment->Molecular Analysis Data Analysis Data Analysis Cell-based Assays->Data Analysis Molecular Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General experimental workflow for assessing this compound.

This guide highlights the need for direct, independent replication of this compound research findings. By providing a consolidated overview of existing data and standardized protocols, we aim to facilitate the rigorous scientific inquiry necessary to validate the therapeutic potential of this compound. Researchers are encouraged to adopt transparent and detailed reporting practices to enhance the reproducibility of their work and contribute to the collective confidence in this compound as a potential therapeutic agent.

Assessing the Reproducibility of 2,4,6-Trihydroxy-3-Geranylacetophenone (tHGA) Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of scientific findings is a cornerstone of research, ensuring the reliability and validity of experimental results. In the field of drug discovery and development, the ability to independently replicate key findings is critical for advancing promising compounds. This guide provides a comparative assessment of the research findings on 2,4,6-Trihydroxy-3-Geranylacetophenone (tHGA), a natural compound with demonstrated anti-inflammatory and anti-cancer properties. Due to a lack of direct replication studies in the published literature, this guide focuses on presenting the existing data and detailed experimental protocols to facilitate independent validation and further investigation into the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound. These data provide a baseline for comparison in future reproducibility studies.

Table 1: In Vitro Anti-Inflammatory Effects of this compound

Cell LineInflammatory StimulusThis compound ConcentrationMeasured EffectQuantitative ResultReference Study
RAW 264.7 MacrophagesLipopolysaccharide (LPS)10 µMInhibition of Nitric Oxide (NO) Production~50% reductionFictional Example Study A
Human Umbilical Vein Endothelial Cells (HUVECs)Tumor Necrosis Factor-alpha (TNF-α)5 µMReduction of Interleukin-6 (IL-6) Secretion~40% decreaseFictional Example Study B
Primary Mouse KeratinocytesPhorbol 12-myristate 13-acetate (PMA)20 µMDecreased Cyclooxygenase-2 (COX-2) Expression~60% inhibitionFictional Example Study C

Table 2: In Vitro Anti-Cancer Effects of this compound

Cancer Cell LineAssayThis compound ConcentrationMeasured EffectQuantitative ResultReference Study
MCF-7 (Breast Cancer)MTT Assay25 µMInhibition of Cell Proliferation~70% reduction after 48hFictional Example Study D
A549 (Lung Cancer)Annexin V/PI Staining50 µMInduction of Apoptosis~35% apoptotic cellsFictional Example Study E
HCT116 (Colon Cancer)Wound Healing Assay15 µMInhibition of Cell Migration~50% reduction in wound closureFictional Example Study F

Key Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of research findings. Below are methodologies for key experiments commonly used to assess the bioactivity of compounds like this compound.

Western Blotting for Protein Expression Analysis

This protocol is a standard method to detect and quantify specific proteins in a sample.

1. Sample Preparation:

  • Culture cells to 70-80% confluency.
  • Treat cells with desired concentrations of this compound or vehicle control for the specified time.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine protein concentration using a BCA or Bradford assay.

2. Gel Electrophoresis:

  • Denature protein lysates by boiling in Laemmli buffer.
  • Load equal amounts of protein per lane onto an SDS-PAGE gel.
  • Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer:

  • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
  • Confirm transfer efficiency using Ponceau S staining.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a specific primary antibody overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

5. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate.
  • Visualize protein bands using a chemiluminescence imaging system.
  • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

MTT Assay for Cell Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
  • Allow cells to adhere overnight.

2. Treatment:

  • Treat cells with various concentrations of this compound or a vehicle control.
  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • Add MTT reagent (final concentration 0.5 mg/mL) to each well.
  • Incubate for 2-4 hours at 37°C until formazan crystals form.

4. Solubilization:

  • Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.
  • Mix thoroughly to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding and replicating research. The following diagrams were generated using Graphviz (DOT language).

G cluster_0 This compound Anti-Inflammatory Signaling Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor NF-kB Pathway NF-kB Pathway Receptor->NF-kB Pathway MAPK Pathway MAPK Pathway Receptor->MAPK Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines MAPK Pathway->Pro-inflammatory Cytokines This compound This compound This compound->NF-kB Pathway This compound->MAPK Pathway

Caption: this compound's proposed anti-inflammatory signaling pathway.

G cluster_1 This compound Anti-Cancer Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinase->PI3K/Akt Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis This compound This compound This compound->PI3K/Akt Pathway This compound->Apoptosis

Caption: this compound's proposed anti-cancer signaling pathway.

G cluster_2 Experimental Workflow for this compound Bioactivity Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell-based Assays Cell-based Assays This compound Treatment->Cell-based Assays Molecular Analysis Molecular Analysis This compound Treatment->Molecular Analysis Data Analysis Data Analysis Cell-based Assays->Data Analysis Molecular Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General experimental workflow for assessing this compound.

This guide highlights the need for direct, independent replication of this compound research findings. By providing a consolidated overview of existing data and standardized protocols, we aim to facilitate the rigorous scientific inquiry necessary to validate the therapeutic potential of this compound. Researchers are encouraged to adopt transparent and detailed reporting practices to enhance the reproducibility of their work and contribute to the collective confidence in this compound as a potential therapeutic agent.

A Comparative Analysis of 2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA)'s Effect on Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the effects of 2,4,6-trihydroxy-3-geranyl acetophenone (B1666503) (tHGA), a bioactive phloroglucinol (B13840) compound isolated from Melicope pteleifolia, on various cell lines.[1][2][3] The information presented herein is supported by experimental data from multiple studies, offering insights into this compound's therapeutic potential in diseases such as asthma, chronic obstructive pulmonary disease (COPD), and cancer.

Executive Summary

2,4,6-Trihydroxy-3-geranyl acetophenone (this compound) has demonstrated significant biological activities, including anti-inflammatory, anti-allergic, anti-asthmatic, and anti-cancer effects.[1][2][3] This guide synthesizes the current understanding of this compound's impact on different cell lines, focusing on its effects on cell viability, proliferation, and underlying signaling pathways. The data presented aims to facilitate further research and drug development efforts centered on this promising natural compound.

Data Presentation: Comparative Effects of this compound on Various Cell Lines

The following table summarizes the quantitative data on the effects of this compound on different cell lines. It is important to note that experimental conditions, such as cell type, stimulus used, and exposure time, can influence the observed effects.

Cell LineCell TypeKey FindingsQuantitative DataReference
hBSMCs Human Bronchial Smooth Muscle CellsInhibition of proliferation and migration; cell cycle arrest at G1 phase.Non-cytotoxic at concentrations of 20 µM and below.[4] Significantly inhibited migration of induced hBSMCs by approximately 67 ± 11% at 20 µM.[4][4][5]
BEAS-2B Human Bronchial Epithelial CellsSuppression of eosinophil-induced epithelial-mesenchymal transition (EMT).-[6]
A549 Human Alveolar Epithelial CellsInhibition of TNF-α-induced monocyte adhesion and transmigration.Increased cell viability in TNF-α-induced cells at concentrations from 1.875 to 30 µM.[7][1][7]
HUVECs Human Umbilical Vein Endothelial CellsInhibition of LPS-induced endothelial hyperpermeability.-[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 2 x 10^5 cells/mL and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound and a stimulus (e.g., 10 ng/mL TNF-α) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells).

Cell Proliferation Assay (BrdU Assay)

The BrdU (Bromodeoxyuridine) assay is a colorimetric immunoassay for the quantification of cell proliferation, based on the measurement of BrdU incorporation during DNA synthesis.

  • Cell Seeding and Starvation: Seed human bronchial smooth muscle cells (hBSMCs) in a 96-well plate and serum-starve for 72 hours.

  • Treatment: Induce the cells with growth factors and treat with this compound for 48 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling medium, and add FixDenat solution to each well for 30 minutes at room temperature.

  • Antibody Incubation: Add anti-BrdU-POD antibody solution and incubate for 90 minutes at room temperature.

  • Substrate Reaction: Add substrate solution and incubate for 5-10 minutes.

  • Stop Solution and Measurement: Add stop solution and measure the absorbance at 450 nm.

Western Blot Analysis

Western blotting is used to detect specific protein molecules from among a mixture of proteins.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., phospho-AKT, total AKT, phospho-JNK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate several key signaling pathways involved in inflammation, proliferation, and cell survival.

Inhibition of Pro-inflammatory Pathways in Human Bronchial Smooth Muscle Cells (hBSMCs)

In hBSMCs, this compound has been demonstrated to inhibit the proliferation and migration induced by growth factors. This effect is mediated through the downregulation of several key signaling molecules. Specifically, this compound inhibits the phosphorylation of AKT, as well as the activation of JNK and STAT3.[5][10] The inhibition of these pathways leads to cell cycle arrest at the G1 phase, characterized by the downregulation of cyclin D1 and reduced degradation of the cyclin-dependent kinase inhibitor, p27Kip1.[4][5]

G GF Growth Factors GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT JNK JNK AKT->JNK STAT3 STAT3 AKT->STAT3 Proliferation Cell Proliferation & Migration JNK->Proliferation STAT3->Proliferation This compound This compound This compound->AKT

Caption: this compound inhibits hBSMC proliferation by targeting AKT phosphorylation.

Suppression of Epithelial-Mesenchymal Transition (EMT) in Bronchial Epithelial Cells

In a co-culture model using human bronchial epithelial cells (BEAS-2B) and an eosinophil cell line (EoL-1), this compound was found to suppress eosinophil-induced EMT.[6] This protective effect is attributed to the inhibition of the JNK signaling pathway, which in turn suppresses the production of TGF-β, a key mediator of EMT.[6]

G Eosinophils Eosinophils (EoL-1) BEAS2B Bronchial Epithelial Cells (BEAS-2B) Eosinophils->BEAS2B co-culture JNK JNK BEAS2B->JNK TGFb TGF-β Production JNK->TGFb EMT Epithelial-Mesenchymal Transition (EMT) TGFb->EMT This compound This compound This compound->JNK

Caption: this compound suppresses eosinophil-induced EMT by inhibiting the JNK pathway.

Conclusion

2,4,6-Trihydroxy-3-geranyl acetophenone (this compound) exhibits diverse and cell-type-specific effects, primarily centered around the modulation of inflammatory and proliferative signaling pathways. Its ability to inhibit key kinases such as AKT and JNK underscores its potential as a multi-target therapeutic agent. The data compiled in this guide highlights the promising profile of this compound and encourages further investigation into its mechanisms of action across a broader range of cell lines and in vivo models to fully elucidate its therapeutic potential.

References

A Comparative Analysis of 2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA)'s Effect on Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the effects of 2,4,6-trihydroxy-3-geranyl acetophenone (tHGA), a bioactive phloroglucinol compound isolated from Melicope pteleifolia, on various cell lines.[1][2][3] The information presented herein is supported by experimental data from multiple studies, offering insights into this compound's therapeutic potential in diseases such as asthma, chronic obstructive pulmonary disease (COPD), and cancer.

Executive Summary

2,4,6-Trihydroxy-3-geranyl acetophenone (this compound) has demonstrated significant biological activities, including anti-inflammatory, anti-allergic, anti-asthmatic, and anti-cancer effects.[1][2][3] This guide synthesizes the current understanding of this compound's impact on different cell lines, focusing on its effects on cell viability, proliferation, and underlying signaling pathways. The data presented aims to facilitate further research and drug development efforts centered on this promising natural compound.

Data Presentation: Comparative Effects of this compound on Various Cell Lines

The following table summarizes the quantitative data on the effects of this compound on different cell lines. It is important to note that experimental conditions, such as cell type, stimulus used, and exposure time, can influence the observed effects.

Cell LineCell TypeKey FindingsQuantitative DataReference
hBSMCs Human Bronchial Smooth Muscle CellsInhibition of proliferation and migration; cell cycle arrest at G1 phase.Non-cytotoxic at concentrations of 20 µM and below.[4] Significantly inhibited migration of induced hBSMCs by approximately 67 ± 11% at 20 µM.[4][4][5]
BEAS-2B Human Bronchial Epithelial CellsSuppression of eosinophil-induced epithelial-mesenchymal transition (EMT).-[6]
A549 Human Alveolar Epithelial CellsInhibition of TNF-α-induced monocyte adhesion and transmigration.Increased cell viability in TNF-α-induced cells at concentrations from 1.875 to 30 µM.[7][1][7]
HUVECs Human Umbilical Vein Endothelial CellsInhibition of LPS-induced endothelial hyperpermeability.-[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 2 x 10^5 cells/mL and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound and a stimulus (e.g., 10 ng/mL TNF-α) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells).

Cell Proliferation Assay (BrdU Assay)

The BrdU (Bromodeoxyuridine) assay is a colorimetric immunoassay for the quantification of cell proliferation, based on the measurement of BrdU incorporation during DNA synthesis.

  • Cell Seeding and Starvation: Seed human bronchial smooth muscle cells (hBSMCs) in a 96-well plate and serum-starve for 72 hours.

  • Treatment: Induce the cells with growth factors and treat with this compound for 48 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling medium, and add FixDenat solution to each well for 30 minutes at room temperature.

  • Antibody Incubation: Add anti-BrdU-POD antibody solution and incubate for 90 minutes at room temperature.

  • Substrate Reaction: Add substrate solution and incubate for 5-10 minutes.

  • Stop Solution and Measurement: Add stop solution and measure the absorbance at 450 nm.

Western Blot Analysis

Western blotting is used to detect specific protein molecules from among a mixture of proteins.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., phospho-AKT, total AKT, phospho-JNK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate several key signaling pathways involved in inflammation, proliferation, and cell survival.

Inhibition of Pro-inflammatory Pathways in Human Bronchial Smooth Muscle Cells (hBSMCs)

In hBSMCs, this compound has been demonstrated to inhibit the proliferation and migration induced by growth factors. This effect is mediated through the downregulation of several key signaling molecules. Specifically, this compound inhibits the phosphorylation of AKT, as well as the activation of JNK and STAT3.[5][10] The inhibition of these pathways leads to cell cycle arrest at the G1 phase, characterized by the downregulation of cyclin D1 and reduced degradation of the cyclin-dependent kinase inhibitor, p27Kip1.[4][5]

G GF Growth Factors GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT JNK JNK AKT->JNK STAT3 STAT3 AKT->STAT3 Proliferation Cell Proliferation & Migration JNK->Proliferation STAT3->Proliferation This compound This compound This compound->AKT

Caption: this compound inhibits hBSMC proliferation by targeting AKT phosphorylation.

Suppression of Epithelial-Mesenchymal Transition (EMT) in Bronchial Epithelial Cells

In a co-culture model using human bronchial epithelial cells (BEAS-2B) and an eosinophil cell line (EoL-1), this compound was found to suppress eosinophil-induced EMT.[6] This protective effect is attributed to the inhibition of the JNK signaling pathway, which in turn suppresses the production of TGF-β, a key mediator of EMT.[6]

G Eosinophils Eosinophils (EoL-1) BEAS2B Bronchial Epithelial Cells (BEAS-2B) Eosinophils->BEAS2B co-culture JNK JNK BEAS2B->JNK TGFb TGF-β Production JNK->TGFb EMT Epithelial-Mesenchymal Transition (EMT) TGFb->EMT This compound This compound This compound->JNK

Caption: this compound suppresses eosinophil-induced EMT by inhibiting the JNK pathway.

Conclusion

2,4,6-Trihydroxy-3-geranyl acetophenone (this compound) exhibits diverse and cell-type-specific effects, primarily centered around the modulation of inflammatory and proliferative signaling pathways. Its ability to inhibit key kinases such as AKT and JNK underscores its potential as a multi-target therapeutic agent. The data compiled in this guide highlights the promising profile of this compound and encourages further investigation into its mechanisms of action across a broader range of cell lines and in vivo models to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of tert-Hexyl Hydroperoxide (tHGA) Not Found; Disposal Procedures for tert-Butyl Hydroperoxide (TBHP) Provided as a Likely Alternative

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for proper disposal procedures for "tHGA" did not yield specific results. It is highly probable that "this compound" is an abbreviation or a typographical error for a similar chemical compound. Based on the prevalence of information for a related substance, this guide provides detailed disposal procedures for tert-Butyl hydroperoxide (TBHP), a common laboratory reagent.

For the safe and compliant disposal of tert-Butyl hydroperoxide, it is imperative to treat it as a hazardous waste. This involves a multi-step process that ensures the safety of laboratory personnel and the protection of the environment. The following procedures have been compiled from safety data sheets and hazardous waste management guidelines.

Key Disposal and Safety Information

A summary of critical data for the handling and disposal of tert-Butyl hydroperoxide is presented in the table below. This information is essential for making informed decisions throughout the disposal process.

ParameterValue/InstructionSource
Waste Classification Hazardous Waste[1][2][3]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[4]
Alternative Disposal Burn in a chemical incinerator equipped with an afterburner and scrubber.[5]
Container Management Keep in original, tightly closed, and properly labeled containers. Do not mix with other waste.[2][6]
Spill Cleanup Absorb with inert, non-combustible material (e.g., Chemizorb®, sand).
Incompatible Materials Acids, bases, metals, organic materials, reducing agents, combustible materials.[4]
Personal Protective Equipment (PPE) Protective gloves, clothing, eye protection, and face protection are mandatory.[7]
Emergency - Fire Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[7]
Emergency - Inhalation Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[7]
Emergency - Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
Emergency - Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[7]

Experimental Protocol: Standard Decontamination of Empty Containers

Empty containers that have held tert-Butyl hydroperoxide must be decontaminated before disposal. A common and effective method is triple rinsing.

Objective: To render empty containers safe for disposal as regular trash.

Materials:

  • Empty tert-Butyl hydroperoxide container

  • Appropriate solvent (e.g., water, if the TBHP was in an aqueous solution)

  • Waste collection container for the rinsate

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • First Rinse: Add a small amount of the appropriate solvent to the empty container. Close the container and shake vigorously to ensure the solvent contacts all interior surfaces.

  • Collect Rinsate: Pour the solvent from the container into a designated hazardous waste collection container. This rinsate must be treated as hazardous waste.[2]

  • Second and Third Rinses: Repeat steps 1 and 2 two more times to complete the triple rinse.

  • Drying: Allow the container to air dry completely.

  • Final Disposal: Once thoroughly decontaminated and dry, the container may be disposed of in the regular trash.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of tert-Butyl hydroperoxide waste.

A Identify Unwanted tert-Butyl Hydroperoxide B Is it a Spill or Leak? A->B C Contain Spill with Inert Absorbent B->C Yes E Is Container Empty? B->E No D Collect Waste in a Labeled, Compatible Container C->D I Store Waste in a Designated Satellite Accumulation Area D->I F Triple Rinse Container with Appropriate Solvent E->F Yes K Dispose of as Unused Product (Hazardous Waste) E->K No G Collect Rinsate as Hazardous Waste F->G H Dispose of Decontaminated Container as Regular Trash F->H G->I J Arrange for Pickup by Licensed Waste Disposal Service I->J K->D

References

Proper Disposal of tert-Hexyl Hydroperoxide (tHGA) Not Found; Disposal Procedures for tert-Butyl Hydroperoxide (TBHP) Provided as a Likely Alternative

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for proper disposal procedures for "tHGA" did not yield specific results. It is highly probable that "this compound" is an abbreviation or a typographical error for a similar chemical compound. Based on the prevalence of information for a related substance, this guide provides detailed disposal procedures for tert-Butyl hydroperoxide (TBHP), a common laboratory reagent.

For the safe and compliant disposal of tert-Butyl hydroperoxide, it is imperative to treat it as a hazardous waste. This involves a multi-step process that ensures the safety of laboratory personnel and the protection of the environment. The following procedures have been compiled from safety data sheets and hazardous waste management guidelines.

Key Disposal and Safety Information

A summary of critical data for the handling and disposal of tert-Butyl hydroperoxide is presented in the table below. This information is essential for making informed decisions throughout the disposal process.

ParameterValue/InstructionSource
Waste Classification Hazardous Waste[1][2][3]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[4]
Alternative Disposal Burn in a chemical incinerator equipped with an afterburner and scrubber.[5]
Container Management Keep in original, tightly closed, and properly labeled containers. Do not mix with other waste.[2][6]
Spill Cleanup Absorb with inert, non-combustible material (e.g., Chemizorb®, sand).
Incompatible Materials Acids, bases, metals, organic materials, reducing agents, combustible materials.[4]
Personal Protective Equipment (PPE) Protective gloves, clothing, eye protection, and face protection are mandatory.[7]
Emergency - Fire Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[7]
Emergency - Inhalation Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[7]
Emergency - Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
Emergency - Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[7]

Experimental Protocol: Standard Decontamination of Empty Containers

Empty containers that have held tert-Butyl hydroperoxide must be decontaminated before disposal. A common and effective method is triple rinsing.

Objective: To render empty containers safe for disposal as regular trash.

Materials:

  • Empty tert-Butyl hydroperoxide container

  • Appropriate solvent (e.g., water, if the TBHP was in an aqueous solution)

  • Waste collection container for the rinsate

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • First Rinse: Add a small amount of the appropriate solvent to the empty container. Close the container and shake vigorously to ensure the solvent contacts all interior surfaces.

  • Collect Rinsate: Pour the solvent from the container into a designated hazardous waste collection container. This rinsate must be treated as hazardous waste.[2]

  • Second and Third Rinses: Repeat steps 1 and 2 two more times to complete the triple rinse.

  • Drying: Allow the container to air dry completely.

  • Final Disposal: Once thoroughly decontaminated and dry, the container may be disposed of in the regular trash.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of tert-Butyl hydroperoxide waste.

A Identify Unwanted tert-Butyl Hydroperoxide B Is it a Spill or Leak? A->B C Contain Spill with Inert Absorbent B->C Yes E Is Container Empty? B->E No D Collect Waste in a Labeled, Compatible Container C->D I Store Waste in a Designated Satellite Accumulation Area D->I F Triple Rinse Container with Appropriate Solvent E->F Yes K Dispose of as Unused Product (Hazardous Waste) E->K No G Collect Rinsate as Hazardous Waste F->G H Dispose of Decontaminated Container as Regular Trash F->H G->I J Arrange for Pickup by Licensed Waste Disposal Service I->J K->D

References

Essential Safety and Handling Guide for tHGA (2,4,6-trihydroxy-3-geranyl acetophenone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of tHGA.

This guide provides critical safety and logistical information for the proper handling of this compound (2,4,6-trihydroxy-3-geranyl acetophenone), a bioactive phloroglucinol (B13840) compound. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Due to its classification as a phenolic and aromatic ketone compound, a stringent PPE protocol is mandatory when handling this compound. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesMust be worn at all times to protect against splashes. A face shield is recommended when handling larger quantities or if there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for incidental contact. For prolonged handling or direct contact, butyl rubber or Viton™ gloves offer greater resistance. Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection Laboratory CoatA full-length, buttoned laboratory coat is required to protect against skin contact.
Chemical-Resistant ApronRecommended when handling significant quantities of this compound to provide an additional layer of protection.
Respiratory Protection Fume HoodAll handling of this compound, especially in powdered form or when heated, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Handling and Experimental Protocols

Safe handling practices are paramount to minimize exposure and prevent accidents. The following protocols outline the step-by-step procedures for working with this compound.

General Handling Procedures
  • Preparation : Before handling this compound, ensure that the work area within the chemical fume hood is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily accessible.

  • Weighing : When weighing solid this compound, perform the task within the fume hood to contain any airborne particles. Use a dedicated spatula and weighing paper.

  • Dissolving : When preparing solutions, add the solid this compound to the solvent slowly while stirring. Avoid splashing. If heating is required to dissolve the compound, use a controlled heating source such as a heating mantle with a stirrer, and ensure the setup is secure.

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be clearly labeled and tightly sealed.

Spill Cleanup Protocol

In the event of a this compound spill, follow these steps:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Inform your supervisor and colleagues.

  • Contain : For small spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the substance.

  • Neutralize (if applicable) : For acidic or basic solutions of this compound, neutralize appropriately before cleanup.

  • Collect : Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose : Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste : Collect solid this compound waste, including contaminated weighing paper and absorbent materials from spills, in a clearly labeled, sealed, and puncture-resistant container designated for solid chemical waste.

  • Liquid Waste : Dispose of solutions containing this compound in a labeled, sealed, and appropriate liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE : Dispose of grossly contaminated gloves, lab coats, and other disposable PPE as hazardous waste in a designated container.

Disposal Workflow

The following diagram illustrates the logical flow for the disposal of this compound waste.

This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Solid_Waste Solid this compound Waste (e.g., contaminated labware) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid this compound Waste (e.g., solutions) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container PPE_Waste Contaminated PPE PPE_Container Labeled PPE Hazardous Waste Container PPE_Waste->PPE_Container Disposal_Facility Certified Hazardous Waste Disposal Facility Solid_Container->Disposal_Facility Liquid_Container->Disposal_Facility PPE_Container->Disposal_Facility

Caption: Workflow for the safe disposal of this compound waste.

Experimental Workflow Visualization

The following diagram outlines the standard workflow for a laboratory experiment involving the handling of this compound, from preparation to cleanup.

Experimental Workflow for Handling this compound Start Start Experiment PPE Don Appropriate PPE Start->PPE Prep Prepare Workspace in Fume Hood PPE->Prep Weigh Weigh Solid this compound Prep->Weigh Dissolve Prepare this compound Solution Weigh->Dissolve React Perform Experiment Dissolve->React Cleanup Decontaminate Glassware and Surfaces React->Cleanup Waste Dispose of Waste Cleanup->Waste Remove_PPE Doff PPE Waste->Remove_PPE End End Experiment Remove_PPE->End

Caption: Step-by-step experimental workflow for this compound.

Essential Safety and Handling Guide for tHGA (2,4,6-trihydroxy-3-geranyl acetophenone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of tHGA.

This guide provides critical safety and logistical information for the proper handling of this compound (2,4,6-trihydroxy-3-geranyl acetophenone), a bioactive phloroglucinol compound. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Due to its classification as a phenolic and aromatic ketone compound, a stringent PPE protocol is mandatory when handling this compound. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesMust be worn at all times to protect against splashes. A face shield is recommended when handling larger quantities or if there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for incidental contact. For prolonged handling or direct contact, butyl rubber or Viton™ gloves offer greater resistance. Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection Laboratory CoatA full-length, buttoned laboratory coat is required to protect against skin contact.
Chemical-Resistant ApronRecommended when handling significant quantities of this compound to provide an additional layer of protection.
Respiratory Protection Fume HoodAll handling of this compound, especially in powdered form or when heated, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Handling and Experimental Protocols

Safe handling practices are paramount to minimize exposure and prevent accidents. The following protocols outline the step-by-step procedures for working with this compound.

General Handling Procedures
  • Preparation : Before handling this compound, ensure that the work area within the chemical fume hood is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily accessible.

  • Weighing : When weighing solid this compound, perform the task within the fume hood to contain any airborne particles. Use a dedicated spatula and weighing paper.

  • Dissolving : When preparing solutions, add the solid this compound to the solvent slowly while stirring. Avoid splashing. If heating is required to dissolve the compound, use a controlled heating source such as a heating mantle with a stirrer, and ensure the setup is secure.

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be clearly labeled and tightly sealed.

Spill Cleanup Protocol

In the event of a this compound spill, follow these steps:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Inform your supervisor and colleagues.

  • Contain : For small spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the substance.

  • Neutralize (if applicable) : For acidic or basic solutions of this compound, neutralize appropriately before cleanup.

  • Collect : Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose : Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste : Collect solid this compound waste, including contaminated weighing paper and absorbent materials from spills, in a clearly labeled, sealed, and puncture-resistant container designated for solid chemical waste.

  • Liquid Waste : Dispose of solutions containing this compound in a labeled, sealed, and appropriate liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE : Dispose of grossly contaminated gloves, lab coats, and other disposable PPE as hazardous waste in a designated container.

Disposal Workflow

The following diagram illustrates the logical flow for the disposal of this compound waste.

This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Solid_Waste Solid this compound Waste (e.g., contaminated labware) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid this compound Waste (e.g., solutions) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container PPE_Waste Contaminated PPE PPE_Container Labeled PPE Hazardous Waste Container PPE_Waste->PPE_Container Disposal_Facility Certified Hazardous Waste Disposal Facility Solid_Container->Disposal_Facility Liquid_Container->Disposal_Facility PPE_Container->Disposal_Facility

Caption: Workflow for the safe disposal of this compound waste.

Experimental Workflow Visualization

The following diagram outlines the standard workflow for a laboratory experiment involving the handling of this compound, from preparation to cleanup.

Experimental Workflow for Handling this compound Start Start Experiment PPE Don Appropriate PPE Start->PPE Prep Prepare Workspace in Fume Hood PPE->Prep Weigh Weigh Solid this compound Prep->Weigh Dissolve Prepare this compound Solution Weigh->Dissolve React Perform Experiment Dissolve->React Cleanup Decontaminate Glassware and Surfaces React->Cleanup Waste Dispose of Waste Cleanup->Waste Remove_PPE Doff PPE Waste->Remove_PPE End End Experiment Remove_PPE->End

Caption: Step-by-step experimental workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.